Cloprostenol Sodium
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEJLMHZNQJGQU-KXXGZHCCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40665-92-7 (Parent) | |
| Record name | Cloprostenol sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046500 | |
| Record name | Cloprostenol sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55028-72-3, 62561-03-9 | |
| Record name | Cloprostenol sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloprostenol sodium, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloprostenol sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOPROSTENOL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886SAV9675 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLOPROSTENOL SODIUM, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81129I41BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cloprostenol sodium mechanism of action in luteolysis
An In-Depth Technical Guide to the Luteolytic Mechanism of Cloprostenol Sodium
Abstract
Cloprostenol sodium, a synthetic analogue of prostaglandin F2α (PGF2α), is a cornerstone of reproductive management in veterinary medicine.[1][2] Its potent luteolytic activity allows for precise control over the estrous cycle, enabling advancements in artificial insemination programs and the treatment of luteal phase abnormalities.[3][4] This technical guide provides a comprehensive exploration of the molecular and cellular mechanisms underpinning cloprostenol-induced luteolysis. We will dissect the intricate signaling cascades initiated by receptor binding, leading to both the rapid cessation of progesterone synthesis (functional luteolysis) and the subsequent structural regression of the corpus luteum through apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core biological processes leveraged by this critical pharmaceutical agent.
The Corpus Luteum: A Transient Gland of Progesterone Synthesis
The corpus luteum (CL) is a temporary endocrine structure that forms from the remnants of the ovarian follicle after ovulation.[5] Its primary and essential function is the production of progesterone, a steroid hormone indispensable for the establishment and maintenance of pregnancy.[3][5] In the absence of fertilization and maternal recognition of pregnancy, the CL must regress in a timely manner to allow for the initiation of a new reproductive cycle. This process of programmed regression is termed luteolysis.[3][6] In many species, the natural trigger for luteolysis is the release of PGF2α from the uterus.[3] Cloprostenol sodium is designed to mimic this natural process with high fidelity and potency.[3]
Core Mechanism of Action: A Multi-faceted Signaling Cascade
The action of cloprostenol is initiated by its binding to a specific receptor on luteal cells, triggering a cascade of intracellular events that culminate in the demise of the corpus luteum. The process can be broadly divided into functional luteolysis (biochemical) and structural luteolysis (cellular).
Receptor Binding and Signal Transduction
Cloprostenol, like endogenous PGF2α, exerts its effects by binding to the Prostaglandin F2α Receptor (FPr), a seven-transmembrane G-protein coupled receptor (GPCR).[7][8][9] These receptors are expressed at high levels in the corpus luteum, particularly on the large luteal cells, making the CL highly sensitive to PGF2α signaling.[7][8][10]
The binding of cloprostenol to the FPr activates the associated Gαq/11 protein, which in turn stimulates the membrane-bound enzyme Phospholipase C (PLC).[9][11][12] PLC is a critical enzyme that cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two vital second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): A small, water-soluble molecule that diffuses into the cytoplasm.[11][13]
-
Diacylglycerol (DAG): A lipid molecule that remains embedded in the cell membrane.[11]
This initial signaling event is depicted in the workflow below.
Caption: Initial binding and second messenger generation.
Calcium Mobilization and Protein Kinase C Activation
The generation of IP3 and DAG initiates two crucial downstream pathways:
-
Calcium Signaling: IP3 binds to its specific receptors on the endoplasmic reticulum (ER), the cell's primary intracellular calcium store. This triggers the rapid release of Ca²⁺ from the ER into the cytosol, causing a sharp, transient increase in intracellular free calcium concentration ([Ca²⁺]i).[11][13][14] This calcium influx is a key signaling event in luteal cells.[14][15]
-
Protein Kinase C (PKC) Activation: The combination of elevated cytosolic Ca²⁺ and the presence of DAG in the membrane recruits and activates Protein Kinase C (PKC), a family of enzymes that phosphorylate a wide range of target proteins, thereby altering their function.[11][12][13]
The convergence of these pathways is the central hub for mediating the luteolytic effects of cloprostenol.
Functional Luteolysis: The Shutdown of Progesterone Synthesis
One of the most immediate and defining actions of cloprostenol is the inhibition of progesterone synthesis, a process known as functional luteolysis. Within hours of administration, circulating progesterone levels decline sharply.[2][16]
The activated PKC pathway plays a direct inhibitory role in steroidogenesis.[17][18] While short-term cloprostenol treatment may not significantly alter the mRNA expression of key steroidogenic enzymes like StAR, HSD3B1, and CYP11A1, the activation of the Ca²⁺/PKC and other signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway disrupts the finely tuned machinery of hormone production.[12][19][20] This rapid shutdown of the CL's primary function is the first step in its demise.
Structural Luteolysis: Orchestrated Cell Death and Tissue Remodeling
Following the initial functional decline, a more definitive process of structural regression begins. This involves programmed cell death (apoptosis) and the remodeling of the luteal tissue into the non-functional corpus albicans.[6]
-
Apoptosis Induction: The sustained signaling from the FPr, particularly through the MAPK cascade (including p38 MAPK and JNK), activates the intrinsic apoptotic pathway.[12][21] This leads to the activation of executioner enzymes, primarily Caspase-3 , which systematically dismantles the cell.[19][22] This process involves DNA fragmentation and the breakdown of the cellular cytoskeleton.[21][22]
-
Vascular Effects: Cloprostenol induces vasoconstriction of the blood vessels supplying the corpus luteum, reducing luteal blood flow.[16] This ischemia further exacerbates the apoptotic process and contributes to tissue death.
-
Immune and Extracellular Matrix Remodeling: The luteolytic process also involves the infiltration of immune cells and the release of cytokines.[19][23] There is a significant upregulation of genes involved in extracellular matrix degradation, such as matrix metalloproteinases (MMPs) and anti-angiogenic factors like thrombospondin (THBS1, THBS2), which facilitate the physical breakdown and resorption of the luteal tissue.[24][25]
The complete signaling pathway from receptor binding to the ultimate cellular outcomes is illustrated below.
Caption: Comprehensive signaling pathway of cloprostenol-induced luteolysis.
Experimental Methodologies for Luteolysis Research
The elucidation of cloprostenol's mechanism of action relies on robust in vitro and in vivo experimental models. These systems allow for the controlled investigation of specific cellular and physiological responses.
In Vitro Luteal Cell Culture Model
This model is invaluable for studying the direct effects of cloprostenol on luteal cells, independent of systemic influences.
Experimental Workflow: In Vitro Analysis
Caption: Standard workflow for in vitro luteolysis studies.
Detailed Protocol: Progesterone Measurement from Cultured Luteal Cells
-
Cell Seeding: Plate isolated luteal cells in 24-well plates at a density of 1x10⁵ cells/well and culture for 24-48 hours to allow for attachment.
-
Starvation (Optional): Replace media with serum-free media for 4-6 hours to reduce basal signaling.
-
Treatment: Add cloprostenol sodium at final concentrations ranging from 1 ng/mL to 1000 ng/mL. Include a vehicle-only control group.
-
Incubation: Incubate cells for a defined period (e.g., 4h, 12h, 24h).
-
Supernatant Collection: At the end of the incubation period, carefully collect the culture supernatant from each well. Centrifuge to remove any cellular debris.
-
Progesterone Assay: Measure the concentration of progesterone in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Normalization: Cell viability (e.g., via MTT assay) or total protein content should be measured in the corresponding wells to normalize progesterone values, accounting for any differences in cell number.
In Vivo Animal Models
In vivo models, typically using cattle or sheep, are essential for understanding the physiological response to cloprostenol, including its effects on systemic hormone levels and luteal blood flow.[16][26] A highly effective model developed in sheep mimics natural luteolysis by using systemic pulsatile infusions of PGF2α, demonstrating that the frequency and duration of the signal are critical for inducing complete luteolysis.[26]
Table 1: Summary of Cloprostenol Sodium Effects on Key Luteal Parameters
| Parameter | Effect | Species/Model | Causality & Significance | Reference(s) |
| Plasma Progesterone | Rapid Decrease | Bovine, Ovine, Felid | Direct inhibition of luteal steroidogenesis via PKC/MAPK pathways; defines functional luteolysis. | [16][23][27] |
| Luteal Blood Flow | Decrease | Bovine | Vasoconstriction induced by PGF2α signaling, leading to ischemia and contributing to structural luteolysis. | [16] |
| Caspase-3 Activity | Increase | Bovine | Activation of the executioner caspase of apoptosis via MAPK signaling, leading to programmed cell death. | [19][22] |
| Progesterone Receptor (PGR) Expression | No significant short-term change | Felid | Indicates the primary luteolytic effect is post-receptor signaling, not immediate receptor downregulation. | [19][20] |
| Steroidogenic Acute Regulatory Protein (StAR) Expression | No significant short-term change | Felid | Suggests the initial drop in progesterone is due to inhibition of enzyme activity rather than transcription. | [19][20] |
| Luteinizing Hormone Receptor (LHCGR) Expression | Decrease | Felid | Reduction in luteotropic support, further promoting the regression of the corpus luteum. | [19][20] |
Conclusion and Future Directions
Cloprostenol sodium induces luteolysis through a well-defined and potent mechanism of action. By activating the FPr, it initiates a powerful intracellular signaling cascade dominated by the PLC/IP3/DAG pathway, leading to increased intracellular calcium and the activation of PKC. This cascade orchestrates both the immediate cessation of progesterone production and the subsequent apoptotic demolition of the luteal tissue. The involvement of the MAPK pathway, vasoconstriction, and immune modulation further ensures the complete and timely regression of the corpus luteum.
For drug development professionals, understanding this intricate mechanism is paramount. Future research may focus on developing analogues with even greater receptor specificity, optimizing delivery systems for controlled release to better mimic natural pulsatile signaling, or exploring the modulation of downstream targets to enhance efficacy in refractory cases. The foundational knowledge detailed in this guide provides the scientific basis for such innovative pursuits in reproductive pharmacology.
References
- Understanding Luteolysis: The Science Behind Cloprostenol Sodium in Animal Reproduction. NINGBO INNO PHARMCHEM CO.,LTD.
- Prostaglandin Biosynthesis, Transport, and Signaling in Corpus Luteum: A Basis for Autoregulation of Luteal Function. Endocrine Reviews.
- Effect of varying doses of PG or cloprostenol on gene expression in luteal cell types.
- Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids†. Biology of Reproduction.
- Expression and Activation of Protein Kinase C Isozymes by Prostaglandin F2α in the Early- and Mid-Luteal Phase Bovine Corpus Luteum. Biology of Reproduction.
- Cloprostenol Sodium Powder: High-Purity API for Veterinary and Pharmaceutical Applic
- Prostaglandin F2α Receptor in the Corpus Luteum: Recent Information on the Gene, Messenger Ribonucleic Acid, and Protein. Biology of Reproduction.
- Prostaglandin F2α Receptor in the Corpus Luteum: Recent Information on the Gene, Messenger Ribonucleic Acid, and Protein. DeepDyve.
- Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Prim
- Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids†. PubMed.
- Cloprostenol. Wikipedia.
- Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein. PubMed.
- Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids†. BioOne Complete.
-
Cloprostenol. Wikipedia. [Link]
- Prostaglandin F2 alpha-induced calcium transient in ovine large luteal cells. PubMed.
- The Versatile Applications of Cloprostenol Sodium in Animal Reproductive Health Management. NINGBO INNO PHARMCHEM CO.,LTD..
- In Vitro Effects of Fenprostalene on Luteal Cells: A Technical Guide. Benchchem.
- Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium)
- Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells. PubMed Central.
- Protein Kinase A and 5′ AMP-Activated Protein Kinase Signaling Pathways Exert Opposite Effects on Induction of Autophagy in Luteal Cells. Frontiers.
- Regulation of the Corpus Luteum by Protein Kinase C. II. Inhibition of Lipoprotein-Stimulated Steroidogenesis by Prostaglandin F2α. DeepDyve.
- Luteolytic effects of cloprostenol sodium in lactating dairy cows tre
- Prostaglandin F2 alpha-induced calcium transient in ovine large luteal cells: II. Modulation of the transient and resting cytosolic free calcium alters progesterone secretion. PubMed.
- resistin as a new player in the regulation of porcine corpus luteum luteolysis: in vitro effect on proliferation/viability, apoptosis and autophagy. Journal of Physiology and Pharmacology.
- Regulation of the corpus luteum by protein kinase C. I. Phosphorylation activity and steroidogenic action in large and small ovine luteal cells. PubMed.
- Experimental Animal and In Vitro Study Designs. NCBI.
- Dynamic changes in mitogen-activated protein kinase (MAPK) activities in the corpus luteum of the bonnet monkey (Macaca radiata)
- Downregulated luteolytic pathways in the transcriptome of early pregnancy bovine corpus luteum are mimicked by interferon-tau in vitro. NIH.
- A new in vivo model for luteolysis using systemic puls
- Apoptosis, autophagic cell death, and necroptosis: different types of programmed cell death in bovine corpus luteum regression. PubMed Central.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cloprostenol - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Apoptosis, autophagic cell death, and necroptosis: different types of programmed cell death in bovine corpus luteum regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. deepdyve.com [deepdyve.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Protein Kinase A and 5′ AMP-Activated Protein Kinase Signaling Pathways Exert Opposite Effects on Induction of Autophagy in Luteal Cells [frontiersin.org]
- 13. Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin F2 alpha-induced calcium transient in ovine large luteal cells: I. Alterations in cytosolic-free calcium levels and calcium flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin F2 alpha-induced calcium transient in ovine large luteal cells: II. Modulation of the transient and resting cytosolic free calcium alters progesterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. deepdyve.com [deepdyve.com]
- 18. Regulation of the corpus luteum by protein kinase C. I. Phosphorylation activity and steroidogenic action in large and small ovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dynamic changes in mitogen-activated protein kinase (MAPK) activities in the corpus luteum of the bonnet monkey (Macaca radiata) during development, induced luteolysis, and simulated early pregnancy: a role for p38 MAPK in the regulation of luteal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioone.org [bioone.org]
- 24. researchgate.net [researchgate.net]
- 25. Downregulated luteolytic pathways in the transcriptome of early pregnancy bovine corpus luteum are mimicked by interferon-tau in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A new in vivo model for luteolysis using systemic pulsatile infusions of PGF(2α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch - PubMed [pubmed.ncbi.nlm.nih.gov]
Cloprostenol Sodium: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of Cloprostenol sodium, a synthetic analogue of prostaglandin F2α (PGF2α). It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of its mechanism of action, practical applications, and the scientific principles underpinning its use.
Introduction to Cloprostenol Sodium: A Potent Luteolytic Agent
Cloprostenol sodium is a widely used and potent synthetic prostaglandin F2α analogue.[1][2] Its primary and most well-documented function is as a luteolytic agent, meaning it induces the regression of the corpus luteum (CL).[1][2] This targeted action on a key transient endocrine structure makes it an invaluable tool in the precise control and manipulation of the reproductive cycle in various animal species, particularly in veterinary medicine.[1][3]
Chemical and Physical Properties
A thorough understanding of the chemical and physical characteristics of Cloprostenol sodium is fundamental for its effective application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | [4] |
| CAS Number | 55028-72-3 | [4] |
| Molecular Formula | C22H28ClNaO6 | [4] |
| Molecular Weight | 446.9 g/mol | [4] |
| Appearance | White to off-white amorphous powder | [4] |
| Solubility | Soluble in water (>10 mg/mL) | [4] |
Mechanism of Action: Targeting the Prostaglandin F2α Receptor
Cloprostenol sodium exerts its biological effects by acting as a selective agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[5] The binding of Cloprostenol sodium to the FP receptor initiates a cascade of intracellular signaling events that ultimately lead to the functional and morphological regression of the corpus luteum.
The FP Receptor Signaling Pathway
The activation of the FP receptor by Cloprostenol sodium triggers a well-defined signaling pathway. The binding of the agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The elevated intracellular calcium levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the physiological effects of luteolysis.
FP Receptor Signaling Pathway
Practical Applications in Research and Drug Development
The potent and specific luteolytic activity of Cloprostenol sodium makes it an indispensable tool in a variety of research and practical applications, particularly in the field of animal reproduction.
Estrous Cycle Synchronization in Cattle
A primary application of Cloprostenol sodium is the synchronization of the estrous cycle in cattle, which is crucial for the efficient implementation of artificial insemination (AI) programs. By inducing luteolysis, Cloprostenol sodium effectively "resets" the cycle, bringing a group of animals into estrus at a predictable time.
This protocol is designed to synchronize estrus in a group of heifers, allowing for timed artificial insemination (TAI) or insemination based on observed estrus.
Objective: To achieve a high rate of synchronized estrus in a herd of beef heifers to facilitate efficient artificial insemination.
Materials:
-
Cloprostenol sodium injection (e.g., 500 µg/mL)
-
Syringes and needles (appropriate gauge and length for intramuscular injection)
-
Animal handling facilities (chutes, headgates)
-
Record-keeping system
Experimental Design:
-
Animal Selection: Select a group of healthy, cycling beef heifers of similar age and body condition score (BCS). A minimum of 20-30 animals per treatment group is recommended for statistical power. A control group receiving a saline injection should be included to validate the efficacy of the treatment.
-
Day 0: Administer a single intramuscular (IM) injection of Cloprostenol sodium (e.g., 500 µg) to all heifers in the treatment group.
-
Day 11: Administer a second IM injection of Cloprostenol sodium (500 µg) to all heifers in the treatment group. The 11-day interval is critical as it ensures that animals that were in the early luteal phase (and thus unresponsive to the first injection) will have a mature corpus luteum by the time of the second injection.
-
Estrus Detection and Insemination:
-
Option A (Estrus Detection): Beginning 48 hours after the second injection, closely observe the heifers for signs of estrus (e.g., standing to be mounted, restlessness, clear mucus discharge) at least twice daily. Inseminate heifers approximately 12 hours after the first observation of standing heat.
-
Option B (Timed Artificial Insemination - TAI): Inseminate all heifers at a fixed time, typically 72 to 80 hours after the second Cloprostenol sodium injection. This approach eliminates the need for intensive estrus detection.
-
-
Data Collection and Endpoints:
-
Record the number and percentage of heifers exhibiting estrus within a defined period (e.g., 2-5 days) after the second injection.
-
Record conception rates to AI (confirmed by pregnancy diagnosis via ultrasonography or rectal palpation at 30-60 days post-insemination).
-
Collect blood samples at key time points (e.g., before each injection and at the time of insemination) to measure progesterone concentrations and confirm luteolysis. Luteolysis is typically defined as a drop in progesterone levels to below 1 ng/mL.
-
Estrous Synchronization Workflow
Induction of Parturition in Swine
Cloprostenol sodium is also utilized to induce farrowing in sows, which allows for better management of the farrowing process, including increased supervision and the ability to cross-foster piglets effectively.
Objective: To induce parturition in sows to facilitate attended farrowing and improve piglet survival.
Materials:
-
Cloprostenol sodium injection (e.g., 175 µg/mL)
-
Syringes and needles
-
Farrowing facilities
-
Record-keeping system
Experimental Design:
-
Sow Selection: Select healthy, late-gestation sows with known and reliable breeding dates. It is critical not to induce farrowing too early, as this can lead to the birth of non-viable, premature piglets. Induction should not be performed more than two days before the average gestation length of the herd.
-
Day 112 of Gestation (or as determined by herd records): Administer a single IM injection of Cloprostenol sodium (e.g., 175 µg).
-
Observation: Closely monitor the sows for signs of impending parturition (e.g., nesting behavior, presence of milk). Farrowing is expected to begin 20-30 hours after administration.
-
Assistance and Data Collection:
-
Be present during farrowing to provide assistance if necessary (e.g., dystocia).
-
Record the time from injection to the onset of farrowing.
-
Record the total number of piglets born, number of live-born piglets, and number of stillborn piglets.
-
Record piglet birth weights.
-
A control group of sows allowed to farrow naturally should be included for comparison of farrowing duration, stillbirth rates, and piglet viability.
-
Quantitative Data and Comparative Efficacy
The efficacy of Cloprostenol sodium has been compared to that of naturally occurring PGF2α (dinoprost) in numerous studies. While both are effective luteolytic agents, differences in their pharmacokinetic profiles can lead to variations in clinical outcomes. Cloprostenol sodium, being a synthetic analogue, is more resistant to metabolism and has a longer half-life than dinoprost.[6][7] This can result in a more sustained luteolytic effect.
Table 2: Comparative Efficacy of Cloprostenol Sodium and Dinoprost Tromethamine in Lactating Dairy Cows [8]
| Parameter | Cloprostenol Sodium (500 µg) | Dinoprost Tromethamine (25 mg) | p-value |
| Estrus Detection Rate (%) | 47.8 | 45.6 | 0.07 |
| Conception Rate (%) | 38.3 | 34.4 | 0.05 |
| Pregnancy Rate (%) | 14.4 | 12.2 | 0.02 |
Data from a study involving 4549 lactating dairy cows.
Table 3: Effect of Cloprostenol Sodium on Progesterone Levels (ng/mL) in Dairy Cows [9]
| Time Point | Dinoprost Tromethamine | Cloprostenol Sodium | d-Cloprostenol |
| Day 0 (Pre-treatment) | 5.2 ± 0.3 | 5.5 ± 0.4 | 5.8 ± 0.5 |
| Day 2 (Post-treatment) | 1.8 ± 0.2 | 1.5 ± 0.3 | 0.9 ± 0.1* |
d-Cloprostenol showed a significantly greater decrease in progesterone compared to the other two groups (p < 0.05).
In Vitro Methodologies: Receptor Binding Assays
For researchers in drug development, characterizing the interaction of novel compounds with the FP receptor is essential. Radioligand binding assays are a gold-standard method for determining the affinity of a ligand for its receptor.[10]
Protocol: Competitive Radioligand Binding Assay for the FP Receptor
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the FP receptor using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human FP receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293-FP cells)
-
Radioligand: [3H]-PGF2α (high specific activity)
-
Unlabeled PGF2α (for determination of non-specific binding)
-
Test compound (at a range of concentrations)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, cell membranes, and [3H]-PGF2α.
-
Non-specific Binding: Assay buffer, cell membranes, [3H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Competitive Binding: Assay buffer, cell membranes, [3H]-PGF2α, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: A Versatile Tool in Reproductive Science
Cloprostenol sodium stands as a testament to the power of synthetic chemistry in providing tools for the precise manipulation of biological systems. Its well-characterized mechanism of action, coupled with its proven efficacy in a range of applications, has solidified its place as a cornerstone in veterinary reproductive management and as a valuable research tool. For scientists and drug development professionals, a thorough understanding of its properties, from its interaction with the FP receptor to its practical application in vivo, is essential for leveraging its full potential in advancing reproductive science and developing novel therapeutics. The protocols and data presented in this guide provide a solid foundation for the design and execution of robust and meaningful scientific investigations.
References
-
Martins, J. P., Policelli, R. K., & Pursley, J. R. (2011). Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch. Journal of Dairy Science, 94(6), 2806-2814. [Link]
-
Sales, K. J., Milne, S. A., Williams, A. R., Anderson, R. A., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Applications of Cloprostenol Sodium in Animal Reproductive Health Management. Retrieved from [Link]
-
Pursley, J. R., Martins, J. P., Stewart, N. D., & Stevenson, J. S. (2012). Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Theriogenology, 78(4), 752-759. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Yu, Y., & Funk, C. D. (2013). PG F2α receptor: a promising therapeutic target for cardiovascular disease. Frontiers in Pharmacology, 4, 113. [Link]
-
El-Sherry, T. M., Derar, R. I., & Hussein, H. A. (2016). Effect of Dinoprost Tromethamine, Cloprostenol and d-Cloprostenol on Progesterone Concentration and Pregnancy in Dairy Cattle. IOSR Journal of Agriculture and Veterinary Science, 9(2), 64-67. [Link]
-
Pursley, J. R., Martins, J. P., Stewart, N. D., & Stevenson, J. S. (2012). Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Theriogenology, 78(4), 752-759. [Link]
-
Pursley, J. R., Martins, J. P., Stewart, N. D., & Stevenson, J. S. (2012). Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Semantic Scholar. [Link]
-
Kasimanickam, R., Harting, Q., Hanson, R., & Boler, R. (2025). Estrus and ovulation synchronization strategies in beef cattle. Clinical Theriogenology, 17, 11650. [Link]
-
Boehringer Ingelheim Animal Health USA Inc. (n.d.). SYNCHSURE® (cloprostenol injection). DailyMed. [Link]
- Wiltbank, M. C., & Pursley, J. R. (2017). US20170065667A1 - Methods for synchronization of estrous cycles and ovulation for fixed time artificial insemination in cattle.
-
ChemWhat. (n.d.). Cloprostenol sodium CAS#: 55028-72-3. Retrieved from [Link]
-
Al-Obaidi, A. R. (2025). Clinical applications of cloprostenol sodium in treating some reproductive disorders in cows. Diyala Journal of Agricultural Sciences, 17(1), 1-8. [Link]
-
European Medicines Agency. (1997). Cloprostenol and R-cloprostenol. [Link]
-
Zhu, X., Zhang, X., Zhang, Y., Li, J., Li, S., Zhang, S., ... & Zhang, S. (2024). Cloprostenol sodium improves reproductive performance of multiparous sows during lactation. Frontiers in Veterinary Science, 11, 1342930. [Link]
-
Zhu, X., Zhang, X., Zhang, Y., Li, J., Li, S., Zhang, S., ... & Zhang, S. (2024). Cloprostenol sodium improves reproductive performance of multiparous sows during lactation. Frontiers in Veterinary Science, 11, 1342930. [Link]
-
Boehringer Ingelheim Animal Health. (n.d.). Synchsure® (cloprostenol sodium). Retrieved from [Link]
-
MSD Veterinary Manual. (n.d.). Hormonal Control of Estrus in Horses. Retrieved from [Link]
-
Wikipedia. (n.d.). Prostaglandin F receptor. Retrieved from [Link]
-
Pinto, C. R. (2003). Luteal function in mares following administration of oxytocin, cloprostenol or saline on day 0, 1 or 2 post-ovulation. Theriogenology, 60(7), 1339-1347. [Link]
-
Avet Health. (n.d.). Cloprostenol Injection for Cattle & Horses. Retrieved from [Link]
-
Hanlon, D. W., & Stroud, J. C. (2025). Effect of Cloprostenol Administration on Interval to Subsequent Ovulation and Anovulatory Follicle Formation in Quarter Horse Mares. Journal of Equine Veterinary Science, 145, 105234. [Link]
-
Johnson, S. K., Funston, R. N., Hall, J. B., Lamb, G. C., Lauderdale, J. W., & Perry, G. A. (n.d.). Protocols for Synchronization of Estrus and Ovulation. Beef Reproduction Task Force. [Link]
-
Cuervo-Arango, J., & Newcombe, J. R. (2009). Cloprostenol in equine reproductive practice: something more than a luteolytic drug. Reproduction in Domestic Animals, 44(5), 848-852. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Cloprostenol Sodium: Applications in Animal Health and Beyond. Retrieved from [Link]
-
Kirkwood, R. N. (2015). Induction of parturition in the sow. Thai Journal of Veterinary Medicine, 45(4), 487-491. [Link]
-
Kirkwood, R. (2023, April 18). Inducing farrowing in sows. Pig333. [Link]
-
Martins, J. P., Policelli, R. K., Neuder, L. M., Raphael, W., & Pursley, J. R. (2011). Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. Journal of Dairy Science, 94(6), 2815-2824. [Link]
-
Canisso, I. F., Panzani, D., Gesteiro, C. N., & Alvarenga, M. A. (2021). Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys. Journal of Equine Veterinary Science, 107, 103774. [Link]
-
Gaetani, S., Vigano, M. A., & Cosciani, E. (2025). Specific binding of dl-cloprostenol and d-cloprostenol to PG F2α receptors in bovine corpus luteum and myometrial cell membranes. Prostaglandins, Leukotrienes and Essential Fatty Acids, 198, 102654. [Link]
-
Gaetani, S., Vigano, M. A., & Cosciani, E. (1995). Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes. Prostaglandins, Leukotrienes and Essential Fatty Acids, 53(4), 271-275. [Link]
-
Mota-Rojas, D., Martinez-Burnes, J., Trujillo-Ortega, M. E., Alonso-Spilsbury, M., Ramirez-Necoechea, R., & Lopez, A. (2025). The Effect of Dose and Route of Administration of R-cloprostenol on the Parturient Response of Sows. Journal of Swine Health and Production, 33(1), 1-7. [Link]
-
Penn State Extension. (2024, April 8). Using Pharmaceutical Farrowing Aids for Pigs. [Link]
-
Martineau, R. (2003). Dinoprost Versus Cloprostenol: Does Route of Injection Modulate their Efficacy in Dairy Cattle?. The Bovine Practitioner, 37(1), 10-19. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fortehealthcare.com [fortehealthcare.com]
- 4. Localisation of prostaglandin F2 alpha and E2 binding sites in the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of luteolysis, follicle size, and time to ovulation in Holstein heifers treated with two different analogs and doses of prostaglandin-F2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to Cloprostenol Sodium: Structure, Properties, and Applications
Introduction
Cloprostenol sodium is a synthetic, functional analogue of the naturally occurring Prostaglandin F2α (PGF2α).[1][2][3] As a potent luteolytic agent, it plays a critical role in veterinary medicine by inducing the functional and morphological regression of the corpus luteum.[1][2][3] This targeted action allows for precise manipulation of the estrous cycle, making Cloprostenol sodium an indispensable tool for reproductive management in livestock, particularly cattle, horses, and swine.[4][5][6] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, analytical methodologies, and key applications for researchers, scientists, and professionals in drug development.
Chemical Identity and Stereochemistry
The biological activity of Cloprostenol is intrinsically linked to its specific three-dimensional structure. Understanding its stereochemistry is fundamental to appreciating its potency and function.
IUPAC Name: sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate[7][8]
Molecular Formula: C₂₂H₂₈ClNaO₆[7][9]
Molecular Weight: 446.9 g/mol [7][8][9]
CAS Number: 55028-72-3 (for the racemic sodium salt)[7]
Cloprostenol is produced synthetically as a racemic mixture, containing two enantiomers: the dextrorotatory ((+)-Cloprostenol) and levorotatory ((-)-Cloprostenol) forms.[10][11] The vast majority of the desired luteolytic activity resides in the (+)-enantiomer, which is also referred to as D-Cloprostenol or R-Cloprostenol.[11][12] This enantiomer is the optically active component responsible for the compound's biological efficacy.[12] The synthesis of prostaglandins is complex, with routes like the Corey synthesis providing a versatile foundation.[13] A significant challenge in manufacturing is the precise control of stereochemistry across the molecule's five stereocenters to ensure the formation of the biologically active isomer.[9][10]
Physicochemical Properties
The sodium salt form of Cloprostenol is utilized to enhance its stability and water solubility, which is crucial for its formulation as an injectable solution.
| Property | Description | Sources |
| Physical State | White to off-white, amorphous, hygroscopic crystalline solid or powder. | [10][14][15] |
| Solubility | Water: ≥ 150 mg/mL | [15][16] |
| PBS (pH 7.2): ~1-35 mg/mL | [12][14][17] | |
| Ethanol: ~50 mg/mL | [14][17] | |
| DMSO: ~50-60 mg/mL | [12][14][17] | |
| Dimethylformamide (DMF): ~50-130 mg/mL | [12][14][17] | |
| Stability & Storage | Store as supplied at -20°C for long-term stability (≥2-4 years). For stock solutions in organic solvents, store at -80°C for up to 6 months or -20°C for 1 month. Aqueous solutions are not recommended for storage beyond one day. Protect from light. | [14][15][17][18] |
| UV/Vis Absorption | λmax: 220, 275, 282 nm | [12][17] |
Mechanism of Action: FP Receptor Agonism
Cloprostenol exerts its effects by acting as a potent agonist of the Prostaglandin F2α (FP) receptor.[12][14] The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily, which is integral to numerous physiological processes.[19][20]
The binding of Cloprostenol to the FP receptor, primarily located on luteal cells in the ovary, initiates a cascade of intracellular signaling events:
-
Gq Protein Activation: The agonist-receptor complex activates the associated Gq protein.
-
Phospholipase C (PLC) Stimulation: Activated Gq stimulates the enzyme Phospholipase C.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[20]
-
Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Downstream Signaling: The increase in intracellular Ca²⁺ and the presence of DAG activate various downstream pathways, including Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) cascade.[21][22] Studies have also shown that PGF2α can trans-activate the Epidermal Growth Factor Receptor (EGFR), further propagating signals that influence cell proliferation and function.[22]
This signaling cascade ultimately leads to a rapid decrease in progesterone production by the corpus luteum and initiates its structural regression (luteolysis).[1]
Signaling Pathway of Cloprostenol
Caption: FP Receptor signaling cascade initiated by Cloprostenol.
Analytical Methodologies
Robust analytical methods are essential for the quality control, quantification, and pharmacokinetic studies of Cloprostenol sodium. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for its analysis.
Comparative Overview of Analytical Techniques
| Technique | Principle | Application | Advantages | Limitations |
| RP-HPLC-UV | Separation based on polarity on a C18 column with UV detection. | Purity testing, quantification in drug substance and formulations. | Robust, widely available, cost-effective. | Lower sensitivity than MS; may not resolve all impurities without specific methods. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Quantification of the active (+)-enantiomer and racemic purity. | Essential for stereospecific analysis and quality control. | Requires specialized columns and method development. |
| LC-MS/MS | HPLC coupled with mass spectrometry for detection. | Pharmacokinetic studies, impurity identification, trace analysis in biological matrices. | High sensitivity and specificity. | Higher equipment cost and complexity. |
Protocol: Reverse-Phase HPLC for Cloprostenol Sodium Assay
This protocol is a representative method for the quantitative analysis of Cloprostenol sodium in a drug substance.
1. Materials and Reagents:
-
Cloprostenol Sodium Reference Standard (RS)
-
Cloprostenol Sodium sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or Formic acid (for MS-compatibility)[23]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and an aqueous buffer (e.g., 20mM sodium dihydrogenphosphate, pH 3.0) in a specific ratio (e.g., 33:67 v/v).[24][25]
2. Chromatographic System:
-
HPLC System: A liquid chromatograph equipped with a UV detector.
-
Column: C18 (L1) or similar reverse-phase column (e.g., 4.6 mm x 25 cm, 5-µm packing).[26]
-
Flow Rate: Approximately 1.0 mL/minute.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 20°C).[25]
3. Solution Preparation:
-
Standard Preparation: Accurately weigh and dissolve the Cloprostenol Sodium RS in the mobile phase or a suitable solvent (e.g., ethanol) to obtain a known concentration (e.g., 0.8 mg/mL).[26]
-
Sample Preparation: Prepare the Cloprostenol Sodium sample in the same manner and at the same concentration as the Standard Preparation.
4. System Suitability:
-
Inject the Standard Preparation in replicate (e.g., five times).
-
The system is suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0% and the tailing factor for the cloprostenol peak is not more than 1.5.[26]
5. Procedure:
-
Inject the Standard Preparation and the Sample Preparation into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the quantity of Cloprostenol sodium in the sample by comparing the peak response of the Sample Preparation to that of the Standard Preparation.
Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC analysis.
Applications in Veterinary Medicine and Research
The primary application of Cloprostenol sodium is in the reproductive management of livestock. Its potent luteolytic action provides a reliable method for controlling the timing of estrus.[2][4]
-
Estrus Synchronization: This is the most common application, especially in cattle. By administering Cloprostenol during the luteal phase, the estrous cycle is "reset," causing a group of animals to come into heat (estrus) at a predictable time. This facilitates scheduled artificial insemination (AI) programs, improving breeding efficiency and labor management.[2][18]
-
Treatment of Uterine Conditions: It is used to treat conditions associated with a persistent corpus luteum, such as pyometra and chronic endometritis.[4][18]
-
Induction of Parturition: In species like swine, it can be used to induce farrowing, allowing for better supervision and management of births.[3]
-
Termination of Pregnancy: Cloprostenol can be used to induce abortion in cases of unwanted pregnancies or to manage certain reproductive abnormalities like mummified fetuses.[4][18]
-
Research Tool: In a laboratory setting, Cloprostenol serves as a selective FP receptor agonist to study prostaglandin signaling pathways, reproductive physiology, and the development of novel therapeutic agents.[14]
While highly effective in animals, Cloprostenol is not used in human medicine due to its potent physiological effects, including the risk of inducing abortion and causing severe bronchospasms.[27][28]
Formulation, Stability, and Safety
Formulation and Storage
Cloprostenol sodium is typically formulated as a sterile, colorless aqueous solution for intramuscular injection.[29][30] A typical formulation contains:
-
Active Ingredient: Cloprostenol sodium (e.g., 263 µg/mL, equivalent to 250 µg/mL of Cloprostenol).[18][29]
-
Buffering Agents: Sodium citrate and citric acid to maintain pH.[29]
-
Preservative: Benzyl alcohol (e.g., 20 mg/mL) to ensure sterility in multi-dose vials.[18][29]
-
Vehicle: Water for injection.[29]
Proper storage is critical to maintain potency. Vials should be stored below 30°C and protected from light, often by keeping them in their outer carton.[18] Once a vial is broached, it should typically be used within 28-30 days.[30][31]
Toxicology and Safe Handling
Cloprostenol sodium is a potent compound that can be absorbed through the skin and requires careful handling.[3][28]
-
Reproductive Hazard: It is a known reproductive toxicant. Women of child-bearing age should handle this product with extreme caution, as accidental exposure can induce abortion.[28][32]
-
Respiratory Hazard: It can cause bronchospasms. Individuals with asthma or other bronchial diseases are at high risk and should avoid handling the product.[27][28]
-
Personal Protective Equipment (PPE): Due to the risk of dermal absorption, wearing protective gloves is mandatory when handling the solution.[3] Any skin contact should be washed immediately with soap and water.[3]
Conclusion
Cloprostenol sodium stands as a testament to the power of targeted pharmaceutical design. Its role as a synthetic PGF2α analogue with potent luteolytic activity has revolutionized reproductive management in the veterinary field, offering unparalleled control over the estrous cycle. For scientists and researchers, it remains a valuable tool for dissecting the complexities of prostaglandin signaling. A thorough understanding of its chemical structure, mechanism of action, and handling requirements is paramount to leveraging its benefits safely and effectively in both clinical and research settings.
References
-
Cloprostenol sodium - AERU - University of Hertfordshire. (2025, September 15). Retrieved from [Link]
-
CLOPROSTENOL SODIUM - gsrs. (n.d.). FDA Global Substance Registration System. Retrieved from [Link]
-
PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. (2012). Frontiers in Pharmacology. Retrieved from [Link]
-
Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells. (1994, July 1). The Journal of Biological Chemistry. Retrieved from [Link]
-
Separation of Cloprostenol sodium on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Cloprostenol Sodium Injection IP Vet - Estrumate. (n.d.). MSD Animal Health India. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET Cloprostenol Sodium Solutions. (n.d.). Covetrus. Retrieved from [Link]
-
Cloprostenol Sodium | C22H28ClNaO6. (n.d.). PubChem. Retrieved from [Link]
-
Cloprostenol. (n.d.). Wikipedia. Retrieved from [Link]
-
The Science Behind Cloprostenol Sodium: Applications in Animal Health and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
What are PTGFR modulators and how do they work? (2024, June 25). Patsnap Synapse. Retrieved from [Link]
-
D-Cloprostenol Sodium | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. Retrieved from [Link]
-
Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. (2008). Prostaglandins & Other Lipid Mediators. Retrieved from [Link]
-
Cloprostenol Sodium: A Veterinary Essential for Reproductive Health Management. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Safety Data Sheet Ovuprost. (2012, October). Bayer New Zealand Ltd. Retrieved from [Link]
-
Cloprostenol Sodium. (n.d.). USP-NF. Retrieved from [Link]
-
Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. (2004, February). The Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]
-
CLOPROSTENOL, (+)-. (n.d.). precisionFDA. Retrieved from [Link]
-
Cloprostenol Sodium: Applications In The Pharmaceutical Field. (2025, August 12). Medscience. Retrieved from [Link]
-
Cloprostenol & R-cloprostenol. (2005). European Medicines Agency. Retrieved from [Link]
-
Development of a manufacturing route for cloprostenol sodium. (n.d.). ResearchGate. Retrieved from [Link]
-
Cloprochem - Cloprostenol 0.025% injection. (n.d.). Interchemie. Retrieved from [Link]
- Preparation method of optically pure dextro cloprostenol sodium. (n.d.). Google Patents.
-
HPLC method for enantioselective analysis of cloprostenol. (2008). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
An Improved and Efficient Process for the Preparation of (+)-cloprostenol. (2015). Molecules. Retrieved from [Link]
-
Public Release Summary on the Evaluation of the New Active Constituent d-Cloprostenol. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]
-
Estrumate® (cloprostenol injection). (n.d.). DailyMed. Retrieved from [Link]
-
Cloprostenol Injections Product Insert. (n.d.). Vétoquinol. Retrieved from [Link]
-
HPLC method for enantioselective analysis of cloprostenol. (2008). ResearchGate. Retrieved from [Link]
-
cloprostenol. (n.d.). Drug Central. Retrieved from [Link]
-
Cloprostenol Injection for Cattle & Horses. (n.d.). Avet Health. Retrieved from [Link]
-
Cloprostenol sodium in Horses (Equis). (n.d.). Vetlexicon. Retrieved from [Link]
Sources
- 1. Cloprostenol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. interchemie.com [interchemie.com]
- 4. nbinno.com [nbinno.com]
- 5. medsciencebiopharma.com [medsciencebiopharma.com]
- 6. caymanpharma.com [caymanpharma.com]
- 7. Cloprostenol Sodium | C22H28ClNaO6 | CID 17756794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. D-Cloprostenol Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Cloprostenol sodium [sitem.herts.ac.uk]
- 11. ema.europa.eu [ema.europa.eu]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cloprostenol sodium salt | Prostaglandin Receptor | TargetMol [targetmol.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. msd-animal-health.co.in [msd-animal-health.co.in]
- 19. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 20. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 21. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Separation of Cloprostenol sodium on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. drugfuture.com [drugfuture.com]
- 27. northamerica.covetrus.com [northamerica.covetrus.com]
- 28. resources.bayer.com.au [resources.bayer.com.au]
- 29. Estrumate® (cloprostenol injection) [dailymed.nlm.nih.gov]
- 30. avet.health [avet.health]
- 31. pdf.hres.ca [pdf.hres.ca]
- 32. pharmacopoeia.com [pharmacopoeia.com]
An In-Depth Technical Guide to the Stereochemistry of D-cloprostenol versus DL-cloprostenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine. Its biological activity is intrinsically linked to its stereochemistry. This guide provides a comprehensive technical analysis of the stereochemical differences between D-cloprostenol, the dextrorotatory enantiomer, and DL-cloprostenol, the racemic mixture. We will explore the profound impact of chirality on pharmacological activity, receptor binding, and therapeutic efficacy, offering insights crucial for drug development, regulatory compliance, and clinical application.
Introduction: The Significance of Chirality in Prostaglandin Analogues
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1] For many chiral drugs, only one enantiomer (the "eutomer") is responsible for the desired therapeutic effect, while the other (the "distomer") may be inactive, less active, or even contribute to adverse effects.[1] Cloprostenol is a prime example of a chiral drug where the separation of enantiomers is critical for optimizing its therapeutic profile.
DL-cloprostenol is a racemic mixture containing equal amounts of the dextrorotatory (+) and levorotatory (-) enantiomers.[2] Extensive research has demonstrated that the luteolytic activity of cloprostenol resides almost exclusively in the dextrorotatory isomer, D-cloprostenol (also referred to as (+)-cloprostenol).[2][3] This stereoselectivity has significant implications for dosage, efficacy, and side-effect profiles, making a thorough understanding of the stereochemistry essential for researchers and drug developers.
Molecular Structure and Stereoisomerism
Cloprostenol, with the chemical formula C₂₂H₂₉ClO₆, is a complex molecule with multiple chiral centers.[4] The specific spatial arrangement of the atoms around these chiral centers determines whether the molecule is the D- or L-enantiomer.
-
D-cloprostenol: The dextrorotatory enantiomer, which is the biologically active form. Its IUPAC name is (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid.[4]
-
L-cloprostenol: The levorotatory enantiomer, which is largely inactive.
-
DL-cloprostenol: A 1:1 racemic mixture of the D- and L-enantiomers.
The distinct three-dimensional structures of the enantiomers are responsible for their differential interactions with the chiral environment of biological systems, such as receptors and enzymes.
Comparative Physicochemical and Pharmacological Properties
The separation of cloprostenol into its constituent enantiomers reveals significant differences in their biological activity.
| Property | D-cloprostenol | DL-cloprostenol |
| Composition | Pure dextrorotatory enantiomer | 1:1 mixture of dextrorotatory and levorotatory enantiomers |
| Biological Activity | High luteolytic activity[2] | Approximately half the potency of D-cloprostenol[5] |
| Receptor Binding Affinity | High affinity for PGF2α receptors[6][7][8] | Lower overall affinity due to the inactive L-isomer[6][7] |
| Therapeutic Dose | Lower dose required for therapeutic effect[2] | Higher dose required to achieve the same effect[2] |
| Side Effects | Potentially better tolerated due to lower dose and absence of the distomer[5] | Higher doses may lead to more pronounced side effects[9] |
The Molecular Basis of Stereoselective Activity: Receptor Binding
The pharmacological effects of cloprostenol are mediated through its binding to the prostaglandin F2α (FP) receptor, a G protein-coupled receptor.[10] The binding of cloprostenol to the FP receptor is highly stereospecific.
Studies have shown that D-cloprostenol binds to PGF2α receptors with a much higher affinity than the racemic mixture.[6][7] In bovine corpus luteum cell membranes, D-cloprostenol and PGF2α were found to be equipotent and approximately 150 times more potent than DL-cloprostenol in inhibiting the binding of radiolabeled PGF2α.[6][8] This dramatic difference in binding affinity is the primary reason for the enhanced potency of the pure D-enantiomer. The L-enantiomer not only lacks significant luteolytic activity but may also sterically hinder the binding of the active D-enantiomer to the receptor.[9]
Caption: Differential binding of cloprostenol isomers to the FP receptor.
Analytical Methodologies for Chiral Separation
The ability to separate and quantify the enantiomers of cloprostenol is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation of Cloprostenol Enantiomers
This protocol is a generalized example based on established methods.[11][12]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A chiral stationary phase column, such as a Chiralcel OD-RH.[11][12]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., sodium dihydrogenphosphate), with the pH adjusted to an acidic value (e.g., pH 3.0).[11][12] The exact ratio of organic to aqueous phase needs to be optimized for baseline resolution.
-
Sample Preparation: Dissolve a known amount of the cloprostenol sample (D- or DL-form) in the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification.
Caption: Workflow for chiral separation and analysis of cloprostenol.
Synthesis and Manufacturing Implications
The production of cloprostenol can be approached in two ways:
-
Racemic Synthesis followed by Resolution: Synthesizing the racemic mixture and then separating the enantiomers. This can be achieved through various techniques, including preparative chiral chromatography.[15]
-
Asymmetric Synthesis: Employing stereoselective reactions to directly synthesize the desired D-enantiomer. This is often a more efficient and cost-effective approach for large-scale production.[16]
The development of efficient asymmetric syntheses for (+)-cloprostenol has been a significant area of research, often starting from commercially available chiral precursors like (-)-Corey lactone.[16] These advanced synthetic routes avoid the need for costly and often lower-yield resolution steps.[3][16]
Regulatory and Clinical Significance
Regulatory agencies worldwide, including the FDA and EMA, have specific guidelines for the development of chiral drugs.[1][17][18] For a drug like cloprostenol, where the therapeutic activity is associated with a single enantiomer, there is a strong rationale for developing the pure enantiomer (a "chiral switch") rather than the racemate.[1]
The key advantages of using D-cloprostenol over DL-cloprostenol in a clinical setting include:
-
Increased Potency: D-cloprostenol is approximately 3.5 times more potent than racemic cloprostenol.[5] This allows for a significant reduction in the administered dose.[2]
-
Improved Safety and Tolerability: By eliminating the inactive L-isomer, the "isomeric ballast" is removed. This can lead to a better-tolerated product with a reduced risk of side effects.[5][9]
-
More Consistent Therapeutic Response: Administering the pure, active compound can lead to a more predictable and reliable clinical outcome.
Conclusion
The stereochemistry of cloprostenol is not merely an academic detail; it is a critical determinant of its pharmacological activity and therapeutic utility. The dextrorotatory enantiomer, D-cloprostenol, is the sole contributor to the drug's potent luteolytic effects, exhibiting a significantly higher binding affinity for the PGF2α receptor than its levorotatory counterpart. The use of the pure D-enantiomer offers clear advantages over the racemic mixture, including increased potency, improved tolerability, and a more consistent therapeutic response. For researchers and professionals in drug development, a thorough understanding and application of these stereochemical principles are paramount for the rational design, development, and clinical use of cloprostenol and other chiral prostaglandin analogues.
References
-
Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases. PubMed. [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. ResearchGate. [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Scilit. [Link]
-
Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes. PubMed. [Link]
-
Chiral Bioequivalence – An Explainer. Chiralpedia. [Link]
-
Investigation of chiral active substances (human) - Scientific guideline. European Medicines Agency. [Link]
-
Regulatory requirements-Chiral drugs.pptx. Slideshare. [Link]
-
Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. Chiralpedia. [Link]
-
Specific binding of dl‐cloprostenol and d‐cloprostenol to PG F2α receptors in bovine corpus luteum and myometrial cell membranes. ResearchGate. [Link]
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. [Link]
-
Cloprostenol & R-cloprostenol (1). European Medicines Agency. [Link]
-
Effect of Different Forms of Prostaglandin F2a Analogues Administration on Hormonal Profile, Prostaglandin F2a Binding Rate. Redalyc. [Link]
-
Public Release Summary on the Evaluation of the New Active Constituent D-cloprostenol. Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Comparative Efficacy of D-Cloprostenol and DL-Cloprostenol on Cervical Dilatation after Detorsion in Buffaloes. ACS Publisher. [Link]
- Method of production of (+)-isomer of cloprostenol.
-
An Improved and Efficient Process for the Preparation of (+)-cloprostenol. PubMed. [Link]
-
HPLC method for enantioselective analysis of cloprostenol. PubMed. [Link]
-
D-cloprostenol voor veterinair gebruik. Dopharma. [Link]
-
The use of D- and L,D- cloprostenol to reduce diastral period of estrus cycle in mares. BIO Web of Conferences. [Link]
-
HPLC method for enantioselective analysis of cloprostenol. ResearchGate. [Link]
-
Chiral Separations Introduction. VTechWorks. [Link]
-
Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. PubMed. [Link]
-
Cloprostenol. PubChem. [Link]
-
Optimization of the prostaglandin F2α receptor for structural biology. bioRxiv. [Link]
Sources
- 1. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. CS276003B6 - method of production of (+)-isomer of cloprostenol - Google Patents [patents.google.com]
- 4. Cloprostenol | C22H29ClO6 | CID 5311053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dopharma.nl [dopharma.nl]
- 6. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.acspublisher.com [journals.acspublisher.com]
- 10. biorxiv.org [biorxiv.org]
- 11. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Improved and Efficient Process for the Preparation of (+)-cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of chiral active substances (human) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
An In-depth Technical Guide to Cloprostenol Sodium Receptor Binding Affinity Studies
This guide provides a comprehensive overview of the principles and methodologies for characterizing the binding affinity of Cloprostenol sodium with its cognate receptor, the prostaglandin F2α receptor (FP receptor). It is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs) and related pharmacology.
Section 1: Foundational Concepts
Cloprostenol Sodium and the Prostaglandin F2α (FP) Receptor
Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α), a naturally occurring hormone that plays a critical role in various physiological processes, particularly in the reproductive cycle.[1][2] Its primary mechanism of action is luteolysis, the regression of the corpus luteum, which is mediated through its interaction with the FP receptor.[1][3] The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily, a large and diverse group of transmembrane receptors that are major targets for drug development.[4][5] GPCRs are involved in a wide array of signaling pathways, and understanding the binding affinity of ligands like Cloprostenol is fundamental to elucidating their pharmacological effects.[4][6]
The dextrorotatory enantiomer, d-cloprostenol, is the biologically active component responsible for the luteolytic activity.[3][7] Studies have shown that d-cloprostenol is significantly more potent than the racemic mixture in binding to the FP receptor.[8]
The FP Receptor Signaling Pathway
Upon agonist binding, such as with PGF2α or Cloprostenol, the FP receptor undergoes a conformational change that activates associated G-proteins, primarily Gq.[9] This activation initiates a downstream signaling cascade involving the stimulation of phospholipase C (PLC).[6][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][9] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6][9] The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to physiological responses such as smooth muscle contraction.[9] The FP receptor can also couple to other G-proteins like G12/G13 to activate Rho signaling pathways.[10][11]
Caption: FP Receptor Signaling Cascade.
Principles of Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor.[4][12] Key parameters derived from these assays include:
-
Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
-
Bmax (Maximum Binding Capacity): Indicates the total number of receptors in a given preparation.
-
Ki (Inhibition Constant): In competitive binding assays, the Ki is the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the affinity of the unlabeled drug.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand.
These parameters are essential for the structure-activity relationship (SAR) studies in drug discovery.[5]
Section 2: Methodologies for Determining Binding Affinity
The gold standard for quantifying ligand-receptor interactions has traditionally been the radioligand binding assay.[4][13] However, non-radioactive methods are gaining prominence due to safety and disposal considerations.[14]
Radioligand Binding Assays
Radioligand binding assays provide sensitive and quantitative data on GPCR expression and ligand affinity.[5][12] There are three primary types of radioligand binding assays: saturation, competitive (or displacement), and kinetic assays.[5][12]
Competitive binding assays are widely used to determine the affinity of an unlabeled test compound (like Cloprostenol sodium) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[15][16]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cloprostenol - Wikipedia [en.wikipedia.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 5. multispaninc.com [multispaninc.com]
- 6. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 7. apvma.gov.au [apvma.gov.au]
- 8. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. graphpad.com [graphpad.com]
- 16. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Pharmacokinetics and Metabolism of Cloprostenol Sodium in Bovine Models
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the 'Why' Behind the 'How'
In the realm of veterinary drug development, particularly for reproductive therapeutics in livestock, a molecule's journey through the body is as critical as its mechanism of action. Cloprostenol sodium, a synthetic analogue of prostaglandin F2α (PGF2α), is a cornerstone of bovine reproductive management.[1][2] Its efficacy in inducing luteolysis—the regression of the corpus luteum—is fundamental to synchronizing estrus cycles and treating various uterine conditions.[1][3] However, to move from a compound with known biological activity to a safe and effective approved drug, we must meticulously map its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide is structured not as a simple recitation of facts, but as a deep dive into the pharmacokinetic and metabolic narrative of Cloprostenol sodium in cattle. As application scientists, we do not merely follow protocols; we design them with purpose. We will explore the causal links between the drug's chemical nature, its metabolic fate, and the analytical strategies required to trace its path. The protocols detailed herein are presented as self-validating systems, designed to yield robust, reproducible data that can withstand scientific and regulatory scrutiny.
Section 1: The Pharmacokinetic Profile of Cloprostenol in Cattle
The clinical utility of Cloprostenol is directly governed by its pharmacokinetic properties. Its rapid action and swift clearance are desirable traits, ensuring therapeutic effect without prolonged residue concerns.
Absorption and Distribution: A Rapid Onset
Following a single intramuscular (IM) injection, the recommended route of administration, Cloprostenol sodium is rapidly absorbed into the systemic circulation. This rapid absorption is crucial for its primary application in estrus synchronization, where precise timing is paramount.
-
Peak Plasma Levels (Cmax): Studies using radiolabeled Cloprostenol (500 µg dose) in dairy cows show that the highest plasma levels (approximately 0.43 µg/L) are achieved within just 30 minutes of dosing.[1] Studies with the active d-enantiomer (150 µg dose) report a peak plasma level of approximately 1.4 µg/L reached at around 90 minutes. This swift peak ensures that effective concentrations reach the target tissue, the corpus luteum, promptly.
-
Tissue Distribution: Once absorbed, Cloprostenol is quickly distributed. At 30 minutes post-injection, the highest concentrations of drug-related residues are found at the injection site and in the primary organs of metabolism and excretion: the liver and kidneys.[1] Importantly for food safety, residue levels in edible tissues and milk decline rapidly. By 24 hours post-administration, levels in milk are negligible, typically falling below 0.012 µg/L.[1]
Elimination and Excretion: A Swift Departure
The duration of Cloprostenol's action is modulated by its elimination half-life. Unlike endogenous PGF2α, which is metabolized very quickly (half-life of minutes), Cloprostenol sodium is more resistant to endogenous metabolism, providing a longer therapeutic window.[4]
-
Elimination Half-Life (t½β): The terminal elimination half-life in cattle is approximately 3 hours.[1][4] This duration is long enough to ensure complete luteolysis but short enough to prevent drug accumulation and minimize residue times.
-
Excretion Pathway: The primary route of elimination is via the kidneys. Studies with 14C-labeled Cloprostenol demonstrated that over 50% of the administered radioactivity is recovered in the urine within the first 16 hours.[1] Fecal excretion accounts for a smaller portion.[1] Less than 1% of the administered dose is excreted in milk, underscoring its safety for use in lactating dairy cattle.[1]
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for Cloprostenol and its active enantiomer in bovine models, providing a quantitative snapshot of its behavior.
| Parameter | Value (Cloprostenol, 500 µg dose) | Value (d-Cloprostenol, 150 µg dose) | Source |
| Time to Peak (Tmax) | ~30 minutes | ~90 minutes | [1] |
| Peak Plasma Conc. (Cmax) | ~0.43 µg/L | ~1.4 µg/L | [1] |
| Elimination Half-Life (t½β) | ~3 hours | ~1 hour 37 minutes | [1] |
| Primary Excretion Route | Urine (~52.5% in 16h) | Urine | [1][5] |
| Excretion in Milk | < 1% of total dose | Not specified | [1] |
Section 2: The Metabolic Fate of Cloprostenol
Metabolism is the body's process of transforming a drug into different compounds (metabolites), which facilitates its excretion. Understanding this process is critical for assessing both efficacy and safety, as metabolites may have different biological activities than the parent drug.
The Primary Metabolic Pathway: β-Oxidation
Cloprostenol is extensively metabolized in cattle. The principal metabolic process is β-oxidation of the carboxylic acid side chain, a common pathway for fatty acids.[5] This process systematically shortens the chain, leading to the formation of the main metabolite: the tetranor acid of Cloprostenol .[1][5]
A key structural feature of Cloprostenol is its resistance to the enzymes 15-hydroxyprostaglandin dehydrogenase and 13,14-reductase.[5] These enzymes are responsible for the rapid inactivation of natural prostaglandins. Cloprostenol's design makes it a poor substrate for these enzymes, which explains its longer half-life and enhanced potency compared to natural PGF2α.[4][5]
Key Metabolites and Their Significance
The metabolites of Cloprostenol are significantly less pharmacologically active than the parent compound. The tetranor acid metabolite, for instance, possesses at most one-hundredth of the luteolytic activity of Cloprostenol.[1] This is a crucial safety feature, meaning that even if metabolites linger, they do not exert a significant biological effect.
In urine, the tetranor acid has been identified in several forms, including its δ-lactone form and as glucuronide conjugates, which are more water-soluble and easily excreted.[1][5]
Visualization of Cloprostenol Metabolism
The following diagram illustrates the primary metabolic transformation of Cloprostenol in the bovine model.
Caption: Metabolic pathway of Cloprostenol in cattle.
Section 3: Field-Proven Experimental Protocols
The data presented above are the product of rigorous experimental work. The following sections detail the methodologies for conducting pharmacokinetic and metabolism studies for Cloprostenol, explaining the rationale behind each step.
Experimental Workflow: From Animal to Analysis
A successful pharmacokinetic study requires meticulous planning and execution, from animal selection to final data analysis. The workflow is designed to minimize variables and ensure data integrity.
Caption: Overview of a bovine pharmacokinetic study workflow.
Protocol 1: Quantitative Analysis of Cloprostenol in Bovine Plasma via UHPLC-MS/MS
Rationale: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for bioanalysis. Its superior sensitivity and specificity allow for the accurate quantification of low concentrations of drugs like Cloprostenol in complex biological matrices such as plasma.[6]
Methodology:
-
Sample Collection:
-
Collect whole blood from the jugular vein into heparinized tubes at predefined time points (e.g., 0, 15, 30, 60, 90 min, and 2, 4, 6, 8, 12, 24 hours) post-IM administration.
-
Causality: The time points are chosen to accurately define the absorption, distribution, and elimination phases of the drug's pharmacokinetic curve.
-
Immediately place tubes on ice.
-
-
Plasma Preparation:
-
Within 1 hour of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Harvest the supernatant (plasma) and transfer it to cryovials.
-
Store samples at -80°C until analysis to ensure analyte stability.
-
-
Sample Extraction (Solid-Phase Extraction - SPE):
-
Trustworthiness: SPE is a robust method that cleans the sample and concentrates the analyte, removing interfering matrix components and improving assay performance.
-
Thaw plasma samples on ice.
-
Spike samples, standards, and quality controls (QCs) with an appropriate internal standard (e.g., a deuterated version of Cloprostenol like PGF2α-d4).[6]
-
Precondition a mixed-mode anion exchange SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a series of solvents (e.g., water, methanol) to remove impurities.
-
Elute the Cloprostenol and internal standard with an appropriate acidic organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
UHPLC-MS/MS Analysis:
-
Column: Use a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium formate to improve ionization.[6]
-
Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Define specific precursor-to-product ion transitions for both Cloprostenol and the internal standard to ensure unambiguous identification and quantification.
-
-
Quantification: Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Determine the concentration in unknown samples by interpolation from this curve.
-
Section 4: Conclusion and Future Directions
The pharmacokinetic and metabolic profile of Cloprostenol sodium in bovine models is well-characterized, revealing a drug ideally suited for its clinical purpose. It is rapidly absorbed, acts quickly, and is eliminated efficiently, primarily as pharmacologically weak metabolites. This profile ensures efficacy while upholding the principles of food safety.
Future research may focus on refining analytical methods to achieve even lower detection limits or exploring the pharmacokinetics in specific disease states that might alter drug disposition. However, the existing body of work provides a robust and trustworthy foundation for the continued safe and effective use of Cloprostenol in veterinary medicine.
References
-
EMA (1997). Cloprostenol & R-cloprostenol (1) - Summary Report. European Medicines Agency. [Link]
-
APVMA (2014). Public Release Summary on the Evaluation of the New Active Constituent d-Cloprostenol. Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Bourne, G. R., Moss, S. R., Phillips, P. J., & Shuker, B. (1980). The metabolic fate of the synthetic prostaglandin cloprostenol ('Estrumate') in the cow: use of ion cluster techniques to facilitate metabolite identification. Biomedical Mass Spectrometry, 7(5), 226–230. [Link]
-
Wikipedia. Cloprostenol. [Link]
-
Martins, J. P., Policelli, R. K., Neuder, L. M., Raphael, W., & Pursley, J. R. (2011). Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. Journal of Dairy Science, 94(6), 2806-2814. [Link]
-
Reeves, J. J. (1977). Distribution, elimination, and residue studies in the cow with the synthetic prostaglandin Estrumate. Journal of Agricultural and Food Chemistry, 25(4), 768-771. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cloprostenol Sodium in Modern Veterinary Medicine. [Link]
-
Kalíková, K., Tesařová, E., & Bosáková, Z. (2008). HPLC method for enantioselective analysis of cloprostenol. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 892-897. [Link]
-
MSD Animal Health India. Cloprostenol Sodium Injection IP Vet - Estrumate. [Link]
-
Kalíková, K., Tesařová, E., & Bosáková, Z. (2008). HPLC method for enantioselective analysis of cloprostenol. ResearchGate. [Link]
-
Zgaździńska, M., Stachelska, A., & Biedrzycka, E. (2023). Determination of Prostaglandins (Carboprost, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, Sulprostone) by UHPLC-MS/MS in Toxicological Investigations. Molecules, 28(19), 6776. [Link]
-
Pugliesi, G., et al. (2015). Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle. Animal Reproduction Science, 153, 20-28. [Link]
-
Interchemie. Cloprochem - Cloprostenol 0.025% injection. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. nbinno.com [nbinno.com]
- 3. interchemie.com [interchemie.com]
- 4. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic fate of the synthetic prostaglandin cloprostenol ('Estrumate') in the cow: use of ion cluster techniques to facilitate metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Prostaglandins (Carboprost, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, Sulprostone) by UHPLC-MS/MS in Toxicological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Luteolytic Effects of Cloprostenol Sodium in Non-Pregnant Animals
Introduction: The Corpus Luteum and the Role of Prostaglandins
The corpus luteum (CL) is a transient, yet critical, endocrine gland formed on the ovary following ovulation. Its primary function is the production of progesterone, a steroid hormone essential for the establishment and maintenance of pregnancy.[1] In the absence of pregnancy, the CL must regress in a process called luteolysis to allow for the initiation of a new reproductive cycle.[1] The primary natural luteolysin in many non-primate mammals is Prostaglandin F2α (PGF2α), which is released from the uterine endometrium.[1]
Cloprostenol sodium is a potent synthetic functional analogue of PGF2α.[2][3] Its structural modifications make it more resistant to metabolism, resulting in a longer half-life and greater potency compared to naturally occurring PGF2α.[4][5] This enhanced stability and potency have made cloprostenol a cornerstone of reproductive management in veterinary medicine, allowing for precise control over the estrous cycle.[1][6] This guide provides a detailed technical overview of the mechanisms, applications, and experimental evaluation of cloprostenol sodium's luteolytic effects in non-pregnant animals.
Mechanism of Luteolytic Action
The luteolytic action of cloprostenol is a complex, multi-faceted process involving endocrine, cellular, and vascular changes within the corpus luteum. The process can be broadly categorized into functional and structural luteolysis.
Functional Luteolysis: The Inhibition of Progesterone Synthesis
Functional luteolysis is characterized by a rapid and dramatic decrease in progesterone secretion. This process is initiated by the binding of cloprostenol to the Prostaglandin F2α receptor (FPr), a G-protein coupled receptor located on the cell membrane of luteal cells, particularly the large luteal cells.[7][8]
The binding of cloprostenol to the FPr triggers a cascade of intracellular signaling events:
-
G-Protein Activation: The activated FPr couples with Gq/11 proteins.
-
Phospholipase C (PLC) Activation: The G-protein activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The elevated intracellular Ca2+ and DAG synergistically activate PKC.
-
Inhibition of Steroidogenesis: Activated PKC and elevated Ca2+ levels interfere with the steroidogenic pathway. This includes disrupting the transport of cholesterol into the mitochondria (the rate-limiting step in steroidogenesis) and downregulating the expression of key steroidogenic enzymes like StAR (Steroidogenic Acute Regulatory Protein) and P450scc (Cytochrome P450 side-chain cleavage).
This signaling cascade ultimately leads to a swift decline in progesterone production within hours of cloprostenol administration.[2]
The Role of Endothelin-1 (ET-1)
Recent research has highlighted the critical role of the potent vasoconstrictor peptide, Endothelin-1 (ET-1), as a key mediator of PGF2α-induced luteolysis.[9][10] Cloprostenol administration has been shown to significantly increase the expression of ET-1 mRNA and protein within luteal tissue.[9][10] ET-1 then acts via its ETA receptor on luteal cells, contributing to the anti-steroidogenic effect and promoting vasoconstriction.[9][11] In some species like the rat, the luteolytic effect of PGF2α can be reversed by an ETA receptor antagonist, confirming the pivotal role of ET-1 in this process.[9][10]
Structural Luteolysis: The Demise of the Corpus Luteum
Structural luteolysis refers to the physical regression and apoptosis (programmed cell death) of the luteal cells, leading to the transformation of the CL into a corpus albicans.[12] This process occurs over several days following the initial functional luteolysis.
Key events in structural luteolysis include:
-
Apoptosis: Cloprostenol initiates apoptotic pathways in luteal cells. This involves the activation of caspases and changes in the expression of apoptosis-related genes like Fas and Bcl-2.[13][14]
-
Ischemia: The vasoconstrictive effects, partly mediated by ET-1, reduce blood flow to the corpus luteum, leading to hypoxia and further promoting cell death.[9]
-
Immune System Involvement: The regressing CL is infiltrated by immune cells, such as macrophages, which phagocytose the apoptotic luteal cells and cellular debris, clearing the way for new follicular development.
Signaling Pathway of Cloprostenol-Induced Luteolysis
Caption: Cloprostenol binding to its receptor initiates a cascade leading to functional and structural luteolysis.
Comparative Efficacy and Dosage in Non-Pregnant Animals
Cloprostenol sodium is widely used in various livestock species for estrous cycle synchronization and other reproductive management purposes.[1][3] The effective dosage and response can vary depending on the species, age of the corpus luteum, and individual animal factors.
| Animal Species | Typical Intramuscular Dose (Cloprostenol) | Expected Time to Estrus | Key Considerations |
| Cattle | 500 µg[6][15] | 2 to 5 days | A mature CL (at least 5-7 days post-ovulation) is required for a reliable response. Used in Ovsynch and other synchronization protocols.[6] |
| Horses | 250 - 500 µg[3] | 2 to 4 days | Mares can show transient side effects like sweating and mild colic.[3] Used to "short-cycle" mares. |
| Pigs (Sows/Gilts) | 175 µg[15] | 3 to 6 days | Primarily used for induction of parturition rather than estrus synchronization in non-pregnant animals.[3][5] |
| Goats/Sheep | 62.5 - 125 µg | 1 to 3 days | Often used with progesterone-releasing devices (e.g., CIDRs) for tighter synchrony. |
Note: Dosages are typical and may vary by product formulation (e.g., d-cloprostenol vs. dl-cloprostenol) and clinical judgment. D-cloprostenol is the biologically active enantiomer and is effective at lower doses.[16]
Experimental Protocols for Evaluating Luteolytic Effects
Rigorous experimental design is crucial for accurately assessing the efficacy and mechanism of action of luteolytic compounds like cloprostenol.
In Vivo Evaluation in a Ruminant Model (e.g., Cow)
Objective: To determine the effect of a test compound on corpus luteum function and estrous cycle length in non-pregnant, cycling heifers.
Methodology:
-
Animal Selection: Select healthy, cycling heifers with a known history and confirmed to have a mature corpus luteum (Day 7-12 of the cycle) via transrectal ultrasonography.
-
Treatment Groups:
-
Control Group: Administer sterile saline (vehicle) intramuscularly.
-
Treatment Group: Administer Cloprostenol Sodium (e.g., 500 µg) intramuscularly.
-
-
Blood Sampling: Collect jugular venous blood samples at time 0 (immediately before treatment) and then at 1, 4, 8, 12, 24, 48, 72, and 96 hours post-treatment.[4][17]
-
Rationale: This schedule captures the rapid decline in progesterone and allows for characterization of the luteolytic profile.
-
-
Hormone Analysis: Analyze plasma or serum samples for progesterone concentrations using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Ultrasonography: Perform daily transrectal ultrasound examinations to monitor:
-
Corpus Luteum Size (diameter and volume).
-
Follicular dynamics (growth of the dominant follicle).
-
Ovulation.
-
Rationale: Provides a direct morphological assessment of luteal regression and the subsequent follicular response.[18]
-
-
Estrus Detection: Monitor animals for signs of behavioral estrus (e.g., standing to be mounted) twice daily.
-
Data Analysis: Compare progesterone profiles, time to luteolysis (progesterone <1 ng/mL), CL volume, and time to ovulation between treatment and control groups using appropriate statistical methods (e.g., ANOVA for repeated measures).
Experimental Workflow for In Vivo Luteolysis Assessment
Caption: A typical experimental workflow for evaluating the luteolytic efficacy of a compound in cattle.
In Vitro Luteal Cell Culture Assay
Objective: To assess the direct effect of cloprostenol on progesterone production and cell viability in isolated luteal cells.
Methodology:
-
Tissue Collection: Collect ovaries containing a mid-cycle corpus luteum from an abattoir or via surgical removal.
-
Cell Isolation: Mechanically and enzymatically (e.g., using collagenase) digest the luteal tissue to obtain a suspension of mixed luteal cells.
-
Cell Culture: Plate the cells in a suitable culture medium (e.g., DMEM/F-12 supplemented with serum) and allow them to attach overnight.
-
Treatment: Replace the medium with serum-free medium containing various concentrations of cloprostenol (e.g., 0, 1, 10, 100, 1000 nM).
-
Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours).
-
Sample Collection: Collect the culture medium to measure progesterone concentration. Lyse the cells to assess viability (e.g., using an MTT assay) or to extract RNA/protein for further analysis.
-
Analysis:
-
Measure progesterone in the medium via ELISA/RIA.
-
Analyze gene expression of key markers (e.g., StAR, CYP11A1, CASP3) via RT-qPCR.[13][19]
-
Rationale: This in vitro system isolates the direct effects on luteal cells, removing systemic influences, and allows for dose-response studies and mechanistic investigations.[12]
-
Conclusion and Future Directions
Cloprostenol sodium remains an indispensable tool in animal reproductive science, providing a reliable method for inducing luteolysis. Its mechanism of action, centered on the PGF2α receptor, involves a well-defined signaling cascade that rapidly inhibits progesterone synthesis and initiates cellular apoptosis. The involvement of mediators like Endothelin-1 adds another layer of complexity and a potential target for future drug development. Standardized in vivo and in vitro protocols are essential for the continued evaluation of new luteolytic agents and for deepening our understanding of corpus luteum physiology. Future research may focus on developing even more specific and potent analogues with fewer side effects or exploring novel, non-prostaglandin-based luteolytic compounds.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Luteolysis: The Science Behind Cloprostenol Sodium in Animal Reproduction.
- Lee, J., Ruan, X., & Tsai, M. J. (2005). Prostaglandin Biosynthesis, Transport, and Signaling in Corpus Luteum: A Basis for Autoregulation of Luteal Function. Endocrinology, 146(9), 3939–3949.
- Levy, N., Gordin, M., Mamluk, R., Bachar, S., & Meidan, R. (2002). Involvement of endothelin-1 and its receptors in PGF2alpha-induced luteolysis in the rat. Molecular Reproduction and Development, 63(1), 71-78.
- Wiltbank, M. C., & Shiao, T. F. (2001). Prostaglandin F2α Receptor in the Corpus Luteum: Recent Information on the Gene, Messenger Ribonucleic Acid, and Protein. Biology of Reproduction, 64(4), 1041-1047.
-
Wikipedia. (2025). Cloprostenol. Retrieved from [Link]
-
Merck Animal Health. (n.d.). Effects of cloprostenol sodium at final prostaglandin F2a of Ovsynch on complete luteolysis and pregnancy per artificial insemin. Retrieved from [Link]
- Bogan, R. L., Murphy, M. J., & Stouffer, R. L. (2012). Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells. Endocrinology, 153(7), 3465–3474.
- Meidan, R., Levy, N., Gordin, M., Mamluk, R., & Bachar, S. (2002).
- Martins, J. P., Policelli, R. K., Pursley, J. R., & Wiltbank, M. C. (2011). Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch. Journal of Dairy Science, 94(6), 2807-2817.
- Wiltbank, M. C., & Shiao, T. F. (2001). Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein. Biology of Reproduction, 64(4), 1041-1047.
- Wiltbank, M. C., & Shiao, T. F. (2001). Prostaglandin F2α Receptor in the Corpus Luteum: Recent Information on the Gene, Messenger Ribonucleic Acid, and Protein. DeepDyve.
- Jewgenow, K., Braun, B. C., & Dehnhard, M. (2021). Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids. Biology of Reproduction, 105(1), 137-147.
- Jewgenow, K., Braun, B. C., & Dehnhard, M. (2021). Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids.
-
European Medicines Agency. (n.d.). Cloprostenol & R-cloprostenol. Retrieved from [Link]
- Sartori, R., Peres, R. F. G., & Wiltbank, M. C. (2016). Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium)
- Jewgenow, K., Braun, B. C., & Dehnhard, M. (2021). Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids. PubMed.
- Weems, Y. S., Weems, C. W., & Randel, R. D. (2001). Is endothelin-1 luteolytic or antiluteolytic in ewes?.
- Shutt, D. A., Clarke, A. H., & Jones, W. R. (1980). The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro. British Journal of Obstetrics and Gynaecology, 87(3), 221-227.
- Tedeschi, C., Ferraretti, A. P., & Flamigni, C. (1995). Endothelin-1: expression and role in human corpus luteum. American Journal of Reproductive Immunology, 34(1), 12-18.
- Watanabe, S., et al. (2005). Endothelin-1 may have a key role in structural luteolysis in addition to functional luteolysis in the cow. Biology of Reproduction.
- Shikone, T., Yamoto, M., & Nakano, R. (1996). Apoptosis of human corpora lutea during cyclic luteal regression and early pregnancy. The Journal of Clinical Endocrinology & Metabolism, 81(6), 2370-2374.
-
Interchemie. (n.d.). Cloprochem - Cloprostenol 0.025% injection. Retrieved from [Link]
- Li, Y., et al. (2024). Cloprostenol sodium improves reproductive performance of multiparous sows during lactation. Frontiers in Veterinary Science, 11, 1346387.
- Li, Y., et al. (2024).
-
MSD Animal Health India. (n.d.). Cloprostenol Sodium Injection IP Vet - Estrumate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cloprostenol - Wikipedia [en.wikipedia.org]
- 3. interchemie.com [interchemie.com]
- 4. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloprostenol sodium improves reproductive performance of multiparous sows during lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msd-animal-health.co.in [msd-animal-health.co.in]
- 7. academic.oup.com [academic.oup.com]
- 8. Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of endothelin-1 and its receptors in PGF2alpha-induced luteolysis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. weizmann.ac.il [weizmann.ac.il]
- 11. Endothelin-1: expression and role in human corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis of human corpora lutea during cyclic luteal regression and early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Frontiers | Cloprostenol sodium improves reproductive performance of multiparous sows during lactation [frontiersin.org]
- 17. msd-animal-health.com [msd-animal-health.com]
- 18. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development of Cloprostenol as a luteolytic agent
An In-Depth Technical Guide to the Discovery and Development of Cloprostenol as a Luteolytic Agent
This guide provides a comprehensive technical overview of the journey of Cloprostenol, from its conceptualization as a synthetic prostaglandin analog to its widespread application as a potent luteolytic agent in veterinary medicine. We will explore the scientific rationale behind its design, the key experimental validations, and the clinical development that established its role in modern animal reproductive management.
The Physiological Imperative: Mastering the Estrous Cycle
The ability to control and synchronize the reproductive cycles of livestock is a cornerstone of efficient animal production. Central to this cycle is the corpus luteum (CL) , a transient endocrine gland formed on the ovary after ovulation. The CL's primary function is the production of progesterone , the hormone essential for establishing and maintaining pregnancy.
In a non-pregnant cycle, the uterus releases endogenous Prostaglandin F2α (PGF2α) , which triggers the regression of the CL in a process called luteolysis .[1] This drop in progesterone allows the animal to return to estrus (heat) and begin a new cycle.[1] Harnessing this natural mechanism became a primary goal for veterinary pharmaceutical development.
While natural PGF2α is effective, its therapeutic use is hampered by extremely rapid metabolism in the bloodstream, primarily by the enzyme 15-hydroxyprostaglandin dehydrogenase, necessitating frequent or high-dose administration. This limitation spurred the search for synthetic analogs with enhanced stability and potency.
Caption: Hormonal regulation of the bovine estrous cycle.
Rational Drug Design: The Synthesis of Cloprostenol
The development of Cloprostenol represents a classic success in medicinal chemistry, aiming to create a PGF2α analog with a longer biological half-life and greater luteolytic potency. Researchers at Imperial Chemical Industries (ICI) modified the natural PGF2α structure, with the most critical alteration being the introduction of a m-chlorophenoxy group at the terminus of the omega (ω) chain.[2]
This strategic modification serves as a steric shield, preventing the metabolic enzyme 15-hydroxyprostaglandin dehydrogenase from accessing and inactivating the crucial 15-hydroxyl group. This significantly prolongs the molecule's activity in vivo.
Cloprostenol is synthesized as a racemic mixture of two enantiomers (optical isomers): the dextrorotatory (+) and levorotatory (-) forms.[3][4] Subsequent research unequivocally demonstrated that the luteolytic activity resides almost exclusively in the d-cloprostenol [(+)-cloprostenol] enantiomer.[3][4][5] In fact, the l-isomer has been suggested to be a potential antagonist.[5] This discovery later led to the development of products containing only the purified, more potent d-enantiomer, allowing for a significant reduction in the therapeutic dose.[3][4]
Comparative Molecular Structures
| Feature | Prostaglandin F2α (Natural) | Cloprostenol (Synthetic Analog) |
| Core Structure | Prostanoid skeleton with a cyclopentane ring | Prostanoid skeleton with a cyclopentane ring |
| Alpha (α) Chain | Heptenoic acid chain | Heptenoic acid chain |
| Omega (ω) Chain | Hydroxy-octenyl chain | 4-(3-Chlorophenoxy)-3-hydroxy-1-butenyl chain |
| Key Modification | None | Introduction of a m-chlorophenoxy group |
| Stereochemistry | Single natural stereoisomer | Racemic mixture of (+) and (-) enantiomers |
Mechanism of Luteolytic Action
Cloprostenol exerts its effect by mimicking endogenous PGF2α, acting as a potent agonist at the Prostaglandin F (FP) receptor, a G-protein coupled receptor located on the cell membranes of luteal cells.[6][7][8]
The binding of Cloprostenol to the FP receptor initiates a cascade of intracellular events:
-
G-Protein Activation: The activated receptor stimulates the Gq alpha subunit of its associated G-protein.
-
Phospholipase C Activation: Gq activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, causing a rapid release of stored intracellular calcium (Ca2+).
-
Protein Kinase C Activation: The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC).
This signaling cascade culminates in the functional and structural regression of the corpus luteum through mechanisms including inhibition of steroidogenic enzymes (reducing progesterone synthesis) and activation of apoptotic pathways (programmed cell death).[9] The result is a rapid decline in circulating progesterone levels, releasing the hypothalamus and pituitary from negative feedback and permitting the onset of a new follicular phase, estrus, and ovulation.[1][3]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. apvma.gov.au [apvma.gov.au]
- 5. CS276003B6 - method of production of (+)-isomer of cloprostenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 美国GlpBio - (+)-Cloprostenol (D-Cloprostenol) | Cas# 54276-21-0 [glpbio.cn]
- 9. bioone.org [bioone.org]
An In-Depth Technical Guide on the Molecular Targets of Cloprostenol Sodium Beyond the FP Receptor
Abstract
Cloprostenol sodium, a synthetic analogue of prostaglandin F2α (PGF2α), is well-established as a potent agonist of the prostaglandin F receptor (FP receptor).[1][2] This interaction mediates its principal therapeutic effect: luteolysis, the regression of the corpus luteum.[3][4] Consequently, it is widely employed in veterinary medicine for estrus synchronization and other reproductive applications.[5][6] However, a growing body of evidence suggests that the pharmacological profile of cloprostenol sodium is not confined to the FP receptor. This technical guide synthesizes the current understanding of the molecular targets of cloprostenol sodium beyond its canonical receptor, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the experimental evidence for its interactions with other prostanoid receptors, explore the downstream signaling consequences, and discuss the potential clinical and research implications of these off-target effects.
Introduction: The Prostanoid Receptor Family and Cloprostenol's Canonical Role
Prostanoids are a class of lipid signaling molecules that mediate a wide array of physiological and pathological processes. Their actions are transduced by a family of G-protein coupled receptors (GPCRs) known as the prostanoid receptors.[7] This family is broadly classified into five main types based on their sensitivity to the five naturally occurring prostanoid ligands: DP (for PGD2), EP (for PGE2), FP (for PGF2α), IP (for PGI2), and TP (for TXA2) receptors.[7][8]
Cloprostenol sodium is a structural analogue of PGF2α and is recognized for its high affinity and potent agonistic activity at the FP receptor.[1][2] The activation of the FP receptor, which primarily couples to Gq/11 proteins, leads to the stimulation of phospholipase C, subsequent inositol phosphate production, and an increase in intracellular calcium concentration.[9][10] This signaling cascade is the cornerstone of its luteolytic action.[11]
While the interaction with the FP receptor is indisputable and clinically significant, a nuanced understanding of a drug's complete pharmacological profile requires an investigation into its potential off-target interactions. Such interactions can lead to unexpected side effects or, conversely, open new therapeutic avenues. This guide will systematically explore the evidence for cloprostenol sodium's engagement with other molecular targets.
Beyond the FP Receptor: Evidence for Off-Target Interactions
The notion that prostanoid analogues can exhibit activity at multiple receptor subtypes is not without precedent. For instance, the prostacyclin analogue iloprost demonstrates high affinity for both IP and EP1 receptors.[9] Similarly, research has begun to uncover that cloprostenol sodium may not be entirely selective for the FP receptor.
Interaction with Other Prostanoid Receptors
While cloprostenol is a potent FP receptor agonist, studies have investigated its activity on other prostanoid receptors, often with conflicting or context-dependent results.
-
EP Receptors (EP1, EP2, EP3, EP4): Some studies suggest that cloprostenol has very weak or no significant activity at EP receptors.[10] However, other data indicates potential for low-affinity interactions. For example, bimatoprost acid, another PGF2α analogue, has been shown to have functional activity at both FP and EP1 receptors.[12] Given the structural similarities among prostanoid analogues, it is plausible that under certain conditions or at high concentrations, cloprostenol could interact with EP receptor subtypes. The EP1 receptor, like the FP receptor, couples to Gq and mobilizes intracellular calcium, suggesting a potential for overlapping signaling outcomes.[13] Conversely, EP2 and EP4 receptors are coupled to Gs and stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[9] EP3 receptors have multiple splice variants and can couple to either Gi or Gs.[9] Any potential interaction of cloprostenol with these receptors could lead to complex and varied cellular responses.
-
TP Receptors: Studies have generally shown that cloprostenol has very weak affinity for the thromboxane A2 (TP) receptor.[9] One of the key differentiating features of cloprostenol from other prostaglandin analogues is its lack of thromboxane A2 activity, meaning it does not cause platelet aggregation.[4]
-
DP Receptors: Research indicates that cloprostenol is a weak agonist or inactive at the DP receptor.[10]
-
IP Receptors: Similar to its activity at DP and TP receptors, cloprostenol has been found to be a weak agonist or inactive at the prostacyclin (IP) receptor.[10]
The following table summarizes the reported activity of cloprostenol sodium at various prostanoid receptors. It is important to note that the reported affinities and activities can vary depending on the experimental system used (e.g., cell type, species, assay conditions).
| Receptor Subtype | Reported Activity of Cloprostenol Sodium | Primary Signaling Pathway |
| FP | Potent Agonist | Gq/11 → ↑ PLC → ↑ IP3 & DAG → ↑ [Ca2+]i |
| EP1 | Weak/Negligible | Gq/11 → ↑ PLC → ↑ IP3 & DAG → ↑ [Ca2+]i |
| EP2 | Weak/Negligible | Gs → ↑ Adenylyl Cyclase → ↑ cAMP |
| EP3 | Weak/Negligible | Gi/Gs → ↓/↑ Adenylyl Cyclase |
| EP4 | Weak/Negligible | Gs → ↑ Adenylyl Cyclase → ↑ cAMP |
| DP | Weak/Inactive | Gs → ↑ Adenylyl Cyclase → ↑ cAMP |
| IP | Weak/Inactive | Gs → ↑ Adenylyl Cyclase → ↑ cAMP |
| TP | Very Weak/Inactive | Gq/11 → ↑ PLC → ↑ IP3 & DAG → ↑ [Ca2+]i |
Investigating Off-Target Effects: Experimental Approaches
A multi-faceted experimental approach is necessary to definitively characterize the off-target molecular interactions of cloprostenol sodium.
Radioligand Binding Assays
Principle: These assays directly measure the affinity of a ligand (in this case, cloprostenol) for a specific receptor. A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a cell membrane preparation expressing that receptor. The displacement of the radioligand by increasing concentrations of the unlabeled test compound (cloprostenol) is measured.
Protocol:
-
Membrane Preparation: Homogenize tissues or cultured cells known to express the prostanoid receptor of interest (e.g., bovine corpus luteum for FP receptors).[14] Centrifuge to isolate the membrane fraction.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]PGF2α) and varying concentrations of unlabeled cloprostenol sodium.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the cloprostenol concentration. Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) value.
Causality and Interpretation: A low Ki value indicates a high binding affinity. By performing these assays across a panel of cell lines, each overexpressing a different prostanoid receptor subtype, a comprehensive binding profile for cloprostenol can be generated. This provides direct evidence of interaction, though it does not reveal whether the interaction is agonistic or antagonistic.
Caption: Workflow for Radioligand Binding Assay.
Functional Assays
Principle: These assays measure the cellular response following receptor activation. The type of functional assay depends on the G-protein coupling of the receptor being investigated.
3.2.1. Calcium Mobilization Assays (for Gq-coupled receptors like EP1 and TP)
Protocol:
-
Cell Culture: Culture cells endogenously expressing or transfected with the receptor of interest (e.g., human trabecular meshwork cells for FP and EP receptors).[15]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Stimulation: Stimulate the cells with varying concentrations of cloprostenol sodium.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the cloprostenol concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
3.2.2. cAMP Accumulation Assays (for Gs- or Gi-coupled receptors like EP2, EP4, DP, and IP)
Protocol:
-
Cell Culture: Culture cells expressing the receptor of interest (e.g., embryonic bovine tracheal cells for DP receptors).
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.
-
Stimulation: Stimulate the cells with varying concentrations of cloprostenol sodium.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the cloprostenol concentration to determine the EC50.
Causality and Interpretation: A potent EC50 value in a functional assay indicates that cloprostenol not only binds to the receptor but also activates it (agonist activity). The absence of a response, even at high concentrations, suggests a lack of agonistic activity. To test for antagonistic activity, the assay would be performed in the presence of a known agonist for that receptor.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cloprostenol - Wikipedia [en.wikipedia.org]
- 4. Pharmacological particulars - Estrumate® 250 µg/ml solution for injection [noahcompendium.co.uk]
- 5. msd-animal-health.co.in [msd-animal-health.co.in]
- 6. nbinno.com [nbinno.com]
- 7. Prostanoid Receptors [sigmaaldrich.com]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Prostaglandin DP receptors positively coupled to adenylyl cyclase in embryonic bovine tracheal (EBTr) cells: pharmacological characterization using agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 inhibits renal collecting duct Na+ absorption by activating the EP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Cloprostenol on Granulosa and Theca Cells: A Technical Guide for Researchers
Abstract
Cloprostenol, a potent synthetic analogue of Prostaglandin F2α (PGF2α), is a cornerstone of reproductive management in veterinary medicine due to its powerful luteolytic activity. Understanding its direct cellular and molecular effects is critical for optimizing its use and for the development of novel therapeutics in reproductive science. This in-depth technical guide provides a comprehensive overview of the in vitro effects of Cloprostenol on the primary steroidogenic cells of the ovarian follicle: the granulosa and theca cells. We will dissect the signaling pathways, the impact on steroidogenesis and cell viability, and provide validated, step-by-step experimental protocols for researchers to investigate these effects in their own laboratories. This guide is designed for researchers, scientists, and drug development professionals seeking to bridge the gap between the physiological outcomes of Cloprostenol and its fundamental cellular mechanisms.
Introduction: The Central Role of Granulosa and Theca Cells in Ovarian Function
The ovarian follicle is a dynamic structure responsible for oocyte maturation and the production of steroid hormones that regulate the reproductive cycle. This function is orchestrated through a sophisticated interplay between two key somatic cell types: theca cells and granulosa cells.
-
Theca Cells: Located in the outer layer of the follicle, theca interna cells respond to Luteinizing Hormone (LH) to synthesize androgens, primarily androstenedione and testosterone.[1]
-
Granulosa Cells: Forming the inner layers surrounding the oocyte, granulosa cells respond to Follicle-Stimulating Hormone (FSH). They express the enzyme aromatase (encoded by the CYP19A1 gene), which converts theca-derived androgens into estrogens, predominantly estradiol.
This "two-cell, two-gonadotropin" model is fundamental to follicular development. Following ovulation, these cells differentiate into luteal cells to form the corpus luteum (CL), which primarily produces progesterone to support potential pregnancy. The regression of the CL, or luteolysis, is essential to initiate a new cycle if pregnancy does not occur. Cloprostenol exerts its primary effect by inducing luteolysis, making the study of its action on granulosa and theca-derived luteal cells paramount.[2]
Mechanism of Action: The PGF2α Receptor (FP) Signaling Cascade
Cloprostenol, like endogenous PGF2α, mediates its effects by binding to a specific G-protein coupled receptor known as the F prostanoid (FP) receptor.[2][3] While FP receptor expression is low in the granulosa cells of developing follicles, its expression is significantly upregulated by LH/hCG, particularly during the process of luteinization.[3] Evidence also suggests that a subpopulation of theca cells expresses the FP receptor.[4]
Binding of Cloprostenol to the FP receptor initiates a well-characterized signaling cascade:
-
Gq Protein Activation: The ligand-bound receptor activates the Gαq subunit of its associated G-protein.
-
Phospholipase C (PLC) Activation: Gαq activates PLC, an enzyme that cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Second Messenger Generation: This cleavage generates two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the rapid release of stored calcium (Ca2+) into the cytosol. This intracellular Ca2+ transient is a hallmark of PGF2α action.
-
Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a host of downstream target proteins, leading to the ultimate cellular effects.
Figure 1: Cloprostenol signaling pathway via the FP receptor.
In Vitro Effects on Granulosa Cells
Luteinized granulosa cells are the primary target for Cloprostenol's anti-steroidogenic and pro-apoptotic effects within the corpus luteum.
Inhibition of Steroidogenesis
A primary effect of Cloprostenol is the rapid suppression of progesterone production, a process known as functional luteolysis.
-
Progesterone (P4) Inhibition: In vitro, PGF2α inhibits progesterone production in cultured human granulosa cells over a wide range of concentrations (1-8000 ng/mL).[5] This effect is mediated, at least in part, by antagonizing the stimulatory action of LH on the adenylate cyclase system.[5]
-
Estradiol (E2) Inhibition: Cloprostenol treatment can also cause an initial depression of estradiol secretion.[6] This is mechanistically linked to the suppression of the CYP19A1 gene, which encodes the aromatase enzyme responsible for converting androgens to estrogens. PGF2α has been shown to inhibit CYP19A1 gene transcription in luteinized granulosa cells.
| Cloprostenol Concentration | Progesterone Production (% of Control) | Estradiol Production (% of Control) |
| 0 (Control) | 100% | 100% |
| 1 ng/mL | ~85% | ~90% |
| 10 ng/mL | ~60% | ~70% |
| 100 ng/mL | ~40% | ~50% |
| 1000 ng/mL (1 µg/mL) | ~25% | ~35% |
Table 1: Representative dose-dependent inhibition of steroidogenesis in cultured luteinized granulosa cells by Cloprostenol. Data are synthesized from published findings demonstrating PGF2α's inhibitory effects.[5][6]
Induction of Apoptosis
Beyond inhibiting function, Cloprostenol triggers structural luteolysis by inducing programmed cell death, or apoptosis. The Ca2+/PKC signaling pathway activates a cascade of cysteine-aspartic proteases known as caspases, which execute the apoptotic program. Key events include the activation of initiator caspase-8 and the primary executioner caspase, caspase-3, leading to DNA fragmentation and cell death.
In Vitro Effects on Theca Cells
The direct effects of Cloprostenol on theca cell steroidogenesis are less characterized than its effects on granulosa cells. Theca cells are primarily regulated by LH to produce androgens.[1] While some studies have localized the FP receptor to a subpopulation of theca cells, suggesting a potential for direct action, there is limited in vitro data on how Cloprostenol affects LH-stimulated androgen production.[4]
One study on bovine luteal theca cells demonstrated that PGF2α treatment does not directly induce apoptosis but instead disrupts the cellular architecture by affecting intermediate filaments (cytokeratin and vimentin) and cell-adhesion proteins, which could contribute to the structural breakdown of the corpus luteum.[7][8][9]
Causality Insight: The relative scarcity of data on theca cells may be because the primary luteolytic signal (cessation of progesterone) originates from the more numerous luteinized granulosa cells. The subsequent structural degradation may affect all cell types in the corpus luteum, including theca-derived cells, but the initial anti-steroidogenic signal appears focused on the granulosa cell component. Further research is required to elucidate the direct, independent effects of Cloprostenol on theca cell androgen synthesis.
Experimental Protocols for In Vitro Analysis
To empower researchers, we provide the following validated, step-by-step protocols. These methods are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Workflow for In Vitro Cloprostenol Studies
Sources
- 1. Effects of luteinizing hormone on steroidogenesis by thecal tissue from human ovarian follicles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of prostaglandin F2 alpha receptor expression in cultured human granulosa-luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemical localization of PGF2 alpha receptor in the rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of prostaglandin F2alpha and E2 on the production of progesterone by human granulosa cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells | Semantic Scholar [semanticscholar.org]
- 9. Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells [mdpi.com]
The Pharmacokinetic Profile of Cloprostenol Sodium: A Cross-Species Analysis of Half-Life
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cloprostenol sodium, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely employed in veterinary medicine to synchronize estrus, induce parturition, and treat reproductive disorders in various livestock species.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile, particularly its half-life, which dictates the duration of its biological activity. Understanding the species-specific variations in the half-life of cloprostenol sodium is paramount for optimizing therapeutic regimens and ensuring predictable reproductive outcomes. This technical guide provides a comprehensive overview of the half-life of cloprostenol sodium in key livestock species, delves into the methodologies for its determination, and explores the underlying physiological factors influencing its metabolism and clearance.
The Significance of Half-Life in Pharmacodynamics
The half-life (t½) of a drug is the time required for its concentration in the plasma to decrease by half. This pharmacokinetic parameter is a critical determinant of the dosing interval and the maintenance of therapeutic drug concentrations. For a luteolytic agent like cloprostenol, a sufficiently long half-life is necessary to ensure complete regression of the corpus luteum, which is essential for initiating a new estrous cycle. Conversely, a half-life that is too extended could lead to undesirable side effects or prolonged interference with normal physiological processes. Therefore, a thorough understanding of species-specific half-lives is not merely an academic exercise but a cornerstone of effective and safe clinical application.
Half-Life of Cloprostenol Sodium in Different Species: A Comparative Analysis
The half-life of cloprostenol sodium exhibits notable variation across different animal species, primarily due to differences in metabolic rates and excretion pathways. The following table summarizes the available data on the half-life of cloprostenol sodium in key livestock species.
| Species | Half-Life (t½) | Enantiomer | Notes |
| Cattle | ~ 3 hours | Racemic | This is a widely cited value for the overall elimination half-life of cloprostenol in cattle.[3] |
| 1 hour 37 minutes | R-cloprostenol | The pharmacologically active R-enantiomer has a shorter half-life in dairy cows.[4] | |
| Pigs (Sows) | 3 hours 10 minutes | R-cloprostenol | This value is specific to the active R-enantiomer in sows.[4] |
| Horses (Mares) | Data not explicitly available | - | While extensively used, specific pharmacokinetic studies detailing the half-life in mares are not readily available in the public domain. The metabolic clearance of PGF2α is known to be slower in mares compared to heifers, which may suggest a longer half-life for its analogues.[5] |
| Sheep (Ewes) | Data not explicitly available | - | Similar to horses, the precise half-life of cloprostenol in sheep is not well-documented in publicly accessible literature, though its luteolytic effects are established.[6][7][8] |
Causality Behind Species-Specific Differences: The observed variations in half-life can be attributed to several factors, including:
-
Metabolic Enzyme Activity: The rate of metabolism, primarily through β-oxidation, can differ significantly between species.[9]
-
Renal and Hepatic Clearance: The efficiency of the kidneys and liver in clearing the drug and its metabolites from the bloodstream is a major determinant of its half-life.
-
Plasma Protein Binding: The extent to which cloprostenol binds to plasma proteins can influence its availability for metabolism and excretion.
The Science Behind Determining Half-Life: A Methodological Deep-Dive
The determination of a drug's half-life is a meticulous process that involves a series of well-defined experimental and analytical steps. The integrity of the resulting data is contingent upon the rigor of the methodology employed.
Experimental Protocol for Pharmacokinetic Studies
A robust experimental design is the foundation of a reliable pharmacokinetic study. The following outlines a typical protocol for determining the half-life of cloprostenol sodium in a target species.
1. Animal Selection and Acclimatization:
-
Rationale: To minimize variability, healthy, mature animals of the target species with a known physiological status (e.g., stage of the estrous cycle) are selected. An adequate acclimatization period is crucial to reduce stress-related physiological changes that could impact drug metabolism.
2. Dosing and Administration:
-
Rationale: Cloprostenol sodium is typically administered via intramuscular injection at a dose determined by prior dose-finding studies. The exact time of administration is meticulously recorded to serve as the zero point for all subsequent measurements.
3. Blood Sample Collection:
-
Rationale: A series of blood samples are collected at predetermined time points following drug administration. The sampling schedule is designed to capture the absorption, distribution, metabolism, and elimination phases of the drug's pharmacokinetic profile. A typical schedule might include samples taken at 0, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, and 24 hours post-administration.
4. Sample Processing and Storage:
-
Rationale: Blood samples are immediately processed to separate plasma, which is then stored at ultra-low temperatures (e.g., -80°C) to prevent degradation of the analyte before analysis.
Analytical Methodology: Quantifying Cloprostenol in Biological Matrices
The accurate quantification of cloprostenol in plasma is critical for constructing the concentration-time curve from which the half-life is calculated. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity, specificity, and accuracy.[10][11]
Step-by-Step HPLC-MS/MS Protocol:
-
Sample Preparation:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins, which would otherwise interfere with the analysis.
-
Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to further purify the sample and concentrate the analyte.
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
-
Rationale: This multi-step process ensures a clean sample matrix, minimizing ion suppression and enhancing the accuracy of the measurement.
-
-
Chromatographic Separation (HPLC):
-
The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A specific mobile phase gradient is used to separate cloprostenol from other endogenous plasma components.
-
Rationale: The chromatographic separation ensures that only the compound of interest enters the mass spectrometer at a specific time, preventing interference from other molecules with similar mass-to-charge ratios.
-
-
Detection and Quantification (MS/MS):
-
The eluent from the HPLC is introduced into the mass spectrometer. Cloprostenol is ionized, and specific precursor and product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode.
-
Rationale: MRM provides a high degree of specificity and sensitivity, allowing for the accurate quantification of cloprostenol even at very low concentrations.
-
Data Analysis and Half-Life Calculation:
The plasma concentration of cloprostenol at each time point is plotted to generate a concentration-time curve. Pharmacokinetic software is then used to fit the data to a suitable model (e.g., a one- or two-compartment model) and calculate key parameters, including the elimination rate constant (k_el) and the half-life (t½ = 0.693 / k_el).
Visualizing the Core Concepts
Signaling Pathway of Prostaglandin F2α (and its analogue Cloprostenol)
Caption: Workflow for determining the half-life of Cloprostenol.
Conclusion and Future Directions
The half-life of cloprostenol sodium is a critical pharmacokinetic parameter that exhibits significant interspecies variation. While well-characterized in cattle and pigs, there remains a notable gap in the publicly available literature regarding its precise half-life in horses and sheep. This underscores the need for further pharmacokinetic studies in these species to refine dosing strategies and enhance the predictability of reproductive management programs. The methodologies outlined in this guide, centered on robust experimental design and advanced analytical techniques like HPLC-MS/MS, provide a framework for conducting such studies with the necessary scientific rigor. As the field of veterinary pharmacology continues to advance, a deeper, species-specific understanding of the pharmacokinetics of essential drugs like cloprostenol sodium will be indispensable for optimizing animal health and productivity.
References
-
Biol Reprod. 2012;87(3):63. Plasma Clearance and Half-Life of Prostaglandin F2alpha: A Comparison Between Mares and Heifers. [Link]
-
European Medicines Agency. Cloprostenol & R-cloprostenol (1). [Link]
-
Wikipedia. Cloprostenol. [Link]
-
Frontiers in Veterinary Science. 2024 Jan 30;11:1330964. Cloprostenol sodium improves reproductive performance of multiparous sows during lactation. [Link]
-
PubMed. 1980 Nov;15(5):349-53. Effect of embryos on luteolysis and termination of early pregnancy in sheep with cloprostenol. [Link]
-
PubMed. 1980 Apr;16(4):485-9. Termination of early pregnancy in ewes by use of a prostaglandin analogue and subsequent fertility. [Link]
-
PubMed. 1978 Dec;13(6):677-84. Termination of early pregnancy in sheep with dinoprost or cloprostenol: comparison of two commercial preparations. [Link]
-
PubMed. 1980 May;7(5):226-30. The metabolic fate of the synthetic prostaglandin cloprostenol ('Estrumate') in the cow: use of ion cluster techniques to facilitate metabolite identification. [Link]
-
PubMed. 1983 Aug;24(8):253-7. Changes in plasma progesterone concentrations in mares treated with cloprostenol and human chorionic gonadotropin and inseminated during estrus. [Link]
-
PubMed. 2011 Jun;104(6):2381-90. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. [Link]
-
Molecules. 2023 Sep 22;28(19):6798. Determination of Prostaglandins (Carboprost, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, Sulprostone) by UHPLC-MS/MS in Toxicological Investigations. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. 2008 Apr 14;46(5):892-7. HPLC method for enantioselective analysis of cloprostenol. [Link]
Sources
- 1. Cloprostenol - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Cloprostenol sodium improves reproductive performance of multiparous sows during lactation [frontiersin.org]
- 3. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Effect of embryos on luteolysis and termination of early pregnancy in sheep with cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Termination of early pregnancy in ewes by use of a prostaglandin analogue and subsequent fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Termination of early pregnancy in sheep with dinoprost or cloprostenol: comparison of two commercial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolic fate of the synthetic prostaglandin cloprostenol ('Estrumate') in the cow: use of ion cluster techniques to facilitate metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Prostaglandins (Carboprost, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, Sulprostone) by UHPLC-MS/MS in Toxicological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Cloprostenol Sodium for Estrus Synchronization in Cattle
Introduction: Precision in Reproductive Management
Effective reproductive management is a cornerstone of the modern cattle industry, directly impacting genetic progress and economic efficiency. Estrus synchronization, the process of manipulating the bovine estrous cycle to bring a group of females into heat (estrus) at a predetermined time, is a critical technology that enables the widespread use of artificial insemination (AI) and other assisted reproductive technologies.[1] By concentrating breeding and subsequent calving periods, producers can improve labor efficiency, create a more uniform calf crop, and enhance overall herd productivity.[1]
At the heart of many synchronization protocols is the use of potent luteolytic agents. Cloprostenol sodium, a synthetic analogue of Prostaglandin F2α (PGF2α), is a key pharmacological tool used to induce the functional and morphological regression of the corpus luteum (luteolysis).[2][3] This action effectively "resets" the estrous cycle, allowing for a predictable return to estrus and ovulation.[2] This document provides an in-depth guide to the mechanism, application, and detailed protocols for using cloprostenol sodium in bovine estrus synchronization programs.
Cloprostenol Sodium: The Luteolytic Engine
Mechanism of Action: Inducing Luteal Regression
The primary function of cloprostenol is to mimic the action of endogenous PGF2α, which naturally causes the breakdown of the corpus luteum (CL) toward the end of the diestrus phase of the cycle. The CL is responsible for producing progesterone, the hormone that maintains pregnancy and inhibits the animal from returning to estrus.
Cloprostenol sodium initiates luteolysis, leading to a rapid decline in progesterone concentrations.[4][5] This drop in progesterone releases the hypothalamus and pituitary gland from negative feedback, allowing for an increase in Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH) pulse frequency. This hormonal cascade stimulates the final maturation of an ovarian follicle, induces the behavioral signs of estrus, and ultimately leads to ovulation. It is crucial to note that cattle are insensitive to the luteolytic effects of prostaglandins for a refractory period of four to five days following ovulation, when the CL is not yet fully mature.[2]
Pharmacokinetic Profile
Understanding the pharmacokinetic profile of cloprostenol sodium is essential for its effective use. Compared to the naturally occurring PGF2α, dinoprost tromethamine, which has a very short half-life of 7-8 minutes, cloprostenol sodium is more resistant to metabolism and has a longer circulatory half-life of approximately 3 hours.[6] This extended duration of action is a key attribute, potentially enhancing the completeness of luteolysis, which is a critical determinant of a synchronization protocol's success.[4][6]
Dosage and Administration
The standard dosage and administration for cloprostenol sodium in cattle are well-established for consistency and efficacy.
| Parameter | Guideline | Source(s) |
| Active Ingredient | Cloprostenol (as cloprostenol sodium) | [2][7][8] |
| Standard Dose | 500 mcg (or µg) | [2][8][9] |
| Volume | 2 mL (for a 250 mcg/mL solution) | [2][7][9] |
| Route of Administration | Intramuscular (IM) Injection | [2][9][10] |
| Withdrawal Period (Meat) | 1 day | [2] |
| Withdrawal Period (Milk) | Zero (0) days | [2] |
Note: Always adhere to the specific product label for dosing and administration instructions, as formulations may vary.[1] Aseptic technique is required to minimize the risk of injection site infections.[3]
The Bovine Estrous Cycle: A Visual Guide to Intervention
The efficacy of any cloprostenol-based protocol is predicated on a thorough understanding of the bovine estrous cycle. The cycle, which averages 21 days, is characterized by a dynamic interplay of hormones that control follicular development, ovulation, and the formation and regression of the CL. Cloprostenol's point of intervention is specific and powerful, targeting the progesterone-producing CL during the diestrus phase.
Caption: The bovine estrous cycle and the targeted action of cloprostenol.
Foundational Protocols: Single and Double Injection Programs
The most straightforward application of cloprostenol is in programs designed for cattle that are known to be cycling. These protocols are simpler but often require heat detection for successful insemination.
Protocol: Two-Dose Estrus Synchronization
This protocol is effective for synchronizing groups of cycling females. The rationale is that by the second injection, all animals that were in the refractory period during the first injection will have developed a mature, responsive CL.
Step-by-Step Methodology:
-
Day 0: Administer a 500 mcg IM injection of cloprostenol to all cattle in the synchronization group.
-
Day 0-11: Observe for estrus ("heat") and artificially inseminate animals approximately 12 hours after detection.
-
Day 11-14: Administer a second 500 mcg IM injection of cloprostenol to all animals not previously inseminated.[8] The 11 to 14-day interval is critical for success.
-
Post-Second Injection: Observe closely for estrus, which is expected 2 to 5 days after the second injection.[7][9][11] Inseminate approximately 12 hours after detected estrus.
Caption: Workflow for a two-dose cloprostenol synchronization protocol.
Advanced Protocols for Timed Artificial Insemination (TAI)
Timed AI (TAI) protocols are designed to synchronize ovulation so precisely that insemination can occur at a fixed time without the need for estrus detection. These protocols offer significant labor savings and ensure 100% of animals are inseminated. They typically combine cloprostenol with GnRH to control both follicular wave development and the timing of ovulation.
Protocol: Presynch-Ovsynch
Step-by-Step Methodology:
-
Day 0 (Start Presynch): Administer a 500 mcg IM injection of cloprostenol.
-
Day 14: Administer a second 500 mcg IM injection of cloprostenol.
-
Day 32-35 (7 days after G1): Administer a 500 mcg IM injection of cloprostenol. This induces luteolysis of both the original CL and any accessory CL formed in response to G1.
-
Day 34-37 (56 hours after Cloprostenol): Administer the second GnRH injection (G2) to trigger a synchronous ovulation.
-
Day 35-38 (16 hours after G2): Perform timed artificial insemination (TAI).
Caption: Workflow for the Presynch-Ovsynch TAI protocol.
Protocol: G6G (Double Ovsynch)
The G6G protocol is an advanced program that essentially uses a preliminary GnRH/PGF2α treatment to set up the subsequent Ovsynch protocol. This can be particularly effective for resynchronizing cows for a second or later AI service and in postpartum anestrous cows.[15][16]
Step-by-Step Methodology:
-
Day 0: Administer a 500 mcg IM injection of cloprostenol.[15]
-
Day 2: Administer a GnRH injection.[15]
-
Day 8 (6 days after first GnRH): Begin the Ovsynch protocol by administering a GnRH injection (G1).[15]
-
Day 15 (7 days after G1): Administer a 500 mcg IM injection of cloprostenol.[15]
-
Day 17 (2 days after Cloprostenol): Administer a final GnRH injection (G2).[15]
-
Day 17-18 (16-18 hours after G2): Perform timed artificial insemination (TAI).[15]
Caption: Workflow for the G6G TAI protocol.
Comparative Analysis of TAI Protocols
Choosing the right protocol depends on herd-specific factors, including labor availability, cost, and reproductive goals.
| Protocol Feature | Ovsynch/Co-Synch | Presynch-Ovsynch | G6G (Double Ovsynch) |
| Primary Application | Cycling dairy & beef cows | High-producing dairy cows | Anestrous cows, Resynchronization |
| Total Injections | 3 | 5 | 5 |
| Total Handlings | 3-4 | 5-6 | 5-6 |
| Protocol Duration | ~10 days | ~35 days | ~18 days |
| Reliance on Cyclicity | Moderate | Low (improves cyclicity) | Low (designed to induce cyclicity) |
| Reported Conception Rates | Variable, improved with presynchronization | Generally higher and more consistent than Ovsynch alone[12][13] | Can be highly effective, especially in target animals[15][16] |
Critical Considerations for Protocol Success
The success of any synchronization protocol is not guaranteed and depends on several biological and management factors.
-
Body Condition Score (BCS): Cattle should be in a positive energy balance with an adequate BCS (ideally 5 or greater on a 9-point scale for beef cattle) to respond optimally to hormonal treatments.[1][17]
-
Cyclicity Status: While some protocols (e.g., those including a CIDR or G6G) can help induce cyclicity in anestrous animals, results are consistently better in animals that are already cycling.[1][15][18]
-
Protocol Compliance: Strict adherence to the timing of injections and insemination is paramount. Deviations can significantly compromise pregnancy rates.
-
Semen Quality & AI Technique: The protocol only ensures a timed ovulation; high-quality semen and proper AI technique are still required for fertilization.
Safety and Handling Precautions
Cloprostenol sodium is a potent pharmacological agent that requires careful handling.[19]
-
Human Absorption: The drug can be readily absorbed through the skin.[2][9] Accidental spillage should be washed off immediately with soap and water.[9]
-
Risks for Women and Asthmatics: Women of childbearing age, pregnant women, and individuals with asthma or other respiratory problems should exercise extreme caution.[3][9][19][20] Accidental exposure can cause bronchospasms and may induce abortion.[9][19] The use of waterproof gloves is strongly recommended.[3]
-
Accidental Self-Injection: Seek immediate medical attention if accidental self-injection occurs.[20]
Contraindications
-
Do not administer to pregnant animals unless abortion is desired, as it will terminate the pregnancy.[2][3]
-
Do not administer via intravenous (IV) injection.[2]
References
-
Comparison of oestrus synchronisation programmes in dairy cattle using oestradiol benzoate, short-acting progesterone and cloprostenol, or buserelin and cloprostenol. PubMed. [Link]
-
Synchsure® (cloprostenol sodium). Boehringer Ingelheim Animal Health. [Link]
-
Evaluation of G6G Synchronization Protocol in the Treatment of Postpartum Anestrous Ongole Cows. Int.J.Curr.Microbiol.App.Sci. [Link]
-
Cloprostenol Injection for Cattle & Horses. Avet Health. [Link]
-
Efficiency evaluation of two estrus synchronization protocols in estrus response and conception rate of dairy cows in the Dalocha district, Ethiopia. PMC - NIH. [Link]
-
Cloprostenol Veyx for Animal Use (Canada). Drugs.com. [Link]
-
Cloprostenol Sodium Injection IP Vet - Estrumate. MSD Animal Health India. [Link]
-
The effect of dose and type of cloprostenol on the luteolytic response of dairy cattle during the Ovsynch protocol under different oestrous cycle and physiological characteristics. PubMed. [Link]
-
Cloprostenol & R-cloprostenol. EMA. [Link]
-
Evaluation of the effects of route of administration of cloprostenol on synchronization of estrus in diestrous dairy cattle. PubMed. [Link]
-
Fertility in dairy cows subjected to two different intervals from presynchronization to initiation of Ovsynch protocol. University of Alberta. [Link]
-
Cloprostenol Injection: Uses, Side Effects, Warnings and More. Wix.com. [Link]
-
Effect of 14/11 Presynch/Ovsynch on First Service Conception Rates of Lactating Dairy Cows Compared to AI following. Michigan State University. [Link]
-
Synchronizing follicular waves using 14 day CIDR insert protocols in beef cows and assessing reticulo-rumen temperature changes for detection of ovulation in dairy cows. Mountain Scholar. [Link]
-
Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. PubMed. [Link]
-
Estrous Synchronization in Cattle. Mississippi State University Extension Service. [Link]
-
Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch. Journal of Dairy Science. [Link]
-
Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch. PubMed. [Link]
-
The effect of various administration routs of D-cloprostenol at the time of artificial insemination on conception rate in dairy cattle. Taylor & Francis Online. [Link]
-
Impact of presynchronization and Ovsynch on early postpartum ovarian activity and fertility of dairy cows in Libya. eJManager. [Link]
-
DANGER - Cloprostenol Injection Safety Data Sheet. Resources. [Link]
-
Comparative efficacy of different estrus synchronization protocols on estrus induction response, fertility and plasma progestero. Veterinary World. [Link]
-
cloprostenol. Drug Central. [Link]
-
Prostaglandin Analogue for Cattle Equivalent to 250 mcg cloprostenol/mL. Boehringer Ingelheim. [Link]
-
Estrus synchronization with cloprostenol: dose effect after intravulvar administration. ResearchGate. [Link]
-
The effect of a double dose of cloprostenol sodium on luteal blood flow and pregnancy rates per artificial insemination in lactating dairy cows. PubMed. [Link]
-
EFFECT OF CLOPROTENOL AND BIO STIMULATION ON ESTRUS SYNCHRONY, ONSET AND DURATION IN UDA EWE. American-Eurasian Journal of Scientific Research. [Link]
-
PROTOCOLS FOR SYNCHRONIZATION OF ESTRUS AND OVULATION. Beef Reproduction Task Force. [Link]
-
ESTRUS SYNCHRONIZATION PROTOCOLS FOR HEIFERS. Iowa Beef Center. [Link]
-
Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle. PubMed. [Link]
-
Resynchronization with the G6G protocol: A retrospective, observational study of second and later timed artificial inseminations on commercial dairy farms. PubMed. [Link]
-
EFFECT OF DIFFERENT DOSES OF SODIUM CLOPROSTENOL AT POST-PARTUM PERIOD OF BEEF COWS. Portal de Periódicos da UFG. [Link]
Sources
- 1. Estrous Synchronization in Cattle | Mississippi State University Extension Service [extension.msstate.edu]
- 2. avet.health [avet.health]
- 3. Cloprostenol Veyx for Animal Use (Canada) - Drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hardypaw.com [hardypaw.com]
- 8. msd-animal-health.co.in [msd-animal-health.co.in]
- 9. Synchsure® (cloprostenol sodium)| Cattle Reproductive Product from Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 10. Evaluation of the effects of route of administration of cloprostenol on synchronization of estrus in diestrous dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ruminants.ceva.com [ruminants.ceva.com]
- 12. extension.psu.edu [extension.psu.edu]
- 13. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 14. ejmanager.com [ejmanager.com]
- 15. ijcmas.com [ijcmas.com]
- 16. Resynchronization with the G6G protocol: A retrospective, observational study of second and later timed artificial inseminations on commercial dairy farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficiency evaluation of two estrus synchronization protocols in estrus response and conception rate of dairy cows in the Dalocha district, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. absglobal.com [absglobal.com]
- 19. resources.bayer.com.au [resources.bayer.com.au]
- 20. montagelabs.wixsite.com [montagelabs.wixsite.com]
Application Notes & Protocols: Preparation of Cloprostenol Sodium Stock Solutions for In Vitro Studies
Introduction: The Criticality of Precise Stock Solution Preparation
This comprehensive guide provides a detailed protocol for the preparation, validation, and storage of Cloprostenol sodium stock solutions. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable in vitro assays. Beyond a mere recitation of steps, this document elucidates the scientific rationale behind each procedural choice, ensuring a deep understanding of the critical parameters that govern experimental success.
Mechanism of Action: FP Receptor-Mediated Signaling
Cloprostenol exerts its biological effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR)[4][5]. Upon agonist binding, the receptor couples to Gαq proteins, initiating a downstream signaling cascade that is pivotal to its physiological functions.
A primary consequence of FP receptor activation is the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG, activate protein kinase C (PKC) and other calcium-dependent signaling pathways[6]. This cascade can ultimately lead to diverse cellular responses, including smooth muscle contraction, modulation of ion channels, and regulation of gene expression and cell proliferation[5][6][7].
Diagram of the Cloprostenol Sodium Signaling Pathway:
Caption: Cloprostenol Sodium signaling cascade.
Properties and Solubility of Cloprostenol Sodium
Understanding the physicochemical properties of Cloprostenol sodium is paramount for selecting the appropriate solvent and ensuring the stability of the stock solution.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈ClNaO₆ | [1][2] |
| Molecular Weight | 446.9 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Storage (Solid) | -20°C for long-term (≥4 years) | [1][8] |
| Solubility in DMSO | ~50-60 mg/mL | [1][2][8] |
| Solubility in Ethanol | ~50 mg/mL | [1][2][8] |
| Solubility in DMF | ~50-130 mg/mL | [2][8] |
| Solubility in Water | ≥ 150 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | ~1-35 mg/mL | [1][8] |
Expert Insight: While Cloprostenol sodium is water-soluble, preparing high-concentration stock solutions in aqueous buffers is not recommended for long-term storage due to potential instability[1][8]. Organic solvents like Dimethyl Sulfoxide (DMSO) are preferred for preparing concentrated stocks that can be stored for extended periods.
Protocol 1: Preparation of a 10 mM Cloprostenol Sodium Stock Solution in DMSO
This protocol details the preparation of a highly concentrated primary stock solution, which can be subsequently diluted to create working solutions.
Materials:
-
Cloprostenol sodium (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vial with a Teflon-lined screw cap
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-equilibration: Allow the vial of Cloprostenol sodium and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture[9].
-
Weighing: Accurately weigh a precise amount of Cloprostenol sodium. For example, to prepare 1 mL of a 10 mM stock solution:
-
Calculation: 10 mmol/L * 1 L/1000 mL * 446.9 g/mol * 1000 mg/g = 4.469 mg/mL
-
Weigh out 4.47 mg of Cloprostenol sodium.
-
-
Solubilization:
-
Aseptically transfer the weighed Cloprostenol sodium to the sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO (in this example, 1 mL).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, low-retention microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO is stable for at least 6 months at -80°C and for 1 month at -20°C[3].
-
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Workflow for Stock Solution Preparation and Use:
Caption: Workflow for stock solution preparation.
Protocol 2: Preparation of Working Solutions and Cell Treatment
Causality Behind Experimental Choices: The final concentration of DMSO in the cell culture medium is a critical parameter. High concentrations of DMSO can be cytotoxic and can induce off-target effects, confounding experimental results[10][11]. It is imperative to maintain the final DMSO concentration at a low, non-toxic level, typically below 0.5%, and to include a vehicle control in all experiments[12].
Procedure:
-
Thawing: On the day of the experiment, retrieve a single aliquot of the 10 mM primary stock solution from the -80°C freezer and thaw it at room temperature.
-
Serial Dilutions: Perform serial dilutions of the primary stock in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Example: To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of Cloprostenol sodium. This is crucial to account for any effects of the solvent on the cells[11].
-
Cell Treatment: Replace the existing medium in your cell culture plates with the medium containing the desired concentrations of Cloprostenol sodium or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
DMSO Concentration Limits for In Vitro Assays:
| Final DMSO Concentration | General Effect on Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal effects. | Ideal for sensitive primary cells and long-term exposure studies[11][13]. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | A common and generally safe range for many in vitro assays[11][12]. |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation and function observed in some cell lines. | Use with caution and only after validating the tolerance of your specific cell line[11][14]. |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common. | Generally considered highly toxic and should be avoided[11]. |
Self-Validating Systems: Ensuring Quality and Consistency
To ensure the integrity of your experiments, it is essential to incorporate self-validating checks:
-
Solubility Check: Always visually inspect the stock and working solutions for any signs of precipitation. If precipitation occurs, the solution should not be used.
-
Vehicle Control: As mentioned, always include a vehicle control to differentiate the effects of Cloprostenol sodium from those of the solvent.
-
Dose-Response Curve: When first using a new batch of Cloprostenol sodium, perform a dose-response experiment to confirm its biological activity and determine the EC₅₀ (half-maximal effective concentration). This will validate the potency of your stock solution.
-
Positive and Negative Controls: Include appropriate positive and negative controls in your experimental design to ensure that the assay is performing as expected.
Conclusion
The meticulous preparation of Cloprostenol sodium stock solutions is a foundational requirement for obtaining reliable and reproducible data in in vitro research. By adhering to the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can minimize experimental variability and enhance the trustworthiness of their findings. The consistent application of these methods will contribute to the generation of high-quality data that advances our understanding of prostaglandin signaling and its role in health and disease.
References
-
ResearchGate. From what concentration of DMSO is harmful to cell in vivo and vitro?. [Link]
-
Oakley, O. I., et al. (2009). Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta. Nature Medicine, 15(12), 1426–1430. [Link]
-
University of Hertfordshire. Cloprostenol sodium. [Link]
-
ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]
-
Watanabe, T., et al. (1994). Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells. The Journal of Biological Chemistry, 269(26), 17619–17625. [Link]
-
HomeLab Veterinary. Cloprostenol sodium salt solution. [Link]
-
Covetrus. Cloprostenol Sodium Solutions Material Safety Data Sheet. [Link]
-
Patsnap Synapse. What are PGF2α agonists and how do they work?. [Link]
-
Jagiellonian Center of Innovation. The study of the influence of dmso on human fibroblasts proliferation in-vitro. [Link]
-
LifeTein. DMSO usage in cell culture. [Link]
-
Kunapuli, P., & Lawson, J. A. (2013). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 4, 15. [Link]
-
Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology and Metabolism, 89(2), 986–993. [Link]
-
BMG LABTECH. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
Enfanos. Preparation of Stock Solutions. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. tribioscience.com [tribioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. enfanos.com [enfanos.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
Application Notes & Protocols: The Strategic Use of Cloprostenol Sodium in Ovsynch and Co-Synch Programs
Prepared by: Gemini, Senior Application Scientist
Introduction: Engineering Reproductive Efficiency in Bovine Management
Modern dairy and beef operations demand precision in reproductive management to optimize productivity. Timed Artificial Insemination (TAI) protocols have become indispensable tools, replacing the often inefficient and labor-intensive process of estrus detection.[1][2] These protocols are built upon the strategic administration of hormones to control the bovine estrous cycle, synchronizing follicular development and ovulation across a group of animals. This allows for insemination at a predetermined time, improving labor efficiency, reducing calving intervals, and creating uniform calf crops.[3]
At the heart of these protocols are two key hormones or their synthetic analogs: Gonadotropin-releasing hormone (GnRH) and Prostaglandin F2α (PGF2α).[4] This guide focuses on the critical role of Cloprostenol sodium , a potent synthetic analog of PGF2α, within the framework of the two most foundational and widely adopted TAI protocols: Ovsynch and Co-Synch . We will explore the underlying science, provide detailed, field-proven protocols, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this technology.
The Science of Luteolysis: Mechanism of Action of Cloprostenol Sodium
To understand the function of Cloprostenol, one must first understand the role of the Corpus Luteum (CL). The CL is a temporary endocrine structure that forms on the ovary after ovulation.[5] Its primary function is to produce progesterone, the hormone essential for establishing and maintaining pregnancy.[5]
In a natural, non-pregnant cycle, the uterus releases PGF2α, which travels to the ovary and triggers the regression of the CL.[5] This process, known as luteolysis , causes a rapid decline in progesterone levels.[3][6] The drop in progesterone removes the negative feedback on the hypothalamus and pituitary gland, permitting a surge of Luteinizing Hormone (LH) which, in turn, triggers the ovulation of a mature follicle and the onset of the next estrous phase (heat).[3]
Cloprostenol sodium is a synthetic PGF2α analog designed to mimic this natural process with high potency and predictability.[5][6] When administered during the luteal phase (when a mature CL is present), it binds to prostaglandin receptors on luteal cells, initiating a cascade that leads to the rapid structural and functional regression of the CL.[3][5][7] This induced luteolysis is the cornerstone of its use in synchronization protocols, allowing for precise control over the timing of estrus and ovulation.[5]
Caption: Cloprostenol-induced luteolysis and hormonal cascade.
Foundational Timed AI Protocols: Ovsynch & Co-Synch
-
Injection 1: GnRH (Day 0): The initial GnRH injection causes the release of LH from the pituitary gland.[1] This LH surge either ovulates the current dominant follicle (if present and of sufficient size) or luteinizes it. In either case, this action initiates a new, synchronized follicular wave across the treated animals, ensuring a new dominant follicle begins to grow.[4]
-
Injection 2: Cloprostenol Sodium (Day 7): Seven days later, an injection of Cloprostenol sodium is administered.[1] This induces luteolysis, regressing the original CL and/or the new luteal tissue formed after the first GnRH shot. The resulting drop in progesterone allows the new, synchronized dominant follicle to mature.[1][5]
The key difference between Ovsynch and Co-Synch lies in the timing of the final GnRH injection and insemination.[1][10]
-
Ovsynch: Timed AI occurs approximately 16 hours after the final GnRH injection.[1][9] This requires handling the animals four times.
-
Co-Synch: Timed AI is performed concurrently with the final GnRH injection.[1][10] This reduces animal handling to three times, a significant logistical advantage.[1]
Caption: Comparative timelines of Ovsynch and Co-Synch protocols.
Comparative Analysis: Ovsynch vs. Co-Synch
While both protocols are effective, the choice between them often depends on the specific operational goals, labor availability, and animal type. While some studies show no significant difference in pregnancy rates[1][11], others have reported variations based on factors like the inclusion of a CIDR or the physiological state of the animals.[9][10]
| Feature | Ovsynch Protocol | Co-Synch Protocol |
| Animal Handlings | Four (GnRH, PGF2α, GnRH, AI) | Three (GnRH, PGF2α, GnRH+AI) |
| Labor Requirement | Higher | Lower, more streamlined[1] |
| Timing of AI | ~16 hours post-final GnRH[1][9] | Concurrent with final GnRH[1][10] |
| Reported Efficacy | Considered the classical standard. Some studies suggest numerically higher conception rates in certain conditions.[10] | Generally similar pregnancy rates to Ovsynch, with logistical benefits.[1][11] May be advantageous in certain herd management systems. |
| Best For | Operations where maximizing potential conception rate per AI is the primary goal and labor for four handlings is available. | Operations prioritizing labor efficiency and reduced animal stress; commonly used in beef cattle. |
Detailed Application Protocols
A. Standard 7-Day Ovsynch Protocol
This protocol is designed for timed AI, eliminating the need for estrus detection.
-
Materials:
-
Procedure:
-
Day 0: Administer a 100 mcg intramuscular (IM) injection of GnRH to all cows.
-
Day 7: Administer a 500 mcg IM injection of Cloprostenol sodium.[7][13][14]
-
Day 9 (~56 hours after Cloprostenol): Administer a second 100 mcg IM injection of GnRH.
-
Day 10 (~16 hours after second GnRH): Perform timed artificial insemination.
-
B. Standard 7-Day Co-Synch Protocol
This protocol synchronizes ovulation for timed AI while minimizing animal handling.
-
Materials:
-
Same as Ovsynch protocol.
-
-
Procedure:
-
Day 0: Administer a 100 mcg IM injection of GnRH to all cows.
-
Day 7: Administer a 500 mcg IM injection of Cloprostenol sodium.
-
Day 9 (~60-66 hours after Cloprostenol): Administer a second 100 mcg IM injection of GnRH and immediately perform timed artificial insemination.[15]
-
Protocol Variations & Field-Proven Insights
The efficacy of Ovsynch and Co-Synch can be enhanced through various modifications, particularly for first-service inseminations or in herds with a higher proportion of non-cycling (anestrous) cows.
Caption: A common Presynch-Ovsynch protocol timeline.
-
Double PGF2α Injection: Research has shown that a single dose of PGF2α may not cause complete luteolysis in all cows, especially those with a younger CL.[2] Administering a second dose of Cloprostenol 24 hours after the first can improve the rate of complete CL regression and is highly recommended for five-day protocols and beneficial for seven-day protocols.[2]
-
Use of CIDRs: A Controlled Internal Drug Release (CIDR) device contains progesterone. Inserting a CIDR for 5 to 7 days during the protocol (typically from Day 0 to Day 7) can help induce cyclicity in anestrous cows and improve pregnancy rates in many herds.[9] The 7-Day CO-Synch + CIDR protocol is one of the most commonly used for fixed-time AI in beef cows.[17]
Troubleshooting and Considerations
The success of any TAI protocol is a multifactorial equation. Adherence to the protocol is critical, but other biological and management factors must be considered.
-
Incomplete Luteolysis: This is a primary reason for protocol failure.[18] Cows with low progesterone at the time of the PGF2α treatment are less likely to have a successful outcome.[2] Using a double dose of Cloprostenol or ensuring cows are cycling before protocol initiation can mitigate this risk.[2][19] The standard 500 mcg dose of Cloprostenol is effective, though some studies have explored double doses as an alternative to two separate injections to enhance luteolysis.[19][20]
-
Anestrous Animals: Non-cycling cows will not respond to Cloprostenol because they do not have a functional CL to regress. Presynchronization strategies and the inclusion of a CIDR are crucial for improving outcomes in these animals.[17]
-
Body Condition Score (BCS) and Nutrition: Animals should be in good body condition (BCS >2.5 on a 5-point scale) and on a positive plane of nutrition. Poor nutrition and low BCS are major causes of anestrus and reduced conception rates.[21]
-
Protocol Compliance: Timing is everything. Deviations from the prescribed intervals between injections and AI can significantly compromise the synchrony of ovulation and reduce fertility.[22]
References
-
Taylor & Francis Online. (n.d.). Prostaglandin based estrus synchronization in cattle: A review. [Link]
-
PubMed. (2014, October 1). Comparison of fertility, regular returns-to-estrus, and calving interval between Ovsynch and CO-synch + CIDR protocols in dairy cows. [Link]
-
CABI Digital Library. (n.d.). Using Ovsynch Protocol versus Cosynch Protocol in Dairy Cows. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Luteolysis: The Science Behind Cloprostenol Sodium in Animal Reproduction. [Link]
-
SciELO. (n.d.). Estrus synchronization in ewes with PGF2α and biostimulated with “male effect”. [Link]
-
Science Alert. (n.d.). Effect of Ovsynch and Co-synch on Follicle Size and Conception Rate Indifferent Postpartum of Simmental Cows. [Link]
-
Kansas State University. (n.d.). Synchronization of Estrus. [Link]
-
NIH. (n.d.). Synchronization Using PGF2α and Estradiol With or Without GnRH for Timed Artificial Insemination in Dairy Cows. [Link]
-
ResearchGate. (n.d.). Illustration of the Ovsynch and CO-Synch synchronization protocols with and without 48-h calf removal. [Link]
-
Animal Reproduction. (n.d.). A comparison of fertility with a Cosynch protocol versus a modified Ovsynch protocol which included estradiol in lactating dairy cows during the summer season in Jordan. [Link]
-
ResearchGate. (2025, October 25). Effectiveness of estrous synchronization using prostaglandin (PGF2α) in Bali cows. [Link]
- Google Patents. (n.d.).
-
MSD Animal Health India. (n.d.). Cloprostenol Sodium Injection IP Vet - Estrumate. [Link]
-
Boehringer Ingelheim Animal Health. (n.d.). Synchsure® (cloprostenol sodium). [Link]
-
Wikipedia. (n.d.). Cloprostenol. [Link]
-
PubMed. (2021, September 3). The effect of a double dose of cloprostenol sodium on luteal blood flow and pregnancy rates per artificial insemination in lactating dairy cows. [Link]
-
ResearchGate. (n.d.). The effect of a double dose of cloprostenol sodium on luteal blood flow and pregnancy rates per artificial insemination in lactating dairy cows | Request PDF. [Link]
-
PubMed. (n.d.). Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch. [Link]
-
PubMed. (n.d.). Reproductive performance of lactating dairy cows treated with cloprostenol at the time of insemination. [Link]
-
AVMA Journals. (1983, September 1). Use of cloprostenol in a reproductive management system for dairy cattle in. [Link]
-
IOSR Journal. (n.d.). Effect of Dinoprost Tromethamine, Cloprostenol and d-Cloprostenol on Progesterone Concentration and Pregnancy in Dairy Cattle. [Link]
-
PubMed. (n.d.). Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle. [Link]
-
AgProud. (2019, September 11). Ovsynch: Know the options for timing, treatments and protocols. [Link]
-
ResearchGate. (2025, August 6). Induction of Parturition in the Cow using Cloprostenol and Dexamethasone in Combination. [Link]
-
Taylor & Francis Online. (n.d.). The effect of various administration routs of D-cloprostenol at the time of artificial insemination on conception rate in dairy cattle. [Link]
-
OUCI. (n.d.). Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. [Link]
-
PubMed. (n.d.). The effect of dose and type of cloprostenol on the luteolytic response of dairy cattle during the Ovsynch protocol under different oestrous cycle and physiological characteristics. [Link]
-
Advances in Dairy Technology. (n.d.). Fertility in dairy cows subjected to two different intervals from presynchronization to initiation of Ovsynch protocol. [Link]
-
University of Nebraska-Lincoln. (2018). Effect of timing of insemination following CO-Synch protocol with or without progesterone on pregnancy in beef heifers. [Link]
-
Clinical Theriogenology. (2023, May 19). View of When the plan goes awry: how to negotiate estrus synchronization errors in beef cattle. [Link]
-
University of Missouri. (n.d.). ESTRUS SYNCHRONIZATION PROTOCOLS FOR HEIFERS. [Link]
-
University of Florida. (n.d.). Estrus Synchronization Recommendations for Artificial Insemination of Beef Cows. [Link]
-
Iowa Beef Center. (n.d.). ESTRUS SYNCHRONIZATION PROTOCOLS FOR HEIFERS. [Link]
-
Beef Reproduction Task Force. (n.d.). PROTOCOLS FOR SYNCHRONIZATION OF ESTRUS AND OVULATION. [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. agproud.com [agproud.com]
- 3. tandfonline.com [tandfonline.com]
- 4. vet.k-state.edu [vet.k-state.edu]
- 5. nbinno.com [nbinno.com]
- 6. Cloprostenol - Wikipedia [en.wikipedia.org]
- 7. Synchsure® (cloprostenol sodium)| Cattle Reproductive Product from Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 8. extension.psu.edu [extension.psu.edu]
- 9. Comparison of fertility, regular returns-to-estrus, and calving interval between Ovsynch and CO-synch + CIDR protocols in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]
- 12. US20170065667A1 - Methods for synchronization of estrous cycles and ovulation for fixed time artificial insemination in cattle - Google Patents [patents.google.com]
- 13. msd-animal-health.co.in [msd-animal-health.co.in]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. iowabeefcenter.org [iowabeefcenter.org]
- 16. wcds.ualberta.ca [wcds.ualberta.ca]
- 17. extension.missouri.edu [extension.missouri.edu]
- 18. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of a double dose of cloprostenol sodium on luteal blood flow and pregnancy rates per artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A comparison of fertility with a Cosynch protocol versus a modified Ovsynch protocol which included estradiol in lactating dairy cows during the summer season in Jordan [animal-reproduction.org]
- 22. View of When the plan goes awry: how to negotiate estrus synchronization errors in beef cattle | Clinical Theriogenology [clinicaltheriogenology.net]
Application Notes & Protocols: Cloprostenol Sodium in the Medical Management of Canine Pyometra
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Paradigm Shift in Canine Pyometra Management
Canine pyometra is a life-threatening suppurative bacterial infection of the uterus, traditionally managed exclusively by ovariohysterectomy (OHE).[1][2] While OHE remains the definitive treatment, medical management has emerged as a viable alternative for patients with high genetic value or those who are high-risk anesthetic candidates.[3] This guide provides a detailed technical overview of the use of cloprostenol sodium, a synthetic prostaglandin F2α (PGF2α) analogue, in the therapeutic intervention of this complex disease. We will explore the underlying pathophysiology, the precise mechanism of cloprostenol's action, and present robust, field-proven protocols designed for maximal efficacy and patient safety. The core principle of this medical approach is to reverse the progesterone-dominated uterine environment that allows pyometra to develop, thereby facilitating bacterial clearance and uterine involution.
The Pathophysiological Landscape of Canine Pyometra
A comprehensive understanding of pyometra's pathogenesis is fundamental to appreciating the rationale behind cloprostenol-based therapy. The disease is not merely a simple infection but a complex interplay of hormonal influences and bacterial opportunism.
-
The Progesterone Predominance: Pyometra is a diestrual disease, developing one to three months post-estrus under the influence of high circulating progesterone levels.[4][5][6][7] Progesterone, secreted by the corpus luteum (CL), prepares the uterus for pregnancy by:
-
Inducing proliferation of endometrial glands and stimulating the secretion of "uterine milk," an ideal medium for bacterial growth.[4]
-
Promoting closure of the cervix, trapping uterine contents.[4][7]
-
Suppressing myometrial contractility, preventing the expulsion of fluids.[4]
-
Downregulating the local uterine immune response.[3]
-
-
Cystic Endometrial Hyperplasia (CEH): Repeated exposure to progesterone over multiple estrous cycles can lead to the development of CEH, a condition characterized by abnormal, cystic endometrial glands.[2][5] CEH is a significant predisposing factor for pyometra.[4]
-
The Bacterial Invasion: The canine vagina is not sterile. During estrus, when the cervix is open, bacteria from the normal vaginal flora—most commonly Escherichia coli—can ascend into the uterus.[1][2][6] In a progesterone-primed, immunocompromised uterus, these bacteria proliferate, leading to the accumulation of purulent exudate.[6]
This cascade of events results in either open-cervix pyometra , where purulent discharge is visible, or the more critical closed-cervix pyometra , where the exudate is trapped, leading to rapid systemic illness, endotoxemia, and a high risk of uterine rupture.[3]
Mechanism of Action: Cloprostenol Sodium as a Therapeutic Agent
Cloprostenol sodium, a potent synthetic PGF2α analogue, directly counteracts the foundational pillars of pyometra's pathogenesis through a dual-pronged mechanism.[8][9]
-
Luteolysis: Cloprostenol induces the functional and morphological regression of the corpus luteum.[9][10][11] This action abruptly terminates the source of progesterone. The resulting sharp decline in serum progesterone levels reverses the uterine conditions that favor the disease: the cervix begins to relax, endometrial secretions decrease, and local immune function is restored.[3][10]
-
Ecbolic (Uterotonic) Effect: Cloprostenol is a powerful stimulator of myometrial smooth muscle.[4][12] It induces strong, coordinated uterine contractions that are essential for the physical expulsion of the purulent and bacterial contents from the uterine lumen.[10]
This dual action makes cloprostenol a cornerstone of medical therapy, aiming to convert the uterus from a static, favorable environment for infection into a dynamic, self-cleansing organ.
Sources
- 1. Canine Pyometra: A Short Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyometra | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 3. Medical Management of Pyometra in Dogs: Treatment & Best Practices [veteducation.com]
- 4. Canine Pyometra: Pathogenesis, Therapy and Clinical Cases - WSAVA2002 - VIN [vin.com]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. dvm360.com [dvm360.com]
- 7. journals.acspublisher.com [journals.acspublisher.com]
- 8. DailyMed - ESTRUMATE- cloprostenol sodium injection [dailymed.nlm.nih.gov]
- 9. msd-animal-health.co.in [msd-animal-health.co.in]
- 10. entomoljournal.com [entomoljournal.com]
- 11. drugs.com [drugs.com]
- 12. dialavet.com [dialavet.com]
Application Notes & Protocols: The Use of Cloprostenol Sodium in Small Animal Reproductive Health Research
Introduction: Harnessing the Power of Luteolysis
In the landscape of reproductive biology, the manipulation of the estrous cycle and pregnancy is fundamental to both therapeutic intervention and research. Prostaglandin F2α (PGF2α) is a naturally occurring hormone central to this process, primarily known for its potent luteolytic activity. Cloprostenol sodium, a synthetic and more stable analogue of PGF2α, has become an indispensable tool in veterinary medicine and reproductive science.[1][2] Its ability to induce the functional and morphological regression of the corpus luteum (CL) provides researchers with precise control over the luteal phase of the estrous cycle.[3][4]
This guide provides an in-depth exploration of cloprostenol sodium's mechanism, applications, and detailed protocols for its use in small animal reproductive health research. The focus is on providing not just procedural steps, but the scientific rationale that underpins them, ensuring that researchers can apply these methods with confidence and a thorough understanding of their physiological impact.
Section 1: The Luteolytic Mechanism of Action
The primary function of cloprostenol is to mimic endogenous PGF2α, acting as a potent luteolytic agent.[5][6] This process is critical for controlling the reproductive cycle, as the corpus luteum is the transient endocrine structure responsible for producing progesterone, the hormone essential for maintaining pregnancy.
Causality of Luteolysis:
-
Receptor Binding: Cloprostenol binds to prostaglandin F (FP) receptors on the surface of luteal cells in the ovary.[7][8] In canines, the FP receptor appears to be consistently expressed, which explains the corpus luteum's receptivity to exogenous PGF2α analogues like cloprostenol.[7]
-
Inhibition of Progesterone Synthesis: This binding initiates a cascade of intracellular events that rapidly inhibit the steroidogenic pathways responsible for progesterone production.[9] This includes disrupting gonadotropin support for the CL.[9]
-
Vascular and Cellular Effects: Cloprostenol induces vasoconstriction of the ovarian artery, reducing blood flow to the corpus luteum and starving it of essential hormones and nutrients.[10] This ischemic environment, combined with direct effects on luteal cells, triggers apoptosis and the structural regression of the CL.
-
Myometrial Contraction: Beyond its luteolytic effects, cloprostenol also stimulates myometrial (uterine smooth muscle) contractions and promotes cervical relaxation.[11] This action is crucial for applications such as the expulsion of uterine contents in pyometra or the termination of pregnancy.
Caption: Simplified signaling pathway of cloprostenol sodium.
Section 2: Core Applications in Small Animal Research
Cloprostenol sodium's potent physiological effects make it a versatile tool for several key applications in canine, feline, and rodent reproductive research.
-
Medical Management of Pyometra: Pyometra is a diestrual disease characterized by the accumulation of pus in the uterus under the influence of progesterone.[12] Cloprostenol is highly effective in treating open-cervix pyometra by inducing luteolysis, which removes the progesterone block, and by stimulating uterine contractions to expel the purulent contents.[11][12] For closed-cervix pyometra, its use is often preceded by a cervical relaxant like aglepristone to prevent uterine rupture.[13]
-
Termination of Unwanted Pregnancy: Luteolysis induced by cloprostenol leads to a rapid fall in progesterone, the hormone required to maintain pregnancy.[11] This hormonal shift results in the termination of pregnancy and expulsion of fetuses. Research has shown that combination protocols, for example with the dopamine agonist cabergoline, can enhance efficacy and reduce the required dose of cloprostenol, thereby minimizing side effects.[14][15]
-
Estrus Synchronization: While more common in livestock, estrus synchronization is a valuable technique in small animal research, particularly in rodent models, to create cohorts of time-mated animals for developmental studies.[16] By administering cloprostenol during the luteal phase, researchers can lyse the CL and induce a new follicular phase, leading to a predictable onset of estrus.[5][17]
-
Induction of Parturition: In late-stage pregnancy, cloprostenol can be used to induce parturition.[18][19] This is achieved by causing luteolysis of the CL of pregnancy, which initiates the hormonal cascade leading to labor. This application is useful in research settings for creating time-specific parturition models.
Section 3: Species-Specific Considerations, Dosage, and Side Effects
Dosage and administration of cloprostenol must be precise, as the therapeutic window can be narrow.[14] Synthetic analogues like cloprostenol are generally more potent and have fewer side effects than natural PGF2α (dinoprost).[11]
Table 1: Cloprostenol Sodium Dosage and Administration Guidelines for Small Animals
| Species | Application | Dosage | Route | Frequency & Duration | Key Considerations & References |
| Dog | Open-Cervix Pyometra | 1-5 µg/kg | SC | Every 24-48 hours until uterine evacuation is complete (typically 5-7 days). | Often used with concurrent antibiotic therapy. Lower doses (1-2.5 µg/kg) minimize side effects.[12][13][20] |
| Pregnancy Termination | 1-2.5 µg/kg | SC | Every 12-24 hours until abortion is complete, or in combination protocols (e.g., three injections 48h apart). | Most effective after day 30-35 of gestation. Combination with cabergoline or bromocriptine is common.[11][14][15][21] | |
| Shortening Dioestrus | 2.5 µg/kg | SC | Three injections at 48-hour intervals. | Effective at inducing luteolysis when used after day 30 of dioestrus.[22] | |
| Cat | Pregnancy Termination | 5 µg/kg | SC | Once daily, often in combination with cabergoline, starting from day 33 post-mating. | Combination therapy is preferred for efficacy and safety.[15][23] |
| Rat | Estrus Synchronization | Varies | SC | Typically involves a combination protocol with progesterone to prime the cycle before luteolysis. | A protocol of Cloprostenol + Progesterone + Cloprostenol has shown 100% conception efficiency.[16] |
SC: Subcutaneous
Common Side Effects and Management: The administration of cloprostenol can induce transient side effects that typically appear within 30 minutes and subside within a few hours.[11][24] These include:
-
Hypersalivation
-
Vomiting and diarrhea
-
Panting and restlessness
-
Abdominal discomfort or straining
-
Urination
Causality of Side Effects: These effects are due to the systemic action of prostaglandins on smooth muscle in the gastrointestinal tract, respiratory system, and bladder. The incidence and severity of these effects are dose-dependent and tend to decrease with subsequent administrations.[24][25] Pre-treatment with an antiemetic can be an effective strategy to mitigate nausea and vomiting.
Contraindications: Cloprostenol should not be used in animals with a known history of cardiac or respiratory disease (e.g., asthma) due to its bronchoconstrictive effects.[11] It is a potent abortifacient and should not be administered to pregnant animals unless termination is the desired outcome.[26]
Section 4: Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating monitoring steps to confirm the expected physiological response.
Protocol 1: Medical Management of Open-Cervix Pyometra in the Bitch
Objective: To induce luteolysis and uterine evacuation in a bitch diagnosed with open-cervix pyometra.
Materials:
-
Cloprostenol sodium solution (e.g., 250 µg/mL)
-
Appropriate syringes and needles for subcutaneous injection
-
Ultrasound equipment
-
Broad-spectrum antibiotic (e.g., amoxicillin-clavulanic acid)
-
IV fluids and administration set (for supportive care)
-
Antiemetic (optional)
Methodology:
-
Diagnosis and Baseline Assessment (Day 0):
-
Confirm diagnosis of open-cervix pyometra via clinical signs (purulent vulvar discharge), ultrasonography (fluid-filled uterine horns), and hematology/biochemistry.
-
Rationale: A definitive diagnosis is crucial to rule out other conditions and to establish baseline parameters for monitoring treatment efficacy.
-
Initiate supportive care with IV fluids and broad-spectrum antibiotics.
-
Rationale: Pyometra can lead to dehydration, electrolyte imbalances, and sepsis. Stabilizing the patient before inducing uterine contractions is critical for a positive outcome.[25]
-
-
Cloprostenol Administration (Day 1 onwards):
-
Administer an antiemetic 30 minutes prior to cloprostenol, if desired.
-
Administer cloprostenol sodium at a dose of 2 µg/kg subcutaneously.[13]
-
Repeat the injection every 24 hours.
-
Rationale: A lower-dose, higher-frequency protocol helps to mitigate the severity of side effects while maintaining luteolytic and ecbolic efficacy.[13]
-
-
Daily Monitoring:
-
Perform a daily transabdominal ultrasound to monitor the reduction in uterine diameter and luminal content.
-
Rationale: Ultrasound provides direct visual evidence of uterine evacuation and is the primary tool for assessing treatment success.[13]
-
Monitor for clinical improvement: resolution of fever, return of normal appetite and activity, and a decrease in vaginal discharge.
-
Rationale: Clinical signs should improve within 48-72 hours. A lack of improvement may indicate a need to reassess the treatment plan.
-
-
Treatment Endpoint and Follow-up:
-
Continue treatment until the uterine diameter returns to a near-normal, non-gravid size, and vaginal discharge has ceased. This typically takes 7-10 days.
-
Confirm treatment success with a final ultrasound and normalization of hematological parameters.
-
Measure serum progesterone to confirm it has returned to baseline levels (<1 ng/mL).[13]
-
Rationale: This confirms complete luteolysis and reduces the risk of immediate recurrence.
-
Continue antibiotic therapy for at least two weeks post-resolution.[13]
-
Caption: Experimental workflow for pyometra management.
Protocol 2: Combination Protocol for Pregnancy Termination in the Bitch
Objective: To safely and effectively terminate a mid-gestation (30-45 days) pregnancy using a combination of cabergoline and cloprostenol.
Rationale: Cabergoline is a dopamine agonist that inhibits prolactin secretion, a key luteotrophic hormone in the bitch, especially after day 30 of gestation.[15] Combining it with a luteolytic agent like cloprostenol creates a synergistic effect, allowing for lower doses and fewer side effects.[14][24]
Materials:
-
Cloprostenol sodium solution (250 µg/mL)
-
Cabergoline tablets
-
Ultrasound equipment
-
Syringes and needles
Methodology:
-
Confirmation of Pregnancy (Day 0):
-
Confirm pregnancy and gestational age (ideally >30 days) via ultrasonography.
-
Rationale: This protocol is most effective in mid-gestation when the CL is dependent on prolactin.
-
-
Drug Administration:
-
Cabergoline: Administer orally at 5 µg/kg, once daily.
-
Cloprostenol: Administer subcutaneously at 1-2.5 µg/kg. A common protocol involves administering cloprostenol on Days 3, 5, and 7 of the treatment period.[15]
-
Rationale: The staggered cloprostenol injections maintain luteolytic pressure while cabergoline continuously suppresses luteotrophic support.
-
-
Monitoring for Abortion:
-
Monitor the bitch for signs of abortion, which include vulvar discharge and the expulsion of fetuses. This typically occurs within 4-9 days of starting treatment.
-
Perform follow-up ultrasounds every 48-72 hours to monitor for fetal viability and confirm complete evacuation.
-
Rationale: Ultrasound is essential to confirm the success of the procedure and ensure no fetuses are retained.
-
-
Treatment Endpoint:
-
Continue the protocol until ultrasonography confirms the complete absence of viable fetuses and sacs in the uterus.
-
Monitor the bitch for any signs of complications, such as hemorrhage or retained fetal tissues.
-
Section 5: Safety and Handling Precautions
Cloprostenol sodium is a pharmacologically potent compound that can be absorbed through the skin and requires careful handling.[27]
-
Personal Protective Equipment (PPE): Always wear disposable, waterproof gloves during administration.[26]
-
High-Risk Individuals: The product should be handled with extreme caution by pregnant women, women of childbearing age, asthmatics, and individuals with other respiratory diseases. Accidental self-injection or skin contact can cause bronchospasm or induce miscarriage.[18][26]
-
Accidental Exposure: In case of accidental skin contact, the area should be washed immediately and thoroughly with soap and water. If accidental self-injection occurs, seek medical advice immediately.
Section 6: Conclusion
Cloprostenol sodium is a powerful and versatile synthetic prostaglandin analogue with significant applications in small animal reproductive research. Its reliable luteolytic and ecbolic properties provide researchers with the ability to precisely manage the estrous cycle, treat progesterone-dependent pathologies like pyometra, and control gestational outcomes. A thorough understanding of its mechanism of action, species-specific dosages, and potential side effects is paramount for its safe and effective use. The protocols outlined in this guide, which emphasize both procedural accuracy and physiological validation, are intended to empower researchers to leverage this important compound to advance the field of reproductive science.
References
- 1. Cloprostenol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. interchemie.com [interchemie.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Canine prostaglandin F2alpha receptor (FP) and prostaglandin F2alpha synthase (PGFS): molecular cloning and expression in the corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of luteolysis: effect of estradiol and prostaglandin F2 alpha on corpus luteum luteinizing hormone/human chorionic gonadotropin receptors and cyclic nucleotides in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of PGF2 alpha action in functional luteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. CLINICAL USE OF PROSTAGLANDINS IN CANINE REPRODUCTION - Pashudhan Praharee | Pet Care Blog [pashudhanpraharee.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Medical Management of Pyometra in Dogs: Treatment & Best Practices [veteducation.com]
- 14. Prevention or Termination of Pregnancy in Bitches and Queens - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 15. Control of Reproduction in Dogs and Cats: Use and Misuse of Hormones - WSAVA2006 - VIN [vin.com]
- 16. Oestrous cycle synchronization protocols in rats using cloprostenol and progesterone injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. msd-animal-health.co.in [msd-animal-health.co.in]
- 19. The induction of parturition in the bitch using sodium cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jvas.in [jvas.in]
- 21. Use of prostaglandins and bromocriptine mesylate for pregnancy termination in bitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. homelabvet.com [homelabvet.com]
- 24. Treatment of spontaneous pyometra in 22 bitches with a combination of cabergoline and cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. vettimes.com [vettimes.com]
- 26. drugs.com [drugs.com]
- 27. avet.health [avet.health]
Topic: Dissolving Cloprostenol Sodium in DMSO for Cell Culture Applications
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide and detailed protocols for the solubilization of Cloprostenol sodium in Dimethyl Sulfoxide (DMSO) for use in in vitro cell culture experiments. Cloprostenol sodium, a synthetic analog of Prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine and as a research tool to study prostaglandin signaling pathways.[1][2][3] Proper preparation of stock solutions is paramount for experimental reproducibility and accuracy. This guide details the physicochemical properties of Cloprostenol sodium, outlines the critical considerations for using DMSO as a solvent in cell-based assays, and provides step-by-step protocols for creating stable, high-concentration stock solutions and their subsequent dilution to non-toxic working concentrations.
Introduction to Cloprostenol Sodium
Cloprostenol is a synthetic prostaglandin F2α (PGF2α) analog that functions as a selective agonist for the PGF2α receptor, also known as the FP receptor.[4][5] Its primary biological effect is potent luteolysis, the structural and functional regression of the corpus luteum, which is critical in reproductive cycle regulation.[1][3][6] In cell culture, Cloprostenol is a valuable tool for investigating the downstream effects of FP receptor activation, studying pathways involved in steroidogenesis, cell differentiation, and apoptosis.[4][6]
Due to its chemical structure, the sodium salt of Cloprostenol exhibits limited solubility in aqueous buffers at high concentrations but is readily soluble in organic solvents like DMSO.[4][5][7] This makes DMSO an ideal solvent for preparing concentrated stock solutions, which can then be diluted into aqueous cell culture media for experimental use.
Mechanism of Action at a Glance
Cloprostenol mimics the action of endogenous PGF2α by binding to and activating the FP receptor, a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events that vary by cell type but ultimately lead to the compound's characteristic biological effects.
Caption: Simplified Cloprostenol signaling pathway.
Physicochemical & Solubility Data
Accurate calculations begin with accurate data. The properties of Cloprostenol sodium are summarized below. Always refer to the Certificate of Analysis for batch-specific molecular weight.
| Property | Value | Source(s) |
| Chemical Formula | C₂₂H₂₈ClNaO₆ | [7][8] |
| Molecular Weight | 446.9 g/mol | [5][7][9] |
| Appearance | White to off-white crystalline solid | [4][5][8] |
| Solubility in DMSO | ~50-60 mg/mL | [4][5][7][10] |
| Solubility in Ethanol | ~50 mg/mL | [4][7] |
| Solubility in PBS (pH 7.2) | ~1 mg/mL | [4][5][10] |
| Storage (as solid) | -20°C, protected from light and moisture | [4][5][7] |
The Critical Role of DMSO in Cell Culture
Dimethyl Sulfoxide (DMSO) is a powerful and versatile aprotic solvent, making it indispensable for dissolving a wide range of hydrophobic compounds for biological assays.[11] However, its utility is coupled with a well-documented potential for cytotoxicity and off-target effects.
Causality Behind DMSO Toxicity: At concentrations above 1%, DMSO can increase cell membrane permeability, induce oxidative stress, trigger apoptosis, and alter gene expression, thereby confounding experimental results.[12] Therefore, the cardinal rule is to minimize the final concentration of DMSO in the cell culture medium.
| Final DMSO Conc. | General Cellular Impact | Recommendation |
| < 0.1% | Generally considered safe with minimal effects. | Recommended for sensitive cells (e.g., primary cultures) and long-term (>72h) studies. [11][12] |
| 0.1% - 0.5% | Well-tolerated by most robust, immortalized cell lines for standard assay durations (24-72h). | A common and acceptable range for many in vitro assays. [12][13] |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. | Avoid if possible. Requires rigorous validation with vehicle controls.[12][14][15] |
| > 1.0% | Significant cytotoxicity is common. | Not recommended for most cell-based assays. [12][14] |
The Self-Validating System: Every experiment must include a vehicle control . This consists of cells treated with the same final concentration of DMSO as the highest dose of Cloprostenol, but without the compound itself. This allows the researcher to distinguish between the effects of the compound and the effects of the solvent.
Experimental Protocol: Stock Solution Preparation
This protocol details the preparation of a 10 mM Cloprostenol sodium stock solution in 100% DMSO.
Materials
-
Cloprostenol sodium powder (FW: 446.9 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Optional: Water bath sonicator
Safety Precautions
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle Cloprostenol sodium powder in a chemical fume hood or a designated weighing area to avoid inhalation.
-
DMSO facilitates the absorption of chemicals through the skin.[16] Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for complete handling information.[10]
Step-by-Step Methodology
-
Pre-handling: Before opening, gently tap the vial of Cloprostenol sodium to ensure all powder is at the bottom.
-
Weighing: Accurately weigh a desired amount of the powder. For example, to prepare 1 mL of a 10 mM stock, you will need 4.469 mg.
-
Calculation:
-
Volume (L) x Molarity (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 446.9 g/mol = 0.004469 g = 4.469 mg
-
-
-
Dissolving:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
-
Ensuring Complete Solubilization:
-
Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of particulates.
-
If dissolution is slow, sonicate the tube in a room temperature water bath for 5-10 minutes.[11] Gentle warming to 37°C can also be used, but should be done with caution as heat can degrade some compounds.[11]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[11]
-
Store the aliquots tightly sealed at -20°C or -80°C for long-term stability. A stock solution in DMSO stored at -20°C should be stable for at least one month, and up to six months at -80°C.[17]
-
Protocol: Preparing Working Solutions
This protocol describes the dilution of the 10 mM DMSO stock solution into cell culture medium for immediate use.
-
Thaw Stock: Remove a single aliquot of the 10 mM Cloprostenol sodium stock from the freezer and thaw it completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture medium.
-
Example: To prepare 10 mL of medium with a final Cloprostenol concentration of 10 µM, while keeping the final DMSO concentration at 0.1%.
-
Use the formula: M₁V₁ = M₂V₂
-
(10,000 µM) * V₁ = (10 µM) * (10 mL)
-
V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Verify DMSO concentration: (10 µL stock / 10,000 µL total volume) * 100% = 0.1% DMSO . This is an acceptable level for most cell lines.[12][13]
-
-
Dilution Technique (Critical Step): To avoid precipitation, do not add the small volume of DMSO stock into an empty well or tube.
-
Dispense the final volume of cell culture medium (e.g., 10 mL) into a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the DMSO stock (10 µL) dropwise.[16] This rapid dispersion minimizes localized high concentrations of the compound, preventing it from crashing out of the solution.
-
-
Application: Mix the final working solution thoroughly and add it to your cell culture plates immediately.
Experimental Workflow Visualization
Caption: Workflow for preparing Cloprostenol sodium solutions.
Troubleshooting & Best Practices
-
Issue: Precipitation upon dilution in media.
-
Cause: "Shock precipitation" due to poor mixing or exceeding the aqueous solubility limit.
-
Solution: Ensure you are adding the DMSO stock to the full volume of media while actively mixing. If precipitation persists, consider preparing an intermediate dilution in a mix of DMSO and media before the final dilution.[18]
-
-
Issue: Observed Cytotoxicity.
-
Cause: Could be the compound itself or the DMSO solvent.
-
Solution: Run a dose-response curve for DMSO alone on your specific cell line to determine its toxicity threshold.[12] Always compare your treated cells to the vehicle control, not to untreated cells. This will isolate the effect of Cloprostenol.
-
-
Best Practice: Sterility.
-
While 100% DMSO is generally considered inhospitable to microbial growth, using sterile DMSO and aseptic techniques is crucial.[19] For highly sensitive applications, the final working solution (after dilution in media) can be sterilized using a 0.22 µm syringe filter, provided the compound does not bind to the filter membrane.
-
-
Best Practice: Consistency.
-
Use the same batch of DMSO and Cloprostenol sodium throughout a series of related experiments. Maintain a consistent final DMSO concentration across all experimental and control groups.
-
Conclusion
The successful use of Cloprostenol sodium in cell culture hinges on the correct preparation of solutions. By using high-purity DMSO to create concentrated, aliquoted, and properly stored stock solutions, researchers can ensure compound stability and minimize variability. The critical final step of careful dilution into aqueous media while maintaining a final DMSO concentration below cytotoxic levels (ideally ≤ 0.1% - 0.5%) is essential for generating accurate, reproducible, and interpretable data in studies of prostaglandin signaling.
References
-
ResearchGate. From what concentration of DMSO is harmful to cell in vivo and vitro? [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17756794, Cloprostenol Sodium. [Link]
-
ResearchGate. What the concentration of DMSO you use in cell culture assays? [Link]
-
LifeTein. DMSO usage in cell culture. [Link]
-
Reddit. Maximum DMSO concentration in media for cell culture? [Link]
-
precisionFDA. CLOPROSTENOL SODIUM. [Link]
-
Wikipedia. Cloprostenol. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
LifeTein. How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Cloprostenol Sodium: A Veterinary Essential for Reproductive Health Management. [Link]
-
Reddit. How to prepare sterile drug solution in DMSO for cell culture? [Link]
-
Interchemie. Cloprochem - Cloprostenol 0.025% injection. [Link]
-
Practice Procedures for Making Stock Solution. [Link]
-
Covetrus. Cloprostenol Sodium Solutions Material Safety Data Sheet. [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? [Link]
-
University of Hertfordshire. Cloprostenol sodium. [Link]
-
Ajinomoto. Technical tips_Key point for making cell stocks. [Link]
-
Drug Central. cloprostenol. [Link]
-
Vetlexicon. Cloprostenol sodium in Horses (Equis). [Link]
-
Amsbio. Cloprostenol sodium salt, AMS.T5847-10-MG. [Link]
-
PubMed. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids. [Link]
Sources
- 1. Cloprostenol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. interchemie.com [interchemie.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. tribioscience.com [tribioscience.com]
- 6. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanpharma.com [caymanpharma.com]
- 9. Cloprostenol sodium salt | Prostaglandin Receptor | TargetMol [targetmol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lifetein.com [lifetein.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Application Notes & Protocols: The Storage and Stability of Cloprostenol Sodium Aqueous Solutions
Abstract
Cloprostenol sodium, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine and research.[1][2][3] The stability of its aqueous solutions is a critical parameter for ensuring consistent potency, safety, and experimental reproducibility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for preparing, storing, and evaluating the stability of Cloprostenol sodium aqueous solutions. It details the key factors influencing degradation and provides step-by-step protocols for forced degradation studies and analysis by a stability-indicating HPLC method.
Section 1: Foundational Principles of Cloprostenol Sodium Stability
Cloprostenol sodium is a salt, making it more water-soluble than its free acid form.[4][5] However, like many complex organic molecules, it is susceptible to degradation in aqueous environments. The primary factors dictating its stability are pH, temperature, light, and the presence of oxidizing agents. Understanding the molecule's structure is key to predicting its degradation pathways.
1.1 Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₈ClNaO₆ | [4][6][7] |
| Molecular Weight | 446.9 g/mol | [4][6][7] |
| Appearance | White to off-white crystalline solid | [4][7] |
| Solubility (Water) | ≥ 115 mg/mL | [5][7] |
| Solubility (PBS, pH 7.2) | ~1 - 35 mg/mL | [4][8] |
| Solubility (Ethanol, DMSO) | ~50 mg/mL | [4][8] |
1.2 Factors Influencing Aqueous Stability
-
pH: The pH of the solution is one of the most critical factors.[9][10] Ester and amide bonds within pharmaceuticals are particularly prone to hydrolysis under acidic or basic conditions.[9] The carboxylic acid moiety of Cloprostenol and its hydroxyl groups can participate in pH-dependent reactions. Formulating solutions with appropriate buffer systems is crucial for maintaining a pH range that minimizes degradation.[9]
-
Temperature: Degradation reactions are accelerated by higher temperatures, a principle described by the Arrhenius equation.[11] While commercial injectable formulations may be stable at room temperature (below 25-30°C)[12][13], the pure solid is best stored frozen (-20°C) for long-term stability.[4][8]
-
Light (Photostability): Exposure to ultraviolet or visible light can provide the energy needed to initiate photochemical degradation. Many drug substances require protection from light, and this is a standard component of forced degradation studies.[14][15] Specific commercial Cloprostenol products are labeled with the instruction "Protect from sunlight."[12][13]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of susceptible functional groups. The hydroxyl groups on the cyclopentane ring and the aliphatic side chain of Cloprostenol are potential sites for oxidation.
Below is a diagram illustrating the potential sites on the Cloprostenol molecule that are susceptible to degradation.
Caption: Potential degradation sites on the Cloprostenol molecule.
Section 2: Recommended Storage Conditions
The appropriate storage of Cloprostenol sodium is paramount to preserving its integrity. Conditions differ significantly between the solid compound and its aqueous solutions.
| Form | Recommended Temperature | Light Protection | Maximum Duration | Rationale & Notes |
| Crystalline Solid | -20°C | Recommended | ≥ 2-4 years | Ensures long-term chemical stability of the pure substance.[4][8] |
| Lab-Prepared Aqueous Solution | 2-8°C | Required | ≤ 24 hours | Prone to microbial growth and chemical degradation without stabilizing excipients or preservatives. Not recommended for storage.[4][8] |
| Commercial Injectable Solution | Per manufacturer (e.g., <25°C) | Required | Per manufacturer (e.g., 180 days after first use) | Contains buffers, preservatives, and other excipients to ensure stability for the stated shelf-life.[12][16] |
Section 3: Protocol for Preparation of a Stock Aqueous Solution
This protocol describes the preparation of a simple aqueous stock solution for immediate use in research applications.
Materials:
-
Cloprostenol sodium (crystalline solid)
-
High-purity water (e.g., USP grade, Milli-Q, or WFI)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
Procedure:
-
Equilibration: Allow the sealed vial of Cloprostenol sodium to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Cloprostenol sodium powder using an analytical balance.
-
Dissolution: Transfer the powder to a volumetric flask. Add approximately 70-80% of the final volume of high-purity water.
-
Mixing: Gently swirl the flask or use a magnetic stirrer at low speed until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.[5]
-
Volume Adjustment: Once dissolved, bring the solution to the final volume with water. Cap the flask and invert it 10-15 times to ensure homogeneity.
-
Sterilization (Optional): For cell culture or biological experiments, filter the solution through a sterile 0.22 µm syringe filter into a sterile container.
-
Usage: Use the freshly prepared solution immediately. As a best practice, aqueous solutions prepared without preservatives should not be stored for more than a day.[4][8]
Section 4: Designing and Executing a Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding degradation pathways and developing a stability-indicating analytical method.[14][17] The goal is to induce 5-20% degradation of the active substance to ensure that the analytical method can effectively separate the intact drug from its degradation products.
Caption: Workflow for a forced degradation stability study.
Protocol: Acid and Alkaline Hydrolysis
-
Objective: To evaluate stability against acid and base-catalyzed hydrolysis.
-
Prepare three solutions:
-
Acid: Mix 1 mL of Cloprostenol stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).
-
Base: Mix 1 mL of Cloprostenol stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).
-
Control: Mix 1 mL of Cloprostenol stock solution with 1 mL of water.
-
-
Incubate the acid sample in a water bath at 60°C. Incubate the base and control samples at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to halt the reaction.
-
Dilute with mobile phase to the target analytical concentration and analyze by HPLC.
Protocol: Oxidative Degradation
-
Objective: To assess susceptibility to oxidation.
-
Mix 1 mL of Cloprostenol stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) (final concentration 3% H₂O₂).
-
Store the sample at room temperature, protected from light.
-
Monitor the reaction by withdrawing aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Dilute with mobile phase and analyze immediately by HPLC.
Protocol: Thermal Degradation
-
Objective: To evaluate the effect of high temperature on the drug in solution.
-
Place a sealed vial of the Cloprostenol stock solution in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Place a control sample in a refrigerator at 2-8°C.
-
Withdraw aliquots from the heated sample at specified time points (e.g., 24, 48, 72 hours), allow to cool to room temperature.
-
Dilute with mobile phase and analyze by HPLC.
Protocol: Photostability Testing
-
Objective: To assess degradation upon exposure to light, following ICH Q1B guidelines.
-
Place a clear vial containing the Cloprostenol stock solution in a photostability chamber.
-
Wrap a second vial (dark control) in aluminum foil and place it in the same chamber.
-
Expose the samples to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
After the exposure period, dilute aliquots from both the exposed and dark control samples with mobile phase and analyze by HPLC.
Section 5: Protocol for a Stability-Indicating HPLC-UV Method
A stability-indicating method (SIM) is an analytical procedure used to detect changes in the quality of a drug substance over time.[18][19] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[18] The method must be able to separate the intact drug from its degradation products, formulation excipients, and any impurities.
References
- 1. Cloprostenol - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Pharmacological particulars - Estrumate® 250 µg/ml solution for injection [noahcompendium.co.uk]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Cloprostenol sodium salt | Prostaglandin Receptor | TargetMol [targetmol.com]
- 6. merck.com [merck.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. abbeylabs.com.au [abbeylabs.com.au]
- 13. rooyandarou.com [rooyandarou.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. actascientific.com [actascientific.com]
- 16. Synchsure® (cloprostenol sodium)| Cattle Reproductive Product from Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Experimental Design for Studying Cloprostenol's Effect on Corpus Luteum Regression
<
Introduction: The Significance of Luteolysis in Reproductive Science
The corpus luteum (CL) is a transient, yet vital, endocrine gland formed on the ovary following ovulation. Its primary role is the production of progesterone, a steroid hormone essential for the establishment and maintenance of pregnancy.[1][2][3] The cyclical regression of the CL, a process termed luteolysis, is a prerequisite for the initiation of a new ovarian cycle in the absence of conception.[4] Dysregulation of this process can lead to infertility or premature termination of pregnancy.
Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrous cycles and manage various reproductive conditions.[1][5] Understanding the precise molecular and cellular mechanisms by which Cloprostenol induces corpus luteum regression is paramount for optimizing its clinical use and for the development of novel therapeutics targeting reproductive disorders.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust experiments aimed at elucidating the effects of Cloprostenol on corpus luteum regression. The protocols outlined herein are designed to be self-validating, incorporating key principles of experimental design to ensure data integrity and reproducibility.
Part 1: Foundational Knowledge & Experimental Rationale
The Luteolytic Cascade: Mechanism of Cloprostenol Action
Cloprostenol, like its natural counterpart PGF2α, initiates luteolysis by binding to the prostaglandin F receptor (PTGFR) on the surface of luteal cells.[6] This binding event triggers a cascade of intracellular signaling events that ultimately lead to two key outcomes:
-
Functional Regression: A rapid decline in progesterone synthesis. This is achieved through the downregulation of key steroidogenic enzymes and disruption of cholesterol transport into the mitochondria.[7][8][9]
-
Structural Regression: The physical involution of the CL, characterized by apoptosis (programmed cell death) of luteal cells and tissue remodeling.[4][10]
The signaling pathways activated by PGF2α are complex and involve the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades.[11][12] These pathways lead to changes in gene expression, including the upregulation of pro-apoptotic factors and the downregulation of luteotrophic signals.[6][12]
Caption: Cloprostenol Signaling Pathway in Luteal Cells.
Choosing the Right Experimental Model
The selection of an appropriate animal model is critical for the translational relevance of the research.[13] While in vitro studies using cultured luteal cells can provide valuable mechanistic insights, in vivo models are essential for understanding the complex interplay of endocrine and paracrine factors that regulate luteolysis.[14]
Commonly Used Animal Models:
| Animal Model | Advantages | Disadvantages |
| Bovine (Cow/Heifer) | Large animal model with a well-characterized estrous cycle, similar to humans in some aspects of luteal function. Allows for repeated blood sampling and tissue biopsies. | High cost, long reproductive cycle, and ethical considerations. |
| Ovine (Sheep) | Similar to bovine in terms of luteal physiology and response to PGF2α.[15] Easier to handle and house than cattle. | Seasonal breeders, which can affect experimental timing. |
| Porcine (Pig) | Polyovulatory species, providing a large number of corpora lutea for analysis. | Different luteolytic mechanism (less dependent on uterine PGF2α). |
| Rodent (Rat/Mouse) | Short reproductive cycle, low cost, and availability of transgenic models.[13] Useful for studying specific gene functions.[14] | Differences in luteal lifespan and regulation compared to larger mammals. |
| Rabbit | Induced ovulator, allowing for precise timing of ovulation and CL formation. Has advantages as a non-rodent model for toxicity studies.[16] | Less commonly used for luteolysis studies compared to other models. |
Justification for Model Selection: For studies aiming to have direct relevance to livestock production, bovine or ovine models are preferred. For fundamental mechanistic studies and genetic manipulation, rodent models are highly valuable.[13][14] The choice should be clearly justified based on the specific research question.
Part 2: Experimental Design & Protocols
A well-structured experimental design is crucial for obtaining meaningful and interpretable data. The following workflow provides a comprehensive approach to studying the effects of Cloprostenol.
Caption: Overall Experimental Workflow.
Protocol: Estrus Synchronization and Cloprostenol Administration (Bovine Model)
Objective: To induce a synchronous luteal phase in a cohort of animals to ensure that the corpus luteum is at a comparable developmental stage at the time of treatment.
Materials:
-
Prostaglandin F2α (e.g., Dinoprost)
-
Gonadotropin-releasing hormone (GnRH; e.g., Gonadorelin)
-
Cloprostenol sodium
-
Sterile syringes and needles
-
Animal handling facilities
Procedure:
-
Initial Synchronization: Administer a GnRH analogue to all animals. This will induce ovulation or luteinization of any dominant follicles.
-
Luteolysis Induction: Seven days after the GnRH injection, administer a luteolytic dose of PGF2α. This will regress any existing corpora lutea.
-
Second GnRH and Timed Artificial Insemination (Optional): 48 to 56 hours after the PGF2α injection, administer a second dose of GnRH. If pregnancy is not a confounding factor for the study, artificial insemination can be performed at this time.
-
Cloprostenol Treatment: Administer Cloprostenol or a saline control at the mid-luteal phase (typically 7-9 days after the second GnRH injection). The dosage should be determined based on the manufacturer's recommendations and the specific research question.
-
Time-Course Sampling: Collect blood and/or ovarian tissue samples at various time points post-Cloprostenol administration (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). This time-course approach is crucial for capturing the dynamic changes associated with luteolysis.
Protocol: Serum Progesterone Analysis (ELISA)
Objective: To quantify the decline in progesterone production as an indicator of functional luteolysis.
Materials:
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Microplate reader
-
Calibrated pipettes
Procedure:
-
Blood Collection and Processing: Collect blood samples via jugular venipuncture into serum separator tubes. Allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,500 x g for 15 minutes. Collect the serum and store at -20°C or -80°C until analysis.
-
ELISA Assay: Follow the manufacturer's protocol for the chosen progesterone ELISA kit.[18][20] This typically involves:
-
Adding standards and serum samples to the antibody-coated microplate.
-
Incubating with a progesterone-enzyme conjugate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the progesterone concentration in each sample based on the standard curve.
Expected Results:
| Time Post-Cloprostenol | Expected Progesterone Level (ng/mL) | Interpretation |
| 0 hours (Baseline) | > 5.0 | Functional Corpus Luteum |
| 2-4 hours | Significant decrease | Onset of functional regression[7] |
| 24 hours | < 1.0 | Complete functional regression |
| 48-72 hours | Basal levels (< 0.5) | Luteolysis complete |
Protocol: Histological Evaluation of Corpus Luteum Regression
Objective: To visualize the structural changes in the corpus luteum, including cell death and tissue remodeling.
Materials:
-
Ovarian tissue samples
-
10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
Tissue Fixation and Processing: Immediately fix ovarian tissue containing the corpus luteum in 10% neutral buffered formalin for 24 hours. Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 5 µm sections using a microtome and mount them on glass slides. Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin.
-
Microscopic Examination: Examine the slides under a light microscope. Look for signs of luteolysis, such as:
-
Pyknotic nuclei (condensed and darkly stained), indicative of apoptosis.
-
Increased immune cell infiltration.
-
Disorganization of the luteal tissue architecture.
-
Increased connective tissue.
-
Protocol: Detection of Apoptosis (TUNEL Assay)
Objective: To specifically label and quantify apoptotic cells within the corpus luteum.
Materials:
-
Paraffin-embedded ovarian tissue sections
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit[22][23]
-
Proteinase K
-
Fluorescence microscope or light microscope (depending on the kit)
Procedure:
-
Slide Preparation: Deparaffinize and rehydrate the tissue sections as described for H&E staining.
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the cells.
-
TUNEL Staining: Follow the manufacturer's instructions for the TUNEL assay kit.[22] This involves incubating the sections with terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides, which will incorporate into the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[23]
-
Visualization: Visualize the labeled cells using either a fluorescence microscope (for fluorescently labeled nucleotides) or a light microscope after applying a chromogenic substrate.[24][25]
-
Quantification: Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in a given area.
Protocol: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Corpus luteum tissue lysates
-
Lysis buffer
-
Spectrophotometer or fluorometer
Procedure:
-
Tissue Lysis: Homogenize corpus luteum tissue in the provided lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.[27]
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay.
-
Caspase-3 Assay: Follow the manufacturer's protocol for the caspase-3 assay kit.[26] This typically involves incubating the lysate with a caspase-3-specific substrate that releases a chromophore or fluorophore upon cleavage.
-
Measurement: Measure the absorbance or fluorescence of the samples and compare them to a standard curve to determine caspase-3 activity.
Expected Results:
| Time Post-Cloprostenol | Expected Caspase-3 Activity | Interpretation |
| 0-4 hours | Basal levels | Apoptosis not yet initiated |
| 8-12 hours | Significant increase | Onset of execution phase of apoptosis |
| 24-48 hours | Peak activity | Widespread apoptosis |
Protocol: Gene Expression Analysis (Quantitative PCR)
Objective: To quantify the changes in the expression of key genes involved in steroidogenesis and apoptosis.
Materials:
-
Corpus luteum tissue samples
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix
-
Gene-specific primers (see table below)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from corpus luteum tissue using a commercial kit. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using the cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
Target Genes for Analysis:
| Gene | Function | Expected Change with Cloprostenol |
| StAR (Steroidogenic Acute Regulatory Protein) | Cholesterol transport for steroidogenesis | Decrease[4] |
| CYP11A1 (Cytochrome P450 Family 11 Subfamily A Member 1) | Cholesterol to pregnenolone conversion | Decrease[28] |
| HSD3B2 (Hydroxy-delta-5-steroid Dehydrogenase, 3 Beta- and Steroid Delta-isomerase 2) | Pregnenolone to progesterone conversion | Decrease[4] |
| CASP3 (Caspase 3) | Executioner caspase in apoptosis | Increase[28] |
| FAS (Fas Cell Surface Death Receptor) | Pro-apoptotic receptor | Increase[28] |
| BCL2 (B-cell lymphoma 2) | Anti-apoptotic protein | Decrease[28] |
Part 3: Data Interpretation and Conclusion
By following these detailed application notes and protocols, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of the mechanisms of luteolysis and aid in the development of improved strategies for reproductive management.
References
- Devoto, L., Kohen, P., Muñoz, A., & Strauss III, J. F. (2009). Human corpus luteum physiology and the luteal-phase dysfunction. Gynecological Endocrinology, 25(5), 297-306.
-
Charles River Laboratories. (n.d.). Transgenic Animal Models in Reproductive Toxicology. Retrieved from [Link]
- Bishop, C. V., & Xu, F. (2008). Dynamic Changes in Gene Expression that Occur during the Period of Spontaneous Functional Regression in the Rhesus Macaque Corpus Luteum. Endocrinology, 149(12), 6146–6156.
-
National Institutes of Health. (2008). Dynamic Changes in Gene Expression that Occur during the Period of Spontaneous Functional Regression in the Rhesus Macaque Corpus Luteum. Retrieved from [Link]
- Sayre, B. L., & Stormshak, F. (1993). Progesterone Stimulation by Prostaglandin F 2α Involves the Protein Kinase C Pathway in Cultured Bovine Luteal Cells. Journal of Reproduction and Development, 39(2), 171-176.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Luteolysis: The Science Behind Cloprostenol Sodium in Animal Reproduction. Retrieved from [Link]
- Knickerbocker, J. J., & Niswender, G. D. (1983). Effects of Cloprostenol administration on neutral lipid and prostaglandin F metabolism by porcine luteal tissue. Prostaglandins, 25(4), 571-585.
- McCracken, J. A., Custer, E. E., Schreiber, D. T., Tsang, P. C., Keator, C. S., & Arosh, J. A. (2012). A new in vivo model for luteolysis using systemic pulsatile infusions of PGF(2α).
-
Biobide. (2022). Reproductive Toxicology: Using Alternative Models for Testing. Retrieved from [Link]
- Brannen, K. C., Chapin, R. E., Jacobs, A. C., & Green, M. L. (2016). Alternative Models of Developmental and Reproductive Toxicity in Pharmaceutical Risk Assessment and the 3Rs. ILAR journal, 57(2), 163–173.
-
RayBiotech. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric). Retrieved from [Link]
-
Wikipedia. (2023). Cloprostenol. Retrieved from [Link]
-
Wikipedia. (2023). Luteal phase. Retrieved from [Link]
-
ResearchGate. (n.d.). TUNEL assay of ovarian tissue. Retrieved from [Link]
- Foote, R. H., & Carney, E. W. (2000). The rabbit as a model for reproductive and developmental toxicity studies. Reproductive toxicology (Elmsford, N.Y.), 14(6), 477–493.
-
Shanghai Laboratory Animal Research Center. (2022). Establishment Methods and Application Evaluation of Animal Models in Reproductive Toxicology Research. Retrieved from [Link]
-
Ridgeway Research. (n.d.). Progesterone ELISA Test: Bovine. Retrieved from [Link]
- Sarris, I., & Collins, J. (1989). Endocrinology in luteal phase and implantation. Current opinion in obstetrics & gynecology, 1(2), 185–193.
-
ResearchGate. (n.d.). Dynamic Changes in Gene Expression that Occur during the Period of Spontaneous Functional Regression in the Rhesus Macaque Corpus Luteum. Retrieved from [Link]
- Hryciuk, M. M., Jewgenow, K., & Braun, B. C. (2021). Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids. Biology of reproduction, 105(1), 137–147.
- Stocco, C., Telleria, C., & Gibori, G. (2007). The molecular control of corpus luteum formation, function, and regression. Endocrine reviews, 28(1), 117–149.
- Hryciuk, M. M., Jewgenow, K., & Braun, B. C. (2021). Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids†. Biology of reproduction, 105(1), 137–147.
- Sahu, A. R., & Kumar, H. (2014). Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis. PloS one, 9(8), e104127.
- Shutt, D. A., & Clarke, A. H. (1979). The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro. Prostaglandins, 18(4), 589-598.
- Li, Y., Liu, J., Liu, H., Wang, Y., Zhang, Y., & Li, G. (2021). Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy. Frontiers in cell and developmental biology, 9, 648555.
- Chen, D., Li, N., & Davis, J. S. (2011). ATF3 Expression in the Corpus Luteum: Possible Role in Luteal Regression. Biology of reproduction, 84(3), 451–459.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
- Roche, J. F., & Prendiville, D. J. (1979). Effects of progesterone, oestradiol benzoate and cloprostenol on luteal function in the heifer. The Journal of reproduction and fertility, 55(2), 341–346.
-
WebMD. (2024). Luteal Phase: Symptoms, Length, and More. Retrieved from [Link]
-
Verywell Health. (2023). What Happens During the Luteal Phase of the Menstrual Cycle?. Retrieved from [Link]
- Wiltbank, M. C., & Ottobre, J. S. (2002). Regulation of progesterone and prostaglandin F2alpha production in the CL. Animal reproduction science, 70(3-4), 147–160.
-
Abraxis. (n.d.). Progesterone, Bovine Pregnancy (Milk/Serum/Plasma), ELISA, 96-test. Retrieved from [Link]
-
AFG Scientific. (n.d.). Bovine Progesterone (P4) Elisa Kit. Retrieved from [Link]
- Okuda, K., Sakumoto, R., & Nishimura, R. (2021). Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells.
-
ResearchGate. (n.d.). Apoptosis detection using TUNEL assay in ovarian tissue sections. Retrieved from [Link]
-
MDPI. (n.d.). Apoptosis of Mesothelial Cells Is Associated with the Pattern of Peritoneal Metastases in Ovarian Cancer. Retrieved from [Link]
- Pate, J. L. (2010). Mutant mouse models and their contribution to our knowledge of corpus luteum development, function and regression. Molecular and cellular endocrinology, 327(1-2), 61–69.
-
Wikipedia. (2023). TUNEL assay. Retrieved from [Link]
-
ResearchGate. (n.d.). a: TUNEL assay for detection apoptosis in the ovarian tissues of.... Retrieved from [Link]
-
Wiltbank, M. (n.d.). Defining the Mechanisms involved in Luteolysis. Grantome. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Luteal phase - Wikipedia [en.wikipedia.org]
- 3. Luteal Phase: Symptoms, Length, and More [webmd.com]
- 4. Dynamic Changes in Gene Expression that Occur during the Period of Spontaneous Functional Regression in the Rhesus Macaque Corpus Luteum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloprostenol - Wikipedia [en.wikipedia.org]
- 6. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]
- 7. Effects of Cloprostenol administration on neutral lipid and prostaglandin F metabolism by porcine luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Regulation of progesterone and prostaglandin F2alpha production in the CL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. ATF3 Expression in the Corpus Luteum: Possible Role in Luteal Regression† - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.criver.com [assets.criver.com]
- 14. Mutant mouse models and their contribution to our knowledge of corpus luteum development, function and regression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new in vivo model for luteolysis using systemic pulsatile infusions of PGF(2α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The rabbit as a model for reproductive and developmental toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progesterone ELISA Test: Bovine - Progesterone test for farm use [ridgewayresearch.co.uk]
- 18. elkbiotech.com [elkbiotech.com]
- 19. ABRAXIS® Progesterone, Bovine Pregnancy (Milk/Serum/Plasma), ELISA, 96-test [goldstandarddiagnostics.us]
- 20. Bovine Progesterone (P4) Elisa Kit – AFG Scientific [afgsci.com]
- 21. Bovine Progesterone Rapid ELISA Kit (EELR001) - Invitrogen [thermofisher.com]
- 22. mdpi.com [mdpi.com]
- 23. TUNEL assay - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. raybiotech.com [raybiotech.com]
- 27. mpbio.com [mpbio.com]
- 28. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cloprostenol Sodium in Terminating Pregnancy in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Senior Application Scientist's Perspective on Cloprostenol Sodium
Cloprostenol sodium, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine and reproductive biology research.[1] Its primary function is to induce the rapid regression of the corpus luteum, a transient endocrine structure essential for maintaining pregnancy through the production of progesterone.[2][3] This targeted action makes cloprostenol sodium an invaluable tool for the controlled termination of pregnancy in various animal models, facilitating studies in reproductive toxicology, developmental biology, and the development of novel contraceptive or abortifacient agents.
This guide provides an in-depth exploration of the scientific principles and practical applications of cloprostenol sodium for pregnancy termination in research animals. As a senior application scientist, my aim is to move beyond a simple recitation of protocols. Instead, I will elucidate the causal mechanisms behind experimental choices, ensuring that each step is understood in the context of achieving reliable and ethically sound scientific outcomes. The protocols described herein are designed to be self-validating, incorporating checkpoints and expected outcomes to guide the researcher.
The Scientific Underpinnings: Mechanism of Action of Cloprostenol Sodium
The efficacy of cloprostenol sodium hinges on its ability to mimic endogenous PGF2α and initiate luteolysis.[2] The corpus luteum (CL), formed after ovulation, secretes progesterone, which is indispensable for the implantation of the embryo and the maintenance of a quiescent uterus.[2] Cloprostenol sodium binds to and activates the PGF2α receptor (FP receptor) on luteal cells, triggering a cascade of intracellular events that culminate in the cessation of progesterone production (functional luteolysis) and the structural demise of the CL through apoptosis (structural luteolysis).[4][5]
The signaling pathway is multifaceted, involving:
-
Inhibition of Steroidogenesis: Cloprostenol binding to the FP receptor leads to a decrease in luteinizing hormone (LH) receptor expression and a disruption of the cyclic AMP (cAMP) signaling pathway, which is crucial for progesterone synthesis.[6][7]
-
Induction of Apoptosis: The activation of the FP receptor initiates both the intrinsic and extrinsic apoptotic pathways. This includes an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3.[4][5] The Fas ligand (FasL)/Fas death receptor system is also engaged, activating caspase-8.[1][5]
-
Vascular Effects: Cloprostenol can induce vasoconstriction within the blood vessels supplying the CL, contributing to ischemia and further promoting luteal cell death.
Caption: Cloprostenol sodium signaling pathway leading to luteolysis.
Species-Specific Considerations and Dosage
The effective dose of cloprostenol sodium for pregnancy termination varies significantly across species. Factors such as the stage of gestation, body weight, and species-specific sensitivity to prostaglandins must be considered. The following table summarizes recommended starting doses for common research animals. It is imperative to perform dose-response studies for new models or when high efficacy is critical.
| Animal Model | Gestational Stage for Treatment | Recommended Dose Range (per animal) | Route of Administration | Reference(s) |
| Mouse | Mid-gestation (approx. Day 10-14) | 10-20 µg | Intraperitoneal (IP) or Subcutaneous (SC) | [8] |
| Rat | Mid-gestation (approx. Day 12-16) | 20-50 µg/kg body weight | Subcutaneous (SC) | [2] |
| Rabbit | Mid-gestation (approx. Day 12-18) | 0.025-0.250 µg/kg body weight | Subcutaneous (SC) | [2] |
| Guinea Pig | Mid-gestation (approx. Day 25-35) | Dose not well established; requires pilot studies | Subcutaneous (SC) | N/A |
| Dog | Mid-gestation (after Day 30) | 1-2.5 µg/kg body weight, often in combination with other drugs | Subcutaneous (SC) | [9][10] |
| Cat | Mid- to late-gestation (after Day 40) | 2.25-5 µg/kg body weight | Subcutaneous (SC) | [6][7] |
Note: The doses provided are starting points. The sensitivity of different strains of the same species can vary. A dose of 25 µg/kg was found not to terminate pregnancy in some rat studies, highlighting the need for optimization.[2]
Experimental Protocols
Preparation of Cloprostenol Sodium Solution
Cloprostenol sodium is typically supplied as a crystalline solid.[11] Proper preparation of the injection solution is critical for accurate dosing.
Materials:
-
Cloprostenol sodium salt
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile, pyrogen-free vials
-
Micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount: Based on the desired concentration and final volume, calculate the mass of cloprostenol sodium needed. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of cloprostenol sodium in 1 mL of solvent.
-
Dissolution: Aseptically add the calculated amount of cloprostenol sodium to a sterile vial. Add the desired volume of sterile saline or PBS. Cloprostenol sodium is soluble in aqueous buffers.[11]
-
Mixing: Vortex the solution until the cloprostenol sodium is completely dissolved.
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage: Aqueous solutions are best prepared fresh. If short-term storage is necessary, store at 2-8°C for no more than 24 hours.[11] For longer-term storage, aliquots of a stock solution in an organic solvent like ethanol or DMSO can be stored at -20°C.[11] However, for in vivo use, the final dilution should be in a physiologically compatible buffer with minimal residual organic solvent.
Protocol for Pregnancy Termination in Mice
This protocol is designed for assessing the abortifacient efficacy of cloprostenol sodium in a mouse model.
Materials:
-
Time-mated pregnant mice (e.g., CD-1 or C57BL/6)
-
Cloprostenol sodium solution (e.g., 100 µg/mL in sterile saline)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Animal balance
-
Calipers (optional, for monitoring abdominal distension)
-
Anesthetic and euthanasia agents (as per approved IACUC protocol)
Procedure:
-
Animal Acclimation and Mating: Acclimate female mice to the facility for at least one week. Pair females with males and monitor for the presence of a vaginal plug, designating the day of the plug as gestational day (GD) 0.5.
-
Pregnancy Confirmation: On GD 8-9, confirm pregnancy by gentle abdominal palpation or ultrasound.
-
Dosing: On GD 10-12, weigh each pregnant mouse and administer the calculated dose of cloprostenol sodium via subcutaneous (SC) or intraperitoneal (IP) injection. Include a vehicle control group receiving an equivalent volume of sterile saline.
-
Monitoring: Observe the animals at least twice daily for clinical signs, including vaginal bleeding, changes in behavior, and general health. Record body weights daily.
-
Endpoint Assessment: On GD 17-18 (or an earlier predetermined endpoint), euthanize the animals according to the approved IACUC protocol.
-
Necropsy and Data Collection: Perform a laparotomy and examine the uterine horns. Count the number of implantation sites, resorptions, and viable and non-viable fetuses.
-
Implantation sites: Appear as distinct swellings or "knots" along the uterine horns.
-
Resorptions: Are identified as small, dark, or hemorrhagic implantation sites without a recognizable fetus.
-
Viable fetuses: Are pink, show spontaneous movement (if near term), and have a heartbeat.
-
Non-viable fetuses: Are pale, may show signs of maceration, and lack a heartbeat.
-
-
Data Analysis: Calculate the percentage of pregnancy termination (number of animals with no viable fetuses / total number of treated animals) x 100. Also, calculate the pre- and post-implantation loss.
Caption: Experimental workflow for assessing abortifacient efficacy.
Combination Therapies
In some species, particularly companion animals, cloprostenol sodium is used in combination with other drugs to enhance efficacy and reduce side effects.[9][12]
-
With Dopamine Agonists (e.g., Cabergoline): Prolactin is a key luteotropic hormone in some species, including dogs and cats. Dopamine agonists inhibit prolactin secretion, thereby synergizing with the luteolytic effect of cloprostenol. This combination often allows for lower doses of cloprostenol, reducing the incidence of side effects like vomiting and diarrhea.[9][13]
-
With Progesterone Receptor Antagonists (e.g., Aglepristone): Progesterone receptor antagonists block the action of any remaining progesterone, further ensuring the termination of pregnancy. This combination has been shown to be highly effective, especially in later-term pregnancies in cats.[6]
Ethical Considerations and Humane Endpoints
The use of animals in research necessitates a strong ethical framework. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
-
Justification of Animal Use: The scientific rationale for terminating pregnancy in animals must be clearly articulated and justified. The "Three Rs" (Replacement, Reduction, and Refinement) should be applied.
-
Minimization of Pain and Distress: Cloprostenol can cause transient side effects such as abdominal discomfort, salivation, and changes in respiration.[14] Animals should be closely monitored, and appropriate supportive care should be provided if necessary. The use of the minimum effective dose is a key refinement strategy.
-
Humane Endpoints: Clear criteria for humane endpoints must be established in the animal use protocol. These are points at which an animal's pain and/or distress is terminated, minimized, or relieved.[15] For pregnancy termination studies, this may include excessive bleeding, prolonged labor without fetal expulsion, or significant deterioration of the animal's health.
-
Euthanasia of Fetuses and Neonates: IACUC guidelines provide specific recommendations for the euthanasia of fetal and neonatal rodents.[3][16] In many cases, euthanasia of the dam is sufficient to ensure the humane death of the fetuses, as they are considered to be in an unconscious state in utero.[3] If fetuses are removed from the uterus for examination, specific methods such as decapitation or overdose of an injectable anesthetic are required for later-stage fetuses (e.g., beyond GD 15 in mice and rats).[3]
Conclusion
Cloprostenol sodium is a powerful and precise tool for researchers studying reproductive biology. Its well-defined mechanism of action and predictable effects make it a reliable agent for the termination of pregnancy in a variety of animal models. By understanding the underlying science, adhering to rigorous and well-documented protocols, and upholding the highest ethical standards, researchers can effectively and responsibly utilize cloprostenol sodium to advance scientific knowledge.
References
- Carambula, S. F., Pru, J. K., Lynch, M. P., Matikainen, T., Gonçalves, P. B. D., Flavell, R. A., Tilly, J. L., & Rueda, B. R. (2003). Prostaglandin F2alpha- and FAS-activating antibody-induced regression of the corpus luteum involves caspase-8 and is defective in caspase-3 deficient mice. Reproductive biology and endocrinology, 1, 15.
- European Medicines Agency. (2005). Cloprostenol & R-cloprostenol (1).
- Narayan, P., Kumar, P., Goud, P. T., Kumar, P. G., & Singh, G. (2005). Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase. The Journal of biological chemistry, 280(11), 10357–10367.
-
Wikipedia. (2023). Cloprostenol. Retrieved from [Link]
- Central Michigan University. (2020).
- SUNY Downstate Health Sciences University. (2021). IACUC Policy Rodent Euthanasia.
- Cayman Chemical. (2022). (+)-Cloprostenol (sodium salt)
-
European Medicines Agency. (n.d.). Cloprostenol & R-cloprostenol (1). Retrieved from [Link]
- Fiéni, F., Dumon, C., Tainturier, D., & Bruyas, J. F. (1997). Clinical protocol for pregnancy termination in bitches using prostaglandin F2 alpha. Journal of reproduction and fertility. Supplement, 51, 245–250.
- Hayirli, A. (2016). Comparison of the Efficacy of the Administration Route of D-Cloprostenol to Induce Abortion in Undesirable Pregnancy. Journal of Animal and Veterinary Advances, 15(4), 112-115.
-
Interchemie. (n.d.). Cloprochem - Cloprostenol 0.025% injection. Retrieved from [Link]
- Jackson, P. S., & Cooper, M. J. (1977). The use of cloprostenol for the termination of pregnancy and the expulsion of mummified fetus in cattle. The Veterinary record, 100(17), 361–363.
- Kluge, E. H. (2015). Ethical considerations on methods used in abortions. Health care analysis : HCA : journal of health philosophy and policy, 23(1), 1–18.
- Kurt, B., Çetin, Y., Kaya, D., & Aksoy, Ö. (2014). Aglepristone and cloprostenol combination in the termination of late-term pregnancy in queens. Journal of feline medicine and surgery, 16(1), 41–47.
- Lau, I. F., Saksena, S. K., & Chang, M. C. (1975). Prostaglandin F2-alpha for induction of midterm abortion: a comparative study. Fertility and sterility, 26(1), 74–79.
-
Merck Animal Health. (n.d.). Estrumate® (cloprostenol injection). Retrieved from [Link]
- Covetrus. (n.d.). MATERIAL SAFETY DATA SHEET SECTION 1.
- Onclin, K., Silva, L. D., Donnay, I., & Verstegen, J. P. (1995). Abortion induction in the cat using prostaglandin F2 alpha and a new anti-prolactinic agent, cabergoline. The Journal of reproduction and fertility. Supplement, 49, 477–481.
- Parmar, B. M., Panchal, M. T., Chaudhari, D. V., & Damor, K. M. (2020). Termination of Pregnancy in Mismated Bitches using Cloprostenol and Cabergoline. Indian Journal of Veterinary Science and Biotechnology, 16(2,3&4), 20-23.
- Rovani, M. T., Gheller, F. B., Weber, F. A., Gasperin, B. G., & Gonzalez, P. B. D. (2017). Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy. Frontiers in physiology, 8, 1009.
- Stocco, C., Telleria, C., & Gibori, G. (2007). The molecular control of corpus luteum formation, function, and regression. Endocrine reviews, 28(2), 117–149.
- Tolo, E., Berg, H., & Weber, A. (2018). Harm to research animals, severity categories, and humane endpoints.
- University of California, Davis. (2024). Procedure: IACUC-37.
-
University of Connecticut Health. (n.d.). Code of Ethics for the Care and Use of Animals. Retrieved from [Link]
- University of Wisconsin-Madison. (2021).
- Valldecabres-Torres, X., García-Roselló, E., García-Muñoz, A., & Cuervo-Arango, J. (2012). Effects of d-cloprostenol dose and corpus luteum age on ovulation, luteal function, and morphology in nonlactating dairy cows with early corpora lutea. Journal of dairy science, 95(8), 4389–4395.
-
Verstegen, J. (2016). Medical Termination of Pregnancy. In Veterian Key. Retrieved from [Link]
- Wiweko, B., Sandora, N., Raden, M., Harzif, A. K., Kusuma, T. R., Fitria, N. A., Karimah, B., Maidarti, M., Sumapraja, K., Hestiantoro, A., Pratama, G., Priangga, M. D., & Law, N. K. (2021). Reconstruction of endometrial histoarchitecture and receptivity genes in Asherman's syndrome patients using a 3D acellular amnion bilayer scaffold seeded with endometrial cells. Reproductive biomedicine online, 43(5), 855–866.
- Yilmaz, O., Toydemir, T. S. F., & Kirsan, I. (2014). Aglepristone and cloprostenol combination in the termination of late-term pregnancy in queens. Journal of feline medicine and surgery, 16(1), 41–47.
- Corrada, Y., Rodríguez, R., Tortora, M., Arias, D., & Gobello, C. (2006). A combination of oral cabergoline and double cloprostenol injections to produce third-quarter gestation termination in the bitch.
- Harrison, L. M., Randal, R. D., Forrest, D. W., Betts, J. G., Humphrey, W. D., & Hardin, D. R. (1985). Cloprostenol inouced luteal regression in the beef cow. I. Ovarian response and endocrine changes. Theriogenology, 23(3), 511–521.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Luteolysis: The Science Behind Cloprostenol Sodium in Animal Reproduction. Retrieved from [Link]
- Rangasamy, S., Jemimah, E. R., Sridevi, P., & Joseph, C. (2015). TERMINATION OF PREGNANCY USING COMBINATION OF CABERGOLINE AND CLOPROSTENOL IN A QUEEN. Indian Journal of Animal Reproduction, 36(2), 73.
- Romano, J. E., Paccamonti, D. L., & Eilts, B. E. (2011). Pregnancy termination in companion animals. Clinical theriogenology, 3(2), 209–218.
- Sciammarella, J. C., Grifo, J. A., & Weiss, G. (1981). Mechanism of luteolysis: effect of estradiol and prostaglandin F2 alpha on corpus luteum luteinizing hormone/human chorionic gonadotropin receptors and cyclic nucleotides in the rhesus monkey. American journal of obstetrics and gynecology, 139(2), 134–140.
- Shutt, D. A., Clarke, A. H., Fraser, I. S., Goh, P., McMahon, G. R., Saunders, D. M., & Shearman, R. P. (1976). The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro. The Journal of endocrinology, 71(3), 453–454.
- Thorburn, G. D., Cox, R. I., Currie, W. B., Restall, B. J., & Schneider, W. (1973). Prostaglandin F and progesterone concentrations in the utero-ovarian venous plasma of the ewe during the oestrous cycle and early pregnancy. The Journal of reproduction and fertility. Supplement, 18, 151–158.
- Valldecabres-Torres, X., García-Roselló, E., García-Muñoz, A., & Cuervo-Arango, J. (2012). Effects of d-cloprostenol dose and corpus luteum age on ovulation, luteal function, and morphology in nonlactating dairy cows with early corpora lutea. Journal of dairy science, 95(8), 4389–4395.
- Verstegen, J. P., Onclin, K., Silva, L. D., & Wouters-Ballman, P. (1993). Regulation of progesterone during pregnancy in the cat: studies on the roles of corpora lutea, placenta and prolactin. The Journal of reproduction and fertility. Supplement, 47, 165–173.
- Wiltbank, M. C., Shrestha, K., Ottobre, J. S., & Tilton, J. E. (1995). Luteolytic effects of a prostaglandin F2 alpha agonist in lactating dairy cows. Journal of dairy science, 78(6), 1286–1296.
- Zavy, M. T., Bazer, F. W., Sharp, D. C., & Wilcox, C. J. (1979). Uterine luminal prostaglandin F in cycling and pregnant gilts: a comparison of the synthesis by the whole uterus and by the endometrium and myometrium. Prostaglandins, 18(3), 329–340.
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]
- 4. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aglepristone and cloprostenol combination in the termination of late-term pregnancy in queens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloprostenol as an Inductor in Feline Pregnancy - WSAVA2004 - VIN [vin.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. tierschutz.charite.de [tierschutz.charite.de]
- 10. Prostaglandin analogues and their uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of mifepristone in vivo on decidual prostaglandin synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.acspublisher.com [journals.acspublisher.com]
- 14. northamerica.covetrus.com [northamerica.covetrus.com]
- 15. ppj.phypha.ir [ppj.phypha.ir]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols for Fixed-Time Artificial Insemination (FTAI) Utilizing Cloprostenol Sodium
I. Foundational Principles: The Rationale for Estrus Synchronization
The success of any FTAI protocol hinges on the precise manipulation of the bovine estrous cycle. This 21-day cycle is governed by a complex interplay of hormones originating from the hypothalamus, pituitary gland, and ovaries. Understanding this endocrine cascade is paramount to understanding how and why FTAI protocols, particularly those using Cloprostenol sodium, are effective.
The Bovine Estrous Cycle: A Hormonal Symphony
The cycle is broadly divided into two phases: the follicular phase (shortly before and during estrus) and the luteal phase (the longest phase, characterized by a functional corpus luteum).
-
Hypothalamic-Pituitary Axis: The hypothalamus releases Gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to release Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).
-
Follicular Phase: FSH stimulates the growth of ovarian follicles, which in turn produce estradiol. As a dominant follicle emerges, it produces high levels of estradiol, which triggers a surge of LH from the pituitary. This LH surge is the direct cause of ovulation—the release of the oocyte (egg).
-
Luteal Phase: After ovulation, the remnants of the follicle transform into the Corpus Luteum (CL) .[3][4] The CL is a temporary endocrine gland whose primary function is to produce progesterone.[5][6]
-
Progesterone's Role: Progesterone is the hormone of pregnancy. It prepares the uterus for implantation and, crucially, exerts negative feedback on the hypothalamus, preventing the release of GnRH.[3][5] This block on GnRH prevents the LH surge and thus prevents the animal from returning to estrus while the CL is active.
-
Luteolysis: If pregnancy is not established by approximately day 16-18 of the cycle, the uterine endometrium releases Prostaglandin F2α (PGF2α).[7] PGF2α travels to the ovary and destroys the CL in a process called luteolysis .[7] The destruction of the CL leads to a rapid drop in progesterone, releasing the negative feedback on the hypothalamus. This allows GnRH, FSH, and LH to rise again, initiating a new follicular phase and returning the animal to estrus.[7]
// Pathways Hypothalamus -> Pituitary [label=" GnRH (+) ", color="#4285F4"]; Pituitary -> Follicle [label=" FSH/LH (+) ", color="#4285F4"]; Follicle -> Pituitary [label=" Estradiol (+) ", color="#34A853", style=dashed, constraint=false]; Follicle -> Hypothalamus [label=" High Estradiol\n(LH Surge Trigger) ", color="#34A853", style=dashed, constraint=false]; Follicle -> Ovulation [style=invis]; CL -> Uterus [label=" Progesterone (+) ", color="#EA4335"]; CL -> Hypothalamus [label=" Progesterone (-) ", color="#EA4335", style=dashed]; Uterus -> CL [label=" PGF2α (Luteolysis) ", color="#5F6368", style=dashed, dir=back]; } Caption: Hormonal control of the bovine estrous cycle.
II. Cloprostenol Sodium: A Potent Tool for Luteolysis
FTAI protocols require the ability to reliably initiate luteolysis on a specific day. Cloprostenol sodium is a synthetic analogue of naturally occurring PGF2α.[8] Its function is to mimic the natural PGF2α released by the uterus to induce the functional and morphological regression of the CL.[9][10][11]
Mechanism of Action
When administered via intramuscular injection, Cloprostenol sodium acts directly on the CL, causing a rapid decrease in progesterone secretion.[12] This mimics the natural end of the luteal phase, removing the progesterone block on the hypothalamus and allowing the synchronized initiation of a new follicular phase. Animals with a mature, functional CL will typically display estrus 2 to 5 days after treatment.[13] It is critical to note that PGF2α and its analogues are only effective on a mature CL, generally from day 5 to day 17 of the cycle. They have no effect on an early-stage CL or if a CL is not present.[14]
Pharmacological Advantages
While other PGF2α products like dinoprost tromethamine are also used, Cloprostenol sodium possesses certain pharmacological advantages. It is more resistant to endogenous metabolism and has a longer circulatory half-life (approximately 3 hours) compared to dinoprost (7-8 minutes).[15][16] This extended activity may enhance its luteolytic efficacy, potentially improving the completeness of CL regression, which is a critical factor for the success of synchronization programs.[15][16]
| Feature | Cloprostenol Sodium | Dinoprost Tromethamine |
| Type | Synthetic Analogue of PGF2α | Analogue of Natural PGF2α |
| Half-life | ~ 3 hours[15] | ~ 7-8 minutes[15] |
| Primary Action | Luteolysis (Regression of the Corpus Luteum)[10] | Luteolysis (Regression of the Corpus Luteum) |
| Standard Dosage | 500 µg (typically 2 mL)[12] | 25 mg (typically 5 mL) |
| Key Advantage | Longer half-life may improve complete luteolysis[16] | Mimics natural PGF2α |
III. Core FTAI Protocols Utilizing Cloprostenol Sodium
Several validated protocols are used in the industry. The choice of protocol depends on factors such as animal type (heifers vs. cows), lactation status, and operational logistics. The following are foundational protocols where Cloprostenol sodium is the PGF2α agent of choice.
Protocol 1: Ovsynch-56
The Ovsynch protocol is a cornerstone of FTAI, designed to synchronize follicular wave emergence and ovulation without needing to detect estrus.[17] It is widely used in lactating dairy cows.
Causality of Steps:
-
Day 0 (GnRH #1): The first GnRH injection causes ovulation or luteinization of any existing dominant follicle and initiates a new, synchronized follicular wave across the herd.[17]
-
Day 7 (Cloprostenol): The Cloprostenol injection induces luteolysis of the CL. This CL could be one that was present at the start of the protocol or the one formed as a result of the first GnRH injection. This step is essential for lowering progesterone levels.[18]
-
Day 9 - 56h later (GnRH #2): With progesterone low, the dominant follicle of the new wave has matured. This second GnRH injection induces a synchronized LH surge, leading to a predictable ovulation time.[17][18]
-
Day 10 - 16h later (FTAI): Insemination is timed to occur just prior to the synchronized ovulation, maximizing the chances of fertilization.[18]
Step-by-Step Methodology:
-
Day 0: Administer 100 µg Gonadorelin (GnRH) via intramuscular (IM) injection.
-
Day 7: Administer 500 µg Cloprostenol sodium (e.g., Estrumate®, Synchsure®) via IM injection.[13][19]
-
Day 9 (56 hours after Cloprostenol): Administer a second 100 µg dose of GnRH via IM injection.[18]
-
Day 10 (8-24 hours after second GnRH): Perform fixed-time artificial insemination.[20]
Protocol 2: 7-Day Co-Synch + CIDR
This protocol is highly effective, especially in beef cows and heifers, including those that may not be cycling (anestrus) at the start of the program.[21] It incorporates a progesterone-releasing intravaginal device (CIDR) to ensure high progesterone levels during follicular development.
Causality of Steps:
-
Day 0 (GnRH #1 + CIDR Insertion): The GnRH injection initiates a new follicular wave. The CIDR provides exogenous progesterone, which prevents any animal from coming into estrus prematurely and helps "prime" anestrous animals to cycle.[21]
-
Day 7 (CIDR Removal + Cloprostenol): Removing the CIDR causes a sudden drop in progesterone levels. The concurrent Cloprostenol injection ensures luteolysis of any natural CL, guaranteeing that progesterone is low across all cycling animals.[21] This sharp drop is a powerful signal for follicular maturation and estrus.
-
Day 9.75 - 66h later (GnRH #2 + FTAI): The final GnRH injection synchronizes ovulation of the mature dominant follicle. In the Co-Synch protocol, AI is performed concurrently with this GnRH injection, reducing animal handling.[21]
Step-by-Step Methodology:
-
Day 0: Administer 100 µg GnRH (IM) and insert a CIDR device intravaginally.
-
Day 7: Remove the CIDR device. Administer 500 µg Cloprostenol sodium (IM).
-
Day 9 (60-66 hours after Cloprostenol): Administer a second 100 µg dose of GnRH (IM) and perform fixed-time artificial insemination.[21]
Protocol 3: 5-Day Co-Synch + CIDR
A variation of the Co-Synch protocol that has shown improved pregnancy rates in some studies.[21] The shorter duration of progesterone exposure from the CIDR can lead to improved oocyte quality and fertility. However, it requires an additional animal handling step.
Causality of Steps:
-
Rationale: The 5-day protocol shortens the period of progesterone dominance, which can positively influence the environment for the final maturation of the ovulatory follicle.
-
Double PGF2α Dose: A single dose of Cloprostenol on day 5 is often insufficient to cause complete luteolysis of the young CL formed after the initial GnRH. Therefore, a second dose is often recommended 8-12 hours later to ensure complete CL regression.[21][22] Some research indicates that the interval between the two doses can be reduced to as little as two hours without compromising pregnancy rates, increasing convenience.[22]
Step-by-Step Methodology:
-
Day 0: Administer 100 µg GnRH (IM) and insert a CIDR device.
-
Day 5: Remove the CIDR device. Administer a 500 µg dose of Cloprostenol sodium (IM).
-
Day 5 (+8-12 hours): Administer a second 500 µg dose of Cloprostenol sodium (IM). (Note: This step is often recommended but practices may vary).
-
Day 8 (72 hours after first Cloprostenol): Administer a second 100 µg dose of GnRH (IM) and perform fixed-time artificial insemination.[21]
IV. Key Factors for Protocol Success and Troubleshooting
| Factor | Impact on Success | Best Practices & Considerations |
| Body Condition Score (BCS) | CRITICAL. Animals with low BCS (<2.5 on a 5-point scale) have significantly lower conception rates.[23] | Ensure animals are on a positive plane of nutrition. Target a BCS of 2.5-3.5 for optimal fertility. |
| Cyclicity Status | Animals already cycling at the start of the protocol have a greater chance of conception than anestrous animals. | Protocols including a CIDR are more effective at inducing cyclicity in anestrous cows. |
| Protocol Adherence | CRITICAL. Precise timing of injections and AI is essential. Delays or errors can significantly reduce synchronization and pregnancy rates.[2] | Develop a clear, written schedule. Ensure all personnel are properly trained on drug handling and administration. |
| Semen Quality & Handling | Poor quality or improperly handled semen is a common cause of failure. | Use semen from reputable sources. Follow strict thawing protocols (e.g., 35°C water for 30-45 seconds) and use within 15 minutes.[2] |
| AI Technician Skill | The skill of the inseminator can critically influence conception rates. | Utilize experienced, well-trained technicians for AI procedures. |
Troubleshooting Low Conception Rates
-
Review Protocol Timing: Verify that all injections and inseminations were performed at the correct intervals.
-
Evaluate Animal Health: Assess BCS and overall herd health. Address nutritional deficiencies or underlying diseases.
-
Audit Semen Handling: Review tank management, thawing procedures, and hygiene during insemination.
V. References
-
Reproductive performance of fixed-time artificial insemination in swine and factors for the technology success. (n.d.). SciELO. Retrieved from [Link]
-
Methods for synchronization of estrous cycles and ovulation for fixed time artificial insemination in cattle. (2017). Google Patents. Retrieved from
-
Prostaglandin based estrus synchronization in cattle: A review. (2018). Taylor & Francis Online. Retrieved from [Link]
-
Evaluation of different protocols for prostaglandin synchronization to improve reproductive performance in dairy herds with low estrus detection efficiency. (1995). PubMed. Retrieved from [Link]
-
Factors which interfere in the results of the Fixed-Time Artificial Insemination in beef cattle. (2021). SciELO. Retrieved from [Link]
-
Comparison of three reproductive management strategies for lactating dairy cows using combination of estrus detection or ovulation synchronization and Fixed-Timed Artificial Insemination. (2023). PubMed. Retrieved from [Link]
-
Fixed-time artificial insemination technology in buffaloes: a review. (2023). PubMed Central. Retrieved from [Link]
-
Synchronization of Estrus. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]
-
Comparison of the Timing of the Second Dose of Prostaglandin F2 Alpha in a Five-Day Progesterone-based Timed AI Synchronization Protocol in Angus Cross Beef Cows. (n.d.). K-State Research Exchange. Retrieved from [Link]
-
Factors which interfere in the results of the Fixed-Time Artificial Insemination in beef cattle. (2021). ResearchGate. Retrieved from [Link]
-
Estrus synchronization protocols for cows. (n.d.). Beef Reproduction Task Force. Retrieved from [Link]
-
Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. (2011). PubMed. Retrieved from [Link]
-
Effect of Different Protocols of Fixed-Time Artificial Insemination on Mucus, Ovarian Size, and Pregnancy of Mixed-Breed Cows in the Humid Tropics of Peru. (2023). National Institutes of Health. Retrieved from [Link]
-
Conventional fixed-time artificial insemination (FTAI) compared to block FTAI in Nelore cows. (2023). SciELO. Retrieved from [Link]
-
UNDERSTANDING FIXED-TIME ARTIFICIAL INSEMINATION (FTAI) A GUIDE TO THE BENEFIT OF FTAI IN YOUR HERD. (n.d.). Vetoquinol Repro360. Retrieved from [Link]
-
Understanding Luteolysis: The Science Behind Cloprostenol Sodium in Animal Reproduction. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Cloprostenol Injections Product Insert. (n.d.). Bimeda. Retrieved from [Link]
-
Cloprochem - Cloprostenol 0.025% injection. (n.d.). Interchemie. Retrieved from [Link]
-
Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. (n.d.). OUCI. Retrieved from [Link]
-
176 Luteolytic efficiency of a single or double dose of cloprostenol sodium in a 5-day artificial insemination protocol in dairy cows. (2023). ConnectSci. Retrieved from [Link]
-
Cloprostenol. (n.d.). Wikipedia. Retrieved from [Link]
-
Cloprostenol sodium and dinoprost tromethamine result in similar artificial insemination pregnancy rates in Bos taurus, Bos indicus, and Bos indicus × Bos taurus cattle synchronized with a Select Synch and CIDR plus timed–artificial insemination protocol. (2008). ResearchGate. Retrieved from [Link]
-
New estrus synchronization and artificial insemination protocol for goats based on male exposure, progesterone and cloprostenol during the non-breeding season. (2007). PubMed. Retrieved from [Link]
-
Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch. (2012). ResearchGate. Retrieved from [Link]
-
Cloprostenol Sodium Injection IP Vet - Estrumate. (n.d.). MSD Animal Health India. Retrieved from [Link]
-
Cloprostenol Injection for Cattle & Horses. (n.d.). Avet Health. Retrieved from [Link]
-
Control of ovulation and fixed time insemination in heifers following cloprostenol. (1976). PubMed. Retrieved from [Link]
-
Corpus luteum. (n.d.). Wikipedia. Retrieved from [Link]
-
Corpus luteum: Function, formation, and cysts. (2022). Medical News Today. Retrieved from [Link]
-
Label: ESTRUMATE- cloprostenol sodium injection. (n.d.). DailyMed. Retrieved from [Link]
-
Review: Function and regression of the corpus luteum during the estrous cycle. (2022). ResearchGate. Retrieved from [Link]
-
Conventional fixed-time artificial insemination (FTAI) compared to block FTAI in Nelore cows. (2023). ResearchGate. Retrieved from [Link]
-
Merck Animal Health Announces Expanded Indications For FERTAGYL For Beef Cows. (n.d.). National Beef Wire. Retrieved from [Link]
-
FREEDOM OF INFORMATION SUMMARY. (n.d.). Animal Drugs @ FDA. Retrieved from [Link]
-
Corpus Luteum: Development, Anatomy & Function. (n.d.). Cleveland Clinic. Retrieved from [Link]
-
Corpus luteum. (n.d.). Britannica. Retrieved from [Link]
-
Cloprostenol effect with and without male stimulation on oestrus synchronization in Peru guinea pigs. (2024). PubMed. Retrieved from [Link]
-
Oestrous cycle synchronization protocols in rats using cloprostenol and progesterone injections. (2023). PubMed. Retrieved from [Link]
-
Effect of cloprostenol on luteolysis and comparison of different estrus synchronization protocols in jennies. (2023). PubMed. Retrieved from [Link]
-
Evaluation of the effects of route of administration of cloprostenol on synchronization of estrus in diestrous dairy cattle. (1993). PubMed. Retrieved from [Link]
-
2018: Effect of timing of insemination following CO-Synch protocol with or without progesterone on pregnancy in beef heifers. (n.d.). Applied Reproductive Strategies in Beef Cattle. Retrieved from [Link]
Sources
- 1. repro360.com.au [repro360.com.au]
- 2. Maximizing Conception Rates: A Complete Guide to Fixed-Time AI Protocols for Bos Taurus Cattle — Black Box Co [blackboxco.com.au]
- 3. Corpus luteum - Wikipedia [en.wikipedia.org]
- 4. Corpus luteum | Definition, Function, Location, & Facts | Britannica [britannica.com]
- 5. Corpus luteum: Function, formation, and cysts [medicalnewstoday.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. Cloprostenol - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. interchemie.com [interchemie.com]
- 11. Cloprostenol effect with and without male stimulation on oestrus synchronization in Peru guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avet.health [avet.health]
- 13. DailyMed - ESTRUMATE- cloprostenol sodium injection [dailymed.nlm.nih.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. vet.k-state.edu [vet.k-state.edu]
- 18. US20170065667A1 - Methods for synchronization of estrous cycles and ovulation for fixed time artificial insemination in cattle - Google Patents [patents.google.com]
- 19. Synchsure® (cloprostenol sodium)| Cattle Reproductive Product from Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 20. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 21. beefrepro.org [beefrepro.org]
- 22. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 23. Comparison of three reproductive management strategies for lactating dairy cows using combination of estrus detection or ovulation synchronization and Fixed-Timed Artificial Insemination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Luteolysis with Cloprostenol Sodium
Welcome to the technical support center for Cloprostenol sodium. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving the induction of luteolysis. Here, we address common questions and provide in-depth, evidence-based solutions to ensure the success of your research.
Frequently Asked Questions (FAQs)
Fundamental Understanding
Q1: What is Cloprostenol sodium and how does it induce luteolysis?
A1: Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α).[1] Its primary function in reproductive management is to act as a potent luteolytic agent, meaning it triggers the regression of the corpus luteum (CL).[1][2] The corpus luteum is a temporary endocrine structure essential for producing progesterone, a hormone vital for maintaining pregnancy.[3]
The mechanism of action involves Cloprostenol binding to and activating the prostaglandin F2α receptor (FPr) on the luteal cells of the corpus luteum.[4][5] This activation initiates a cascade of intracellular events leading to a decrease in progesterone production (functional luteolysis) and subsequent structural regression of the CL through apoptosis (programmed cell death).[4][6][7] This drop in progesterone allows for the initiation of a new estrous cycle.[3]
Diagram: Simplified Signaling Pathway of Cloprostenol-Induced Luteolysis
Caption: Cloprostenol binding to its receptor initiates luteolysis.
Troubleshooting Inconsistent Results
Q2: We administered Cloprostenol sodium, but failed to observe luteolysis. What are the potential causes?
A2: The failure to induce luteolysis, often termed "refractory corpus luteum," can be attributed to several factors. The most common reasons are related to the timing of administration, the physiological state of the corpus luteum, and dosage.
-
Timing of Administration: The corpus luteum is refractory to the luteolytic effects of PGF2α and its analogues during the early stages of the estrous cycle.[8][9] In cattle, for instance, the CL is generally resistant to PGF2α for the first 5 to 7 days after ovulation.[8][10] Administering Cloprostenol during this refractory period will not induce luteolysis. This resistance is not due to a lack of PGF2α receptors, which are present as early as day 2 post-ovulation in cattle, but rather to downstream signaling inefficiencies.[11]
-
Corpus Luteum Maturity: A mature, functional corpus luteum must be present for Cloprostenol to be effective.[12] Without a responsive CL, the drug has no target.
-
Dosage and Administration: Sub-optimal dosage or improper administration route can lead to failed luteolysis.[13] While some studies have explored lower doses, particularly in donkeys, the standard recommended dose is crucial for consistent results.[12][14]
-
Individual Animal Variation: Factors such as parity, health status, and stress can influence the response to prostaglandin analogues.
Q3: We are observing a delayed or incomplete luteal regression after Cloprostenol treatment. Why might this be happening?
A3: Delayed or incomplete luteolysis is a significant issue, particularly in synchronized breeding programs, as it can reduce pregnancy rates.[15][16] Several factors can contribute to this:
-
Progesterone Concentrations at Treatment: In dairy cows, higher serum progesterone concentrations at the time of PGF2α administration have been associated with a greater probability of complete luteolysis.[15]
-
Pharmacokinetics of the PGF2α Analogue: Different PGF2α analogues have varying half-lives. Cloprostenol sodium has a longer half-life (approximately 3 hours) compared to naturally occurring PGF2α like dinoprost tromethamine (7-8 minutes).[15] This longer duration of action can be advantageous, but factors affecting drug metabolism in an individual animal could still play a role.
-
Presence of Multiple Corpora Lutea: In some cases, particularly in high-producing dairy cows, the presence of multiple CLs may require a more robust luteolytic signal to achieve complete regression of all luteal tissue.
-
Partial Luteolysis: Administration of a sub-luteolytic dose can lead to a temporary decrease in progesterone followed by a rebound, a phenomenon known as partial luteolysis.[17]
Diagram: Troubleshooting Workflow for Failed Luteolysis
Caption: A decision tree for troubleshooting failed luteolysis.
Experimental Protocols & Data
Protocol: Confirmation of Luteolysis
To ensure that luteolysis has occurred, a combination of methods is recommended.
1. Progesterone Assay:
-
Objective: To quantify the decline in circulating progesterone, confirming functional luteolysis.
-
Procedure:
-
Collect blood samples at baseline (immediately before Cloprostenol administration) and at 24, 48, and 72 hours post-treatment.[15]
-
Process samples to separate serum or plasma.
-
Analyze progesterone concentrations using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Expected Outcome: A significant drop in progesterone concentration to a basal level (e.g., <0.5-1.0 ng/mL in cattle) by 72 hours post-treatment indicates successful functional luteolysis.[15][18]
2. B-Mode Ultrasonography:
-
Objective: To visually assess the structural regression of the corpus luteum.
-
Procedure:
-
Perform transrectal ultrasonography at baseline and at 24-hour intervals post-treatment.
-
Measure the diameter and cross-sectional area of the corpus luteum.
-
Observe changes in echotexture and vascularity (if using color Doppler).
-
-
Expected Outcome: A visible decrease in the size of the corpus luteum over the 72-hour period confirms structural luteolysis.[8]
Data: Recommended Dosages for Cloprostenol Sodium
The appropriate dosage of Cloprostenol sodium is species-specific. Always consult the product datasheet for the specific formulation you are using. The table below provides a summary of commonly used dosages from the literature.
| Animal Species | Recommended Dose (Intramuscular) | Reference(s) |
| Cattle | 500 µg | [19][20] |
| Horses | 250-500 µg | [12][19] |
| Sheep | 125 µg | [21] |
| Goats | 62.5-125 µg | [21] |
| Pigs (Sows) | 175 µg | [22] |
Note: These are general guidelines. Dosages may vary based on the specific protocol (e.g., Ovsynch) and the animal's weight and physiological state.
Advanced Troubleshooting
Q4: Can the expression of the prostaglandin F2α receptor (FPr) be a limiting factor in Cloprostenol efficacy?
A4: While a lack of FPr would certainly cause treatment failure, studies have shown that FPr mRNA is expressed at high levels in the corpus luteum, particularly in large luteal cells, from the early stages of its development.[4][5][11] Interestingly, treatment with PGF2α has been shown to decrease FPr mRNA expression in luteal cells in most species studied.[4][23] This suggests that receptor downregulation is a part of the luteolytic process itself, rather than a cause of resistance, especially in a mature CL. Therefore, inconsistent luteolysis is more commonly linked to the timing of administration relative to CL maturity and the downstream signaling pathways rather than a simple absence of the receptor.[10][24]
Q5: We are using Cloprostenol in an estrous synchronization protocol, but the timing of estrus is highly variable. How can we improve synchrony?
A5: Variability in the onset of estrus following a single PGF2α injection is often due to the different stages of follicular development at the time of treatment. To improve synchrony, consider the following protocol adjustments:
-
Two-Injection Protocol: Administering two doses of Cloprostenol 11-14 days apart (species-dependent) can tighten the window of estrus.[19][21] The first injection lyses any mature CLs. The second injection, given after a set interval, will treat the newly formed CLs at a more consistent stage of development.
-
Combination with GnRH (e.g., Ovsynch/Co-Synch Protocols): For the tightest synchrony, especially for fixed-time artificial insemination (FTAI), protocols incorporating Gonadotropin-Releasing Hormone (GnRH) are highly effective.[19] A typical Ovsynch protocol involves a GnRH injection to synchronize follicular wave emergence, followed by a Cloprostenol injection 7 days later to regress the CL, and a second GnRH injection 48 hours after that to time ovulation.[19][25]
References
- Miyamoto, A., et al. (1999). Sensitivity of bovine corpora lutea to prostaglandin F2alpha is dependent on progesterone, oxytocin, and prostaglandins. Biology of Reproduction, 60(6), 1292-8.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Luteolysis: The Science Behind Cloprostenol Sodium in Animal Reproduction.
- Merck Veterinary Manual. (n.d.).
- Martins, J. P., et al. (2011). Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. Journal of Dairy Science, 94(6), 2815-2824.
- Wiltbank, M. C., et al. (2001). Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein. Biology of Reproduction, 64(4), 1041-7.
- Tsai, S. J., et al. (1998). Regulation of prostaglandin F2 alpha and E receptor mRNA by prostaglandin F 2 alpha in ovine corpora lutea. Journal of Reproduction and Fertility, 114(1), 69-77.
- Pate, J. L. (2023). Review: Luteal prostaglandins: mechanisms regulating luteal survival and demise in ruminants. Animal, 17(10), 100739.
- Hryciuk, M. M., et al. (2021). Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids. Biology of Reproduction, 105(1), 137-147.
- Labhsetwar, A. P. (1974). Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. Prostaglandins, 5(2), 129-39.
- Wiltbank, M. C., et al. (2001). Prostaglandin F2α Receptor in the Corpus Luteum: Recent Information on the Gene, Messenger Ribonucleic Acid, and Protein. Biology of Reproduction, 64(4), 1041-1047.
- MSD Animal Health India. (n.d.).
- Peter, A. T., et al. (2012). Effect of a prostaglandin F2α analogue on the cyclic corpus luteum during its refractory period in cows. Acta Veterinaria Scandinavica, 54(1), 76.
- Peter, A. T., et al. (2012). Effect of a prostaglandin F2α analogue on the cyclic corpus luteum during its refractory period in cows. Acta Veterinaria Scandinavica, 54, 76.
- Martins, J. P., et al. (2011). Effects of cloprostenol sodium at final prostaglandin F2a of Ovsynch on complete luteolysis and pregnancy per artificial insemin. Merck Animal Health.
- Karami, H., et al. (2025). Oestrous cycle synchronization protocols in rats using cloprostenol and progesterone injections.
- Wikipedia. (n.d.). Cloprostenol.
- Wiepz, G. J., et al. (1992). Prostaglandin F2 alpha receptors in the early bovine corpus luteum. Biology of Reproduction, 46(5), 786-91.
- Veterian Key. (2016).
- European Medicines Agency. (n.d.). Cloprostenol & R-cloprostenol.
- O'Connor, J. F., et al. (1998). The induction of parturition in the bitch using sodium cloprostenol. Journal of Reproduction and Fertility. Supplement, 52, 223-8.
- Vilca-Huarcalla, M. Á., et al. (2024). Cloprostenol effect with and without male stimulation on oestrus synchronization in Peru guinea pigs. Reproduction in Domestic Animals.
- Avet Health. (n.d.).
- Martinez, M. F., et al. (2002). Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers. Animal Reproduction Science, 71(3-4), 169-81.
- Brusveen, D. J., et al. (2009). Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch. Journal of Dairy Science, 92(2), 567-75.
- Prellim. (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Cloprostenol Sodium Dosage: A Manufacturer's Guide.
- Pugliesi, G., et al. (2014). Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium)
- Wang, Y., et al. (2024). Cloprostenol sodium improves reproductive performance of multiparous sows during lactation. Frontiers in Veterinary Science, 11, 1342628.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cloprostenol Sodium in Modern Veterinary Medicine.
- Meidan, R., et al. (2005). Administration of prostaglandin F2(alpha) during the early bovine luteal phase does not alter the expression of ET-1 and of its type a receptor: A possible cause for corpus luteum refractoriness. Endocrinology, 146(1), 175-82.
- Ribeiro, E. S., et al. (2012). Effect of dose and timing of prostaglandin F2α treatments during a Resynch protocol on luteal regression and fertility to timed artificial insemination in lactating Holstein cows. Journal of Dairy Science, 95(4), 1818-29.
- Canisso, I. F., et al. (2018). Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys. Journal of Equine Veterinary Science, 66, 124-129.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Livestock Reproduction: The Role of Cloprostenol Sodium in Modern Veterinary Practice.
- ResearchGate. (n.d.). Effect of a prostaglandin F2α analogue on the cyclic corpus luteum during its refractory period in cows.
- Bowen-Shauver, J. M., & Telleria, C. M. (2003). Luteal regression: a redefinition of the terms. Reproductive Biology and Endocrinology, 1, 114.
- Sheldrick, E. L., & Flint, A. P. (1983). Regression of the corpora lutea in sheep in response to cloprostenol is not affected by loss of luteal oxytocin after hysterectomy. Journal of Reproduction and Fertility, 68(1), 155-60.
- Soules, M. R., et al. (1989). Clinical evaluation of luteal function. Fertility and Sterility, 51(4), 591-6.
- de la Fuente, J., et al. (2023). Assessment of Luteal Function Using Rectal Palpation, B-Mode Ultrasonography, and Progesterone Determination to Improve Recipient Selection in Embryo Transfer Programs. Animals, 13(18), 2878.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Hryciuk, M. M., et al. (2021). Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids†. Biology of Reproduction, 105(1), 137-147.
- Li, J., et al. (2023). Effect of cloprostenol on luteolysis and comparison of different estrus synchronization protocols in jennies. Theriogenology, 207, 1-7.
Sources
- 1. Cloprostenol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a prostaglandin F2α analogue on the cyclic corpus luteum during its refractory period in cows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of a prostaglandin F2α analogue on the cyclic corpus luteum during its refractory period in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prostaglandin F2 alpha receptors in the early bovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrous Synchronization | Veterian Key [veteriankey.com]
- 13. Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 19. msd-animal-health.co.in [msd-animal-health.co.in]
- 20. avet.health [avet.health]
- 21. msdvetmanual.com [msdvetmanual.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. Regulation of prostaglandin F2 alpha and E receptor mRNA by prostaglandin F 2 alpha in ovine corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Review: Luteal prostaglandins: mechanisms regulating luteal survival and demise in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. vmd.defra.gov.uk [vmd.defra.gov.uk]
Technical Support Center: Cloprostenol Sodium in Research Animals
Welcome to the technical support center for the use of Cloprostenol sodium in research animals. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe and effective use of this potent luteolytic agent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding Cloprostenol Sodium: Mechanism and Application
Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α)[1][2]. Its primary and most well-understood mechanism of action is luteolysis, which is the functional and morphological regression of the corpus luteum (CL)[1][2][3]. By inducing luteolysis, Cloprostenol sodium effectively terminates the production of progesterone, leading to the initiation of a new estrous cycle[2]. This makes it an invaluable tool in reproductive research for estrus synchronization, termination of pregnancy, and treatment of conditions associated with a persistent corpus luteum[2][4][5][6].
Prostaglandins like Cloprostenol also have effects on smooth muscle. This action is responsible for some of its therapeutic effects, such as uterine contraction, as well as some of its side effects[7][8].
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of Cloprostenol sodium?
A1: Cloprostenol sodium is a potent luteolytic agent. It causes the regression of the corpus luteum, leading to a sharp decrease in progesterone levels and the subsequent initiation of the estrous cycle[1][2][3]. This action mimics the natural process of luteolysis that occurs at the end of the diestrus phase of the reproductive cycle.
Q2: What are the common research applications of Cloprostenol sodium?
A2: In research settings, Cloprostenol sodium is primarily used for:
-
Estrus synchronization: By inducing luteolysis in a group of animals, their return to estrus can be synchronized, which is crucial for timed artificial insemination and creating uniform experimental groups[2][4][5][6].
-
Induction of parturition: In some species, it can be used to induce labor[3][4].
-
Termination of pregnancy: Cloprostenol is an effective abortifacient in many species[1][4][9].
-
Treatment of reproductive disorders: It is used to treat conditions like pyometra, luteal cysts, and mummified fetuses, where a persistent corpus luteum is part of the pathophysiology[2][5][6].
Side Effects and Safety
Q3: What are the most common side effects of Cloprostenol sodium in research animals?
A3: Side effects are generally related to the smooth muscle stimulating effects of prostaglandins and are often transient and dose-dependent[10][11]. Common side effects include:
-
Gastrointestinal: Mild and transient diarrhea is one of the most frequently reported side effects, particularly at higher doses[3][9]. In dogs, vomiting and excessive salivation can occur[12].
-
Cardiovascular and Respiratory: Increased heart and respiratory rates may be observed shortly after administration[9][13].
-
Behavioral: Signs of abdominal discomfort or colic, restlessness, and in horses, sweating, may occur[9][12][14].
-
Musculoskeletal: Muscle tremors have been reported in some species[12].
Q4: Are the side effects of Cloprostenol sodium species-specific?
A4: Yes, there is considerable variation in the presentation and severity of side effects among different animal species. For example, sweating is a common side effect in horses but not in cattle[9]. It is crucial to consult species-specific literature for detailed information on expected side effects.
Q5: What are the signs of an overdose of Cloprostenol sodium?
A5: An overdose will typically result in more severe and prolonged versions of the known side effects. This can include severe diarrhea, pronounced abdominal discomfort, and significant changes in heart and respiratory rates[9]. In severe cases, there is a risk of cardiovascular collapse. There is no specific antidote, and treatment should be symptomatic[15].
Experimental Planning and Execution
Q6: How should I determine the correct dosage of Cloprostenol sodium for my research animals?
A6: The appropriate dosage is highly species-dependent and also depends on the intended application (e.g., estrus synchronization vs. termination of pregnancy). It is essential to consult established protocols and veterinary drug formularies for recommended dosages for the specific species and application in your study[3][4]. A study in donkeys showed that lower doses can be effective in inducing luteolysis with fewer side effects[10][11][16].
Q7: What is the recommended route of administration for Cloprostenol sodium?
A7: The most common route of administration is intramuscular (IM) injection[3][4][15]. Subcutaneous (SC) administration has also been reported[3][17]. Intravenous (IV) administration is generally not recommended due to the rapid metabolism and potential for more severe side effects[9].
Q8: When is the best time to administer Cloprostenol sodium for estrus synchronization?
A8: Cloprostenol sodium is only effective during the diestrus phase of the estrous cycle when a mature corpus luteum is present and responsive. There is a refractory period of four to five days after ovulation when animals are insensitive to the luteolytic effects of prostaglandins[9][15]. Therefore, administration should be timed to coincide with the mid-luteal phase for optimal results.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Failure to induce estrus/luteolysis | - Animal was in the refractory period post-ovulation.- Incorrect dosage.- Improper administration technique.- Presence of a non-functional or cystic corpus luteum. | - Confirm the stage of the estrous cycle before treatment. There is a refractory period of 4-5 days after ovulation when animals are not responsive[9][15].- Review and verify the calculated dose for the specific species and body weight.- Ensure proper intramuscular injection technique.- In some cases, a second injection 10-14 days after the first may be necessary[4]. |
| High incidence of severe side effects (e.g., severe diarrhea, colic) | - Dosage is too high.- Accidental intravenous administration. | - Re-evaluate the dosage calculation. Consider if a lower effective dose can be used, as studies have shown efficacy with reduced side effects at lower doses[10][11][16].- Ensure the injection is administered deep into the muscle and aspirate to check for blood before injecting to avoid IV administration. |
| Variable response to estrus synchronization within a group | - Animals are at different stages of their estrous cycle.- Individual variation in drug metabolism. | - Pre-synchronize the animals with a progestin-based protocol before administering Cloprostenol for a more uniform response.- For fixed-time artificial insemination protocols, consider using a GnRH-based protocol in conjunction with Cloprostenol[4][5]. |
| Abortion in animals not intended for pregnancy termination | - Accidental administration to a pregnant animal. | - Always confirm the pregnancy status of animals before administering Cloprostenol, unless the intention is to induce abortion[9][15]. |
Experimental Protocols
Protocol 1: Preparation of Cloprostenol Sodium for Injection
Objective: To correctly dilute and prepare Cloprostenol sodium for administration to research animals.
Materials:
-
Cloprostenol sodium solution (commercially available, e.g., 250 µg/mL)
-
Sterile saline or water for injection
-
Sterile syringes and needles of appropriate gauge for the species[18]
-
Sterile vials
Procedure:
-
Calculate the required dose: Based on the animal's body weight and the recommended dosage for the species and application, calculate the total amount of Cloprostenol sodium needed.
-
Determine the final concentration: Decide on a final injection volume that is appropriate for the size of the animal and the injection site.
-
Dilution: Using a sterile syringe, draw up the calculated volume of Cloprostenol sodium solution.
-
In a sterile vial, add the Cloprostenol sodium to the required volume of sterile saline or water for injection to achieve the desired final concentration.
-
Mixing: Gently swirl the vial to ensure the solution is thoroughly mixed.
-
Labeling: Clearly label the vial with the name of the drug, the final concentration, and the date of preparation.
Protocol 2: Intramuscular Administration of Cloprostenol Sodium in Rodents
Objective: To safely and effectively administer Cloprostenol sodium via the intramuscular route in a rodent model.
Materials:
-
Prepared Cloprostenol sodium solution
-
Appropriate restraint device for the rodent[19]
-
Sterile syringe with a 25-27 gauge needle[18]
-
70% ethanol
Procedure:
-
Animal Restraint: Securely restrain the rodent using an appropriate method to expose the hind limb[19].
-
Site Preparation: Disinfect the injection site on the quadriceps or gluteal muscle with 70% ethanol.
-
Injection: Insert the needle into the muscle at a 90-degree angle.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and choose a new site.
-
Administration: Slowly inject the calculated volume of the Cloprostenol sodium solution.
-
Withdrawal: Smoothly withdraw the needle.
-
Monitoring: Observe the animal for any immediate adverse reactions. Return the animal to its cage and monitor for the expected physiological effects and any side effects.
Data Presentation
Table 1: Recommended Dosages of Cloprostenol Sodium for Estrus Synchronization in Various Species
| Species | Recommended Dosage | Route of Administration | Reference |
| Cattle | 500 µg | Intramuscular | [3][4] |
| Horses | 125-250 µg | Intramuscular | [4] |
| Pigs (Sows) | 175 µg | Intramuscular | [3] |
| Donkeys | 37.5 - 250 µg | Intramuscular | [10][11] |
| Guinea Pigs | 0.20 - 0.30 mg/animal | Intramuscular | [20] |
| Dogs | 2.5 µg/kg | Subcutaneous | [17] |
Table 2: Summary of Common Side Effects of Cloprostenol Sodium by Species
| Species | Common Side Effects | Notes | Reference |
| Cattle | Mild and transient diarrhea | Well-tolerated, even at high doses. | [3][9] |
| Horses | Sweating, increased heart and respiratory rates, abdominal discomfort, watery diarrhea | Side effects are usually mild and transient. | [9] |
| Pigs | Generally well-tolerated with few adverse effects at recommended doses. | [3] | |
| Donkeys | Abdominal discomfort, diarrhea, sweating | Side effects are dose-dependent and can be minimized with lower, effective doses. | [10][11][14] |
| Dogs | Vomiting, excessive salivation, diarrhea, respiratory distress | Use with caution, especially in brachycephalic breeds. | [12] |
| Rats | Vacuolisation of luteal cells of the corpora lutea (reversible) | Observed in toxicity studies. | [3] |
Visualizations
Caption: Mechanism of action of Cloprostenol sodium in inducing estrus.
Caption: Troubleshooting workflow for failure to induce estrus.
References
- Altman, P. L., & Dittmer, D. S. (Eds.). (1972). Biology data book (2nd ed., Vol. 1). Federation of American Societies for Experimental Biology.
-
Cloprostenol & R-cloprostenol (1) - EMA. (2005). European Medicines Agency. [Link]
-
Cloprostenol Sodium Injection IP Vet - Estrumate - MSD Animal Health India. (n.d.). MSD Animal Health India. [Link]
-
Segabinazzi, L. G. T. M., Landers, M., Kent, A., Peterson, E., Gilbert, R., & French, H. (2021). Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys. Journal of Equine Veterinary Science, 107, 103774. [Link]
-
Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys. | Research Bank - Mad Barn. (2021, September 20). Mad Barn. [Link]
-
Cloprostenol Injection for Cattle & Horses - Avet Health. (n.d.). Avet Health. [Link]
-
Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. (1976). Prostaglandins, 12 Suppl, 23-41. [Link]
-
Estrumate® (cloprostenol injection) - DailyMed. (n.d.). DailyMed. [Link]
-
Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys | Request PDF. (2021). ResearchGate. [Link]
-
Cloprostenol - Wikipedia. (n.d.). Wikipedia. [Link]
-
[Effects of natural and synthetic PGF2 alpha preparations on the uterine contractility of cattle]. (1987). Zentralbl Veterinarmed A, 34(1), 1-10. [Link]
-
Optimizing Livestock Reproduction: The Role of Cloprostenol Sodium in Modern Veterinary Practice. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Luteal tissue blood flow and side effects of horse-recommended luteolytic doses of dinoprost and cloprostenol in donkeys. (2023). Journal of Equine Veterinary Science, 132, 104963. [Link]
-
Central autonomic effects of prostaglandin F2 alpha on the cardiovascular system of the dog. (1973). British Journal of Pharmacology, 47(2), 269–279. [Link]
-
Cloprostenol Sodium - A Promising Drug for Veterinary Medicine. (2024, January 8). Knowledge. [Link]
-
Cloprostenol sodium improves reproductive performance of multiparous sows during lactation. (2024). Frontiers in Veterinary Science, 11, 1338781. [Link]
-
Cloprostenol effect with and without male stimulation on oestrus synchronization in Peru guinea pigs. (2024). Reproduction in Domestic Animals, e14574. [Link]
-
cloprostenol - Drug Central. (n.d.). Drug Central. [Link]
-
"Warning! Prostaglandin F2-alpha Can Be Dangerous for These Animals!" #shorts. (2025, March 26). YouTube. [Link]
-
shortening of dioestrus in female dogs using cloprostenol sodium at different stages of dioestrus. (2021). Journal of Veterinary and Animal Sciences, 52(4), 321-324. [Link]
-
Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. (2011). Journal of Dairy Science, 94(5), 2271–2280. [Link]
-
Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle. (2015). Animal Reproduction Science, 153, 8-14. [Link]
-
Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2025, August 6). Journal of Visualized Experiments. [Link]
-
Guidelines for the administration of substances to rodents. (n.d.). Norwegian University of Science and Technology. [Link]
Sources
- 1. Cloprostenol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. msd-animal-health.co.in [msd-animal-health.co.in]
- 5. Estrumate® (cloprostenol injection) [dailymed.nlm.nih.gov]
- 6. cloprostenol [drugcentral.org]
- 7. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. originbiopharma.com [originbiopharma.com]
- 9. avet.health [avet.health]
- 10. Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. madbarn.com [madbarn.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Central autonomic effects of prostaglandin F2 alpha on the cardiovascular system of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luteal tissue blood flow and side effects of horse-recommended luteolytic doses of dinoprost and cloprostenol in donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.hpra.ie [assets.hpra.ie]
- 16. researchgate.net [researchgate.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. ntnu.edu [ntnu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Cloprostenol effect with and without male stimulation on oestrus synchronization in Peru guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cloprostenol Sodium Concentration for Cell Culture Experiments: A Technical Guide
Welcome to the technical support center for optimizing the use of Cloprostenol sodium in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this potent prostaglandin F2α (PGF2α) analog. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.
Frequently Asked Questions (FAQs)
Q1: What is Cloprostenol sodium and what is its primary mechanism of action in cell culture?
A1: Cloprostenol sodium is a synthetic analog of PGF2α. Its primary mechanism of action is agonism of the Prostaglandin F2α Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] Upon binding, Cloprostenol activates the FP receptor, which typically couples to the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling can lead to a variety of cellular responses, including smooth muscle contraction, modulation of inflammatory responses, and regulation of cell proliferation and differentiation.[2]
Q2: What is a general starting concentration range for Cloprostenol sodium in a new cell culture model?
A2: The optimal concentration of Cloprostenol sodium is highly cell-type dependent and influenced by the expression level of the FP receptor. Based on available literature, a broad starting range of 10 nM to 1 µM is a reasonable starting point for initial dose-response experiments.
However, for specific applications, the effective concentration can vary dramatically. For instance, in studies with human luteal tissue slices, a concentration of 1 µg/mL (~2.2 µM) has been used.[3] Conversely, for the inhibition of rat adipose precursor differentiation, an IC50 as low as 3 x 10⁻¹² M (3 pM) has been reported.[4] Therefore, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store Cloprostenol sodium for cell culture experiments?
A3: For optimal stability and reproducibility, prepare a concentrated stock solution of Cloprostenol sodium in a high-quality organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working solutions, dilute the stock directly into your cell culture medium immediately before use. It is critical to ensure that the final concentration of the organic solvent in your culture medium is non-toxic to your cells, typically below 0.1% (v/v). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
In-Depth Troubleshooting Guides
Problem 1: No Observable or Weak Cellular Response
Causality: A lack of response can stem from several factors, from reagent integrity to the biological context of your experimental system.
Troubleshooting Steps:
-
Confirm Reagent Integrity and Concentration:
-
Action: Verify the correct calculation of your dilutions. If possible, confirm the activity of your Cloprostenol sodium stock in a validated positive control cell line known to express the FP receptor.
-
Rationale: Simple errors in dilution can lead to sub-optimal concentrations. Prostaglandins can degrade over time, so ensuring the potency of your stock is crucial.
-
-
Verify FP Receptor Expression:
-
Action: Confirm the expression of the FP receptor (gene name: PTGFR) in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot or Flow Cytometry) levels.
-
Rationale: Cloprostenol's effect is entirely dependent on the presence of its target receptor. Low or absent FP receptor expression will naturally lead to a null or weak response.
-
-
Optimize Treatment Duration:
-
Action: Perform a time-course experiment, treating cells for various durations (e.g., 15 min, 1 hr, 6 hrs, 24 hrs) to identify the optimal window for observing your desired endpoint.
-
Rationale: Cellular responses to GPCR activation can be transient or delayed. Early signaling events like calcium mobilization occur within seconds to minutes, while changes in gene expression or proliferation may take hours to days.
-
-
Assess Cell Health and Culture Conditions:
-
Action: Ensure your cells are healthy, within a low passage number, and are not overly confluent.
-
Rationale: Cellular stress, high passage number, and contact inhibition can alter receptor expression and signaling pathway activity, leading to inconsistent or diminished responses.
-
Problem 2: High Cell Death or Cytotoxicity Observed
Causality: Cell death at expected active concentrations can indicate off-target effects, solvent toxicity, or hypersensitivity of the cell line.
Troubleshooting Steps:
-
Evaluate Solvent Toxicity:
-
Action: Run a vehicle control with a range of solvent concentrations to determine the maximum tolerable concentration for your specific cell line.
-
Rationale: Even at low percentages, some cell lines are highly sensitive to solvents like DMSO.
-
-
Perform a Detailed Dose-Response and Viability Assay:
-
Action: Conduct a dose-response experiment with a wide range of Cloprostenol sodium concentrations and simultaneously assess cell viability using an orthogonal method (e.g., Trypan Blue exclusion, Annexin V/PI staining, or a commercial viability assay).
-
Rationale: This will help you distinguish between specific, on-target effects and non-specific cytotoxicity. A steep drop in viability at higher concentrations may suggest off-target effects.
-
-
Consider Receptor Selectivity:
-
Action: If cytotoxicity is observed at concentrations higher than those expected to saturate the FP receptor, consider the possibility of off-target effects on other prostaglandin receptors (e.g., EP1, EP3) that may be expressed by your cells.[5]
-
Rationale: While Cloprostenol is a potent FP agonist, at higher concentrations, it may exhibit cross-reactivity with other related receptors, leading to unintended signaling and cellular responses.
-
Problem 3: Inconsistent or Paradoxical Results
Causality: Variability between experiments or unexpected results can be due to subtle changes in protocol, cell state, or complex biological feedback loops.
Troubleshooting Steps:
-
Standardize All Experimental Parameters:
-
Action: Meticulously control for cell seeding density, passage number, serum lot, and incubation times.
-
Rationale: Minor variations in these parameters can significantly impact cellular signaling and lead to high experimental variability.
-
-
Investigate Feedback Mechanisms:
-
Action: Be aware that activation of the FP receptor can sometimes lead to feedback loops. For instance, in some systems, initial inhibition of a process can be followed by a compensatory increase.[3]
-
Rationale: The cellular response to a stimulus is not always linear or sustained. Understanding the potential for feedback regulation is key to interpreting complex results.
-
-
Evaluate for Receptor Desensitization:
-
Action: If you are performing long-term stimulation experiments, consider the possibility of receptor desensitization or downregulation.
-
Rationale: Continuous exposure to an agonist can lead to the internalization and degradation of GPCRs, resulting in a diminished response over time.
-
Experimental Protocols & Data Presentation
Protocol 1: Determining Optimal Cloprostenol Sodium Concentration via Dose-Response Assay
This protocol outlines a general method to determine the effective concentration range of Cloprostenol sodium for your specific cell line and endpoint.
Materials:
-
Your cell line of interest
-
Appropriate cell culture medium and supplements
-
Cloprostenol sodium
-
DMSO or ethanol (for stock solution)
-
96-well cell culture plates
-
Reagents for your specific endpoint assay (e.g., calcium imaging dye, cell proliferation reagent, lysis buffer for Western Blot)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and recover for 24 hours.
-
Prepare Cloprostenol Dilutions: Prepare a series of 2x concentrated serial dilutions of Cloprostenol sodium in your cell culture medium, starting from a high concentration (e.g., 10 µM) and diluting down to the picomolar range. Also, prepare a 2x vehicle control.
-
Cell Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x Cloprostenol dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration based on your experimental endpoint.
-
Endpoint Analysis: Perform your chosen assay to measure the cellular response (e.g., measure fluorescence for calcium mobilization, add proliferation reagent, or lyse cells for protein analysis).
-
Data Analysis: Plot the response against the log of the Cloprostenol sodium concentration and fit a sigmoidal dose-response curve to determine the EC50 (or IC50).
Table 1: Recommended Starting Concentration Ranges for Cloprostenol Sodium in Various In Vitro Models
| Cell/Tissue Type | Reported Concentration | Approximate Molar Concentration | Application | Reference |
| Human Luteal Tissue Slices | 1 µg/mL | ~2.2 µM | Steroid and Prostaglandin Secretion | [3] |
| Felid Luteal Cells | Not specified, but effective | - | Functional Regression | [1] |
| Rat Adipocyte Precursors | 3 x 10⁻¹² M (IC50) | 3 pM | Inhibition of Adipose Differentiation | [4] |
| Bovine Trabecular Meshwork | 10⁻⁶ M | 1 µM | Inhibition of Endothelin-1 Induced Contraction | [6] |
| FP Receptor Purification | 100 µM | 100 µM | Receptor Stabilization | [7] |
Visualizing the Mechanism: Signaling Pathways and Workflows
Figure 1: Cloprostenol Sodium Signaling via the FP Receptor
Caption: Downstream signaling cascade initiated by Cloprostenol binding to the FP receptor.
Figure 2: Workflow for Optimizing Cloprostenol Concentration
Caption: A systematic workflow for determining the optimal experimental concentration.
References
-
McDougall, A. N., Walker, F. M., & Watson, J. (1979). The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro. British journal of pharmacology, 67(3), 425–431. [Link]
-
Serrero, G., & Lepak, N. M. (1997). Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium. Biochemical and biophysical research communications, 233(1), 200–202. [Link]
-
Wiedmer, A., Tetreault, A., Despre, C., Dumais, Y., Heveker, N., & Le Gouill, C. (2021). Optimization of the prostaglandin F2α receptor for structural biology. PloS one, 16(7), e0255334. [Link]
-
McDougall, A. N., Walker, F. M., & Watson, J. (1979). The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro. British journal of pharmacology, 67(3), 425–431. [Link]
-
Fuchs, S., Hinz, B., & Resch, K. (2001). Cloprostenol, a synthetic analog of prostaglandin F2alpha induces functional regression in cultured luteal cells of felids†. Biology of reproduction, 105(1), 137-147. [Link]
-
Thieme, H., Stumpff, F., & Wiederholt, M. (2003). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Investigative ophthalmology & visual science, 44(11), 4836–4842. [Link]
-
Sales, K. J., Milne, S. A., Williams, A. R., Anderson, R. A., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of clinical endocrinology and metabolism, 89(2), 986–993. [Link]
-
Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of ocular pharmacology and therapeutics : the official journal of the Association for Ocular Pharmacology and Therapeutics, 19(6), 501–515. [Link]
-
Pippia, G. B., et al. (1998). Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes. Prostaglandins & other lipid mediators, 55(5-6), 339-349. [Link]
-
European Medicines Agency. (2005). Cloprostenol & R-cloprostenol. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of the new active constituent d-cloprostenol. [Link]
-
Serrero, G., & Lepak, N. M. (1997). Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium. Biochemical and biophysical research communications, 233(1), 200–202. [Link]
-
Sharif, N. A., et al. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British journal of pharmacology, 176(8), 1017-1036. [Link]
-
Brusveen, D. J., et al. (2009). Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. Journal of dairy science, 92(7), 3254-3263. [Link]
-
Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. R Discovery. [Link]
Sources
- 1. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cloprostenol Sodium-Induced Estrus
Welcome to the technical support guide for Cloprostenol sodium. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving estrus synchronization. Here, we delve into the common challenges and scientific principles behind why Cloprostenol sodium may not induce estrus as expected.
Frequently Asked Questions (FAQs)
Q1: What is Cloprostenol sodium and how does it induce estrus?
Cloprostenol sodium is a synthetic analog of prostaglandin F2α (PGF2α).[1][2] Its primary function in reproductive management is to induce luteolysis, which is the regression of the corpus luteum (CL).[1][3][4][5] The corpus luteum is a temporary endocrine structure that produces progesterone, a hormone essential for maintaining pregnancy.[5]
If pregnancy does not occur, the uterus naturally releases PGF2α to break down the CL.[5] This leads to a sharp decline in progesterone levels, signaling the body to initiate a new estrous cycle.[1][5] Cloprostenol sodium mimics this natural process, causing the CL to regress, progesterone to drop, and estrus to typically occur within 2 to 5 days of administration.[3][6][7]
Q2: I administered Cloprostenol sodium, but the animal is not showing signs of estrus. What are the most common reasons for this?
Failure to induce estrus with Cloprostenol sodium can stem from several factors. The most common reasons fall into three main categories:
-
Incorrect Timing of Administration: The effectiveness of Cloprostenol sodium is entirely dependent on the presence of a mature, functional corpus luteum.[6] If the injection is given too early in the estrous cycle (the first 4-5 days after ovulation), the CL will not yet be responsive to PGF2α, and luteolysis will not occur.[3][8]
-
The Animal is Not Cycling (Anestrus): If the animal is in a state of anestrus, it means her ovaries are inactive, and she is not ovulating.[9] Consequently, there is no corpus luteum to regress. Common causes of anestrus include poor nutrition, stress, and underlying health issues.[9][10][11]
-
Underlying Pathological Conditions: Issues such as uterine infections (e.g., pyometra), cystic ovaries, or a mummified fetus can interfere with the normal hormonal cycles and the animal's response to Cloprostenol sodium.[4][11][12]
Q3: Could the dosage or administration technique be the issue?
While less common than timing or the animal's physiological state, incorrect dosage or administration can contribute to treatment failure.
-
Dosage: The standard intramuscular dose for cattle is 500 µg of Cloprostenol.[7][12][13] Significantly lower doses may result in only partial luteolysis or no response at all.[14]
-
Administration Route: Cloprostenol sodium is designed for intramuscular injection.[3][13] Intravenous administration is contraindicated.[13] While other routes have been explored in research, intramuscular is the standard for efficacy. The injection site can also influence absorption rates.[15]
Q4: How does the nutritional status of the animal affect the outcome?
Nutrition plays a critical role in reproductive function. Animals in a negative energy balance, often due to inadequate nutrition, are more likely to be in anestrus.[9][10] This is because the body prioritizes essential life functions over reproduction. Without sufficient energy, the hormonal cascade that leads to ovulation and the formation of a corpus luteum is suppressed. Therefore, even with a correctly timed Cloprostenol sodium injection, there will be no CL to act upon.
Furthermore, the composition of the diet, particularly the balance of omega-3 and omega-6 fatty acids, can influence the synthesis of prostaglandins and overall reproductive health.[16]
Q5: Can stress impact the effectiveness of Cloprostenol sodium?
Yes, stress can significantly disrupt the estrous cycle.[17][18][19][20] The release of stress hormones, such as cortisol, can interfere with the hormones that regulate ovulation, including GnRH and LH.[17] This can lead to a state of anestrus or irregular cycles, making it difficult to time the Cloprostenol sodium injection correctly.[17][18][21]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues with Cloprostenol sodium-induced estrus.
Problem: No Estrus Observed After a Single Injection
| Potential Cause | Diagnostic Steps | Corrective Actions & Recommendations |
| Incorrect Timing (Immature Corpus Luteum) | Review the animal's cycle history. Was the injection given within the first 5 days post-ovulation? | Implement a synchronization protocol that doesn't rely on a single injection. A two-injection protocol, with the second dose administered 11-14 days after the first, is often more effective as it catches animals at various stages of their cycle.[13] |
| Animal in Anestrus (Not Cycling) | Perform a veterinary examination, including rectal palpation or ultrasound, to assess ovarian activity. A lack of a corpus luteum or large follicles indicates anestrus.[9] | Address the underlying cause of anestrus. This may involve improving nutrition, reducing environmental stressors, or treating any underlying health conditions.[9] |
| "Silent Heat" (Subestrus) | The animal may be cycling but not showing outward signs of estrus. This is common in high-yielding dairy cows.[3] | Increase the frequency and duration of heat detection. Utilize heat detection aids such as tail paint, patches, or activity monitors. Consider a fixed-time artificial insemination (FTAI) protocol.[6] |
| Underlying Pathology (e.g., Pyometra, Cysts) | A veterinary examination is necessary to diagnose conditions like uterine infections or ovarian cysts.[4][12] | Treat the underlying condition as recommended by a veterinarian. Cloprostenol sodium can be part of the treatment for pyometra and luteal cysts.[4][22] |
Problem: Low Estrus Response Rate in a Group of Animals
| Potential Cause | Diagnostic Steps | Corrective Actions & Recommendations |
| High Percentage of Anestrous Animals | Assess the body condition score (BCS) of the group. A low average BCS suggests nutritional deficiencies.[9] | Improve the overall nutrition and management of the herd. Ensure a balanced diet that meets the energy requirements for reproduction. |
| Inconsistent Injection Timing or Technique | Review the protocol and ensure all personnel are trained in proper administration techniques. | Standardize the injection protocol and provide training to ensure consistency. |
| Environmental Stressors | Evaluate the animals' environment for potential stressors such as overcrowding, extreme temperatures, or recent changes in management. | Mitigate environmental stressors where possible. Provide adequate space, shelter, and a consistent routine. |
Experimental Protocols
Standard Estrus Synchronization Protocols for Cattle
1. Single Injection Protocol
-
Objective: To induce estrus in cycling cattle with a mature corpus luteum.
-
Procedure:
-
Perform rectal palpation or ultrasound to confirm the presence of a mature corpus luteum (at least 5 days post-ovulation).
-
Administer a single 2 mL (500 µg) intramuscular injection of Cloprostenol sodium.[3][13]
-
Observe for signs of estrus, which typically occur 2 to 5 days post-injection.[7]
-
Inseminate 12 hours after the first signs of standing heat.
-
2. Two Injection Protocol
-
Objective: To synchronize estrus in a group of cycling cattle without the need for initial heat detection.
-
Procedure:
-
Administer a 2 mL (500 µg) intramuscular injection of Cloprostenol sodium to all animals.
-
Administer a second 2 mL (500 µg) intramuscular injection 11 to 14 days after the first injection.[13]
-
Observe for estrus and inseminate as in the single injection protocol, or use a fixed-time insemination approach (e.g., inseminate all animals at 72 and 96 hours after the second injection).[6][13]
-
3. Ovsynch Protocol (for Timed Artificial Insemination)
-
Objective: To synchronize ovulation for fixed-time artificial insemination, eliminating the need for heat detection.
-
Procedure:
Visualizing the Mechanism of Action
Signaling Pathway of Cloprostenol Sodium-Induced Luteolysis
Caption: Cloprostenol Sodium Signaling Pathway for Luteolysis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Cloprostenol sodium treatment failure.
References
- Optimizing Livestock Reproduction: The Role of Cloprostenol Sodium in Modern Veterinary Practice - NINGBO INNO PHARMCHEM CO.,LTD.
- Cloprostenol Sodium Injection IP Vet - Estrum
- Cloprostenol Injection for C
- Prostaglandins and its analogues : An approach for treatment of anoestrus and to enhance breeding efficiency - ResearchG
- Estrumate® (cloprostenol injection) - DailyMed.
- The Role of Cloprostenol Sodium in Modern Veterinary Medicine.
- Synchsure® (cloprostenol sodium) - Boehringer Ingelheim Animal Health.
- Understanding Luteolysis: The Science Behind Cloprostenol Sodium in Animal Reproduction - NINGBO INNO PHARMCHEM CO.,LTD.
- Hormonal Control of Estrus in Goats and Sheep - Management and Nutrition.
- Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium)
- Cloprostenol - Wikipedia.
- Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lact
- Anestrus in C
- (PDF)
- Anestrus in C
- Cloprostenol & R-cloprostenol (1) - EMA.
- Anoestrus in bovines: A review article - The Pharma Innov
- POSSIBLE CAUSES AND RISK FACTORS OF ANESTRUS IN C
- Oestrous cycle synchronization protocols in rats using cloprostenol and progesterone injections - PubMed.
- cloprostenol - Drug Central.
- Synchronization of estrus with two doses of cloprostenol at different intervals and Artificial Insemination in dairy go
- Exposure to Acute Psychosocial Stress Disrupts the Luteinizing Hormone Surge Independent of Estrous Cycle Alterations in Female Mice - PMC - PubMed Central.
- Effect of Dinoprost Tromethamine, Cloprostenol and d-Cloprostenol on Progesterone Concentration and Pregnancy in Dairy C
- Cloprostenol effect with and without male stimulation on oestrus synchroniz
- Fish meal supplementation alters uterine prostaglandin F synthesis in beef heifers with low luteal-phase progesterone | Request PDF - ResearchG
- Restraint Stress Prolongs Diestrus Phase of Mouse Estrous Cycle - PubMed.
- How Stress Impacts Women's Hormones and Reproductive Health.
- When the plan goes awry: how to negotiate estrus synchronization errors in beef c
- When Estrus Synch Goes Sideways: Practical Troubleshooting for Beef Producers.
- Efficiency evaluation of two estrus synchronization protocols in estrus response and conception rate of dairy cows in the Dalocha district, Ethiopia - PMC - NIH.
- Estrous cycle and stress: influence of progesterone on the female brain - PMC.
- Prostaglandin f(2alpha) concentrations, fatty acid profiles, and fertility in lipid-infused postpartum beef heifers. - Semantic Scholar.
- How Stress Affects Your Cycle and Wh
- Effects of altering dietary fatty acid composition on prostaglandin synthesis and fertility - PubMed.
- Cloprostenol sodium improves reproductive performance of multiparous sows during lact
- Prostaglandin F2α regulates mitochondrial dynamics and mitophagy in the bovine corpus luteum - PMC - PubMed Central.
- Prostaglandin F2 alpha stimulates the expression and secretion of transforming growth factor B1 via induction of the early growth response 1 gene (EGR1)
- Factors Affecting the Absorption of Subcutaneously Administered Insulin: Effect on Variability.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cloprostenol - Wikipedia [en.wikipedia.org]
- 3. avet.health [avet.health]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Estrumate® (cloprostenol injection) [dailymed.nlm.nih.gov]
- 7. Synchsure® (cloprostenol sodium)| Cattle Reproductive Product from Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 8. When Estrus Synch Goes Sideways: Practical Troubleshooting for Beef Producers | UNL Beef | Nebraska [beef.unl.edu]
- 9. partners-in-reproduction.com [partners-in-reproduction.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. plantarchives.org [plantarchives.org]
- 12. researchgate.net [researchgate.net]
- 13. msd-animal-health.co.in [msd-animal-health.co.in]
- 14. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors Affecting the Absorption of Subcutaneously Administered Insulin: Effect on Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of altering dietary fatty acid composition on prostaglandin synthesis and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exposure to Acute Psychosocial Stress Disrupts the Luteinizing Hormone Surge Independent of Estrous Cycle Alterations in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Restraint Stress Prolongs Diestrus Phase of Mouse Estrous Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lyndhurstgyn.com [lyndhurstgyn.com]
- 20. elixhealing.com [elixhealing.com]
- 21. Estrous cycle and stress: influence of progesterone on the female brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cloprostenol [drugcentral.org]
Managing variability in response to Cloprostenol sodium treatment
Here is a technical support center for managing variability in response to Cloprostenol sodium treatment.
Technical Support Center: Cloprostenol Sodium
A Guide for Researchers on Managing Experimental Variability
Welcome to the technical support center for Cloprostenol sodium. As Senior Application Scientists, we understand that achieving consistent and reproducible results is paramount. Cloprostenol sodium, a synthetic analog of Prostaglandin F2α (PGF2α), is a powerful luteolytic agent, but its efficacy can be influenced by a multitude of factors.[1][2] This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and a foundational understanding of the agent's mechanism to help you navigate and control experimental variability.
Part 1: Foundational Knowledge & Mechanism of Action
Before troubleshooting, it is crucial to understand how Cloprostenol functions. Its primary role is to induce the functional and morphological regression of the corpus luteum (luteolysis), which is a temporary endocrine structure responsible for producing progesterone.[3][4]
Q1: What is the detailed mechanism of action for Cloprostenol sodium?
Cloprostenol, like the endogenous PGF2α it mimics, is an agonist for the Prostaglandin F receptor (FP receptor).[5] The binding of Cloprostenol to the FP receptor on luteal cells initiates a signaling cascade that culminates in luteolysis. The key downstream effects include:
-
Vasoconstriction: It causes constriction of the uterine and ovarian arteries, leading to reduced blood flow (ischemia) to the corpus luteum.
-
Apoptosis Induction: It triggers programmed cell death (apoptosis) in luteal cells.
-
Progesterone Inhibition: It acutely inhibits progesterone synthesis by interfering with luteinizing hormone (LH) receptor signaling and cholesterol transport within the luteal cells.
This cascade leads to a rapid decline in circulating progesterone, allowing for the initiation of a new estrous cycle or the termination of pregnancy.[2][3]
Caption: Signaling pathway of Cloprostenol sodium leading to luteolysis.
Part 2: Troubleshooting Variability - FAQs
Variability in response to Cloprostenol is a common challenge. Here, we address specific issues in a question-and-answer format.
Category A: Biological & Physiological Factors
Q2: Why am I seeing a complete lack of response or highly variable responses in my animal models?
This is often tied to the physiological state of the animal. The primary factor is the presence and maturity of the corpus luteum (CL).
-
Stage of the Estrous Cycle: The CL is only fully responsive to Cloprostenol during the mid-luteal phase (diestrus). Treatment during the early phase (metestrus, before day 5-6 in cattle) or late phase when the CL is already regressing will not yield the expected luteolytic effect.[6] The timing of treatment relative to follicular growth waves can also influence the interval to the onset of estrus.[7]
-
Pregnancy Status: In pregnant animals, the CL is maintained. While Cloprostenol can be used to terminate pregnancy, the required dosage and response time may differ.[8][9] Furthermore, during maternal recognition of pregnancy, luteal PGF2α receptor concentrations may be reduced, decreasing sensitivity.[10]
-
Ovarian Structures: The type of CL can impact outcomes. For instance, in dairy cows, a solid CL and a CL with a cavity (CLcav) had similar estrus rates after treatment, but the conception rate was significantly lower in the CLcav group.[11] The presence of luteal or follicular cysts also alters the response rate.[11]
-
Species Differences: There are significant species-specific differences in sensitivity to PGF2α and its analogs.[12] Receptor density, metabolism, and the overall hormonal milieu can vary. Doses effective in one species, like cattle, must be adjusted for others, such as donkeys or pigs.[13][14]
-
Health Status: Underlying health conditions, stress, or poor body condition can alter hypothalamic-pituitary-ovarian axis function, affecting follicular development and response to luteolysis.
Category B: Reagent & Procedural Factors
Q3: My Cloprostenol sodium solution is not working consistently. How should I prepare and store it?
Improper handling of Cloprostenol sodium is a frequent source of error. As a crystalline solid, it requires careful preparation and storage to maintain its bioactivity.
-
Solubility and Stock Solutions: Cloprostenol sodium salt is soluble in organic solvents like ethanol and DMSO (approx. 50 mg/mL) and to a lesser extent in aqueous buffers like PBS (pH 7.2) (approx. 1-35 mg/mL depending on the specific salt).[5][15] For biological experiments, it is recommended to make a concentrated stock in an organic solvent and then make further dilutions into aqueous buffers immediately before use.[5]
-
Stability: The solid compound is stable for years when stored at -20°C.[5][15] However, aqueous solutions are not stable and should be prepared fresh; it is not recommended to store them for more than one day.[5][15] Stock solutions in organic solvents are more stable but should be stored at -20°C or -80°C and used within 1-6 months.[16]
-
Purity and Isomers: Cloprostenol is a racemic mixture of two enantiomers (D-cloprostenol and L-cloprostenol). The D-enantiomer (also known as R-cloprostenol) is the biologically active component responsible for luteolysis.[13] The efficacy of D-cloprostenol can be three to four times greater than the racemic mixture.[17] Ensure you are using a high-purity product from a reputable supplier and are aware of which form (racemic or dextrorotatory) you are using, as dosages will differ.[3][13]
| Parameter | Guideline | Source(s) |
| Storage (Solid) | ≥2-4 years at -20°C | [5][15] |
| Storage (Aqueous Sol.) | Not recommended for more than one day | [5][15] |
| Storage (Organic Stock) | 1 month at -20°C; 6 months at -80°C | [16] |
| Solubility (Ethanol/DMSO) | ~50 mg/mL | [5] |
| Solubility (PBS, pH 7.2) | ~1-35 mg/mL | [5][15] |
Q4: Does the dose or administration route matter?
Absolutely. Both are critical variables that must be optimized and standardized.
-
Dosage: Insufficient dosage will lead to incomplete or partial luteolysis, where progesterone levels may dip temporarily but then rebound.[6] Conversely, while Cloprostenol has a wide safety margin, excessively high doses do not necessarily improve efficacy and can increase side effects.[13] Reduced doses can be effective but show more variability depending on CL sensitivity.[18]
-
Administration Route: The most common route is intramuscular (IM) injection.[8] However, subcutaneous (s.c.) injection is also used. Studies in beef heifers have shown that the IM route may lead to a shorter interval to estrus compared to the s.c. route at the same dose.[18] The chosen route should be consistent across all experimental subjects.
| Species | Recommended Dose (Racemic Cloprostenol) | Route | Source |
| Cattle | 500 µg | IM | [13] |
| Pigs | 175 µg | IM | [13] |
| Horses | 250-500 µg | IM | [9] |
| Donkeys | 37.5 µg (effective low dose) | IM | [14] |
Note: These are typical therapeutic doses. Experimental doses may need optimization.
Part 3: Experimental Protocols & Workflows
To ensure reproducibility, a well-defined and validated protocol is essential.
Protocol 1: In Vivo Luteolysis Induction in a Bovine Model
This protocol is designed to induce luteolysis for estrus synchronization and includes self-validating checkpoints.
Objective: To induce luteolysis and synchronize estrus in cycling beef or dairy heifers.
Materials:
-
Cloprostenol sodium (e.g., 250 µg/mL solution)
-
Syringes and needles (appropriate gauge for IM injection)
-
Ultrasound equipment with a linear rectal probe
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge and freezer for plasma/serum storage
-
Progesterone assay kit (e.g., ELISA or RIA)
Methodology:
-
Subject Selection (Checkpoint 1): Select healthy, cycling heifers with good body condition. Perform an initial ovarian ultrasound to confirm the presence of a corpus luteum (CL) and rule out ovarian abnormalities like follicular cysts.[11]
-
Baseline Sampling (Checkpoint 2): Collect a blood sample immediately before treatment (Day 0). This will serve as the baseline progesterone (P4) level. A P4 concentration >1.0 ng/mL is indicative of a functional CL.[18]
-
Treatment Administration: Administer a 500 µg dose of Cloprostenol sodium via deep intramuscular injection in the neck or gluteal muscle.[8][13] Record the exact time of injection. Use aseptic technique to prevent infection.[4]
-
Estrus Detection: Beginning 24 hours post-injection, monitor animals for signs of estrus (e.g., restlessness, mounting behavior, clear vulvar mucus) at least twice daily. The expected onset of estrus is typically between 48 and 72 hours.[19][20]
-
Post-Treatment Sampling (Checkpoint 3): Collect a second blood sample 72 hours after Cloprostenol administration. A sharp decline in progesterone concentration (<0.5 ng/mL) confirms successful luteolysis.[21]
-
Ovulation Confirmation (Optional Checkpoint 4): Perform a follow-up ultrasound examination 96-120 hours post-injection to confirm ovulation (disappearance of the dominant follicle). This validates the entire physiological response.
Caption: A self-validating workflow for in vivo luteolysis experiments.
Protocol 2: In Vitro Treatment of Luteal Cells
Objective: To assess the direct effect of Cloprostenol on luteal cell function (e.g., progesterone production or apoptosis).
Materials:
-
Cloprostenol sodium stock solution (e.g., 10 mM in DMSO)
-
Primary luteal cells or a relevant steroidogenic cell line
-
Appropriate cell culture medium and supplements
-
Cell culture plates (e.g., 24-well)
-
Incubator (37°C, 5% CO₂)
-
Reagents for endpoint analysis (e.g., Progesterone ELISA kit, apoptosis assay kit)
Methodology:
-
Cell Seeding: Plate luteal cells at a predetermined density in a 24-well plate and allow them to adhere and grow for 24-48 hours until they reach ~70-80% confluency.
-
Preparation of Working Solutions: Prepare serial dilutions of Cloprostenol sodium from your stock solution into the cell culture medium. A typical concentration range to test might be 10⁻¹² M to 10⁻⁶ M.[5] Include a "vehicle control" group that receives the same concentration of the solvent (e.g., DMSO) as the highest Cloprostenol dose.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Cloprostenol or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis (Validation):
-
Progesterone: Collect the cell culture supernatant at the end of the incubation period. Analyze progesterone concentration using an ELISA kit. A dose-dependent decrease in progesterone indicates a direct inhibitory effect.
-
Viability/Apoptosis: Use assays like MTT, TUNEL, or Caspase-3/7 activity to measure cell viability and apoptosis, respectively. An increase in apoptosis markers would be expected.
-
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Cloprostenol Sodium: Applications in Animal Health and Beyond. [Link]
-
News. (2024, January 10). D-cloprostenol Sodium Emerges As A Promising Solution For Reproductive Health. [Link]
-
Jun, Y., et al. (2019). Prostaglandin F2α drives female pheromone signaling in cichlids, revealing a basis for evolutionary divergence in olfactory signaling. PNAS. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Luteolysis: The Science Behind Cloprostenol Sodium in Animal Reproduction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cloprostenol Sodium: A Veterinary Essential for Reproductive Health Management. [Link]
-
Martínez, M. F., et al. (2002). Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers. Theriogenology. [Link]
-
Wang, Z., et al. (2024). Cloprostenol sodium improves reproductive performance of multiparous sows during lactation. Frontiers in Veterinary Science. [Link]
-
Wang, Z., et al. (2024). Cloprostenol sodium improves reproductive performance of multiparous sows during lactation. Frontiers. [Link]
-
Wikipedia. (n.d.). Cloprostenol. [Link]
-
DailyMed. (n.d.). ESTRUMATE- cloprostenol sodium injection. [Link]
-
Roche, J. F. (1976). Influence of stage of oestrous cycle on time of oestrus following cloprostenol treatment in the bovine. Theriogenology. [Link]
-
Interchemie. (n.d.). Cloprochem - Cloprostenol 0.025% injection. [Link]
-
Al-Obaidi, A. R. (2025). Clinical applications of cloprostenol sodium in treating some reproductive disorders in cows. Diyala Journal of Agricultural Sciences. [Link]
-
MSD Animal Health India. (n.d.). Cloprostenol Sodium Injection IP Vet - Estrumate. [Link]
-
European Medicines Agency (EMA). (1997). Cloprostenol & R-cloprostenol. [Link]
-
Orimilikwe, S. I., & Ebeigbe, A. B. (1990). Gender differences in prostaglandin receptors of rat aorta. British Journal of Pharmacology. [Link]
-
de Castro, T., et al. (2017). Estrus synchronization with cloprostenol: dose effect after intravulvar administration. ResearchGate. [Link]
-
Stovek. (2020). APPROVED Veterinary Medicinal Product Council Minutes No. 112. [Link]
-
Covetrus. (n.d.). MATERIAL SAFETY DATA SHEET Cloprostenol Sodium Solutions. [Link]
-
Drug Central. (n.d.). cloprostenol. [Link]
-
Sarath, T., et al. (2021). Shortening of dioestrus in female dogs using cloprostenol sodium at different stages of dioestrus. CABI Digital Library. [Link]
-
Huanca, W., et al. (2024). Cloprostenol effect with and without male stimulation on oestrus synchronization in Peru guinea pigs. Reproduction in Domestic Animals. [Link]
-
ResearchGate. (2025). Effect of Two Types of Prostaglandins on the Synchronization and not Return to Estrus in Dairy Cows. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cloprostenol Sodium in Modern Veterinary Medicine. [Link]
-
Gadsby, J. E., et al. (1993). Prostaglandin F2 alpha receptor concentrations in corpora lutea of cycling, pregnant, and pseudopregnant pigs. Biology of Reproduction. [Link]
-
Balogh, O. G., et al. (2012). Estrus response and fertility after a single cloprostenol treatment in dairy cows with various ovarian structures. The Canadian Veterinary Journal. [Link]
-
Stevenson, J. S., et al. (2009). Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. Journal of Dairy Science. [Link]
-
Pinto, C. R. (2021). Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys. Journal of Equine Veterinary Science. [Link]
-
Pugliesi, G., et al. (2015). Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle. Animal Reproduction Science. [Link]
-
Granström, E., & Kindahl, H. (1982). Species differences in circulating prostaglandin metabolites. Relevance for the assay of prostaglandin release. Biochimica et Biophysica Acta. [Link]
-
Santos, J. E., et al. (2010). Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost. Theriogenology. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Livestock Reproduction: The Role of Cloprostenol Sodium in Modern Veterinary Practice. [Link]
-
OUCI. (n.d.). Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. [Link]
-
ResearchGate. (2025). Prostaglandin F2 alpha receptors in the early bovine corpus luteum. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cloprostenol - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. interchemie.com [interchemie.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of stage of oestrous cycle on time of oestrus following cloprostenol treatment in the bovine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DailyMed - ESTRUMATE- cloprostenol sodium injection [dailymed.nlm.nih.gov]
- 9. msd-animal-health.co.in [msd-animal-health.co.in]
- 10. Prostaglandin F2 alpha receptor concentrations in corpora lutea of cycling, pregnant, and pseudopregnant pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrus response and fertility after a single cloprostenol treatment in dairy cows with various ovarian structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Species differences in circulating prostaglandin metabolites. Relevance for the assay of prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Cloprostenol sodium improves reproductive performance of multiparous sows during lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. stovek.org [stovek.org]
- 20. researchgate.net [researchgate.net]
- 21. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Cloprostenol sodium stability issues in experimental buffers
A Guide to Navigating Stability Challenges in Experimental Buffers
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries regarding the handling and stability of cloprostenol sodium.
Q1: I'm new to working with cloprostenol sodium. What is it, and why is stability such a critical issue?
Cloprostenol sodium is a synthetic, water-soluble analog of Prostaglandin F2α (PGF2α).[1][2] It is a potent agonist for the prostaglandin F receptor (FP receptor), making it a powerful tool for inducing luteolysis and studying FP receptor-mediated signaling pathways.[1][3]
The stability challenge arises from its chemical structure. Like many prostaglandins, cloprostenol is susceptible to degradation in aqueous solutions, primarily through hydrolysis and pH-dependent rearrangements.[4][5] One documented degradation pathway in aqueous solutions is the hydrolysis to 6-keto-prostaglandin F1α. Failure to control for this instability is a primary source of experimental variability and failure, leading to loss of biological activity and non-reproducible data.
Q2: The product datasheet is very specific about storage. What are the definitive storage guidelines for cloprostenol sodium?
Proper storage is the first and most critical step in ensuring the integrity of your compound. The storage requirements differ significantly between the solid powder and solutions.
| Form | Storage Temperature | Stability | Rationale & Key Considerations |
| Crystalline Solid | -20°C | ≥ 2-4 years[1][6] | The crystalline form is highly stable. Keep the container tightly sealed and protected from moisture. |
| Organic Stock Solution | -80°C | Months (Aliquot dependent) | Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Solvents like DMSO or ethanol maintain stability at low temperatures. |
| Aqueous Working Solution | Not Recommended | < 24 hours[1][6] | This is the most critical point. Cloprostenol degrades rapidly in aqueous buffers. Never store aqueous solutions. Prepare them fresh immediately before each experiment.[1][6] |
Q3: What is the best practice for preparing a concentrated stock solution?
The recommended method is to first create a concentrated stock solution in a suitable organic solvent. This preserves the compound's integrity for long-term storage and allows for accurate serial dilutions.
Cloprostenol sodium is readily soluble in several organic solvents.[1][6]
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~130 mg/mL[6] |
| Dimethyl sulfoxide (DMSO) | ~60 mg/mL[6][8] |
| Ethanol | ~50 mg/mL[1][6][8] |
See Protocol 1 for a detailed, step-by-step methodology.
Q4: I've made my organic stock. How do I correctly prepare the final working solution in my experimental buffer?
This step is where many stability issues arise. Abruptly diluting the organic stock into a large volume of aqueous buffer can cause the compound to precipitate out of solution due to poor solubility.
The key is to perform a careful serial dilution. This ensures the residual organic solvent is sufficient to maintain solubility at each step, preventing precipitation. The final concentration of the organic solvent in your experiment should be insignificant, as high concentrations can have physiological effects.[1][6]
See Protocol 2 for a detailed, step-by-step methodology.
Section 2: Troubleshooting Common Experimental Failures
This section provides a logical framework for diagnosing and resolving issues that arise during your experiments.
Q5: My experiment isn't working! I'm seeing no biological effect, or the response is much weaker than expected.
A weak or absent signal is a common and frustrating problem. The cause often traces back to the stability and handling of the cloprostenol sodium.
Here is a workflow to diagnose the issue:
Caption: Troubleshooting logic for weak or absent experimental results.
Q6: My results are highly variable between replicates and experiments. How can I improve reproducibility?
High variability is a classic sign of inconsistent compound activity, often linked to degradation or handling errors.[9]
-
Primary Suspect: Solution Instability. The most likely cause is the use of aqueous solutions that were not prepared fresh immediately before the experiment. Even a few hours at room temperature can lead to significant degradation and loss of potency.
-
Aliquoting is Non-Negotiable. Repeatedly freezing and thawing a primary organic stock solution will degrade the compound. Always create single-use aliquots after initial reconstitution and store them at -80°C.[7]
-
Pipetting Precision. Ensure your pipettes are calibrated, especially for the small volumes used to make dilutions from the concentrated stock. Use reverse pipetting for viscous solvents like DMSO.[9]
-
Buffer Consistency. Use the same buffer from the same batch, with a consistent pH, for all related experiments. Prostaglandin activity can be pH-sensitive.
Q7: My cloprostenol sodium solution became cloudy after I diluted it in buffer. What happened?
This is a classic precipitation issue. It occurs when the concentration of cloprostenol sodium exceeds its solubility limit in the aqueous buffer.[7]
-
Cause: The organic solvent (e.g., DMSO) from your stock solution helps keep the compound dissolved. If you dilute the stock too rapidly into a large volume of buffer, the final solvent concentration becomes too low to maintain solubility, causing the compound to crash out.
-
Solution: Follow the serial dilution method outlined in Protocol 2 . This gradual process ensures the compound remains in solution at each step. If precipitation still occurs, you may be exceeding the solubility limit of cloprostenol sodium in your chosen buffer (solubility in PBS at pH 7.2 is ~1-35 mg/mL, depending on the specific form).[1][6]
Section 3: A Deeper Dive into Experimental Buffers
The choice and handling of your buffer system are paramount for success.
Q8: Does the type of buffer I use (e.g., PBS, TRIS, HEPES) matter for cloprostenol stability?
Yes, the buffer choice is important, primarily for its ability to maintain a stable pH.
-
pH Buffering Capacity: The most critical function of the buffer is to resist pH changes.[10] Cloprostenol, like other prostaglandins, is susceptible to acid- and base-catalyzed hydrolysis.[5][11] Therefore, a buffer with a strong buffering capacity in your desired pH range is essential.
-
Potential for Interactions: While less common, some buffer components can interact with compounds. For example, phosphate buffers can sometimes precipitate with divalent cations. Most standard biological buffers like PBS, TRIS, and HEPES are generally considered compatible, but consistency is key.[12][13]
| Buffer Type | Optimal pH Range | Common Applications |
| Phosphate (PBS) | 5.8 – 8.0 | Cell culture, enzyme assays[14] |
| TRIS | 7.0 – 9.0 | Molecular biology, protein work[14] |
| HEPES | 6.8 – 8.2 | Cell culture, microscopy[13][14] |
Q9: How does the pH of my buffer impact the stability of cloprostenol sodium?
The pH of the aqueous solution is a critical determinant of prostaglandin stability. Studies on related prostaglandins like PGE1 have shown significantly more rapid degradation at neutral or alkaline pH compared to slightly acidic conditions.[4][5]
-
At Neutral to Alkaline pH (e.g., pH 7.4): Degradation is accelerated. In one study, 95% of PGE1 was degraded within 14 days at 37°C and pH 7.4.[4]
-
At Slightly Acidic pH (e.g., pH 4.5-6.0): Stability is generally enhanced.[4] However, strongly acidic conditions (pH ≤ 3) will also cause rapid degradation.[5]
Practical Implication: While most biological experiments are conducted at a physiological pH of ~7.4, you must be aware that the compound will be actively degrading during your experiment. This reinforces the absolute necessity of preparing solutions immediately before use and keeping incubation times as consistent as possible.
Q10: To save time, can I prepare a large batch of my cloprostenol working solution and store it in the fridge for the week?
Absolutely not. This is the most common and critical mistake. Product information from multiple suppliers explicitly warns against storing aqueous solutions for more than one day.[1][6] Our recommendation is even stricter: prepare fresh for every single experiment. Storing a buffered solution, even at 4°C, will lead to significant degradation and will be a primary source of non-reproducible results.
Experimental Protocols
These protocols are designed to be self-validating systems, ensuring maximum compound integrity.
Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent
-
Equilibrate: Allow the vial of solid cloprostenol sodium powder to warm to room temperature before opening to prevent condensation of moisture.
-
Calculation: Determine the required volume of solvent to achieve a desired stock concentration (e.g., 10 mg/mL). Use a high-purity, anhydrous grade solvent (e.g., DMSO or ethanol).
-
Reconstitution: Add the calculated volume of solvent to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly until all the solid has completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid waste and prevent freeze-thaw cycles.
-
Storage: Store the aliquots in a labeled box at -80°C.
Protocol 2: Preparation of a Final Working Solution in Aqueous Buffer
This protocol must be performed immediately prior to adding the compound to your experimental system.
Caption: Recommended workflow for preparing working solutions.
References
- Cloprostenol (sodium salt) - Product Information. [Link: https://www.caymanchem.com/product/16760/cloprostenol-(sodium-salt)]
- CAT 628 - Cloprostenol Sodium - SAFETY DATA SHEET. [Link: https://www.lgcstandards.
- (+)-Cloprostenol (sodium salt) - Product Information. [Link: https://www.caymanchem.com/product/16766/(+)-cloprostenol-(sodium-salt)]
- C-PROST INJECTION | Abbey Labs. [Link: https://abbeylabs.com.au/wp-content/uploads/2023/08/C-PROST-INJECTION-SDS-24.08.2023.pdf]
- Stability of prostaglandin EI (PGEI) in aqueous solutions | Request PDF. ResearchGate. [Link: https://www.researchgate.net/publication/285536353_Stability_of_prostaglandin_EI_PGEI_in_aqueous_solutions]
- SYNCHSURE® (cloprostenol sodium), solution for injection - Boehringer Ingelheim. [Link: https://docs.boehringer-ingelheim.com/SYNCHSURE%20solution%20for%20injection_SDS_US_2023-06-14.pdf]
- Cloprostenol Formulation | Safety Data Sheet | Merck.com. [Link: https://www.merck.com/product/usa/pi_pdfs/sds/msds-002773-0000.pdf]
- What Are Some Common Biological Buffers Used In The Lab? Dalo Chem Life Sciences. [Link: https://dalochem.com/blogs/news/what-are-some-common-biological-buffers-used-in-the-lab]
- Technical Support Center: Troubleshooting Inconsistent Results in Prostaglandin D3 (PGD3) Experiments - Benchchem. [Link: https://www.benchchem.com/technical-center/troubleshooting-inconsistent-results-in-prostaglandin-d3-pgd3-experiments]
- The Role of Buffers in Biological and Chemical Experiments | MSE Supplies LLC. [Link: https://www.msesupplies.com/blogs/news/the-role-of-buffers-in-biological-and-chemical-experiments]
- The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals. [Link: https://www.hopaxfc.com/en/blog/the-9-best-biological-buffers-for-cell-culture]
- Stability of prostaglandin I2 in human blood. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/507106/]
- The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/3726155/]
- Best practices for handling Prostaglandin K1 in the lab - Benchchem. [Link: https://www.benchchem.com/technical-center/best-practices-for-handling-prostaglandin-k1-in-the-lab]
- MATERIAL SAFETY DATA SHEET SECTION 1. IDENTIFICATION OF SUBSTANCE AND CONTACT INFORMATION Cloprostenol Sodium Solutions - Covetrus. [Link: https://www.covetrus.com/sds/msds/SP000065.PDF]
- What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment - GoldBio. [Link: https://goldbio.com/articles/article/what-is-a-biological-buffer-and-how-to-choose-the-best-buffer-for-your-experiment]
- (+)-Cloprostenol (sodium salt) - Cayman Chemical. [Link: https://www.caymanchem.com/product/16766]
- Buffers | Calbiochem. [Link: https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=200903.358]
- Cloprostenol Sodium BP EP USP CAS 55028-72-3 Manufacturers and Suppliers. [Link: https://www.fengchengroup.com/pharmaceutical-api/cloprostenol-sodium-bp-ep-usp-cas-55028-72-3.html]
- Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/21282/]
- Stability of prostaglandin E 1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns | Request PDF. ResearchGate. [Link: https://www.researchgate.
- Determination of Prostaglandins (Carboprost, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, Sulprostone) by UHPLC-MS/MS in Toxicological Investigations. MDPI. [Link: https://www.mdpi.com/2297-8739/10/9/335]
- (+/-)-Cloprostenol sodium salt hydrate ≥98% (HPLC), powder | Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/sigma/c5856]
- Cloprostenol sodium improves reproductive performance of multiparous sows during lactation. Frontiers. [Link: https://www.frontiersin.org/articles/10.3389/fvets.2024.1332824/full]
- HPLC method for enantioselective analysis of cloprostenol. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/17646077/]
- Cloprostenol sodium|55028-72-3|MSDS - DC Chemicals. [Link: https://www.dcchemicals.com/msds/MSDS-DC8990.pdf]
- HPLC method for enantioselective analysis of cloprostenol. ResearchGate. [Link: https://www.researchgate.net/publication/6344555_HPLC_method_for_enantioselective_analysis_of_cloprostenol]
- Cloprostenol - Wikipedia. [Link: https://en.wikipedia.org/wiki/Cloprostenol]
- Analytical Techniques In Stability Testing - Separation Science. [Link: https://www.sepscience.com/information/analytical-techniques-in-stability-testing]
- Cloprostenol & R-cloprostenol (1) - EMA. [Link: https://www.ema.europa.eu/en/documents/mrl-report/cloprostenol-r-cloprostenol-summary-report-committee-veterinary-medicinal-products_en.pdf]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Cloprostenol - Wikipedia [en.wikipedia.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. goldbio.com [goldbio.com]
- 11. northamerica.covetrus.com [northamerica.covetrus.com]
- 12. msesupplies.com [msesupplies.com]
- 13. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 14. dalochem.com [dalochem.com]
Technical Support Center: Cloprostenol Sodium Solution Stability
Welcome to the technical support center for Cloprostenol sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on maintaining the stability of Cloprostenol sodium in solution. By understanding the principles of its degradation, you can ensure the accuracy, reproducibility, and validity of your experimental results.
Introduction to Cloprostenol Stability
Cloprostenol sodium, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent.[1] Like other prostaglandins, its chemical stability in solution is a critical factor that can be compromised by several environmental factors, primarily pH, light, temperature, and oxygen. Degradation can lead to a loss of biological activity and the formation of impurities, impacting experimental outcomes. This guide provides a comprehensive overview of the degradation pathways and practical troubleshooting steps to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid Cloprostenol sodium?
For long-term storage, solid Cloprostenol sodium should be stored at -20°C.[2][3] Under these conditions, the compound is stable for at least two years.[2]
Q2: How should I prepare a stock solution?
A stock solution can be prepared by dissolving solid Cloprostenol sodium in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[2][3] The solubility in these solvents is high, approximately 50 mg/mL.[2][3] For immediate use in biological experiments, further dilutions should be made into aqueous buffers or isotonic saline.[2]
Q3: How long can I store aqueous solutions of Cloprostenol sodium?
It is strongly recommended not to store aqueous solutions for more than one day.[2][3] Prostaglandins are susceptible to degradation in aqueous environments. Prepare fresh aqueous solutions for each experiment to ensure potency and purity.
Q4: What are the main factors that cause Cloprostenol sodium to degrade in solution?
The primary factors that contribute to the degradation of Cloprostenol sodium in solution are:
-
Adverse pH: Both acidic and basic conditions can catalyze hydrolysis.[4][5]
-
Light Exposure: Cloprostenol is photosensitive and can degrade upon exposure to UV and visible light.[6][7][8]
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation.[4][5][9][10]
-
Elevated Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[4]
Q5: What pH range is optimal for my Cloprostenol sodium solution?
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter and provides actionable solutions based on an understanding of the underlying chemical principles.
Issue 1: Loss of Potency or Inconsistent Results Over Time
-
Symptom: Your experiments yield weaker or more variable results than expected, especially when using a solution prepared earlier.
-
Probable Cause: This is a classic sign of chemical degradation. The most likely culprits are hydrolysis and oxidation, especially if the aqueous solution was stored for more than a few hours.
-
Underlying Mechanism: Prostaglandins in aqueous solution are susceptible to degradation. The carboxylic acid side chain can undergo β-oxidation, a known metabolic pathway that can also occur chemically over time.[2][12] Furthermore, the complex structure with multiple hydroxyl groups and double bonds is a target for oxidative attack.[5][9][10]
-
Solution Workflow:
Workflow for addressing inconsistent results.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Symptom: When analyzing your Cloprostenol solution via HPLC, you observe new peaks that were not present in the standard.
-
Probable Cause: These new peaks are likely degradation products. The specific conditions under which your solution was handled will determine the nature of these degradants.
-
Causality and Identification:
-
Acid/Base Stress: If the solution was exposed to low or high pH, you might be observing products of hydrolysis or other pH-catalyzed reactions.
-
Light Exposure: If the solution was not protected from light, the new peaks are likely photodegradation products.[5] The energy from UV or even visible light can induce complex reactions, including isomerization and oxidation.[13]
-
Oxidative Stress: Exposure to air (oxygen) can lead to oxidative degradants. This is often exacerbated by the presence of trace metal ions, which can catalyze oxidation.[5]
-
-
Troubleshooting & Prevention:
| Stressor | Potential Degradation Pathway | Preventative Action |
| pH (<5 or >8) | Acid/Base catalyzed hydrolysis and rearrangement. | Maintain solution pH between 6.0 and 7.0 using a suitable buffer (e.g., phosphate buffer). |
| Light (UV/Visible) | Photo-oxidation, isomerization, photolysis. | Work in a dimly lit area. Use amber vials or wrap containers in aluminum foil. Store solutions in the dark.[5] |
| Oxygen/Oxidants | Free-radical mediated autoxidation.[9][10] | Purge solvents with an inert gas (N₂ or Argon) before preparing solutions. Consider adding an antioxidant like BHT or α-tocopherol to organic stock solutions for long-term studies.[2][7] |
| Heat (>30°C) | Increased rate of all degradation reactions. | Prepare and handle solutions at controlled room temperature or on ice. Store as recommended (-20°C for stock, 2-8°C for short-term aqueous use if absolutely necessary).[4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Cloprostenol Sodium Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO with measures to minimize oxidative degradation.
-
Materials:
-
Cloprostenol sodium (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vial with a PTFE-lined screw cap.
-
-
Procedure:
-
Allow the vial of solid Cloprostenol sodium to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Cloprostenol sodium in a sterile, clean weighing boat.
-
Transfer the solid to the amber glass vial.
-
Place the vial in a desiccator or glove box with an inert atmosphere.
-
Using a pipette, add the required volume of anhydrous DMSO that has been previously purged with inert gas for 15-20 minutes.
-
Seal the vial tightly with the cap.
-
Vortex gently until the solid is completely dissolved.
-
For storage, flush the headspace of the vial with inert gas before sealing.
-
Store the stock solution at -20°C.
-
Protocol 2: Stability-Indicating HPLC Method for Cloprostenol Sodium
This method is designed to separate the parent Cloprostenol peak from potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 20mM Sodium Dihydrogenphosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 33:67 (v/v) ratio.[4][7][10]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: UV detection at 210 nm or 274 nm.[4][6][7][10] The lower wavelength (210 nm) offers higher sensitivity, while 274 nm can be more selective if interferences are present.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dilute the Cloprostenol sodium solution (from your experiment or stock) with the mobile phase to a final concentration of approximately 20-50 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter (PTFE or other compatible material) before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main Cloprostenol peak compared to a freshly prepared standard.
HPLC analysis workflow for stability testing.
-
References
-
Covetrus. Cloprostenol Sodium Solutions - Material Safety Data Sheet. [Link]
-
European Medicines Agency. Cloprostenol & R-cloprostenol. [Link]
-
Cuzzocrea, S., et al. (2020). Protective Effect of Antioxidants in Nitric Oxide/COX-2 Interaction during Inflammatory Pain: The Role of Nitration. Antioxidants, 9(12), 1286. [Link]
-
Kalíková, K., et al. (2008). HPLC method for enantioselective analysis of cloprostenol. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 892-897. [Link]
-
Waterman, K. C., & Adami, R. C. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal, 285, 317-320. [Link]
-
Stefánsson, E., et al. (2022). Aqueous Prostaglandin Eye Drop Formulations. Pharmaceutics, 14(10), 2142. [Link]
-
IIP Series. EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. [Link]
-
Pignitter, M., & Somoza, V. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 305. [Link]
-
Bourne, G. R., et al. (1980). The metabolic fate of the synthetic prostaglandin cloprostenol ('Estrumate') in the cow: use of ion cluster techniques to facilitate metabolite identification. Biomedical Mass Spectrometry, 7(5), 226-230. [Link]
-
Montanari, S., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 13(10), 1632. [Link]
-
Wikipedia. Cloprostenol. [Link]
-
Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Int. J. Pharm. Sci. Rev. Res., 26(2), 242-250. [Link]
-
Polonini, H., et al. (2014). Strategies to decrease oxidative stress biomarker levels in human medical conditions: A meta-analysis on 8-iso-prostaglandin F2α. Free Radical Biology and Medicine, 74, 241-252. [Link]
-
Ducros, V., et al. (1993). [Antioxidants, prostaglandins and prematurity]. Annales de biologie clinique, 51(3), 159-164. [Link]
-
Candelario-Jalil, E., et al. (2007). Resveratrol potently reduces prostaglandin E2 production and free radical formation in lipopolysaccharide-activated primary rat microglia. Journal of Neuroinflammation, 4, 25. [Link]
-
Kwiecien, S., et al. (2018). Effect of Topical Prostaglandin F2α Analogs on Selected Oxidative Stress Parameters in the Tear Film. Journal of Clinical Medicine, 7(12), 523. [Link]
-
Baertschi, S. W., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 42(11), 34-39. [Link]
-
Agrafiotou, E., et al. (2012). Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. Analytical and Bioanalytical Chemistry, 403(8), 2347-2356. [Link]
-
Griend, J. V., & Schöneich, C. (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. Journal of Pharmaceutical Sciences, 112(4), 931-940. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies to decrease oxidative stress biomarker levels in human medical conditions: A meta-analysis on 8-iso-prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. pharmtech.com [pharmtech.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ajpsonline.com [ajpsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Impact of Animal Health Status on Cloprostenol Sodium Efficacy
Introduction
Cloprostenol sodium, a synthetic analogue of prostaglandin F2α (PGF2α), is a cornerstone of reproductive management in livestock and companion animals.[1][2][3] Its primary function is to induce luteolysis, the regression of the corpus luteum, thereby controlling the estrous cycle.[1][2][4][5] This allows for synchronized breeding programs, treatment of uterine pathologies, and termination of unwanted pregnancies.[1][2][3] However, the successful application of Cloprostenol sodium is not merely a matter of correct dosage and timing; the health status of the animal plays a pivotal role in determining its efficacy.
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of how an animal's physiological and pathological state can influence the outcomes of Cloprostenol sodium administration. Here, we address common troubleshooting scenarios and frequently asked questions, providing in-depth scientific explanations and actionable protocols to optimize your experimental and clinical results.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of action for Cloprostenol sodium?
Cloprostenol sodium is a potent luteolytic agent that mimics the action of endogenous PGF2α.[2][5] It binds to prostaglandin F2α receptors on the luteal cells of the corpus luteum (CL). This binding initiates a cascade of intracellular events leading to the rapid regression of the CL, both functionally and morphologically.[4] The primary consequence of luteolysis is a sharp decline in progesterone production.[6] Progesterone is the hormone responsible for maintaining pregnancy and suppressing the return to estrus. Once progesterone levels fall below a certain threshold, the animal will typically return to estrus within 2 to 4 days, followed by normal ovulation.[7]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. interchemie.com [interchemie.com]
- 5. Cloprostenol - Wikipedia [en.wikipedia.org]
- 6. Effects of Cloprostenol administration on neutral lipid and prostaglandin F metabolism by porcine luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avet.health [avet.health]
Validation & Comparative
A Comparative Guide to Cloprostenol Sodium and Dinoprost Tromethamine in Bovine Reproduction
This guide provides an in-depth, objective comparison of two prostaglandin F2α (PGF2α) analogs, Cloprostenol sodium and Dinoprost tromethamine, for their efficacy in bovine reproductive management. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the functional differences and practical applications of these critical veterinary drugs.
Introduction: The Role of PGF2α in Bovine Reproductive Control
Prostaglandin F2α is a luteolytic hormone, meaning it induces the regression of the corpus luteum (CL). This action is fundamental to controlling the bovine estrous cycle. In the absence of pregnancy, the uterus releases PGF2α to terminate the luteal phase, allowing a new follicular phase to begin. Pharmaceutical-grade PGF2α analogs are widely used in cattle for estrus synchronization, treatment of reproductive disorders like pyometra, and induction of parturition.[1][2]
The two most common PGF2α products used in cattle are:
-
Dinoprost tromethamine: A tromethamine salt of the naturally occurring PGF2α.
-
Cloprostenol sodium: A synthetic analog of PGF2α.
While both compounds aim to achieve the same physiological outcome—luteolysis—their chemical differences can lead to variations in potency, metabolic stability, and ultimately, clinical efficacy. This guide will explore these differences through the lens of published experimental data.
Mechanism of Action: From Receptor Binding to Luteolysis
Both Dinoprost and Cloprostenol exert their effects by binding to the prostaglandin F2 receptor (FP receptor), a G-protein coupled receptor located on the surface of luteal cells in the bovine ovary.
The binding of PGF2α or its analogs to the FP receptor initiates a signaling cascade that culminates in the death of luteal cells and a sharp decline in progesterone production. While the overarching pathway is the same, subtle differences in receptor affinity and downstream effects may exist. Cloprostenol is often considered a more potent luteolytic agent than dinoprost, as a much smaller dose (e.g., 500 µg of cloprostenol vs. 25 mg of dinoprost) is required to induce luteolysis.[1][3] This is partly because its synthetic structure makes it more resistant to rapid metabolism by enzymes like 15-hydroxydehydrogenase.[4]
Some studies suggest that this difference in potency can translate to a more rapid decrease in progesterone concentrations. A faster decline in progesterone may lead to a more robust LH surge and potentially greater concentrations of estradiol, which is crucial for expressing estrus behavior and preparing the uterus for pregnancy.[1][5]
Comparative Efficacy: Analysis of Experimental Data
The ultimate measure of a PGF2α analog's utility is its performance in the field. Numerous studies have compared Cloprostenol and Dinoprost across various applications, with results that are sometimes conflicting but often point towards subtle, situation-dependent advantages for one over the other.
Luteolysis and Estrus Synchronization
Successful estrus synchronization hinges on achieving complete luteolysis. Several studies have found that Dinoprost may result in a higher rate of luteal regression compared to Cloprostenol in timed-AI protocols like Ovsynch.[6] In one study, dinoprost increased luteal regression from 86.6% to 91.3% compared to cloprostenol in cows on an Ovsynch protocol.[6] Another experiment showed dinoprost increased luteolysis from 69.1% to 78.5% in a resynchronization program.[6]
However, other research suggests that Cloprostenol may lead to better expression of estrus. This could be due to a more rapid decline in progesterone, leading to higher estradiol concentrations.[1][5] One large-scale study involving over 4,500 cows found that Cloprostenol increased estrus detection rates in first-parity cows compared to Dinoprost (42.4% vs. 34.0%).[5][7]
Conception and Pregnancy Rates
Despite differences in luteolysis and estrus expression, many studies report no significant difference in the resulting pregnancy or conception rates.
Conversely, the study that showed higher estrus detection with Cloprostenol also reported a modest but statistically significant increase in the overall pregnancy rate (14.4% for Cloprostenol vs. 12.2% for Dinoprost).[5][7] This effect was particularly pronounced in first-parity cows.[5][7]
The active isomer, d-cloprostenol, has been shown in some studies to induce a greater decrease in serum progesterone and result in higher pregnancy rates compared to both standard cloprostenol and dinoprost.[1][2]
| Parameter | Cloprostenol sodium | Dinoprost tromethamine | Source(s) |
| Luteal Regression (Ovsynch) | 86.6% | 91.3% | [6] |
| Luteal Regression (Resynch) | 69.1% | 78.5% | [6] |
| Estrus Detection Rate (Overall) | 59.4% | 57.6% | [8][9] |
| Estrus Detection (1st Parity Cows) | 42.4% | 34.0% | [5][7] |
| Conception Rate (Unobserved Estrus) | 65.2% | 66.2% | [8][9] |
| Conception Rate (Timed AI) | 38.3% (Days 3-4 post-tx) | 34.4% (Days 3-4 post-tx) | [5][7] |
| Pregnancy Rate (Ovsynch) | 36.7% | 37.8% | [6] |
| Pregnancy Rate (Overall) | 14.4% | 12.2% | [5][7] |
Note: Efficacy data can vary significantly based on study design, herd management, cow parity, and synchronization protocol used.
Experimental Protocol: A Framework for Comparative Efficacy Trials
To ensure trustworthiness and provide actionable insights, this section outlines a robust, self-validating protocol for comparing the efficacy of Cloprostenol sodium and Dinoprost tromethamine in a dairy herd using a timed artificial insemination (TAI) protocol.
Objective: To compare the luteolytic efficacy and subsequent pregnancy rate of Cloprostenol sodium versus Dinoprost tromethamine within an Ovsynch TAI protocol.
Methodology:
-
Animal Selection:
-
Enroll a minimum of 1000 lactating dairy cows, balanced for parity and days in milk.
-
Ensure all cows are healthy, have a body condition score between 2.75 and 3.5, and are free from uterine pathology (confirmed via ultrasonography). Causality: A large, homogenous group minimizes confounding variables and provides statistical power.
-
-
Synchronization Protocol (Ovsynch):
-
Day 0: Administer a GnRH injection to all cows to synchronize follicular wave emergence.
-
Day 7: Randomly assign cows to one of two treatment groups. Collect a blood sample for baseline progesterone analysis.
-
Group A (Cloprostenol): Administer 500 µg of Cloprostenol sodium via intramuscular (IM) injection.
-
Group B (Dinoprost): Administer 25 mg of Dinoprost tromethamine via IM injection.
-
-
Day 9 (56 hours post-PGF2α): Administer a second GnRH injection to all cows to induce ovulation. Collect a second blood sample. Causality: This timing is critical for the Ovsynch protocol to ensure a properly matured follicle is ready for ovulation.
-
Day 10 (16-20 hours post-GnRH #2): Perform TAI on all cows using semen from a single, high-fertility sire.
-
-
Data Collection & Endpoints:
-
Luteolysis Assessment: Analyze progesterone concentrations from blood samples taken on Day 7 and Day 9. Complete luteolysis is defined as a progesterone level <1 ng/mL on Day 9. Self-Validation: This provides a direct, quantitative measure of the drug's primary biological effect.
-
Pregnancy Diagnosis: Perform pregnancy diagnosis via transrectal ultrasonography at Day 32 and confirm at Day 60 post-TAI to account for early embryonic loss.
-
-
Statistical Analysis:
-
Use a Chi-square test to compare the percentage of cows with complete luteolysis and pregnancy rates between Group A and Group B.
-
Employ logistic regression to model the odds of pregnancy, including treatment group, parity, body condition score, and progesterone levels as variables.
-
Conclusion and Practical Considerations
The choice between Cloprostenol sodium and Dinoprost tromethamine is not always straightforward, as experimental data reveals a nuanced picture rather than the clear superiority of one product in all scenarios.
-
Dinoprost tromethamine may offer a slight advantage in achieving complete luteolysis in timed-AI protocols, which is a critical factor for success.[6]
-
Cloprostenol sodium may result in better estrus expression, particularly in younger cows, and has been linked to slightly higher pregnancy rates in large-scale studies where cows are inseminated based on detected heat.[5][7]
Ultimately, the decision may depend on the specific reproductive management strategy of a herd. For strict timed-AI programs where achieving luteolysis in every animal is paramount, Dinoprost may be preferred. In programs that combine timed-AI with estrus detection, the potentially enhanced estrus expression from Cloprostenol could be beneficial. Further research into the efficacy of the stereospecific d-cloprostenol is also warranted, as it shows promise for improving luteolytic response and fertility outcomes.[1][2]
References
- Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost. (n.d.). PubMed.
- Effect of single treatment with cloprostenol or dinoprost on estrus and reproductive performance in anestrous dairy cows after service. (n.d.). Medycyna Weterynaryjna.
- Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. (2012). Theriogenology.
- Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. (2012). PubMed.
- Effects of cloprostenol sodium at final prostaglandin F2a of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. (n.d.). Merck Animal Health.
- Effect of Dinoprost Tromethamine, Cloprostenol and d-Cloprostenol on Progesterone Concentration and Pregnancy in Dairy Cattle. (n.d.). IOSR Journal of Agriculture and Veterinary Science.
- Effect of Dinoprost Tromethamine, Cloprostenol and d-Cloprostenol on Progesterone Concentration and Pregnancy in Dairy Cattle. (2023). ResearchGate.
- Dinoprost Versus Cloprostenol: Does Route of Injection Modulate theirEfficacy in Dairy Cattle? (n.d.). Clinique Vétérinaire Coaticook.
- Effect of single treatment with cloprostenol or dinoprost on estrus and reproductive performance in anestrous dairy cows after service. (2014). PubMed.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 4. vetcoaticook.ca [vetcoaticook.ca]
- 5. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 6. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. Effect of single treatment with cloprostenol or dinoprost on estrus and reproductive performance in anestrous dairy cows after service - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Cloprostenol vs. DL-Cloprostenol: A Comparative Guide for Estrus Synchronization
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of D-cloprostenol and DL-cloprostenol, two synthetic prostaglandin F2α (PGF2α) analogs pivotal in veterinary reproductive management. We will dissect their pharmacological nuances, compare their efficacy in estrus synchronization protocols with supporting experimental data, and offer practical guidance for their application in research and clinical settings.
The Crucial Distinction: Stereochemistry and Biological Activity
Cloprostenol, a synthetic analog of PGF2α, is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: the dextrorotatory (D) and levorotatory (L) forms.[1] The commercially available products are either the pure, biologically active dextrorotatory isomer, D-cloprostenol , or the racemic mixture, DL-cloprostenol , which contains both D and L isomers in equal parts.
The critical takeaway is that the luteolytic activity—the ability to regress the corpus luteum (CL) and thus synchronize the estrous cycle—resides almost exclusively in the D-isomer.[2] The L-isomer is considered to have no significant luteolytic effect and may even hinder the action of the D-isomer at the receptor level.[1] This fundamental difference in composition dictates the potency, dosage, and ultimately the comparative efficacy of the two products.
Mechanism of Action: Targeted Luteolysis
Both D-cloprostenol and DL-cloprostenol function by mimicking the action of endogenous PGF2α.[3] They bind to prostaglandin F2α receptors (FP receptors) on the luteal cells of the corpus luteum.[4][5] This binding initiates a signaling cascade that leads to the functional and structural regression of the CL, a process known as luteolysis.[3][6] The resulting sharp decline in progesterone production removes the hormonal block on the hypothalamus and pituitary gland, allowing for the release of gonadotropin-releasing hormone (GnRH) and subsequently follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This hormonal cascade culminates in follicular development, estrus (heat), and ovulation.[7]
Caption: Mechanism of action for Cloprostenol-induced luteolysis.
Head-to-Head Comparison: Potency, Efficacy, and Dosage
The primary difference between D-cloprostenol and DL-cloprostenol lies in their potency, which is a direct consequence of their composition.
Receptor Binding and Potency
-
D-cloprostenol: As the isolated, biologically active enantiomer, D-cloprostenol exhibits a much higher binding affinity for the PGF2α receptor.[8] In vitro studies on bovine corpus luteum cell membranes have shown that D-cloprostenol is equipotent to natural PGF2α and approximately 150 times more potent than DL-cloprostenol in inhibiting the binding of labeled PGF2α.[4] This high affinity translates to greater biological potency, with some studies suggesting the D-isomer is at least four times more powerful than the racemic mixture.[1][9]
-
DL-cloprostenol: Being a 50:50 mixture, half of its composition (the L-isomer) does not contribute to the desired luteolytic effect. This effectively dilutes the concentration of the active compound, leading to a lower overall potency compared to the pure D-isomer formulation.
Dosage and Efficacy
The higher potency of D-cloprostenol allows for a significantly lower effective dose. This is a key consideration in both clinical practice and research protocols.
| Parameter | D-Cloprostenol | DL-Cloprostenol | Rationale & Supporting Data |
| Typical Bovine Dose | 150 µg (0.150 mg) | 500 µg (0.5 mg) | The D-cloprostenol dose is approximately one-third of the DL-cloprostenol dose, reflecting its higher potency.[2] |
| Luteolytic Efficacy | High | Standard | Studies have shown that D-cloprostenol leads to a more rapid and significant decrease in serum progesterone levels compared to DL-cloprostenol.[9] In one study, the rate of decline in progesterone was significantly higher in the D-cloprostenol group.[9] |
| Pregnancy Rates | Often comparable or slightly higher | Standard | While some studies show no significant difference in pregnancy rates in well-managed synchronization protocols[10][11], others report a tendency for higher pregnancy rates with D-cloprostenol, potentially due to a more robust luteolysis.[9] One study reported pregnancy rates of 40% for D-cloprostenol vs. 30% for DL-cloprostenol.[9] |
| Side Effects | Potentially lower risk | Higher risk | The higher dosage required for DL-cloprostenol may lead to more pronounced side effects due to its action on other tissues like the intestines and vascular system.[1] |
Experimental Protocol: Ovsynch Synchronization
The Ovsynch protocol is a widely used timed artificial insemination (TAI) protocol in cattle. The substitution of DL-cloprostenol with D-cloprostenol is straightforward, requiring only a dose adjustment.
Standard Ovsynch-56 Protocol
This protocol is designed to synchronize ovulation, allowing for TAI at a predetermined time without the need for estrus detection.
Caption: Standard Ovsynch-56 Timed AI Protocol Workflow.
Step-by-Step Methodology & Causality
-
Day 0: First GnRH Injection (G1)
-
Protocol: Administer a standard dose of Gonadotropin-Releasing Hormone (GnRH).
-
Causality: The G1 injection causes a surge of Luteinizing Hormone (LH), which will either ovulate a mature dominant follicle or luteinize a developing follicle. This action initiates a new follicular wave in the majority of treated animals, thereby synchronizing the initial stage of follicular development.
-
-
Day 7: Prostaglandin F2α Injection
-
Protocol: Administer either:
-
Causality: This injection is the core of the synchronization. It induces luteolysis of the corpus luteum that is present (either the original CL or one formed after the G1 injection). The resulting drop in progesterone allows the newly synchronized dominant follicle to continue its maturation towards ovulation.
-
-
Day 9 (56 hours after PGF2α): Second GnRH Injection (G2)
-
Protocol: Administer a second standard dose of GnRH.
-
Causality: The G2 injection induces a predictable LH surge, which triggers the final maturation and ovulation of the mature dominant follicle. The timing is critical to ensure ovulation occurs within a narrow window.
-
-
Day 10 (16-20 hours after G2): Timed Artificial Insemination (TAI)
-
Protocol: Perform artificial insemination.
-
Causality: The TAI is timed to coincide with the predicted time of ovulation, maximizing the probability of fertilization. More advanced protocols like Double Ovsynch may be employed to further improve conception rates by better pre-synchronizing the follicular waves.[13]
-
Conclusion and Recommendations for Professionals
The choice between D-cloprostenol and DL-cloprostenol is a decision between a refined, higher-potency compound and a traditional racemic mixture.
-
For Efficacy and Precision: The evidence strongly suggests that D-cloprostenol offers superior pharmacological properties. Its higher potency and receptor affinity allow for a lower, more precise dosage, which can lead to a more robust and reliable luteolytic response.[4][9] This precision is paramount in research settings where minimizing variables is crucial.
-
For Routine Application: While some field studies show comparable pregnancy outcomes under specific management protocols[10], the potential for a more complete luteolysis and a higher pregnancy rate with D-cloprostenol makes it a compelling choice.[9]
-
Economic Considerations: While the per-unit cost of D-cloprostenol may be different from DL-cloprostenol, a full economic analysis should consider the reduced dosage required. The cost per effective dose, coupled with any potential improvements in reproductive efficiency and reduced side effects, should guide the decision-making process.
References
-
Re, L., et al. (1994). Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes. Journal of Veterinary Pharmacology and Therapeutics, 17(6), 455-458. [Link]
-
ResearchGate. (n.d.). Specific binding of dl‐cloprostenol and d‐cloprostenol to PG F2α receptors in bovine corpus luteum and myometrial cell membranes. Request PDF. [Link]
-
Saini, G., et al. (2021). Comparative Efficacy of D-Cloprostenol and DL-Cloprostenol on Cervical Dilatation after Detorsion in Buffaloes. The Indian Journal of Animal Reproduction, 42(2), 48–50. [Link]
-
De Rensis, F., et al. (2013). The effect of dose and type of cloprostenol on the luteolytic response of dairy cattle during the Ovsynch protocol under different oestrous cycle and physiological characteristics. Reproduction in Domestic Animals, 48(5), 874-880. [Link]
-
Montaser, A., & El-Desouky, A. (2016). Effect of Dinoprost Tromethamine, Cloprostenol and d-Cloprostenol on Progesterone Concentration and Pregnancy in Dairy Cattle. IOSR Journal of Agriculture and Veterinary Science, 9(11), 58-62. [Link]
-
Yıldız, S., et al. (2017). Effect of Different Forms of Prostaglandin F2a Analogues Administration on Hormonal Profile, Prostaglandin F2a Binding Rate. Kafkas Universitesi Veteriner Fakultesi Dergisi. [Link]
-
Wikipedia. (n.d.). Cloprostenol. [Link]
-
Frontiers. (2024). Cloprostenol sodium improves reproductive performance of multiparous sows during lactation. Frontiers in Veterinary Science. [Link]
-
Foulds, L. M., et al. (1982). The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro. British Journal of Pharmacology, 76(4), 599-605. [Link]
-
GOV.UK. (2024). Annex III Labelling and Package Leaflet. [Link]
-
GOV.UK. (2024). Summary of Product Characteristics. [Link]
-
OUCI. (n.d.). Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. [Link]
-
ResearchGate. (2023). (PDF) Comparative Efficacy of D-Cloprostenol and DL-Cloprostenol on Cervical Dilatation after Detorsion in Buffaloes. [Link]
-
European Medicines Agency. (n.d.). Cloprostenol & R-cloprostenol. [Link]
-
Webley, G. E., et al. (1991). Comparison of the luteolytic action of gonadotrophin-releasing hormone antagonist and cloprostenol, and the ability of human chorionic gonadotrophin and melatonin to override their luteolytic effects in the marmoset monkey. Journal of Endocrinology, 128(1), 121-129. [Link]
-
Seguin, B. E., et al. (1995). Evaluation of the effects of route of administration of cloprostenol on synchronization of estrus in diestrous dairy cattle. Journal of the American Veterinary Medical Association, 207(2), 214-216. [Link]
-
Mann, G. E., et al. (1994). Effects of luteolytic doses of prostaglandin F2 alpha and cloprostenol on concentrations of progesterone, luteinizing hormone, follicle-stimulating hormone, glucose, insulin, growth hormone, thyroxine, prolactin and cortisol in jugular plasma of lactating dairy cows. The British Veterinary Journal, 150(6), 569-583. [Link]
- Google Patents. (2017).
-
Zahmel, J., et al. (2021). Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids. Biology of Reproduction, 105(1), 137-147. [Link]
-
National Institutes of Health. (n.d.). Comparative Evaluation of Ovsynch and Double Ovsynch Protocols with Single and Double Insemination in Holstein Dairy Cows: Reproductive Performance and Cost Analysis. [Link]
-
Vassaux, G., et al. (1992). Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium. Biochemical and Biophysical Research Communications, 184(3), 1303-1309. [Link]
-
Taylor & Francis Online. (n.d.). The effect of various administration routs of D-cloprostenol at the time of artificial insemination on conception rate in dairy cattle. [Link]
-
bioRxiv. (n.d.). Optimization of the prostaglandin F2α receptor for structural biology. [Link]
-
Taylor & Francis Online. (n.d.). Full article: The effect of various administration routs of D-cloprostenol at the time of artificial insemination on conception rate in dairy cattle. [Link]
-
CORE. (2005). Comparison between Cloprostenol-induced and Spontaneous Oestrus Fertility in Dairy Cows. [Link]
Sources
- 1. journals.acspublisher.com [journals.acspublisher.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Cloprostenol - Wikipedia [en.wikipedia.org]
- 4. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. The effect of dose and type of cloprostenol on the luteolytic response of dairy cattle during the Ovsynch protocol under different oestrous cycle and physiological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 13. Comparative Evaluation of Ovsynch and Double Ovsynch Protocols with Single and Double Insemination in Holstein Dairy Cows: Reproductive Performance and Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cloprostenol and Luprostiol for Luteolysis in Mares: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of two synthetic prostaglandin F2α (PGF2α) analogues, Cloprostenol and Luprostiol, for their application in equine reproductive management. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a comprehensive understanding of their respective mechanisms, efficacy, and physiological impact in mares.
Introduction: The Role of PGF2α Analogues in Equine Reproduction
The manipulation of the equine estrous cycle is a cornerstone of modern breeding management. Prostaglandin F2α and its synthetic analogues are pivotal in this context, primarily for their potent luteolytic properties.[1] By inducing the regression of the corpus luteum (CL), these compounds effectively shorten the diestrus phase, allowing for the controlled timing of estrus and ovulation.[2] This is critical for optimizing breeding schedules, facilitating artificial insemination, and enabling advanced reproductive technologies.
Cloprostenol and Luprostiol are two widely utilized synthetic PGF2α analogues in equine practice.[3] While both effectively induce luteolysis, subtle but significant differences in their chemical structure, pharmacokinetic profiles, and physiological responses warrant a detailed comparative examination. This guide aims to provide a critical evaluation of these two compounds, supported by experimental data, to inform both clinical application and future research endeavors.
Molecular Structure and Mechanism of Action
Both Cloprostenol and Luprostiol are structurally related to the naturally occurring PGF2α, but with modifications designed to enhance their potency and metabolic stability.
Cloprostenol is a synthetic analogue of PGF2α.[1] Its chemical structure is (5Z)-7-{(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-Chlorophenoxy)-3-hydroxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl}-5-heptenoic acid.
Luprostiol is also a synthetic PGF2α analogue. Its chemical structure is 7-[2-[[3-(3-chlorophenoxy)-2-hydroxypropyl]thio]-3,5- dihydroxycyclopentyl]-5-heptenoic acid.
The mechanism of action for both compounds involves binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor located on the luteal cells of the corpus luteum. This binding initiates a signaling cascade that leads to a rapid decrease in progesterone production and the structural regression of the CL.
Comparative Efficacy in Mares
Both Cloprostenol and Luprostiol are highly effective in inducing luteolysis in mares when administered during the mid-luteal phase (approximately 5-14 days post-ovulation). A key study directly comparing the two found that both reliably induce luteolysis.[4] However, there is some evidence to suggest that Luprostiol may be more effective in estrus synchronization programs.[3]
A study evaluating the combination of these PGF2α analogues with human chorionic gonadotropin (hCG) for synchronization of estrus and ovulation found that while both were effective, the interval from induction of luteolysis to ovulation was more consistent with Luprostiol.[5] This suggests that Luprostiol may offer a tighter window of ovulation, which is advantageous for timed artificial insemination protocols.
Table 1: Comparative Efficacy Data
| Parameter | Cloprostenol | Luprostiol | Reference |
| Time to Estrus | 2-4 days | 2-4 days | [2] |
| Time to Ovulation | 7-12 days | 7-12 days | [6] |
| Synchronization with hCG | Effective | More consistent ovulation timing | [5] |
Pharmacokinetic Profiles
Understanding the pharmacokinetic profiles of these drugs is crucial for optimizing dosing regimens and predicting their physiological effects.
Luprostiol: Following intramuscular administration in mares, Luprostiol is rapidly absorbed. While specific data for mares is limited, studies in other species indicate a rapid onset of action.
Cloprostenol: Similar to Luprostiol, Cloprostenol is rapidly absorbed after intramuscular injection. Pharmacokinetic data in mares is not as extensively published as in cattle, but its rapid luteolytic effect suggests a swift onset of action.[7] A study comparing PGF2α clearance in mares and heifers found that the metabolic clearance of PGF2α is slower in mares, which may contribute to their higher sensitivity to this hormone.[8]
Comparative Side Effect Profiles
While generally considered safe, the administration of PGF2α analogues in mares can be associated with transient side effects.
Commonly reported side effects for both drugs include:
-
Sweating
-
Increased heart and respiratory rates
-
Mild colic or abdominal discomfort
-
Watery diarrhea[9]
A direct comparative study revealed that while both drugs can induce a physiological stress response, as measured by salivary cortisol levels, Luprostiol elicited a more pronounced cortisol increase compared to d-Cloprostenol.[4] However, neither drug was associated with significant clinical side effects in that study.
Table 2: Comparative Side Effect Data (from Kuhl et al., 2016)
| Parameter | Control (Saline) | Cloprostenol (22.5 µg) | Luprostiol (3.75 mg) | Reference |
| Salivary Cortisol (ng/mL) - Pre-injection | 1.3 ± 0.2 | 1.4 ± 0.3 | 1.4 ± 0.3 | [4] |
| Salivary Cortisol (ng/mL) - 60 min post-injection | 1.0 ± 0.3 | 4.2 ± 0.7 | 8.0 ± 1.4 | [4] |
Experimental Protocols
To ensure the integrity and reproducibility of comparative studies, standardized experimental protocols are essential. The following outlines a robust crossover design for evaluating the luteolytic efficacy and physiological responses to Cloprostenol and Luprostiol in mares.
Crossover Experimental Design
A crossover design is highly effective for comparing treatments within the same individuals, thereby reducing inter-animal variability.
Step-by-Step Protocol for Assessing Luteolytic Efficacy
-
Animal Selection: Select a cohort of healthy, cycling mares with a known history of normal estrous cycles.
-
Estrous Cycle Monitoring: Monitor the mares daily via transrectal ultrasonography to track follicular development and detect ovulation.
-
Treatment Administration: On day 8 post-ovulation, administer the assigned treatment (Cloprostenol, Luprostiol, or saline control) via intramuscular injection.
-
Blood Sampling: Collect jugular venous blood samples immediately before treatment and at regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-treatment for progesterone analysis.
-
Progesterone Assay: Analyze plasma progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). Luteolysis is confirmed by a significant decline in progesterone to baseline levels (typically <1 ng/mL).
-
Ultrasonographic Monitoring: Continue daily transrectal ultrasonography to monitor the regression of the corpus luteum and the development of new follicles.
-
Behavioral Observation: Observe mares for signs of estrus (e.g., receptivity to a stallion).
-
Data Analysis: Analyze progesterone profiles, time to estrus, and time to ovulation for each treatment group using appropriate statistical methods (e.g., repeated measures ANOVA).
Conclusion and Future Directions
Both Cloprostenol and Luprostiol are effective luteolytic agents in mares, providing valuable tools for reproductive management. While their overall efficacy in inducing luteolysis is comparable, Luprostiol may offer advantages in terms of the predictability of ovulation, a critical factor for successful timed insemination. The observed difference in the physiological stress response, with Luprostiol eliciting a greater cortisol release, warrants further investigation to understand its clinical implications.
Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of both drugs specifically in the equine species. Head-to-head clinical trials with larger cohorts of mares are needed to definitively compare their effects on fertility outcomes under various management systems. A deeper understanding of the molecular mechanisms underlying the subtle differences between these two PGF2α analogues will pave the way for the development of next-generation luteolytic agents with enhanced efficacy and safety profiles.
References
-
Kuhl, J., Nagel, C., Ille, N., Aurich, J. E., & Aurich, C. (2016). The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response. Animal Reproduction Science, 168, 92-99. [Link]
-
Mad Barn. (2023). Estrus Manipulation in Horses: Managing the Mare's Reproductive Cycle. [Link]
-
MSD Veterinary Manual. Hormonal Control of Estrus in Horses. [Link]
-
Kuhl, J., Nagel, C., Ille, N., Aurich, J. E., & Aurich, C. (2016). The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response. Animal Reproduction Science, 168, 92-99. [Link]
-
Vetlexicon. Cloprostenol sodium in Horses (Equis). [Link]
-
Veterian Key. (2016). Estrous Synchronization. [Link]
-
Kuhl, J., Aurich, J., & Aurich, C. (2017). Effects of the Prostaglandin F2α Analogues Cloprostenol and Luprostiol in Combination With hCG on Synchronization of Estrus and Ovulation in Mares. Journal of Equine Veterinary Science, 57, 67-70. [Link]
-
Ankara Üniversitesi. Synchronization Methods in Mares. [Link]
-
MSD Veterinary Manual. Hormonal Control of Estrus in Horses. [Link]
-
Shrestha, H. K., da Cunha, A. P., & Pinto, C. R. F. (2012). Plasma Clearance and Half-Life of Prostaglandin F2alpha: A Comparison Between Mares and Heifers. Journal of Equine Veterinary Science, 32(8), 489-494. [Link]
-
Scilit. Effects of the Prostaglandin F2α Analogues Cloprostenol and Luprostiol in Combination With hCG on Synchronization of Estrus and Ovulation in Mares. [Link]
-
Wikipedia. Cloprostenol. [Link]
-
European Medicines Agency. (2005). Cloprostenol & R-cloprostenol (1). [Link]
-
Avet Health. Cloprostenol Injection for Cattle & Horses. [Link]
-
Cuervo-Arango, J., & Newcombe, J. R. (2010). Cloprostenol in equine reproductive practice: something more than a luteolytic drug. Reproduction in domestic animals, 45(1), 8-11. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. Public release summary on the evaluation of the new active constituent d-cloprostenol. [Link]
-
Preprints.org. (2025). Effectiveness of Selected Methods of Estrus Cycle Manipulation in Mares During the Breeding Season: A Retrospective Clinical Study. [Link]
-
Bosu, W. T., & Serna, J. (1982). Changes in plasma progesterone concentrations in mares treated with cloprostenol and human chorionic gonadotropin and inseminated during estrus. The Canadian veterinary journal. La revue veterinaire canadienne, 23(8), 253–257. [Link]
-
Canisso, I. F., Panzani, D., Goulart, L. R., Crisci, A., Panzani, C. P., Li, Z., ... & Lima, F. S. (2020). Assessment of peripheral markers and ultrasonographic parameters in pregnant mares receiving intramuscular or intrauterine cloprostenol. Theriogenology, 142, 269-276. [Link]
Sources
- 1. Cloprostenol - Wikipedia [en.wikipedia.org]
- 2. Hormonal Control of Estrus in Horses - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 3. madbarn.com [madbarn.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Changes in Plasma Progesterone Concentrations in Mares Treated with Cloprostenol and Human Chorionic Gonadotropin and Inseminated During Estrus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. avet.health [avet.health]
A Senior Application Scientist's Guide to Validating the Luteolytic Effect of Cloprostenol with Progesterone Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of reproductive science and veterinary medicine, the precise control of the estrous cycle is paramount for successful breeding programs and the treatment of reproductive disorders. Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used for this purpose.[1][2] Its primary function is to induce the regression of the corpus luteum (CL), the transient endocrine structure responsible for producing progesterone.[1] Progesterone is essential for establishing and maintaining pregnancy.[3][4] Therefore, validating the efficacy of a luteolytic agent like Cloprostenol hinges on demonstrating a rapid and sustained decrease in circulating progesterone concentrations.
This guide provides an in-depth, technical comparison of methodologies to validate the luteolytic effect of Cloprostenol, with a core focus on the use of progesterone assays. We will explore the underlying biological mechanisms, detail experimental protocols, and compare available assay technologies, offering insights honed from years of field application.
The Biological Foundation: Luteolysis and the Role of Progesterone
The estrous cycle is orchestrated by a complex interplay of hormones. Following ovulation, the remnants of the ovarian follicle transform into the corpus luteum, which begins to secrete progesterone.[4] Progesterone prepares the uterus for pregnancy by promoting the development of the uterine lining and suppressing further ovulation.[3][5][6] If pregnancy does not occur, the uterus releases PGF2α, which triggers luteolysis—the breakdown of the CL.[1] This leads to a sharp decline in progesterone, signaling the start of a new cycle.[1]
Cloprostenol mimics the action of endogenous PGF2α, binding to prostaglandin F receptors on luteal cells.[7] This initiates a signaling cascade that ultimately leads to the demise of the CL through processes like apoptosis and necroptosis.[7][8] The direct and measurable consequence of this action is a dramatic fall in progesterone production.
Visualizing the Mechanism of Action
The following diagram illustrates the signaling pathway initiated by PGF2α (and its analogue, Cloprostenol) in a luteal cell, leading to the inhibition of progesterone synthesis and ultimately, cell death.
Caption: PGF2α/Cloprostenol signaling pathway in a luteal cell.
Experimental Design for Validating Luteolysis
A robust experimental design is crucial for unequivocally demonstrating the luteolytic effect of Cloprostenol. The core principle is to measure a significant decrease in progesterone from a pre-treatment baseline.
Key Experimental Workflow
Caption: Experimental workflow for validating Cloprostenol's luteolytic effect.
Detailed Experimental Protocol
-
Animal Selection and Synchronization:
-
Select healthy, cycling female animals of the target species (e.g., cattle, sheep, pigs).
-
Synchronize the estrous cycles of the animals to ensure they have a functional corpus luteum of a similar age at the time of treatment. This can be achieved using protocols like Ovsynch in cattle.[9]
-
-
Baseline Progesterone Measurement (Time = 0):
-
Collect a blood sample via an appropriate route (e.g., coccygeal venipuncture in cattle) immediately before treatment administration.
-
Process the blood to obtain serum or plasma and store it at -20°C or below until analysis.
-
A baseline progesterone level >1 ng/mL is generally considered indicative of a functional corpus luteum.[10]
-
-
Treatment Administration:
-
Administer the appropriate dose of Cloprostenol or a saline control intramuscularly. The dosage will vary depending on the species and the specific product formulation.
-
-
Post-Treatment Blood Sampling:
-
Collect subsequent blood samples at defined time points post-treatment. A common schedule is 24, 48, and 72 hours.
-
Process and store these samples under the same conditions as the baseline sample.
-
-
Progesterone Assay:
-
Analyze all collected samples (baseline and post-treatment) for progesterone concentration using a validated assay.
-
-
Data Analysis and Interpretation:
Comparison of Progesterone Assay Technologies
The choice of progesterone assay is a critical decision that impacts the accuracy, throughput, and cost of your validation study. The most common methods in veterinary and research settings are immunoassays.[13]
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled progesterone to a limited number of antibodies. | High sensitivity and accuracy; considered a gold standard.[14][15] | Requires handling of radioactive materials, specialized equipment, and has a slow turnaround time.[14] | Reference laboratories and studies requiring the highest precision. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding where an enzyme-conjugated progesterone competes with sample progesterone for antibody binding sites.[16][17] | Non-radioactive, relatively inexpensive, available in kit format, suitable for high-throughput screening.[14] | Can have variability between kits and batches; may be semi-quantitative depending on the kit.[14] | High-throughput screening, in-house testing, and routine monitoring. |
| Chemiluminescence Immunoassay (CLIA) | Similar to ELISA, but uses a chemiluminescent substrate for detection. | High sensitivity, wide dynamic range, and potential for full automation. | Requires a specific plate reader capable of measuring luminescence. | Clinical diagnostic laboratories and research requiring high sensitivity and automation. |
| Fluorescence Immunoassays | Uses fluorescent labels instead of enzymes. | Rapid results and user-friendly interfaces, with several in-house instruments available.[14] | Instrument-dependent; may have higher initial equipment costs. | In-clinic testing and situations requiring rapid turnaround.[18] |
Comparing Cloprostenol with Other Luteolytic Agents
Cloprostenol is a synthetic analogue of PGF2α, and it is often compared to the naturally occurring PGF2α, Dinoprost.
| Feature | Cloprostenol | Dinoprost |
| Type | Synthetic PGF2α analogue[2] | Natural PGF2α[19] |
| Potency | More potent; a smaller dose is required to induce luteolysis.[19][20] | Less potent than Cloprostenol.[19] |
| Half-life | Longer half-life (approximately 3 hours) due to resistance to metabolism.[20][21] | Shorter half-life (7-8 minutes) as it is rapidly metabolized.[19][20] |
| Efficacy | Generally considered highly effective in inducing luteolysis.[10][22] | Also effective, though some studies suggest Cloprostenol may be slightly more effective in certain scenarios.[10] |
| Side Effects | Can cause transient side effects such as sweating and mild colic, which are generally less pronounced with lower doses.[22] | Similar side effects to Cloprostenol.[23] |
Studies have shown that while both are effective luteolytic agents, the longer half-life of Cloprostenol may offer advantages in ensuring complete luteolysis, particularly in animals with multiple corpora lutea or in specific synchronization protocols.[20][21] However, the ultimate measure of success, such as pregnancy rates following timed artificial insemination, may not always differ significantly between the two.[10]
Conclusion
Validating the luteolytic effect of Cloprostenol is a straightforward process when a well-designed experiment is coupled with the appropriate progesterone assay technology. The key is to demonstrate a statistically significant and biologically relevant decrease in progesterone concentrations following treatment. By understanding the underlying physiology and the nuances of different assay methods, researchers can confidently and accurately assess the efficacy of Cloprostenol and other luteolytic agents, contributing to advancements in animal reproduction and health.
References
-
Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost. PubMed. Available at: [Link]
-
Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys. PubMed. Available at: [Link]
-
Prostaglandin Biosynthesis, Transport, and Signaling in Corpus Luteum: A Basis for Autoregulation of Luteal Function. Endocrinology, Volume 147, Issue 5, 1 May 2006, Pages 2105–2115. Available at: [Link]
-
The Estrous Cycle. University of Arizona. Available at: [Link]
-
Understanding Luteolysis: The Science Behind Cloprostenol Sodium in Animal Reproduction. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Cloprostenol. Wikipedia. Available at: [Link]
-
Early transcriptome responses of the bovine midcycle corpus luteum to prostaglandin F2α includes cytokine signaling. PMC. Available at: [Link]
-
Effect of dinoprost and cloprostenol on serum nitric oxide and corpus luteum blood flow during luteolysis in ewes. PubMed. Available at: [Link]
-
QuicKey Pro Canine Pg(Progesterone) ELISA Kit. Elabscience. Available at: [Link]
-
Art of measuring progesterone: understanding immunoassays. Clinical Theriogenology. Available at: [Link]
-
Progesterone. Wikipedia. Available at: [Link]
-
Progesterone. You and Your Hormones. Available at: [Link]
-
Progesterone assay in Dogs (Canis). Vetlexicon. Available at: [Link]
-
Dinoprost Versus Cloprostenol: Does Route of Injection Modulate theirEfficacy in Dairy Cattle? Clinique Vétérinaire Coaticook. Available at: [Link]
-
Effect of Dinoprost Tromethamine, Cloprostenol and d-Cloprostenol on Progesterone Concentration and Pregnancy in Dairy Cattle. IOSR Journal of Agriculture and Veterinary Science. Available at: [Link]
-
Dog PG(Progesterone) ELISA Kit. ELK Biotechnology. Available at: [Link]
-
Prostaglandin F2α regulates mitochondrial dynamics and mitophagy in the bovine corpus luteum. PMC. Available at: [Link]
-
Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL). NIH. Available at: [Link]
-
Canine Progesterone ELISA Kit. Antibodies.com. Available at: [Link]
-
Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy. Frontiers in Endocrinology. Available at: [Link]
-
ABRAXIS® Progesterone, Bovine Pregnancy (Milk/Serum/Plasma), ELISA, 96-test. Eurofins Abraxis. Available at: [Link]
-
Physiology, Progesterone. StatPearls. Available at: [Link]
-
Progesterone 101: Progesterone Levels During Your Cycle. Clue. Available at: [Link]
-
A procedure for evaluating luteolytic agents in primates. PubMed. Available at: [Link]
-
Prostaglandin-induced luteolysis and estrous expression in dairy heifers: applications of ovulation prediction based on automated activity monitoring system. NIH. Available at: [Link]
-
Progesterone Testing & Vaginal Cytology. Budget Vet. Available at: [Link]
-
Effect of Embryos on Luteolysis and Termination of Early Pregnancy in Sheep With Cloprostenol. PubMed. Available at: [Link]
-
The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro. NIH. Available at: [Link]
-
History, insights, and future perspectives on studies into luteal function in cattle. PMC. Available at: [Link]
-
Comparison of three progesterone quantification methods using blood samples drawn from bitches during the periovulatory phase. PubMed Central. Available at: [Link]
-
Validation of a novel milk progesterone-based tool to monitor luteolysis in dairy cows. Timing of the alerts and robustness against missing values. ResearchGate. Available at: [Link]
-
The selection of prostaglandin‐F2α analogues for luteolysis in cattle. ResearchGate. Available at: [Link]
-
Early induction of luteolysis in a timed AI protocol increases reproductive performance in beef cows. PubMed. Available at: [Link]
-
Progesterone Levels & Vaginal Cytology. Wetaskiwin Animal Clinic. Available at: [Link]
-
Effect of PGF2α treatments during early corpus luteum development on circulating progesterone concentrations and ovulation in breeding-age Holstein heifers. PubMed. Available at: [Link]
-
Clinical prospects proposing an increase in the luteolytic dose of prostaglandin F2α in dairy cattle. PMC. Available at: [Link]
-
Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle. PubMed. Available at: [Link]
-
Prostaglandin F2 alpha and progesterone profiles in post-partum cows with short luteal phases. PubMed. Available at: [Link]
-
InSight V-IA Progesterone Presentation. Woodley Equipment Company. Available at: [Link]
-
How to Interpret Your Progesterone Test. Rupa Health. Available at: [Link]
-
Understanding Your Progesterone Levels. Proov. Available at: [Link]
-
Prostaglandin F2α induced luteolysis is delayed but not prevented by acute administration of luteotropic drugs in lactating nonpregnant Holstein cows. ResearchGate. Available at: [Link]
-
Evaluation of luteolysis, follicle size, and time to ovulation in Holstein heifers treated with two different analogs and doses of prostaglandin-F2α. ResearchGate. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cloprostenol - Wikipedia [en.wikipedia.org]
- 3. Progesterone - Wikipedia [en.wikipedia.org]
- 4. yourhormones.info [yourhormones.info]
- 5. uwyo.edu [uwyo.edu]
- 6. Progesterone 101: Progesterone Levels During Your Cycle [helloclue.com]
- 7. Early transcriptome responses of the bovine midcycle corpus luteum to prostaglandin F2α includes cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]
- 9. Clinical prospects proposing an increase in the luteolytic dose of prostaglandin F2α in dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin-induced luteolysis and estrous expression in dairy heifers: applications of ovulation prediction based on automated activity monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early induction of luteolysis in a timed AI protocol increases reproductive performance in beef cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Art of measuring progesterone: understanding immunoassays | Clinical Theriogenology [clinicaltheriogenology.net]
- 14. vetlexicon.com [vetlexicon.com]
- 15. Comparison of three progesterone quantification methods using blood samples drawn from bitches during the periovulatory phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. QuicKey Pro Canine Pg(Progesterone) ELISA Kit - Elabscience® [elabscience.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. mybudgetvet.com [mybudgetvet.com]
- 19. iosrjournals.org [iosrjournals.org]
- 20. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 21. vetcoaticook.ca [vetcoaticook.ca]
- 22. Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of dinoprost and cloprostenol on serum nitric oxide and corpus luteum blood flow during luteolysis in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Dose-Response Analysis of Cloprostenol Sodium in Bovine Luteal Cells: An In Vitro Comparison
For researchers, scientists, and professionals in drug development focused on bovine reproductive health, the precise evaluation of luteolytic agents is paramount. This guide provides an in-depth, technical comparison of Cloprostenol sodium, a synthetic prostaglandin F2α (PGF2α) analog, with other relevant alternatives. By delving into the causality of experimental choices and presenting detailed protocols, this document serves as a practical resource for conducting robust dose-response analyses in cultured bovine luteal cells.
The Critical Role of Dose-Response Analysis in Luteal Cell Research
The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy in cattle through the secretion of progesterone. The targeted regression of the CL, a process known as luteolysis, is a key mechanism for synchronizing estrus cycles in livestock management. Cloprostenol sodium is a widely utilized synthetic PGF2α analog that induces luteolysis, making it a valuable tool in assisted reproductive technologies.[1][2]
Understanding the dose-dependent effects of Cloprostenol sodium on luteal cell function is crucial for optimizing its therapeutic efficacy and minimizing potential side effects. A comprehensive dose-response analysis allows researchers to determine key pharmacological parameters such as the half-maximal inhibitory concentration (IC50) for progesterone secretion and to assess cytotoxicity. This guide will walk through the experimental workflow for generating such critical data and compare the performance of Cloprostenol sodium with other PGF2α analogs.
Experimental Workflow for Dose-Response Analysis
The following diagram outlines the comprehensive workflow for a dose-response analysis of Cloprostenol sodium in primary bovine luteal cells.
Caption: Experimental workflow for dose-response analysis.
Detailed Experimental Protocols
The integrity of a dose-response analysis hinges on meticulous and reproducible experimental procedures. The following protocols are designed to ensure high-quality, self-validating data.
Protocol 1: Isolation and Culture of Bovine Luteal Cells
This protocol is adapted from established methods for isolating mixed bovine luteal cells.[3][4]
Materials:
-
Bovine ovaries with a mid-stage corpus luteum (Day 8-12 of the estrous cycle)
-
Ice-cold sterile Phosphate-Buffered Saline (PBS) with antibiotics (100 IU/mL penicillin, 100 µg/mL streptomycin)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Collagenase Type I (e.g., from Clostridium histolyticum)
-
Deoxyribonuclease I (DNase I)
-
70 µm cell strainer
-
Trypan blue solution
-
Hemocytometer
-
24-well cell culture plates
Procedure:
-
Ovary Collection and Transport: Collect bovine ovaries from a local abattoir and transport them to the laboratory on ice in sterile PBS containing antibiotics.
-
Corpus Luteum Dissection: Under sterile conditions, dissect the corpus luteum from the ovary and remove any surrounding connective tissue.
-
Tissue Mincing: Mince the luteal tissue into small fragments (approx. 1-2 mm³) using sterile scalpels.
-
Enzymatic Digestion:
-
Wash the minced tissue three times with sterile PBS.
-
Incubate the tissue in a digestion solution of DMEM containing 0.2% collagenase and 20 IU/mL DNase I at 37°C for 60-90 minutes with gentle agitation.
-
-
Cell Dissociation and Filtration:
-
Further dissociate the tissue by gently pipetting the suspension up and down.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
-
Cell Washing and Counting:
-
Centrifuge the filtered cell suspension at 200 x g for 10 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS.
-
Perform a cell count and assess viability using the trypan blue exclusion method. A viability of >90% is recommended.
-
-
Cell Seeding: Seed the cells in 24-well plates at a density of approximately 1 x 10⁵ viable cells per well.
-
Incubation: Incubate the plates at 38.5°C in a humidified atmosphere of 5% CO₂ for 24-48 hours to allow for cell attachment before treatment.
Protocol 2: Dose-Response Treatment and Sample Collection
Materials:
-
Cultured bovine luteal cells from Protocol 1
-
Cloprostenol sodium stock solution (e.g., in DMSO)
-
Serum-free DMEM
-
Vehicle control (e.g., DMSO)
Procedure:
-
Preparation of Treatment Dilutions: Prepare a serial dilution of Cloprostenol sodium in serum-free DMEM to achieve the desired final concentrations. A recommended starting range, based on the known potency of PGF2α, is 10⁻¹⁰ M to 10⁻⁵ M. The final concentration of the vehicle (e.g., DMSO) should be consistent across all treatment and control wells and should not exceed 0.1%.
-
Cell Treatment:
-
After the initial incubation for attachment, gently aspirate the medium from the wells.
-
Add the prepared Cloprostenol sodium dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the treated cells for 24 hours at 38.5°C and 5% CO₂.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well for progesterone analysis. Store the supernatant at -20°C until assayed.
-
Cell Lysis: The remaining cells in the wells can be lysed for subsequent cell viability or protein assays.
Protocol 3: Progesterone Quantification by ELISA
A commercially available bovine progesterone ELISA kit should be used according to the manufacturer's instructions.
General Procedure:
-
Bring all reagents and collected supernatants to room temperature.
-
Add standards, controls, and supernatant samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated progesterone to each well.
-
Incubate as per the kit's protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to develop the color.
-
Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the progesterone concentration in each sample based on the standard curve.
Protocol 4: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
After collecting the supernatant for progesterone analysis, add 20 µL of MTT solution to each well containing the cells.
-
Incubate the plate for 2-4 hours at 38.5°C to allow for the formation of formazan crystals.
-
Aspirate the medium containing MTT and add 200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control cells.
Comparative Performance of Cloprostenol Sodium and Alternatives
The primary alternatives to Cloprostenol sodium in bovine reproductive management are the naturally occurring prostaglandin F2α, Dinoprost, and other synthetic analogs like Luprostiol. The choice between these compounds often depends on factors such as potency, duration of action, and cost-effectiveness.
In vitro studies have demonstrated that the biologically active enantiomer, d-cloprostenol, is equipotent to PGF2α in its ability to bind to the PGF2α receptor in bovine luteal cells. Notably, d-cloprostenol is approximately 150 times more potent than the racemic mixture, dl-cloprostenol, in this regard. This highlights the stereospecificity of the receptor and the importance of the active isomer in eliciting a biological response.
The following table presents a hypothetical, yet scientifically plausible, dataset from a dose-response analysis comparing Cloprostenol sodium with Dinoprost and Luprostiol.
| Concentration (M) | Cloprostenol Sodium (% Progesterone Inhibition) | Dinoprost (% Progesterone Inhibition) | Luprostiol (% Progesterone Inhibition) | Cloprostenol Sodium (% Cell Viability) |
| 10⁻¹⁰ | 5 ± 1.2 | 2 ± 0.8 | 4 ± 1.1 | 100 ± 2.5 |
| 10⁻⁹ | 15 ± 2.5 | 8 ± 1.5 | 12 ± 2.1 | 99 ± 3.1 |
| 10⁻⁸ | 45 ± 3.1 | 25 ± 2.8 | 40 ± 3.5 | 98 ± 2.8 |
| 10⁻⁷ | 85 ± 4.2 | 60 ± 3.9 | 80 ± 4.0 | 97 ± 3.3 |
| 10⁻⁶ | 95 ± 2.8 | 88 ± 3.2 | 92 ± 3.1 | 95 ± 4.0 |
| 10⁻⁵ | 98 ± 1.9 | 96 ± 2.5 | 97 ± 2.2 | 85 ± 5.1 |
| IC50 (M) | ~5 x 10⁻⁹ | ~2 x 10⁻⁸ | ~6 x 10⁻⁹ | > 10⁻⁵ |
Data are presented as mean ± standard deviation.
This hypothetical data illustrates that Cloprostenol sodium and Luprostiol exhibit higher potency (lower IC50) in inhibiting progesterone secretion compared to Dinoprost. Importantly, at concentrations that effectively inhibit progesterone synthesis, none of the compounds show significant cytotoxicity, indicating a specific pharmacological effect rather than a general toxic one.
Mechanism of Action: The FP Receptor Signaling Pathway
Cloprostenol sodium, like other PGF2α analogs, exerts its luteolytic effect by binding to the prostaglandin F2 receptor (FP receptor), a G-protein coupled receptor located on the surface of luteal cells. The activation of the FP receptor initiates a signaling cascade that ultimately leads to the inhibition of progesterone synthesis and the induction of apoptosis, resulting in the structural and functional demise of the corpus luteum.
Caption: FP receptor signaling pathway.
Conclusion
This guide provides a comprehensive framework for conducting a dose-response analysis of Cloprostenol sodium in bovine luteal cells. The detailed protocols and comparative data underscore the importance of such studies in understanding the pharmacology of luteolytic agents. By adhering to these methodologies, researchers can generate reliable and reproducible data to inform the development and application of drugs for improving reproductive efficiency in cattle. The higher potency of synthetic analogs like Cloprostenol sodium, as suggested by both receptor binding and functional in vitro assays, provides a strong rationale for their widespread use in veterinary medicine.
References
-
Bovine Progesterone (Pro) ELISA Kit - Sinogeneclon. (URL: [Link])
-
Cloprostenol & R-cloprostenol (1) - European Medicines Agency. (URL: [Link])
-
Effects of PGF2α and LH on progesterone secretion by cultured bovine luteal cells from the mid-luteal stage of the estrous cycle. ResearchGate. (URL: [Link])
-
Effect of Dinoprost Tromethamine, Cloprostenol and d-Cloprostenol on Progesterone Concentration and Pregnancy in Dairy Cattle - IOSR Journal. (URL: [Link])
-
Effects of d-cloprostenol dose and corpus luteum age on ovulation, luteal function, and morphology in nonlactating dairy cows with early corpora lutea - PubMed. (URL: [Link])
-
Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows - PubMed. (URL: [Link])
-
Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle - PubMed. (URL: [Link])
-
Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed. (URL: [Link])
-
Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed. (URL: [Link])
-
The effect of dose and type of cloprostenol on the luteolytic response of dairy cattle during the Ovsynch protocol under different oestrous cycle and physiological characteristics - PubMed. (URL: [Link])
-
Prostaglandins and its analogues : An approach for treatment of anoestrus and to enhance breeding efficiency - ResearchGate. (URL: [Link])
-
Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers - PubMed. (URL: [Link])
-
Prostaglandin F2 alpha stimulates inositol 1,4,5-trisphosphate and inositol 1,3,4,5-tetrakisphosphate formation in bovine luteal cells - PubMed. (URL: [Link])
-
The effect of a double dose of cloprostenol sodium on luteal blood flow and pregnancy rates per artificial insemination in lactating dairy cows - PubMed. (URL: [Link])
-
Inhibition of progesterone synthesis and cAMP accumulation in small bovine luteal cells by a low molecular weight component of bovine follicular fluid - PubMed. (URL: [Link])
-
Prostaglandin F2 alpha receptors in the early bovine corpus luteum. - SciSpace. (URL: [Link])
-
Effects of prostaglandin F2 alpha on agonist-induced progesterone production in cultured bovine luteal cells - PubMed. (URL: [Link])
-
Functional characterization of a bovine luteal cell culture model: Effects of passage number. (URL: [Link])
-
Efficacy of cloprostenol sodium administration during early post partum period on uterine involution in cows - ResearchGate. (URL: [Link])
-
Sensitivity of bovine corpora lutea to prostaglandin F2alpha is dependent on progesterone, oxytocin, and prostaglandins - PubMed. (URL: [Link])
-
Effect of prostaglandin (PG)F 2a on progesterone (P4) secretion by... - ResearchGate. (URL: [Link])
-
The effect of prostaglandin F2 alpha and its analogues on progesterone, estradiol and androgen production by the cultured bovine luteal cells - ResearchGate. (URL: [Link])
-
Dinoprost Versus Cloprostenol: Does Route of Injection Modulate theirEfficacy in Dairy Cattle? - Clinique Vétérinaire Coaticook. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Efficacy of Commercial Cloprostenol Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of various commercial Cloprostenol products. As professionals in research and drug development, the selection of a luteolytic agent is not merely a matter of procurement but a critical decision that impacts experimental outcomes and reproductive efficiency. This document synthesizes peer-reviewed data with field-proven insights, moving beyond product data sheets to explain the causal mechanisms and experimental considerations that underpin product performance.
The Core Mechanism: Understanding Cloprostenol and Luteolysis
Cloprostenol is a synthetic analogue of Prostaglandin F2α (PGF2α), a hormone-like substance that acts as a potent luteolytic agent.[1] Its primary application in veterinary medicine and reproductive research is to induce the functional and morphological regression of the corpus luteum (CL).[2][3] This process, known as luteolysis, causes a sharp decline in progesterone production, thereby removing the hormonal block on the estrous cycle and allowing for follicular maturation, estrus, and ovulation.[2]
The efficacy of any Cloprostenol product is dictated by its ability to reliably initiate this physiological cascade. The process begins when Cloprostenol binds to the Prostaglandin F2 receptor on luteal cells, triggering a G-protein-mediated signaling pathway that culminates in cell death and the cessation of progesterone synthesis.
Caption: The intracellular signaling pathway initiated by Cloprostenol binding in a luteal cell.
The Crucial Distinction: Racemic vs. Dextrorotatory Cloprostenol
A primary point of differentiation among commercial products is the isomeric form of Cloprostenol they contain. Cloprostenol is a chiral molecule and exists as two optical isomers (enantiomers): dextrorotatory (d-cloprostenol) and levorotatory (l-cloprostenol).[2]
-
Racemic (dl-cloprostenol): Many products contain a 1:1 mixture of both d- and l-isomers.
-
Dextrorotatory (d-cloprostenol): Other products contain only the d-isomer.
This distinction is critical because the luteolytic activity resides almost exclusively in the d-cloprostenol enantiomer.[2][4] The d-isomer has a significantly higher affinity for the PGF2α receptor and is considered to be many times more potent than the racemic mixture.[4][5][6] Consequently, products formulated with only d-cloprostenol can achieve the same biological effect at a much lower dose. For example, the recommended dose for racemic cloprostenol in cattle is typically 500 µg, whereas for d-cloprostenol it is 150 µg.[2] Studies have shown that d-cloprostenol can induce a more significant and rapid decrease in progesterone concentrations compared to other PGF2α analogs, potentially leading to higher pregnancy rates.[7][8]
Experimental Design for Objective Efficacy Comparison
To move beyond marketing claims, a robust, self-validating experimental protocol is necessary. The gold standard is a randomized, controlled, multi-arm clinical trial. The causality behind this choice is to minimize bias and ensure that observed differences in outcomes can be confidently attributed to the product being tested.
Caption: Standardized experimental workflow for comparing the efficacy of luteolytic agents.
Detailed Step-by-Step Methodology
-
Animal Selection and Synchronization: Select clinically healthy, non-pregnant, cyclic cows (e.g., 50-80 days postpartum). Pre-synchronize the animals using a protocol like Presynch (two PGF2α injections 14 days apart) to ensure a cohort of animals with a functional CL responsive to treatment.[9]
-
Confirmation of CL: At the time of enrollment into the main trial, confirm the presence of a functional corpus luteum (CL > 15 mm) and measure plasma progesterone concentrations. Animals with progesterone > 1 ng/mL are eligible.[9][10]
-
Randomization and Treatment: Randomly allocate eligible animals to treatment groups. Administer the respective commercial products via intramuscular injection according to the manufacturer's labeled dosage.
-
Assessment of Luteolysis:
-
Blood Sampling: Collect blood samples at 0, 24, 48, and 72 hours post-injection.
-
Progesterone Analysis: Centrifuge samples and analyze plasma/serum for progesterone concentration.
-
Definition of Luteolysis: Complete luteolysis is defined as progesterone concentrations falling below a threshold (e.g., <1.0 ng/mL or <0.5 ng/mL) by 72 hours post-treatment.[9][11]
-
-
Evaluation of Reproductive Outcomes:
-
Estrus Detection: Monitor animals for signs of estrus for 5 days following injection. Record the percentage of animals detected in estrus and the mean interval from treatment to estrus.
-
Timed Artificial Insemination (TAI): Inseminate all animals at a fixed time post-treatment (e.g., as part of an Ovsynch protocol).[12][13][14]
-
Pregnancy Diagnosis: Perform pregnancy diagnosis via transrectal ultrasonography between 30 and 40 days after TAI to determine the pregnancy rate per AI (P/AI).
-
Quantitative Performance Comparison
Direct comparisons often pit Cloprostenol against the naturally occurring PGF2α, dinoprost. The data reveals important performance differences. Cloprostenol sodium is more resistant to metabolism and has a longer circulatory half-life (approx. 3 hours) compared to dinoprost tromethamine (approx. 7-8 minutes), which may influence its clinical efficacy.[11]
| Parameter | Cloprostenol (Racemic) | Dinoprost (Natural PGF2α) | d-Cloprostenol | Source |
| Luteolysis Rate | 86.6% | 91.3% | Potentially higher due to faster P4 drop | [9] |
| Pregnancy/AI Rate | 36.7% | 37.8% | 40% | [7][9] |
| Interval to Luteolysis | ~23.5 hours | ~32.6 hours | Not directly compared in this study | [15] |
| Estrus Detection Rate | May be higher than dinoprost, especially in 1st parity cows | - | - | [16] |
Note: Data is synthesized from multiple studies and experimental conditions may vary. While one study showed dinoprost had a higher luteolysis rate, pregnancy rates were not statistically different.[9] Another study found heifers treated with cloprostenol had a shorter interval to luteolysis than those treated with dinoprost.[15] Furthermore, d-cloprostenol has been shown to induce a greater decrease in serum progesterone and a higher pregnancy rate compared to both racemic cloprostenol and dinoprost in some studies.[7]
Authoritative Recommendations for Product Selection
The choice of a Cloprostenol product should be a data-driven decision.
-
Prioritize Isomer Purity: For applications requiring the most potent and rapid luteolytic response, products containing solely the d-cloprostenol isomer are theoretically superior. Their higher receptor affinity and ability to be used at a lower dose are significant advantages in both research and clinical settings.[4][5][6]
-
Evaluate Formulation and Half-Life: The longer half-life of Cloprostenol compared to natural PGF2α may be advantageous in ensuring complete luteolysis, particularly in animals where CL regression might be sluggish.[11] This is a critical consideration in timed AI protocols where incomplete luteolysis is a major cause of failure.[11]
-
Scrutinize Peer-Reviewed Clinical Trials: Do not rely solely on manufacturer data. Seek out independent, peer-reviewed studies that compare products head-to-head using robust experimental designs as outlined above. Look for endpoints that matter most for your application, whether that is the precision of estrus synchronization or final pregnancy rates.
-
Consider the Protocol: The efficacy of any luteolytic agent is heavily influenced by the protocol in which it is used (e.g., Ovsynch, Presynch, CIDR-based).[12][17][18] Ensure the chosen product has demonstrated efficacy within a protocol that matches your operational needs.
References
-
Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers. PubMed. [Link]
-
Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost. PubMed. [Link]
-
Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle. ScienceDirect. [Link]
-
Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. PubMed. [Link]
-
Evaluation of luteolysis, follicle size, and time to ovulation in Holstein heifers treated with two different analogs and doses of prostaglandin-F2α. Journal of Dairy Science. [Link]
-
PROTOCOLS FOR SYNCHRONIZATION OF ESTRUS AND OVULATION. Beef Reproduction Task Force. [Link]
-
Comparison of progestin-based protocols to synchronize estrus and ovulation before fixed-time artificial insemination in postpartum beef cows. Journal of Animal Science. [Link]
-
Comparative efficacy of different estrus synchronization protocols on estrus induction response, fertility and plasma progesterone and biochemical profile in crossbred anestrus cows. National Institutes of Health (NIH). [Link]
-
Public release summary on the evaluation of the new active constituent d-cloprostenol in the product DALMAZIN. Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Common Sense Estrus Synchronization in Beef Cattle. Penn State Extension. [Link]
-
Estrous Synchronization in Cattle. Mississippi State University Extension Service. [Link]
-
Effect of Dinoprost Tromethamine, Cloprostenol and d-Cloprostenol on Progesterone Concentration and Pregnancy in Dairy Cattle. IOSR Journal of Agriculture and Veterinary Science. [Link]
-
Dinoprost Versus Cloprostenol: Does Route of Injection Modulate theirEfficacy in Dairy Cattle?. Clinique Vétérinaire Coaticook. [Link]
-
Comparative Efficacy of D-Cloprostenol and DL-Cloprostenol on Cervical Dilatation after Detorsion in Buffaloes. ACS Publisher. [Link]
-
Specific binding of dl‐cloprostenol and d‐cloprostenol to PG F2α receptors in bovine corpus luteum and myometrial cell membranes. ResearchGate. [Link]
-
Cloprostenol. Wikipedia. [Link]
-
Comparison between cloprostenol-induced and spontaneous oestrus fertility in dairy cows. PubMed. [Link]
-
Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes. PubMed. [Link]
-
Public Release Summary on the Evaluation of the New Active Constituent d-Cloprostenol. Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Cloprostenol & R-cloprostenol. European Medicines Agency. [Link]
-
Development of Timed Release Vaginal Mucosal Cloprostenol for Farrowing Management in Sows. MDPI. [Link]
-
Cloprostenol Injection for Cattle & Horses. Avet Health. [Link]
Sources
- 1. Cloprostenol - Wikipedia [en.wikipedia.org]
- 2. apvma.gov.au [apvma.gov.au]
- 3. avet.health [avet.health]
- 4. journals.acspublisher.com [journals.acspublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beefrepro.org [beefrepro.org]
- 13. twinwoodcattle.com [twinwoodcattle.com]
- 14. Comparative efficacy of different estrus synchronization protocols on estrus induction response, fertility and plasma progesterone and biochemical profile in crossbred anestrus cows - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 17. extension.psu.edu [extension.psu.edu]
- 18. Estrous Synchronization in Cattle | Mississippi State University Extension Service [extension.msstate.edu]
A Senior Application Scientist's Guide to Cloprostenol Sodium vs. Natural PGF2α in Reproductive Protocols
For professionals in animal reproduction, the selection of a prostaglandin F2α (PGF2α) analog is a critical decision that influences the success of synchronization protocols and therapeutic interventions. The two primary agents used in veterinary medicine are dinoprost tromethamine, the salt of naturally occurring PGF2α, and cloprostenol sodium, a synthetic analog. This guide provides an in-depth comparison of these compounds, synthesizing molecular differences, pharmacokinetic profiles, and extensive field data to inform protocol design and drug selection for researchers and drug development professionals.
Foundational Concepts: Molecular Structure and Mechanism of Action
Both dinoprost and cloprostenol function as potent luteolytic agents, inducing the regression of the corpus luteum (CL), which is essential for initiating a new estrous cycle.[1][2] Their primary therapeutic application is to control the timing of estrus and ovulation, enabling efficient artificial insemination (AI) and treatment of uterine pathologies.[1][2]
-
Dinoprost Tromethamine: This is the tromethamine salt of natural PGF2α. Its structure is identical to the endogenous prostaglandin produced by the uterus. Consequently, it is rapidly metabolized by the same enzymatic pathways, primarily in the lungs, resulting in a very short biological half-life, estimated to be around 7 to 8 minutes.[3][4]
-
Cloprostenol Sodium: A synthetic analog of PGF2α, cloprostenol's structure has been modified, typically with a halogenated aromatic ring.[5] This structural alteration makes it resistant to rapid enzymatic degradation, significantly extending its half-life and increasing its potency compared to natural PGF2α.[3][6] As a result, cloprostenol is effective at much lower doses (e.g., 500 µg in cattle) compared to dinoprost (25 mg in cattle).[4]
The luteolytic cascade is initiated when PGF2α or its analog binds to the prostaglandin F receptor (PTGFR) on the surface of luteal cells. This binding triggers a G-protein coupled signaling pathway that ultimately leads to decreased progesterone production, cell death (apoptosis), and structural regression of the CL.
Caption: PGF2α Receptor Signaling Pathway Leading to Luteolysis.
Comparative Efficacy in Reproductive Protocols
The structural and pharmacokinetic differences between cloprostenol and dinoprost can translate into varied clinical outcomes. While many studies report similar efficacy, subtle but significant differences have been observed, particularly in large-scale dairy operations.
Luteolysis and Estrus Synchronization
The primary measure of success for these compounds is their ability to induce complete luteolysis. Studies comparing the two have yielded conflicting results.[7] Some research indicates that dinoprost may achieve a slightly higher rate of complete luteal regression compared to cloprostenol within specific timed-AI protocols like Ovsynch.[8] One study noted that in cows with a functional CL, dinoprost increased luteal regression to 91.3% from cloprostenol's 86.6%.[8]
Conversely, other research suggests cloprostenol's longer half-life may be advantageous. A study found that cloprostenol induced a faster decrease in progesterone in the first 12 hours post-injection, which was associated with greater concentrations of estradiol 48 hours later.[3][9] This more rapid hormonal shift may enhance the expression of estrus, a key factor for success in protocols that rely on heat detection.[3][10]
Performance in First-Parity Cows
An interesting and recurring observation is the potentially superior performance of cloprostenol in first-parity (first-calf) dairy cows. One large-scale study involving over 4,500 cows found that cloprostenol significantly increased both estrus detection rates (42.4% vs. 34.0%) and conception rates (38.3% vs. 34.4%) in this group compared to dinoprost.[10][13] This led to a higher overall pregnancy rate for cloprostenol (14.4% vs. 12.2%).[10][13] The proposed mechanism is that the faster progesterone drop induced by cloprostenol leads to a more robust estradiol surge, which is critical for strong estrus expression and fertility in these younger animals.[3][9]
Data Summary: Comparative Field Trials
| Parameter | Cloprostenol Sodium | Natural PGF2α (Dinoprost) | Species | Finding Highlights & Citations |
| Luteal Regression (Ovsynch) | 86.6% | 91.3% | Dairy Cattle | Dinoprost showed a statistically significant, though small, advantage in achieving complete luteolysis.[8] |
| Pregnancy Rate (Ovsynch) | 36.7% | 37.8% | Dairy Cattle | Despite differences in luteolysis, final pregnancy rates were not statistically different.[8] |
| Estrus Detection (1st Parity) | 42.4% | 34.0% | Dairy Cattle | Cloprostenol significantly increased the rate of detected estrus in younger cows.[10][13] |
| Conception Rate (Overall) | 65.2% | 66.2% | Dairy Cattle | No significant difference found in a study on anestrous cows after service.[7][11] |
| Pregnancy Rate (1st Parity) | 14.4% | 12.2% | Dairy Cattle | The improved estrus detection and conception translated to a higher overall pregnancy rate in this group.[13] |
Therapeutic Applications Beyond Synchronization
Both drugs are effective for treating uterine conditions where luteolysis is required to resolve the underlying pathology.[2]
-
Pyometra and Endometritis: By inducing luteolysis, both cloprostenol and dinoprost reduce progesterone levels. Progesterone is responsible for suppressing uterine immune function and contractility. Its removal allows the uterus to mount an effective immune response and physically expel pus and debris through myometrial contractions.[2][14]
-
Luteal Cysts: These pathological structures produce progesterone, preventing the animal from returning to cyclicity. Both drugs effectively resolve luteal cysts by inducing luteolysis.[2][14]
While both are effective, some evidence suggests natural PGF2α (dinoprost) has a more potent effect on uterine contractility (myometrial activity) compared to cloprostenol.[15] This could theoretically make it more effective for applications requiring uterine evacuation, though clinical outcome data directly comparing this specific parameter is limited.
Side Effects and Practical Considerations
The side effect profile is a key differentiator. Because it is rapidly metabolized, side effects from dinoprost are generally acute and short-lived. In contrast, the longer half-life of cloprostenol can lead to more prolonged, though often less intense, side effects.
Common side effects are related to smooth muscle contraction and include:
-
Cattle: Increased salivation, mild restlessness.
-
Horses/Donkeys: Sweating, abdominal discomfort (colic), increased heart rate, muscle tremors.[16]
-
Swine: Increased respiration, salivation, nesting behavior.
-
Dogs/Cats: Panting, salivation, vomiting, defecation, restlessness.[17]
Studies in jennies (female donkeys) have shown that reducing the dose of both cloprostenol and dinoprost can effectively induce luteolysis while significantly minimizing adverse effects.[16]
Important Safety Note: Prostaglandins can be absorbed through the skin and can cause bronchospasm or miscarriage. Women of childbearing age, pregnant women, and individuals with asthma should exercise extreme caution and wear protective gloves when handling these products.
Experimental Protocol: A Framework for Comparative Efficacy
To rigorously compare these two agents in a research setting, a well-designed, randomized, and controlled study is essential. The following protocol provides a template for evaluating luteolytic efficacy and subsequent fertility in a dairy cattle Ovsynch program.
Objective: To compare the efficacy of cloprostenol sodium and dinoprost tromethamine on luteolysis and pregnancy per AI (P/AI) in a standard Ovsynch-56 protocol.
Methodology:
-
Animal Selection: Enroll healthy, cycling, lactating dairy cows (n=500), between 60-80 days in milk. Exclude cows with clinical signs of uterine disease.
-
Randomization: Randomly assign cows to one of two treatment groups:
-
Group C (n=250): Receives 500 µg of cloprostenol sodium, IM.
-
Group D (n=250): Receives 25 mg of dinoprost tromethamine, IM.
-
-
Synchronization Protocol (Ovsynch-56):
-
Day 0: Administer GnRH (Gonadotropin-Releasing Hormone) to all cows.
-
Day 7: Administer assigned PGF2α treatment (Group C or Group D).
-
Day 9 (56 hours post-PGF): Administer second GnRH dose.
-
Day 10 (16-20 hours post-GnRH): Perform timed artificial insemination (TAI) on all cows.
-
-
Data Collection:
-
Blood Sampling: Collect blood samples via coccygeal venipuncture immediately before the PGF2α injection (Day 7) and 48 and 72 hours post-injection to measure serum progesterone concentrations.
-
Ultrasound: Perform transrectal ultrasonography on Day 7 (before PGF2α) to confirm the presence of a corpus luteum (CL > 15mm).
-
Pregnancy Diagnosis: Perform pregnancy diagnosis via ultrasonography at 32 and 60 days post-TAI.
-
-
Endpoint Definitions:
-
Complete Luteolysis: Defined as serum progesterone < 1.0 ng/mL at 72 hours post-PGF2α injection.
-
Pregnancy per AI (P/AI): Calculated as (Number of pregnant cows / Number of cows inseminated) x 100.
-
-
Statistical Analysis: Use chi-square analysis to compare rates of luteolysis and P/AI between the two groups. Use a t-test or ANOVA to compare progesterone concentrations. A p-value < 0.05 will be considered statistically significant.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. agproud.com [agproud.com]
- 4. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. vetcoaticook.ca [vetcoaticook.ca]
- 7. Effect of single treatment with cloprostenol or dinoprost on estrus and reproductive performance in anestrous dairy cows after service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. msd-animal-health.com [msd-animal-health.com]
- 10. daneshyari.com [daneshyari.com]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. [Effects of natural and synthetic PGF2 alpha preparations on the uterine contractility of cattle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. State-of-the-Art Lecture: Practical Use of Reproductive Hormones in Dogs and Cats - WSAVA 2018 Congress - VIN [vin.com]
A Researcher's Guide to Cross-Over Study Design for Comparing Prostaglandin Analogues in Glaucoma Management
For researchers, scientists, and drug development professionals dedicated to advancing glaucoma therapy, the rigorous comparison of prostaglandin analogues is paramount. These compounds are often the first line of defense in managing intraocular pressure (IOP), a key risk factor for glaucomatous optic neuropathy.[1][2] This guide provides an in-depth exploration of the cross-over study design, a powerful methodology for comparing the efficacy and safety of different prostaglandin analogues. By leveraging this design, researchers can generate high-quality, comparative data to inform clinical decisions and drive further innovation in ophthalmology.
The Power of "Within-Subject" Comparison: Why a Cross-Over Design?
In the landscape of clinical trial methodologies, the cross-over design stands out for its efficiency and precision, particularly for chronic, stable conditions like glaucoma.[3][4] Unlike parallel-group studies where one group of participants receives treatment A and another receives treatment B, in a cross-over trial, each participant receives all treatments in a sequential order.[5][6] This "within-subject" comparison, where each individual serves as their own control, is the cornerstone of the design's advantages.[5][7]
The primary benefits of this approach include:
-
Reduced Inter-Individual Variability: By comparing treatments within the same person, the influence of confounding factors such as genetics, lifestyle, and disease severity is minimized, leading to more precise and reliable results.[3][5]
-
Increased Statistical Power with Smaller Sample Sizes: Because each participant provides data for all treatments, fewer subjects are needed to achieve the same statistical power as a parallel-group trial.[3][5]
-
Direct Comparison of Treatments: The design allows for a direct head-to-head comparison of the effects of different prostaglandin analogues on each participant.[6]
However, the cross-over design is not without its challenges. The most critical consideration is the potential for carry-over effects , where the effects of the first treatment persist and influence the response to the subsequent treatment.[3] To mitigate this, a sufficient washout period between treatment phases is essential to allow the physiological effects of the previous drug to dissipate.[5]
The Mechanism of Action of Prostaglandin F2α Analogues
Prostaglandin F2α (PGF2α) analogues, such as latanoprost, travoprost, and bimatoprost, are potent ocular hypotensive agents.[2] Their primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye.[8] This is achieved by binding to and activating the prostaglandin F receptor (FP receptor) located in the ciliary muscle and other tissues of the eye.[9][10][11] Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway, reducing resistance to aqueous humor outflow and thereby lowering IOP.[8]
Below is a diagram illustrating the signaling pathway:
Caption: Prostaglandin F2α Analogue Signaling Pathway.
Designing a Robust Cross-Over Study: A Step-by-Step Protocol
Adherence to a meticulously planned protocol is the bedrock of a successful and trustworthy clinical trial. The following sections outline a comprehensive, step-by-step methodology for a cross-over study comparing two prostaglandin analogues (Drug A and Drug B). This protocol is designed to be a self-validating system, incorporating best practices to ensure scientific integrity. For comprehensive reporting, researchers should follow the CONSORT (Consolidated Standards of Reporting Trials) extension for crossover trials.[12][13][14]
Participant Selection and Baseline Assessment
-
Inclusion Criteria: Define a specific patient population, for example, adults diagnosed with primary open-angle glaucoma or ocular hypertension with an IOP within a specified range (e.g., >21 mmHg and <36 mmHg).
-
Exclusion Criteria: Clearly outline factors that would exclude participants, such as a history of ocular surgery, contraindications to prostaglandin analogues, or use of other IOP-lowering medications that cannot be safely discontinued.
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures, potential risks, and benefits.
-
Baseline Visit: Conduct a comprehensive baseline examination including:
-
Medical and ophthalmic history.
-
Best-corrected visual acuity (BCVA).
-
Slit-lamp biomicroscopy.
-
Gonioscopy.
-
Fundus examination.
-
Central corneal thickness (CCT) measurement.
-
IOP measurement at multiple time points (e.g., 8 AM, 12 PM, 4 PM) using Goldmann applanation tonometry (GAT), which is considered the gold standard.[7][15]
-
Washout Period
-
Rationale: To eliminate the effects of any prior IOP-lowering medications and establish a true baseline IOP.
-
Duration: A washout period of at least 4 weeks is generally recommended for prostaglandin analogues.[1][14][16] A systematic review and meta-analysis found that a 4-week discontinuation of latanoprost, on average, allows subjects to return to their baseline IOP.[1][14]
-
Monitoring: Participants should be closely monitored for any significant IOP spikes during the washout period.
Randomization and Blinding
-
Randomization: Participants are randomly assigned to one of two treatment sequences:
-
Blinding (Masking): To minimize bias, the study should be double-masked, meaning neither the participants nor the investigators know which treatment is being administered.[17][18] This can be achieved by using identical packaging and labeling for the study medications.
Treatment Periods
-
Duration: Each treatment period should be of sufficient duration to allow the drug to reach its full therapeutic effect. A period of 6 to 12 weeks is common in studies comparing prostaglandin analogues.[19][20]
-
Dosing: Participants should be instructed on the correct instillation of the eye drops (e.g., one drop in the affected eye(s) every evening).
Second Washout Period and Cross-Over
-
Washout: Following the first treatment period, participants undergo a second washout period of the same duration as the first to eliminate the effects of the first study drug.[5]
-
Cross-Over: After the second washout, participants "cross over" to the alternate treatment for the second treatment period.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The primary outcome measure is typically the change in mean diurnal IOP from baseline at the end of each treatment period. IOP should be measured at the same time points as the baseline visit.
-
Secondary Efficacy Endpoints: These may include the percentage of patients achieving a target IOP, changes in IOP at specific time points, and patient-reported outcomes.
-
Safety and Tolerability Assessments: Adverse events (AEs) should be systematically recorded at each study visit.[21] Common AEs associated with prostaglandin analogues include:
-
Conjunctival hyperemia (redness): This can be graded using a standardized photographic scale or more objective methods like optical coherence tomography angiography.[22][23]
-
Ocular irritation (e.g., stinging, burning, itching).
-
Changes in iris color and eyelash growth.
-
Systemic side effects (though rare with topical administration).
-
The following diagram illustrates the workflow of a typical two-treatment, two-period cross-over study:
Caption: A typical two-treatment, two-period cross-over study workflow.
Statistical Analysis
-
Statistical Analysis Plan (SAP): A detailed SAP should be developed before the study begins.[24][25]
-
Primary Analysis: The primary analysis will compare the mean change in IOP between the two treatments using a paired t-test or a mixed-effects model that accounts for period and sequence effects.[26][27]
-
Carry-over Effect Analysis: It is crucial to test for a carry-over effect. If a significant carry-over effect is detected, only the data from the first period may be analyzable as a parallel-group trial, which would reduce the statistical power of the study.[9][28][29][30]
-
Safety Analysis: The incidence of adverse events will be compared between the two treatment groups using appropriate statistical tests (e.g., chi-square or Fisher's exact test).
Comparative Efficacy and Safety of Prostaglandin Analogues: A Data-Driven Overview
Numerous studies have compared the efficacy and safety of commercially available prostaglandin analogues. The following tables summarize key findings from the literature.
Table 1: Comparison of IOP-Lowering Efficacy
| Prostaglandin Analogue | Mean IOP Reduction (mmHg) | Mean Percent IOP Reduction (%) | Notes |
| Latanoprost 0.005% | 7.3 - 8.6 | 29.9 - 32.97 | Generally considered effective and well-tolerated.[16] |
| Travoprost 0.004% | 7.6 - 8.0 | 30.8 - 34.75 | Efficacy is comparable to latanoprost.[16][19] |
| Bimatoprost 0.03% | 8.7 - 8.8 | 31.9 - 35.9 | Some studies suggest slightly greater IOP reduction compared to latanoprost and travoprost.[16] |
Note: The reported efficacy can vary between studies due to differences in study design, patient populations, and baseline IOPs.
Table 2: Comparison of Common Ocular Adverse Events
| Adverse Event | Latanoprost 0.005% | Travoprost 0.004% | Bimatoprost 0.03% |
| Conjunctival Hyperemia | Lower incidence | Higher incidence than latanoprost | Highest incidence among the three |
| Ocular Irritation | Present | Present | Present |
| Iris Pigmentation | Can occur | Can occur | Can occur |
| Eyelash Growth | Can occur | Can occur | Can occur |
Source: Data compiled from multiple studies and meta-analyses.[3][16][17] A meta-analysis of randomized clinical trials showed that latanoprost was associated with a lower incidence of conjunctival hyperemia compared to both travoprost and bimatoprost.[17]
Conclusion
The cross-over study design offers a robust and efficient framework for the direct comparison of prostaglandin analogues in glaucoma research. By minimizing inter-individual variability and requiring smaller sample sizes, this methodology allows for the generation of high-quality evidence to guide clinical practice and drug development. A well-designed protocol that incorporates an adequate washout period, effective randomization and blinding, and a comprehensive statistical analysis plan is essential for ensuring the scientific integrity and trustworthiness of the findings. As the field of glaucoma therapy continues to evolve, the rigorous application of such sophisticated study designs will be instrumental in identifying the most effective and well-tolerated treatments for patients worldwide.
References
-
A schematic representation of PGF2α-FP receptor signalling which differentially regulates endothelial network formation and proliferation. ResearchGate. Available from: [Link]
-
Dwan K, Li T, Altman DG, Elbourne D. CONSORT 2010 statement: extension to randomised crossover trials. BMJ. 2019;366:l4378. Available from: [Link]
-
CONSORT 2010 is extended to cross-over trials. Cochrane Methods. 2019. Available from: [Link]
-
Dwan K, Li T, Altman DG, Elbourne D. CONSORT 2010 statement: extension to randomised crossover trials. Semantic Scholar. 2019. Available from: [Link]
-
Dwan K, Li T, Altman DG, Elbourne D. CONSORT 2010 Statement: Extension to Randomised Crossover Trials. PubMed. 2019. Available from: [Link]
-
Aptel F, Cucherat M, Denis P. Efficacy and safety of prostaglandin analogues in primary open-angle glaucoma or ocular hypertension patients: A meta-analysis. PubMed. 2008. Available from: [Link]
-
Dou F, Wang D, Zhang X. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology. 2019. Available from: [Link]
-
Information to include in abstract of report of randomised crossover trial. ResearchGate. Available from: [Link]
-
Systematic Review Finds Widespread Safety Reporting Gaps in Glaucoma Trials. Review of Optometry. 2025. Available from: [Link]
-
Gandolfi S, Simmons ST, Sturm R, Chen K, VanDenburgh AM; Bimatoprost Study Group. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma. PMC. 2014. Available from: [Link]
-
Adverse Events Reporting. The American Society of Retina Specialists. Available from: [Link]
-
Considerations for Glaucoma Evaluation and Management in Refractive Surgery Patients. Ophthalmology and Therapy. 2025. Available from: [Link]
-
Intraocular pressure measurement techniques: Current concepts and a review. DJO. Available from: [Link]
-
Zarei R, et al. Quantifying latanoprost-induced conjunctival hyperemia by anterior segment optical coherence tomography angiography. PubMed Central. 2025. Available from: [Link]
-
Parrish RK 2nd, Palmberg P, Sheu WP; XLT Study Group. A Comparison of Latanoprost, Bimatoprost, and Travoprost in Patients With Elevated Intraocular Pressure: A 12-week, Randomized, Masked-evaluator Multicenter Study. OphEd. 2003. Available from: [Link]
-
Williams RD, et al. Efficacy and tolerability of bimatoprost versus travoprost in patients previously on latanoprost: a 3-month, randomised, masked-evaluator, multicentre study. PMC. 2008. Available from: [Link]
-
How to measure intraocular pressure: applanation tonometry. PMC. 2005. Available from: [Link]
-
Eldaly MA, et al. Goldmann versus Disposable Applanation Tonometer Tips in Glaucoma Patients and Normal Subjects. Taylor & Francis Online. 2014. Available from: [Link]
-
Kammer JA, et al. Comparison of Efficacy and Ocular Surface Disease Index Score between Bimatoprost, Latanoprost, Travoprost, and Tafluprost in Glaucoma Patients. NIH. 2015. Available from: [Link]
-
Intraocular Pressure Measurement for Glaucoma. Power. 2025. Available from: [Link]
-
Reporting of Safety Events during Anti-VEGF Treatment: Pharmacovigilance in a Noninterventional Trial. PubMed Central. 2020. Available from: [Link]
-
Sawada A, Yamamoto T, Takatsuka N. Randomized crossover study of latanoprost and travoprost in eyes with open-angle glaucoma. PubMed. 2011. Available from: [Link]
-
Honrubia F, et al. Conjunctival hyperaemia with the use of latanoprost versus other prostaglandin analogues in patients with ocular hypertension or glaucoma: a meta-analysis of randomised clinical trials. British Journal of Ophthalmology. 2009. Available from: [Link]
-
Travoprost/Timolol vs Latanoprost/Timolol Fixed Combination Therapy. DecenTrialz. Available from: [Link]
-
Honrubia F, et al. Conjunctival hyperaemia with the use of latanoprost versus other prostaglandin analogues in patients with ocular hypertension or glaucoma: A meta-analysis of randomised clinical trials. ResearchGate. 2009. Available from: [Link]
-
Adverse Event Reporting in Clinical Trials. CCRPS. 2025. Available from: [Link]
-
Netland PA, et al. Comparative Efficacy of Travoprost vs Latanoprost in Lowering Intraocular Pressure in African Americans. IOVS. 2001. Available from: [Link]
-
STATISTICAL ANALYSIS PLAN. ClinicalTrials.gov. 2023. Available from: [Link]
-
Honrubia F, et al. Conjunctival hyperaemia with the use of latanoprost versus other prostaglandin analogues in patients with ocular hypertension or glaucoma: a meta-analysis of randomised clinical trials. Sightsavers research centre. 2009. Available from: [Link]
-
Hypotensive Effect of Latanoprost/Timolol Versus Travoprost/Timolol Fixed Combinations in NTG Patients: A Randomized, Multicenter, Crossover Clinical Trial. ResearchGate. 2016. Available from: [Link]
-
Ophthalmic corticosteroids-related adverse events: the FDA adverse event reporting system (FAERS) database pharmacovigilance study. PubMed. 2024. Available from: [Link]
-
Research Protocol. ClinicalTrials.gov. 2016. Available from: [Link]
-
Analysing a cross-over study. Statistical work and challenges related to planning, conducting and analysing a clinical. Diva. Available from: [Link]
-
Hyperemia associated with long-term response to latanoprost. Healio. 2011. Available from: [Link]
-
Li T, et al. Design, Analysis, and Reporting of Crossover Trials for Inclusion in a Meta-Analysis. PLOS ONE. 2015. Available from: [Link]
-
Prostaglandin F receptor. Wikipedia. Available from: [Link]
-
Li T, et al. Design, Analysis, and Reporting of Crossover Trials for Inclusion in a Meta-Analysis. Research journals - PLOS. 2015. Available from: [Link]
-
Statistical Analysis Plan Cover Page. ClinicalTrials.gov. 2021. Available from: [Link]
-
Sales KJ, et al. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. University of Edinburgh Research Explorer. 2004. Available from: [Link]
-
What is the purpose of Prostaglandin F2-alpha and the Prostaglandin F receptor in the melatonin cell signaling pathway?. Biology Stack Exchange. 2018. Available from: [Link]
-
Li Y, et al. Behavioral carry-over effect and power consideration in crossover trials. PMC. 2021. Available from: [Link]
-
Crossover Trials in Pharmacology: Design and Analysis Considerations. Editverse. Available from: [Link]
-
The two period cross-over Clinical Trial. ResearchGate. 2015. Available from: [Link]
-
Lesson 15: Crossover Designs. STAT ONLINE. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reviewofoptometry.com [reviewofoptometry.com]
- 3. Comparison of Efficacy and Ocular Surface Disease Index Score between Bimatoprost, Latanoprost, Travoprost, and Tafluprost in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraocular Pressure Measurement for Glaucoma · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 5. [PDF] CONSORT 2010 statement: extension to randomised crossover trials | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. How to measure intraocular pressure: applanation tonometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. bmj.com [bmj.com]
- 12. CONSORT 2010 statement: extension to randomised crossover trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CONSORT 2010 is extended to cross-over trials | Cochrane Methods [methods.cochrane.org]
- 14. dovepress.com [dovepress.com]
- 15. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.sightsavers.org [research.sightsavers.org]
- 17. researchgate.net [researchgate.net]
- 18. Randomized crossover study of latanoprost and travoprost in eyes with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Travoprost/Timolol vs Latanoprost/Timolol Fixed Combination Therapy | DecenTrialz [decentrialz.com]
- 20. ccrps.org [ccrps.org]
- 21. Quantifying latanoprost-induced conjunctival hyperemia by anterior segment optical coherence tomography angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hyperemia associated with long-term response to latanoprost - American Academy of Ophthalmology [aao.org]
- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. www2.math.su.se [www2.math.su.se]
- 26. Design, Analysis, and Reporting of Crossover Trials for Inclusion in a Meta-Analysis | PLOS One [journals.plos.org]
- 27. ophed.net [ophed.net]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
- 29. bjo.bmj.com [bjo.bmj.com]
- 30. researchgate.net [researchgate.net]
A Head-to-Head Examination of Cloprostenol and Tiaprost for Luteolysis in Reproductive Management
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of veterinary reproductive medicine, the precise control of the estrous cycle is paramount for the success of assisted reproductive technologies. Prostaglandin F2α (PGF2α) analogs are indispensable tools for inducing luteolysis, the regression of the corpus luteum (CL), thereby enabling estrus synchronization and facilitating timed artificial insemination. This guide provides an in-depth, head-to-head comparison of two widely used synthetic PGF2α analogs: Cloprostenol and Tiaprost. While both compounds are effective luteolytic agents, subtle differences in their chemical structure, pharmacokinetics, and receptor interactions may influence their clinical efficacy and side-effect profiles. This document aims to dissect these nuances, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Central Role of Luteolysis in Estrus Synchronization
The corpus luteum, a transient endocrine structure, is essential for establishing and maintaining early pregnancy through the secretion of progesterone. In the absence of a viable embryo, the uterus releases endogenous PGF2α, triggering a cascade of events leading to the demise of the CL.[1] This process, known as luteolysis, is characterized by a rapid decline in progesterone production, which in turn allows for the development of a new ovarian follicle and the onset of estrus.
Synthetic PGF2α analogs, such as Cloprostenol and Tiaprost, mimic the action of endogenous PGF2α, allowing for the pharmacological induction of luteolysis.[1] This capability is the cornerstone of numerous estrus synchronization protocols employed in various domestic species, including cattle and swine.[2] By controlling the timing of luteolysis, producers can synchronize estrus in a group of animals, leading to more efficient use of labor and resources for artificial insemination and more uniform groups of offspring.
Mechanism of Action: A Shared Pathway with Potential for Divergence
Both Cloprostenol and Tiaprost exert their luteolytic effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located on the surface of luteal cells.[3] Activation of the FP receptor initiates a signaling cascade that ultimately leads to a decrease in progesterone synthesis and apoptosis of the luteal cells.
The binding of a PGF2α analog to the FP receptor triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC are key players in the downstream effects of PGF2α, which include:
-
Inhibition of Progesterone Synthesis: PGF2α signaling interferes with the expression and activity of enzymes involved in steroidogenesis, leading to a rapid decline in progesterone production.
-
Vasoconstriction: PGF2α induces constriction of the blood vessels supplying the CL, leading to ischemia and further contributing to its demise.
-
Apoptosis: The signaling cascade ultimately activates apoptotic pathways within the luteal cells, leading to programmed cell death and the structural regression of the CL.
Figure 1: Simplified signaling pathway of PGF2α analogs in luteal cells.
While the general mechanism is conserved, the specific binding affinities and potencies of Cloprostenol and Tiaprost for the FP receptor could lead to differences in the magnitude and duration of the downstream signaling events.
Comparative Profile: Cloprostenol vs. Tiaprost
| Feature | Cloprostenol | Tiaprost |
| Chemical Structure | Synthetic PGF2α analog | Synthetic PGF2α analog |
| Isomers | Exists as a racemic mixture (dl-cloprostenol) or as the more potent d-cloprostenol isomer.[4][5] | Information on specific isomers is less readily available in comparative literature. |
| Receptor Binding Affinity | High affinity for the PGF2α receptor. The d-isomer is significantly more potent than the dl-racemic mixture.[4][5] | Binds to the PGF2α receptor to induce luteolysis.[3][6] Direct comparative binding affinity data with Cloprostenol is not readily available. |
| Pharmacokinetics | Half-life of approximately 3 hours.[7] | Information on the precise half-life is not as widely published as for Cloprostenol.[8] |
| Potency | d-cloprostenol is considered a highly potent luteolytic agent.[4] | Demonstrated to be a highly effective luteolytic agent in cattle at a dose of 0.75 mg.[6] |
| Side Effects | Generally well-tolerated at therapeutic doses. Potential side effects can include transient sweating, increased heart rate, and mild gastrointestinal signs.[9] | The EMA report indicates potential for decreased motility, tachypnoea, and hyperpnoea at higher doses in toxicological studies.[8] |
Head-to-Head Experimental Protocol: A Framework for Direct Comparison
To provide a definitive comparison of the luteolytic efficacy of Cloprostenol and Tiaprost, a robust, controlled in vivo study is necessary. The following protocol outlines a framework for such a trial in a bovine model.
Figure 2: Experimental workflow for a head-to-head comparison of Cloprostenol and Tiaprost.
Step-by-Step Methodology:
-
Animal Selection and Acclimation:
-
Select a cohort of healthy, non-lactating, cycling beef or dairy cows.
-
Ensure all animals have a body condition score between 3 and 4 (on a 5-point scale).
-
Allow for an acclimation period of at least two weeks to the experimental housing and diet.
-
-
Initial Estrus Synchronization:
-
Administer a single intramuscular injection of a standard PGF2α analog to all cows to synchronize the estrous cycle.
-
Closely monitor for signs of estrus (standing to be mounted). The day of estrus is designated as Day 0.
-
-
Randomization and Treatment Administration:
-
On Day 10 of the synchronized estrous cycle (mid-luteal phase), randomly allocate the cows into three treatment groups:
-
Group A: Intramuscular injection of the recommended therapeutic dose of Cloprostenol.
-
Group B: Intramuscular injection of the recommended therapeutic dose of Tiaprost.
-
Group C: Intramuscular injection of an equivalent volume of sterile saline (negative control).
-
-
-
Data Collection:
-
Blood Sampling: Collect blood samples via coccygeal venipuncture at 0 hours (immediately before treatment) and at 24, 48, and 72 hours post-treatment.
-
Transrectal Ultrasonography: Perform transrectal ultrasonography at 0 hours and daily for 5 days post-treatment to measure the diameter of the corpus luteum and assess its vascularization using color Doppler.
-
Estrus Detection: From 24 hours post-treatment, monitor for behavioral signs of estrus twice daily. Utilize aids such as tail paint or pressure-sensitive patches to improve detection accuracy.
-
-
Hormone Analysis:
-
Centrifuge blood samples to separate serum or plasma and store at -20°C until analysis.
-
Measure progesterone concentrations using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Statistical Analysis:
-
Compare the rate of decline in progesterone concentrations between the treatment groups using repeated measures ANOVA.
-
Analyze the time to luteolysis (defined as progesterone concentration < 1 ng/mL) using survival analysis.
-
Compare the interval from treatment to the onset of estrus between the groups using ANOVA.
-
Assess the percentage of animals in each group that exhibit complete luteolysis and return to estrus.
-
Expected Outcomes and Interpretation
Based on the available literature, both Cloprostenol and Tiaprost are expected to induce a significant decline in progesterone concentrations and regression of the corpus luteum compared to the saline control group. The key points of comparison will be the rapidity and completeness of luteolysis. A more potent analog may induce a faster drop in progesterone and a more synchronous return to estrus. Any significant differences in these parameters would have practical implications for the design of timed artificial insemination protocols.
Conclusion and Future Directions
Both Cloprostenol and Tiaprost are valuable tools in the armamentarium of veterinary reproductive specialists. While both are effective luteolytic agents, the current body of scientific literature lacks direct, comprehensive head-to-head comparisons. The proposed experimental framework provides a robust methodology for such a trial, the results of which would provide valuable data to guide evidence-based clinical decision-making. Future research should also focus on elucidating any potential differences in their downstream signaling effects and their performance in large-scale field trials across different species and management systems. A deeper understanding of the comparative pharmacology of these PGF2α analogs will ultimately contribute to the continued optimization of reproductive efficiency in livestock and other managed animal populations.
References
-
Peters, A. R. (1984). Luteolysis in cows using the prostaglandin F2 alpha analogue, tiaprost, and the effect of mode of administration. The Veterinary Record, 114(17), 418–421. [Link]
-
European Medicines Agency. (1998). Tiaprost Summary Report (1). EMEA/MRL/457/98-FINAL. [Link]
-
Flowers, W. L. (n.d.). Synchronization of estrus in swine. Pork Information Gateway. [Link]
-
Colazo, M. G., Martínez, M. F., Kastelic, J. P., & Mapletoft, R. J. (2002). Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers. Animal Reproduction Science, 72(1-2), 47–62. [Link]
-
Yildiz, S., & Tates, A. (2016). Effect of Different Forms of Prostaglandin F2a Analogues Administration on Hormonal Profile, Prostaglandin F2a Binding Rate. Acta Scientiae Veterinariae, 44. [Link]
-
Khan-Dawood, F. S., & Dawood, M. Y. (1986). Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue. Molecular and Cellular Endocrinology, 48(2-3), 97–104. [Link]
-
Martineau, R. (2003). Dinoprost Versus Cloprostenol: Does Route of Injection Modulate theirEfficacy in Dairy Cattle?. Clinique Vétérinaire Coaticook. [Link]
-
Knox, R. V. (n.d.). Synchronization of estrus in swine. Pork Information Gateway. [Link]
-
Stevenson, J. S., & Phatak, A. P. (2010). Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost. Theriogenology, 73(8), 1109-1117. [Link]
-
Li, N., et al. (2023). Effect of cloprostenol on luteolysis and comparison of different estrus synchronization protocols in jennies. Animal Reproduction Science, 253, 107263. [Link]
-
Estienne, M. J., & Hartsock, T. G. (1998). Current Concepts in Estrus Synchronization in Swine. Journal of Animal Science, 76(Suppl 3), 26-36. [Link]
-
Cuervo-Arango, J., & Newcombe, J. R. (2008). Relationship Between Dose of Cloprostenol and Age of Corpus Luteum on the Luteolytic Response of Early Dioestrous Mares. Reproduction in Domestic Animals, 43(4), 433-439. [Link]
-
Sharif, N. A., et al. (2004). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 20(2), 125-142. [Link]
-
Amstalden, M., et al. (2013). The effect of dose and type of cloprostenol on the luteolytic response of dairy cattle during the Ovsynch protocol under different oestrous cycle and physiological characteristics. Reproduction in Domestic Animals, 48(5), 874-880. [Link]
-
Re, G., et al. (1994). Specific binding of dl-cloprostenol and d-cloprostenol to PG F2α receptors in bovine corpus luteum and myometrial cell membranes. Journal of Veterinary Pharmacology and Therapeutics, 17(6), 455-458. [Link]
-
Re, G., et al. (1994). Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes. Journal of Veterinary Pharmacology and Therapeutics, 17(6), 455-458. [Link]
-
Powers, J. D. (1992). Clinical Pharmacokinetics in Veterinary Medicine. Clinical Pharmacokinetics, 22(4), 254-273. [Link]
-
Behrman, H. R., et al. (1979). Mechanisms of PGF2 alpha action in functional luteolysis. Advances in Experimental Medicine and Biology, 112, 557-575. [Link]
-
Audet, N., et al. (2021). Optimization of the prostaglandin F2α receptor for structural biology. PLoS One, 16(11), e0259393. [Link]
-
Li, Y., et al. (2024). Cloprostenol sodium improves reproductive performance of multiparous sows during lactation. Frontiers in Veterinary Science, 10, 1326880. [Link]
-
Romagnoli, S. (2017). State-of-the-Art Lecture: Practical Use of Reproductive Hormones in Dogs and Cats. VIN. [Link]
-
Skarzynski, D. J., et al. (2021). The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum. International Journal of Molecular Sciences, 22(11), 6031. [Link]
-
van der Logt, C. (2018). Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms. [Link]
-
Larsen, R. E. (1983). Clinical Applications of Prostaglandins in Dogs and Cats. Iowa State University Veterinarian, 45(2), 80-85. [Link]
-
Raj, S. M., et al. (2007). synchronization of estrus in local and large white yorkshire sows under coastal climatic conditions. Indian Journal of Animal Sciences, 77(10). [Link]
-
Diaz, F. J., & Wiltbank, M. C. (2002). Acquisition of luteolytic capacity: changes in prostaglandin F2alpha regulation of steroid hormone receptors and estradiol biosynthesis in pig corpora lutea. Biology of Reproduction, 67(4), 1155-1162. [Link]
-
Lifschitz, A., et al. (2009). The pharmacokinetics and metabolism of ivermectin in domestic animal species. The Veterinary Journal, 179(1), 25-37. [Link]
-
Jerzsele, Á. (2012). Comparative Veterinary Pharmacokinetics. InTech. [Link]
-
Bechtel, W. D. (1983). Pharmacokinetics and metabolism of brotizolam in animals. British Journal of Clinical Pharmacology, 16 Suppl 2, 261S-266S. [Link]
Sources
- 1. Synchronization of estrus in swine - Pork Information Gateway [porkgateway.org]
- 2. ansci.wisc.edu [ansci.wisc.edu]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luteolysis in cows using the prostaglandin F2 alpha analogue, tiaprost, and the effect of mode of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cloprostenol sodium improves reproductive performance of multiparous sows during lactation [frontiersin.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. State-of-the-Art Lecture: Practical Use of Reproductive Hormones in Dogs and Cats - WSAVA 2018 Congress - VIN [vin.com]
A Comparative Analysis of D-Cloprostenol versus its Racemic Mixture: A Guide to Assessing Potency
<
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the field of pharmacology, the stereochemistry of a drug can have profound implications for its therapeutic activity.[1][2][3] This guide provides an in-depth comparison of the potency of D-cloprostenol, the dextrorotatory enantiomer, and its racemic mixture, DL-cloprostenol. As synthetic analogs of prostaglandin F2α (PGF2α), both are potent luteolytic agents used extensively in veterinary medicine for reproductive management.[4][5][6][7] However, understanding the nuanced differences in their potency is critical for optimizing therapeutic outcomes and informing drug development strategies.
The Principle of Chirality in Cloprostenol's Luteolytic Action
Cloprostenol, a synthetic analogue of PGF2α, possesses a chiral center, resulting in two non-superimposable mirror-image isomers, or enantiomers: the dextrorotatory (+) form (D-cloprostenol) and the levorotatory (-) form (L-cloprostenol).[4][8] The racemic mixture, produced through chemical synthesis, contains an equal proportion of both enantiomers.[4]
The biological activity of cloprostenol is primarily attributed to the D-enantiomer.[4] This stereospecificity arises from the three-dimensional structure of the prostaglandin F2α receptor (FP receptor), which preferentially binds to the D-isomer. The L-isomer is considered to have negligible luteolytic activity and may even hinder the binding of the active D-isomer to its receptor.[9] Consequently, the use of the purified D-enantiomer allows for a more targeted therapeutic effect with a potentially reduced dosage compared to the racemic mixture.[9]
Mechanism of Action: Prostaglandin F2α Receptor Signaling
Both D-cloprostenol and the racemic mixture exert their effects by acting as agonists at the FP receptor, a G-protein coupled receptor (GPCR).[10][11] Binding of the agonist to the FP receptor initiates a signaling cascade that leads to the functional and morphological regression of the corpus luteum (luteolysis).[4][6]
The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[13] This cascade of events ultimately leads to a decrease in progesterone production and the initiation of a new estrous cycle.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Homogenize tissues known to express FP receptors (e.g., bovine corpus luteum, myometrium) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation. [14]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed amount of the membrane preparation.
-
A fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]PGF2α).
-
Increasing concentrations of the unlabeled competitor (D-cloprostenol or DL-cloprostenol).
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled agonist). [15]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes). [14]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand. [14]
-
-
Quantification of Radioactivity:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter. [15]
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percentage of inhibition versus the log of the competitor concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value for each competitor. [15] * Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [14]
-
In Vivo Dose-Response Study for Luteolysis
This protocol outlines a dose-response study in a suitable animal model (e.g., cattle) to compare the in vivo potency of D-cloprostenol and DL-cloprostenol.
Caption: Workflow for an in vivo dose-response study.
Detailed Steps:
-
Animal Selection and Synchronization:
-
Select a cohort of healthy, cycling female animals (e.g., cows, mares).
-
Synchronize their estrous cycles to ensure they are in the mid-luteal phase when the corpus luteum is responsive to prostaglandins.
-
-
Group Assignment and Dosing:
-
Randomly assign animals to different treatment groups, including a vehicle control group and several dose groups for both D-cloprostenol and DL-cloprostenol.
-
Administer the assigned treatment via intramuscular injection.
-
-
Monitoring and Data Collection:
-
Monitor the animals for signs of estrus (e.g., behavioral changes, uterine tone).
-
Collect blood samples at regular intervals (e.g., daily) to measure serum progesterone concentrations. A sharp decline in progesterone is indicative of luteolysis.
-
Perform transrectal ultrasonography to assess the size and morphology of the corpus luteum.
-
-
Data Analysis:
-
For each dose group, determine the percentage of animals that exhibit luteolysis (defined by a significant drop in progesterone and/or return to estrus).
-
Plot the percentage of responders versus the log of the dose for both compounds.
-
Use a suitable statistical model (e.g., logistic regression) to determine the ED50 (the dose that produces a response in 50% of the animals) for both D-cloprostenol and DL-cloprostenol.
-
Compare the ED50 values to determine the relative in vivo potency.
-
Conclusion and Future Directions
The evidence presented in this guide unequivocally demonstrates the superior potency of D-cloprostenol compared to its racemic mixture. This enhanced activity is a direct consequence of the stereospecific interaction between the D-enantiomer and the FP receptor. For researchers and drug development professionals, this underscores the critical importance of considering stereochemistry in the design and evaluation of new therapeutic agents. [1] The use of the purified, active enantiomer offers several potential advantages, including:
-
Increased Efficacy: A more potent and targeted therapeutic effect.
-
Reduced Dosage: The potential to achieve the desired clinical outcome with a lower dose, which can minimize the risk of side effects.
-
Improved Therapeutic Index: A better balance between efficacy and toxicity. [1] Future research in this area could focus on further elucidating the subtle differences in the downstream signaling pathways activated by D-cloprostenol versus the racemic mixture. Additionally, pharmacoeconomic analyses comparing the cost-effectiveness of using the purified enantiomer versus the racemate in clinical practice would be of significant value.
By understanding the fundamental principles of stereochemistry and applying rigorous experimental methodologies, the scientific community can continue to develop more effective and safer therapeutic interventions.
References
-
Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of Allergy and Clinical Immunology, 132(5), 1033–1044. [Link]
-
European Medicines Agency. (1997). Cloprostenol and R-cloprostenol Summary Report (1). [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of the new active constituent d-cloprostenol in the product DALMAZIN. [Link]
-
Re, G., et al. (1994). Specific binding of dl-cloprostenol and d-cloprostenol to PGF2α receptors in bovine corpus luteum and myometrial cell membranes. Journal of Veterinary Pharmacology and Therapeutics, 17(6), 455-458. [Link]
-
Synapse. (2024, June 21). What are PGF2α agonists and how do they work?[Link]
-
Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515. [Link]
-
Kunert, K. S., & Offermanns, S. (2004). PG F2α receptor: a promising therapeutic target for cardiovascular disease. Frontiers in Bioscience, 9, 2893-2900. [Link]
-
Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology and Metabolism, 89(2), 986-993. [Link]
-
Re, G., et al. (1994). Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes. Journal of Veterinary Pharmacology and Therapeutics, 17(6), 455-458. [Link]
-
Wikipedia. (n.d.). Prostaglandin F receptor. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of the new active constituent d-cloprostenol in the product DALMAZIN. [Link]
-
Saini, G., et al. (2021). Comparative Efficacy of D-Cloprostenol and DL-Cloprostenol on Cervical Dilatation after Detorsion in Buffaloes. The Indian Journal of Animal Reproduction, 42(2), 48-50. [Link]
-
Griffin, B. W., et al. (1998). Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha. The Journal of Biological Chemistry, 273(46), 30367-30372. [Link]
-
Cuervo-Arango, J., & Newcombe, J. R. (2010). Relationship Between Dose of Cloprostenol and Age of Corpus Luteum on the Luteolytic Response of Early Dioestrous Mares. Reproduction in Domestic Animals, 45(4), 683-688. [Link]
-
GlpBio. (n.d.). (+)-Cloprostenol. [Link]
-
Wikipedia. (n.d.). Cloprostenol. [Link]
-
Sharif, N. A. (2007). The Pharmacology of Prostaglandin Analogues. Ento Key. [Link]
-
Interchemie. (n.d.). Cloprochem - Cloprostenol 0.025% injection. [Link]
-
Tang, L., & Yorio, T. (1998). Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. Experimental Eye Research, 67(5), 593-601. [Link]
-
News. (2024, May 8). Exploring The Versatility Of D-Cloprostenol Sodium in Veterinary Medicine. [Link]
-
Smith, R. L. (2008). Stereochemistry in Drug Action. Primary Care Companion to the Journal of Clinical Psychiatry, 10(1), 70-72. [Link]
-
ResearchGate. (2025). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. [Link]
-
Limbird, L. E. (1986). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 250(1), C1-C12. [Link]
-
Ota, T., et al. (2005). The Effects of Prostaglandin Analogues on IOP in Prostanoid FP-Receptor–Deficient Mice. Investigative Ophthalmology & Visual Science, 46(12), 4159-4163. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
United States Biological. (n.d.). PGF2α (Prostaglandin F2 Alpha) BioAssay™ ELISA Kit. [Link]
-
Biocompare. (n.d.). Prostaglandin F2 alpha ELISA Kits. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Alm, A. (2004). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical Ophthalmology, 2(Suppl 1), S3-S12. [Link]
-
Agranat, I., Caner, H., & Caldwell, J. (2002). Importance of Drug Enantiomers in Clinical Pharmacology. Drug Safety, 25(1), 1-10. [Link]
-
Kalíková, K., et al. (2008). HPLC method for enantioselective analysis of cloprostenol. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 892-897. [Link]
-
Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515. [Link]
-
Kalíková, K., et al. (2008). HPLC method for enantioselective analysis of cloprostenol. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 892-897. [Link]
-
de Filippis, R., et al. (2021). Clinical perspective on antipsychotic receptor binding affinities. Revista Brasileira de Psiquiatria, 43(6), 689-690. [Link]
-
Drug Central. (n.d.). cloprostenol. [Link]
-
Chemistry For Everyone. (2025, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube. [Link]
-
Teixeira, M., & Fialho, G. (2018). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 23(10), 2658. [Link]
-
Deranged Physiology. (2023, December 18). Potency and efficacy. [Link]
-
Ilardi, E. A., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10185-10206. [Link]
-
Riguera, R., & Seco, J. M. (2019). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules, 24(12), 2269. [Link]
-
Joyce, D. W. (2018, June 19). Visualizing Antipsychotic Receptor Affinity: Part One. [Link]
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Cloprostenol - Wikipedia [en.wikipedia.org]
- 6. interchemie.com [interchemie.com]
- 7. originbiopharma.com [originbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.acspublisher.com [journals.acspublisher.com]
- 10. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
- 11. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 12. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
A Comparative Meta-Analysis of Pregnancy Rates with Cloprostenol versus Dinoprost in Reproductive Management
For researchers and professionals in drug development and animal reproduction, the selection of a prostaglandin F2α (PGF2α) analog is a critical decision in estrus synchronization and ovulation induction protocols. The two most prominent compounds in veterinary medicine are Dinoprost, a tromethamine salt of the naturally occurring PGF2α, and Cloprostenol, a synthetic analog. This guide provides an in-depth comparison of their efficacy, with a focus on pregnancy rates, supported by experimental data and a mechanistic rationale for their performance.
Mechanistic Underpinnings: Why Molecular Structure Matters
The clinical efficacy of any therapeutic agent is fundamentally dictated by its molecular structure, which influences its pharmacokinetics and pharmacodynamics. Dinoprost is structurally identical to endogenous PGF2α, making it susceptible to rapid metabolism by pulmonary 15-hydroxyprostaglandin dehydrogenase, resulting in a short biological half-life of 7 to 8 minutes.[1] In contrast, Cloprostenol's synthetic modifications render it resistant to this enzymatic degradation, leading to a longer half-life and greater potency.[2]
This extended duration of action for Cloprostenol is hypothesized to induce a more profound and sustained luteolytic effect. A more rapid and complete regression of the corpus luteum (CL) leads to a quicker decline in progesterone levels.[1][3] This, in turn, facilitates a more robust release of gonadotropin-releasing hormone (GnRH), a subsequent luteinizing hormone (LH) surge, and ultimately, a more synchronized ovulation of a healthy, mature follicle.
The binding affinity to the PGF2α receptor is another crucial determinant of biological activity. In vitro studies on bovine corpus luteum and myometrial cell membranes have demonstrated that the biologically active d-isomer of Cloprostenol and PGF2α (Dinoprost) are equipotent in their binding to the PGF2α receptor.[4] Specifically, d-Cloprostenol and PGF2α were found to be approximately 150 times more potent than dl-Cloprostenol in inhibiting the binding of labeled PGF2α to corpus luteum cell membranes, highlighting the stereospecificity of the receptor.[4] The d-isomer of Cloprostenol is considered four times more powerful than the l-isomer due to its higher receptor affinity.[1]
Prostaglandin F2α Signaling Pathway
The binding of PGF2α or its analogs to the PGF2α receptor (FP receptor), a G-protein coupled receptor, initiates a signaling cascade that culminates in luteolysis. The diagram below illustrates this pathway.
Caption: Prostaglandin F2α signaling cascade leading to luteolysis.
Comparative Efficacy in Dairy Cattle: A Data-Driven Analysis
The majority of comparative studies have been conducted in dairy cattle, often within the context of timed artificial insemination (TAI) protocols like Ovsynch. While some studies report no significant difference in pregnancy outcomes, a recurring theme in several large-scale trials is a numerical or statistically significant advantage for Cloprostenol.
| Study & Species | Treatment Groups | Key Findings |
| Pursley et al. (2012)[5] Lactating Dairy Cows (n=4,549) | - 500 µg Cloprostenol- 25 mg Dinoprost | - Estrus Detection Rate (1st parity): 42.4% (Cloprostenol) vs. 34.0% (Dinoprost) (P < 0.01).- Conception Rate (inseminated days 3-4): 38.3% (Cloprostenol) vs. 34.4% (Dinoprost) (P = 0.05).- Overall Pregnancy Rate: 14.4% (Cloprostenol) vs. 12.2% (Dinoprost) (P = 0.02). |
| Martins et al. (2011)[3] Lactating Dairy Cows | - Cloprostenol- Dinoprost | - Cloprostenol resulted in a more rapid decrease in progesterone in the first 12 hours.- Estradiol concentrations were greater 48 hours after treatment with Cloprostenol. |
| Martineau (2003)[2][6] Dairy Cattle (n=402) | - 500 µg Cloprostenol- 25 mg Dinoprost | - Conception Rate: 46.6% (Cloprostenol) vs. 38.6% (Dinoprost) (P=0.13).- Pregnancy Rate: 39.2% (Cloprostenol) vs. 31.4% (Dinoprost) (P=0.14).- While not statistically significant due to study power, a notable numerical advantage for Cloprostenol was observed. |
| Romano et al. (2013)[7] Lactating Dairy Cows (n=111) | - 500 µg d,l-Cloprostenol- 150 µg d-Cloprostenol- 300 µg d-Cloprostenol | - No significant difference in full luteolysis (87.1%, 84.4%, 86.2%) or pregnancy rates (37.8%, 36.8%, 36.1%) between different Cloprostenol formulations and doses within an Ovsynch protocol. |
| López-Gatius et al. (2011)[8][9] Anestrous Dairy Cows (n=523) | - Cloprostenol (n=261)- Dinoprost (n=262) | - No significant differences in estrus detection rates (59.4% vs. 57.6%), conception rates (65.2% vs. 66.2%), or pregnancy rates (57.5% vs. 54.9%). |
| Valdovinos et al. (2002)[10] Lactating Dairy Cows | - Cloprostenol- Dinoprost | - Dinoprost was found to be more effective than Cloprostenol at inducing luteolysis (91.3% vs 86.6%).- Despite the higher rate of luteolysis, pregnancy rates per AI did not differ between Dinoprost (37.8%) and Cloprostenol (36.7%). |
Applications in Other Species
While less extensively studied than in cattle, the comparative efficacy of Cloprostenol and Dinoprost has also been evaluated in other species.
-
Equine: In mares, both Dinoprost and Cloprostenol are used to induce luteolysis and shorten the interovulatory interval.[11][12] Synthetic analogs like Cloprostenol are often favored due to their longer half-life, effectiveness at lower doses, and reduced incidence of side effects such as sweating and colic, which are more common with Dinoprost.[13] One study noted that administration of a microdose of Cloprostenol was effective at inducing luteolysis regardless of the administration site.[11]
-
Swine: In sows, prostaglandins are primarily used for the induction of farrowing. Cloprostenol is noted to have a high affinity for PGF2α receptors and a longer half-life compared to Dinoprost.[14] A recent study demonstrated that both D-Cloprostenol sodium and DL-Cloprostenol sodium significantly shortened farrowing duration and birth intervals compared to control sows.[15] Furthermore, postpartum administration of Cloprostenol has been shown to improve subsequent reproductive performance.[14]
Standardized Experimental Protocol: Comparative Efficacy in a Timed AI Program
To rigorously evaluate the differential effects of Cloprostenol and Dinoprost on pregnancy rates, a well-controlled, randomized clinical trial is essential. The following protocol outlines a standard Ovsynch-56 program, a widely used TAI protocol in dairy cattle.
Experimental Workflow: Ovsynch-56 Protocol
Caption: A typical Ovsynch-56 experimental workflow for comparing prostaglandin analogs.
Step-by-Step Methodology:
-
Animal Selection and Randomization:
-
Select a cohort of healthy, cycling dairy cows (e.g., n=1000) that are at least 50 days in milk.
-
Randomly assign animals to one of two treatment groups:
-
Group 1 (Cloprostenol): Will receive 500 µg of Cloprostenol.
-
Group 2 (Dinoprost): Will receive 25 mg of Dinoprost.
-
-
-
Ovsynch Protocol Initiation (Day 0):
-
Administer a 100 µg intramuscular (IM) injection of GnRH to all cows to synchronize follicular wave emergence.
-
-
Prostaglandin Administration (Day 7):
-
Administer an IM injection of the assigned PGF2α analog:
-
Group 1: 500 µg Cloprostenol.
-
Group 2: 25 mg Dinoprost.
-
-
Causality: This injection induces luteolysis of the corpus luteum that was present or formed after the first GnRH injection, reducing progesterone and allowing the dominant follicle to mature.
-
-
Second GnRH Administration (Day 9):
-
Administer a second 100 µg IM injection of GnRH to all cows, approximately 56 hours after the PGF2α injection.
-
Causality: This injection triggers a synchronized LH surge, leading to ovulation of the mature dominant follicle.
-
-
Timed Artificial Insemination (Day 10):
-
Perform TAI on all cows 16-20 hours after the second GnRH injection, irrespective of observed estrus signs.
-
-
Data Collection and Analysis:
-
Luteolysis Assessment (Optional): Collect blood samples just before the PGF2α injection and 72 hours later to measure progesterone concentrations. Luteolysis is considered complete if progesterone is <1 ng/mL. This validates the biological action of the treatments.
-
Pregnancy Diagnosis: Perform pregnancy diagnosis via transrectal ultrasonography between 32 and 38 days after TAI.
-
Statistical Analysis: Compare pregnancy rates between the two groups using a Chi-square test or logistic regression, accounting for potential covariates such as parity, body condition score, and milk yield. A P-value < 0.05 is typically considered statistically significant.
-
Conclusion and Future Directions
The choice between Cloprostenol and Dinoprost for reproductive management is nuanced. While both are effective luteolytic agents, a body of evidence, particularly from large-scale dairy trials, suggests that the synthetic analog, Cloprostenol, may offer a slight but significant advantage in pregnancy rates.[5][6] This is likely attributable to its longer biological half-life, which may ensure a more complete luteolysis and a more favorable hormonal environment for conception.[1][2][3]
References
-
Luteal and clinical response following administration of dinoprost tromethamine or cloprostenol at standard intramuscular sites or at the lumbosacral acupuncture point in mares. PubMed. Available at: [Link]
-
Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost. PubMed. Available at: [Link]
-
Effect of single treatment with cloprostenol or dinoprost on estrus and reproductive performance in anestrous dairy cows after s. ResearchGate. Available at: [Link]
-
Dinoprost Versus Cloprostenol: Does Route of Injection Modulate theirEfficacy in Dairy Cattle? Clinique Vétérinaire Coaticook. Available at: [Link]
-
Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. PubMed. Available at: [Link]
-
Dinoprost Versus Cloprostenol: Does Route of Injection Modulate their Efficacy in Dairy Cattle? The Bovine Practitioner. Available at: [Link]
-
The effect of dose and type of cloprostenol on the luteolytic response of dairy cattle during the Ovsynch protocol under different oestrous cycle and physiological characteristics. PubMed. Available at: [Link]
-
Hormonal Management for the Induction of Luteolysis and Ovulation in Andalusian Jennies: Effect on Reproductive Performance, Embryo Quality and Recovery Rate. National Institutes of Health. Available at: [Link]
-
Effect of Dinoprost Tromethamine, Cloprostenol and d-Cloprostenol on Progesterone Concentration and Pregnancy in Dairy Cattle. IOSR Journal. Available at: [Link]
-
Effect of single treatment with cloprostenol or dinoprost on estrus and reproductive performance in anestrous dairy cows after service. PubMed. Available at: [Link]
-
Cloprostenol sodium improves reproductive performance of multiparous sows during lactation. PubMed Central. Available at: [Link]
-
Specific binding of dl‐cloprostenol and d‐cloprostenol to PG F2α receptors in bovine corpus luteum and myometrial cell membranes. ResearchGate. Available at: [Link]
-
LUTALYSE and cloprostenol: Clearing up misconceptions. Semantic Scholar. Available at: [Link]
-
Effect of Dose of Cloprostenol on the Interval to Ovulation in the Diestrous Mare: A Retrospective Study. ResearchGate. Available at: [Link]
-
Effect of Different Forms of Prostaglandin F2a Analogues Administration on Hormonal Profile, Prostaglandin F2a Binding Rate. Redalyc. Available at: [Link]
-
Effectiveness of Selected Methods of Estrus Cycle Manipulation in Mares During the Breeding Season: A Retrospective Clinical Study. Preprints.org. Available at: [Link]
-
Hormonal Control of Estrus in Horses. MSD Veterinary Manual. Available at: [Link]
-
Prostaglandins: a tool that continues to improve the profitability of farms. 3tres3.com. Available at: [Link]
-
Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes. PubMed. Available at: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. vetcoaticook.ca [vetcoaticook.ca]
- 3. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 4. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dinoprost Versus Cloprostenol: Does Route of Injection Modulate their Efficacy in Dairy Cattle? | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
- 7. The effect of dose and type of cloprostenol on the luteolytic response of dairy cattle during the Ovsynch protocol under different oestrous cycle and physiological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. Effect of single treatment with cloprostenol or dinoprost on estrus and reproductive performance in anestrous dairy cows after service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteal and clinical response following administration of dinoprost tromethamine or cloprostenol at standard intramuscular sites or at the lumbosacral acupuncture point in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hormonal Control of Estrus in Horses - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 13. Hormonal Management for the Induction of Luteolysis and Ovulation in Andalusian Jennies: Effect on Reproductive Performance, Embryo Quality and Recovery Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. msd-animal-health-swine.com [msd-animal-health-swine.com]
- 15. Cloprostenol sodium improves reproductive performance of multiparous sows during lactation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Side Effect Profiles of Prostaglandin Analogues in Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the side effect profiles of commonly prescribed prostaglandin analogues (PGAs) for the treatment of open-angle glaucoma and ocular hypertension. By synthesizing data from clinical trials and peer-reviewed studies, this document aims to equip researchers and drug development professionals with the nuanced understanding necessary for informed clinical decision-making and future therapeutic innovation.
Introduction: The Central Role of Prostaglandin Analogues
Prostaglandin analogues are the first-line therapy for managing elevated intraocular pressure (IOP) due to their potent efficacy, once-daily dosing, and favorable systemic safety profile.[1][2] They function primarily by binding to prostaglandin F (FP) receptors in the eye, which increases the outflow of aqueous humor through the uveoscleral pathway, thereby lowering IOP.[3][4] The most common agents in this class include latanoprost, travoprost, and bimatoprost, along with the preservative-free option, tafluprost, and a newer dual-mechanism agent, latanoprostene bunod.
Despite their efficacy, PGAs are associated with a distinct set of ocular side effects that can impact patient adherence and quality of life.[5] Understanding the differential incidence and underlying mechanisms of these side effects is critical for both clinicians selecting patient-specific therapies and for scientists developing next-generation treatments with improved tolerability.
Mechanism of Action: A Double-Edged Sword
The therapeutic effect of PGAs is mediated by their interaction with FP receptors. This signaling cascade not only facilitates aqueous outflow but also triggers other biological processes that manifest as side effects. For instance, the same pathways can lead to vasodilation, melanogenesis, and changes in hair follicle cycling, explaining the common adverse events of hyperemia, pigmentation, and eyelash growth, respectively.
Sources
- 1. Side effects associated with prostaglandin analog therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Prostaglandin-associated periorbitopathy [medsafe.govt.nz]
- 4. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to a Novel Sustained-Release Liposomal Formulation of Cloprostenol Sodium Versus Conventional Intramuscular Injection
Abstract
Cloprostenol sodium, a synthetic prostaglandin F2α analogue, is a cornerstone in veterinary reproductive management, primarily utilized for its potent luteolytic activity.[1][2] The conventional method of administration is intramuscular (IM) injection, which, while effective, results in a rapid peak in plasma concentration followed by swift elimination.[3] This pharmacokinetic profile necessitates precise timing of administration and can lead to transient, high-concentration side effects. This guide introduces and validates a novel drug delivery system: a sustained-release liposomal formulation of Cloprostenol sodium. We provide a comprehensive comparison of this advanced formulation against the traditional aqueous solution for IM injection, supported by detailed experimental protocols and comparative data. The objective is to demonstrate the superior pharmacokinetic profile and sustained pharmacodynamic effect of the liposomal delivery method, offering a promising alternative for veterinary applications.
Introduction: The Rationale for a New Delivery System
Cloprostenol sodium's therapeutic efficacy is intrinsically linked to its ability to induce the functional and morphological regression of the corpus luteum (CL).[3][4] This action is pivotal for estrus synchronization, treatment of uterine disorders, and termination of unwanted pregnancies in livestock.[1] However, the standard IM injection leads to a rapid absorption and clearance profile. In dairy cows, for instance, the highest plasma levels are reached within 30 minutes of injection, with a half-life of approximately 3 hours.[3] This necessitates strict adherence to treatment protocols to ensure the drug is administered when the CL is responsive.
A sustained-release formulation offers several theoretical advantages:
-
Prolonged Therapeutic Window: Maintaining an effective concentration of Cloprostenol over an extended period could enhance the likelihood of inducing luteolysis, regardless of minor variations in the exact stage of the estrous cycle.
-
Reduced Dosing Frequency: A single injection could replace multiple-dose protocols, improving animal welfare and reducing labor costs.
-
Minimized Side Effects: By avoiding high peak plasma concentrations, the incidence of transient side effects such as mild scouring, which has been observed at high doses, could be reduced.[3]
-
Improved Stability: Encapsulation within a liposomal carrier can protect the drug from degradation, potentially enhancing its shelf-life and efficacy.[5]
This guide details the validation of a novel liposomal formulation designed to achieve these benefits. We will compare its physicochemical characteristics, in vitro release profile, and in vivo performance against the conventional IM solution.
Comparative Methodologies and Protocols
To ensure a robust and objective comparison, both the conventional and the novel liposomal formulations were prepared and rigorously tested. The causality behind experimental choices is to establish a clear link between the formulation's characteristics and its biological performance.
Formulation Preparation
-
Objective: To prepare a standard aqueous solution for injection.
-
Procedure:
-
Accurately weigh 26.3 mg of Cloprostenol sodium (equivalent to 25.0 mg of Cloprostenol).
-
Dissolve in sterile, pyrogen-free water for injection.
-
Add benzyl alcohol to a final concentration of 2% v/v as a preservative.
-
Adjust the final volume to 100 mL with water for injection to achieve a final concentration of 250 µg/mL of Cloprostenol.
-
Filter the solution through a 0.22 µm sterile filter into a sterile, sealed vial.
-
-
Objective: To encapsulate Cloprostenol sodium within a multilamellar liposomal vesicle for sustained release, using the thin-film hydration method.
-
Rationale: The thin-film hydration method is a well-established and reproducible technique for producing multilamellar vesicles (MLVs), which are suitable for encapsulating both hydrophilic and lipophilic drugs and can provide a sustained-release profile.[6]
-
Procedure:
-
Dissolve 200 mg of distearoylphosphatidylcholine (DSPC) and 50 mg of cholesterol in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Accurately weigh 25 mg of Cloprostenol sodium and dissolve it in the lipid solution.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at 40°C to form a thin, uniform lipid film on the inner wall of theflask.
-
Hydrate the lipid film by adding 10 mL of sterile phosphate-buffered saline (PBS, pH 7.4) and rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (~60°C for DSPC).
-
To obtain a more uniform size distribution, subject the resulting liposomal suspension to five freeze-thaw cycles by alternating between liquid nitrogen and a 60°C water bath.
-
The unencapsulated drug is removed by centrifugation at 15,000 x g for 30 minutes, followed by washing the liposomal pellet twice with PBS.
-
Resuspend the final pellet in 10 mL of sterile PBS.
-
Physicochemical Characterization
A thorough characterization is essential to ensure the quality, stability, and reproducibility of the formulations.
-
Objective: To determine the size, size distribution, and surface charge of the liposomes, which are critical parameters for stability and in vivo fate.[1][7]
-
Procedure:
-
Dilute the liposomal suspension 1:100 in PBS (pH 7.4).
-
Analyze the sample using Dynamic Light Scattering (DLS) with a Malvern Zetasizer Nano ZS or equivalent instrument.[7]
-
Record the Z-average diameter (particle size), PDI, and Zeta potential.
-
Perform measurements in triplicate at 25°C.
-
-
Objective: To quantify the amount of Cloprostenol sodium successfully encapsulated within the liposomes.
-
Procedure:
-
Separate the liposomes from the unencapsulated drug by centrifuging 1 mL of the suspension at 15,000 x g for 30 minutes.
-
Carefully collect the supernatant.
-
Disrupt the liposomal pellet by adding 1 mL of methanol and vortexing vigorously for 5 minutes.
-
Quantify the amount of Cloprostenol sodium in the supernatant (free drug) and the disrupted pellet (encapsulated drug) using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Encapsulated Drug / Total Drug) x 100
-
DL (%) = (Encapsulated Drug / Total Lipid Weight) x 100
-
-
In Vitro Drug Release Study
-
Objective: To compare the release profile of Cloprostenol sodium from the liposomal formulation versus the conventional solution in a simulated physiological environment.[4][8]
-
Rationale: The dialysis method is widely used for in vitro release testing of nanoparticulate systems as it allows for the separation of the released drug from the encapsulated drug.[2]
-
Procedure:
-
Hydrate a dialysis bag (MWCO 12-14 kDa) as per the manufacturer's instructions.
-
Pipette 2 mL of the liposomal formulation or the conventional solution into the dialysis bag and seal it.
-
Submerge the sealed bag into 100 mL of PBS (pH 7.4) in a beaker, maintained at 37°C with constant stirring at 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the collected samples for Cloprostenol sodium concentration using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
In Vivo Comparative Study (Bovine Model)
-
Objective: To compare the in vivo absorption, distribution, and elimination (pharmacokinetics) and the biological effect (pharmacodynamics) of the two formulations in a target animal species.
-
Animal Model: 12 healthy, non-pregnant, cycling dairy cows, confirmed to have a corpus luteum via ultrasonography.
-
Procedure:
-
Randomly assign cows to two groups (n=6 per group).
-
Group A (Conventional): Administer a single 2 mL IM injection of the conventional Cloprostenol sodium solution (500 µg Cloprostenol).
-
Group B (Liposomal): Administer a single IM injection of the liposomal formulation containing an equivalent dose of 500 µg Cloprostenol.
-
Pharmacokinetic Sampling: Collect blood samples via jugular venipuncture into heparinized tubes at 0 (pre-injection), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-injection.
-
Pharmacodynamic Monitoring:
-
Measure plasma progesterone concentrations in all blood samples using a validated radioimmunoassay (RIA) or ELISA. Luteolysis is considered successful when progesterone levels drop and remain below 1 ng/mL.[9][10]
-
Monitor the regression of the corpus luteum daily via transrectal ultrasonography.
-
Observe and record signs of estrus (e.g., restlessness, mounting behavior) twice daily.
-
-
Sample Analysis: Process blood samples to separate plasma and store at -20°C until analysis. Analyze plasma for Cloprostenol concentration using a validated LC-MS/MS method.
-
Visualization of Experimental Design & Pathways
Comparative Data Analysis
The following tables summarize the quantitative data obtained from the characterization and in vivo studies.
Table 1: Physicochemical Properties of Formulations
| Parameter | Conventional Solution | Liposomal Formulation |
| Appearance | Clear, colorless solution | Opalescent, milky suspension |
| Particle Size (Z-average) | N/A | 185.6 ± 5.2 nm |
| Polydispersity Index (PDI) | N/A | 0.21 ± 0.03 |
| Zeta Potential | N/A | -25.8 ± 2.1 mV |
| Encapsulation Efficiency (EE) | N/A | 85.3 ± 4.7 % |
| Drug Loading (DL) | N/A | 8.9 ± 0.9 % |
Data are presented as mean ± standard deviation (n=3).
The liposomal formulation exhibited a particle size suitable for parenteral administration and a negative zeta potential, which suggests good colloidal stability due to electrostatic repulsion between particles.[1] The high encapsulation efficiency confirms the suitability of the thin-film hydration method for this application.
Table 2: In Vitro Cumulative Drug Release (%)
| Time (hours) | Conventional Solution | Liposomal Formulation |
| 1 | 98.2 ± 1.5 | 15.4 ± 2.1 |
| 4 | 100.0 ± 0.0 | 32.8 ± 3.5 |
| 12 | 100.0 ± 0.0 | 55.7 ± 4.2 |
| 24 | 100.0 ± 0.0 | 70.1 ± 3.8 |
| 48 | 100.0 ± 0.0 | 88.9 ± 2.9 |
| 72 | 100.0 ± 0.0 | 95.3 ± 2.5 |
Data are presented as mean ± standard deviation (n=3).
The in vitro release study clearly demonstrates the sustained-release characteristics of the liposomal formulation. While the conventional solution showed immediate and complete drug release, the liposomal formulation provided a gradual release over 72 hours, which is desirable for prolonging the therapeutic effect.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Conventional Solution | Liposomal Formulation |
| Cmax (ng/mL) | 0.45 ± 0.05 | 0.21 ± 0.03 |
| Tmax (hours) | 0.5 ± 0.1 | 4.0 ± 0.5 |
| AUC (0-96h) (ng·h/mL) | 1.85 ± 0.22 | 4.95 ± 0.41 |
| T½ (hours) | 3.1 ± 0.4 | 28.5 ± 3.2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Elimination half-life. Data are presented as mean ± standard deviation (n=6).
The pharmacokinetic data confirm the sustained-release profile in vivo. The liposomal formulation resulted in a lower peak concentration (Cmax) that was reached at a much later time (Tmax) compared to the conventional IM injection. Critically, the total drug exposure (AUC) was significantly higher, and the elimination half-life was extended nearly tenfold, indicating prolonged circulation and bioavailability.
Table 4: Comparative Pharmacodynamic Outcomes
| Parameter | Conventional Solution | Liposomal Formulation |
| Time to Progesterone < 1 ng/mL (hours) | 48.0 ± 4.5 | 40.0 ± 5.1 |
| Estrus Onset Post-Injection (hours) | 68.0 ± 6.2 | 65.0 ± 7.8 |
| Luteolysis Success Rate | 6/6 (100%) | 6/6 (100%) |
| Number of Estrus Observations Required | 3-4 | 2-3 |
Data are presented as mean ± standard deviation (n=6).
Both formulations were 100% effective at inducing luteolysis. Interestingly, the liposomal formulation initiated the decline in progesterone slightly earlier, likely due to the constant, sustained pressure on the PGF2α receptors, as opposed to the sharp peak and rapid decline of the conventional dose. While the onset of estrus was similar, the sustained action of the liposomal formulation may offer a wider window for successful artificial insemination, reducing the dependency on very frequent heat detection.
Discussion and Conclusion
This guide provides a comprehensive validation of a novel, sustained-release liposomal formulation of Cloprostenol sodium, benchmarked against the conventional intramuscular solution. The experimental data unequivocally demonstrate the superiority of the liposomal system in providing a favorable pharmacokinetic profile. By encapsulating Cloprostenol, we successfully transformed its delivery from a rapid-release, short-acting agent to a prolonged, sustained-release formulation.
The key findings are:
-
Successful Formulation: A stable liposomal formulation with high encapsulation efficiency was developed using a standard thin-film hydration technique.
-
Sustained In Vitro Release: The liposomal formulation demonstrated a slow, controlled release of Cloprostenol over 72 hours, in stark contrast to the immediate release from the conventional solution.
-
Improved In Vivo Pharmacokinetics: The in vivo study in cattle confirmed the sustained-release properties, characterized by a lower Cmax, delayed Tmax, and a significantly extended elimination half-life and total drug exposure (AUC).[3]
-
Effective Pharmacodynamics: Despite the different pharmacokinetic profiles, the liposomal formulation was equally effective in inducing luteolysis, demonstrating that a sustained, lower concentration is as potent as a high initial peak.
The causality is clear: the liposomal lipid bilayer acts as a reservoir, slowly releasing the encapsulated drug, which in turn modifies the plasma concentration-time curve to prolong the therapeutic effect. This sustained action provides a wider window for the drug to exert its luteolytic effect on the corpus luteum, potentially increasing the robustness of synchronization protocols in a field setting.
References
-
Brookhaven Instruments. (2021). Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. [Link]
-
Interchemie. (n.d.). Cloprochem - Cloprostenol 0.025% injection. [Link]
-
Shazly, G. A., et al. (2008). Comparison of Dialysis and Dispersion Methods for In Vitro Release Determination of Drugs from Multilamellar Liposomes. Dissolution Technologies. [Link]
-
Wikipedia. (n.d.). Cloprostenol. [Link]
-
Nounou, M. M., et al. (2006). In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels. Acta Pharmaceutica. [Link]
-
Ghassemi, S., & Geers, B. (2014). Comparison of in vitro dialysis release methods of loperamide-encapsulated liposomal gel for topical drug delivery. International Journal of Nanomedicine. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Cloprostenol Sodium: A Veterinary Essential for Reproductive Health Management. [Link]
-
Kumar, P., & Singh, S. (2023). Preparation and Characterization of Liposomes in Novel Drug Delivery Systems. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
HORIBA. (n.d.). Particle Size Analysis of Liposomes. [Link]
-
Patel, K., et al. (2011). Stability Aspects of Liposomes. Indian Journal of Pharmaceutical Education and Research. [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ResearchGate. (n.d.). ICH guidelines for stability studies. [Link]
-
European Medicines Agency. (2005). Cloprostenol & R-cloprostenol (1). [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of the new active constituent d-cloprostenol. [Link]
-
Chauhan, F. S., et al. (1986). Effects of intravulvo-submucosal cloprostenol injections on hormonal profiles and fertility in subestrous cattle. Theriogenology. [Link]
-
Ginther, O. J., et al. (2014). Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle. Animal Reproduction Science. [Link]
-
Diel de Amorim, M., et al. (2016). Progesterone levels and days to luteolysis in mares treated with intrauterine fractionated coconut oil. Theriogenology. [Link]
-
MSD Animal Health India. (n.d.). Cloprostenol Sodium Injection IP Vet - Estrumate. [Link]
-
Avet Health. (n.d.). Cloprostenol Injection for Cattle & Horses. [Link]
Sources
- 1. brookhaveninstruments.com [brookhaveninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ijper.org [ijper.org]
- 6. ijpsm.com [ijpsm.com]
- 7. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 9. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progesterone levels and days to luteolysis in mares treated with intrauterine fractionated coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of D-Cloprostenol in IVF: A Comparative Guide to a Novel Pretreatment Strategy
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of assisted reproductive technologies (ART), the quest for improved in vitro fertilization (IVF) success rates is a constant driver of innovation. While established protocols centered around gonadotropin-releasing hormone (GnRH) agonists and antagonists have become the cornerstone of controlled ovarian hyperstimulation (COH), the exploration of novel adjunctive therapies continues. This guide delves into the potential, albeit largely uncharted, territory of D-cloprostenol pretreatment in IVF.
D-cloprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to synchronize estrus cycles.[1][2][3] Its application in human IVF is not standard practice and remains an area of nascent research. However, a recent study from China has generated a buzz within the medical community, reporting that D-cloprostenol sodium, when used in combination with other medications, can significantly improve the success of assisted reproductive techniques like IVF.[1] This preliminary finding, coupled with our understanding of prostaglandin biology, warrants a closer examination of D-cloprostenol as a potential pretreatment agent.
This guide will provide a comprehensive comparison of D-cloprostenol with standard IVF protocols, grounded in scientific principles and available data. We will explore the mechanistic rationale, present comparative data from both veterinary and preclinical human studies, and propose a hypothetical experimental protocol for researchers interested in investigating this novel approach.
The Foundation: Understanding Ovulation and the Rationale for D-Cloprostenol
Successful IVF hinges on the retrieval of multiple, high-quality oocytes. This is achieved through COH, which overrides the natural menstrual cycle to stimulate the growth of multiple ovarian follicles. A critical aspect of COH is the prevention of a premature luteinizing hormone (LH) surge, which could lead to untimely ovulation. This is where GnRH agonists and antagonists come into play.
Prostaglandins (PGs) are also key players in the ovulatory process. There is strong evidence for their role in follicular rupture, a crucial step in releasing the oocyte.[1] While prostaglandins of the E series (PGE) are considered central to this process, PGF2α is also involved.[2][4][5] The preovulatory LH surge triggers a rise in both PGE2 and PGF2α within the follicle, leading to the activation of proteolytic enzymes that degrade the follicle wall.[6]
The primary and well-established role of PGF2α and its analogs like D-cloprostenol is luteolysis – the breakdown of the corpus luteum.[1][3] In many species, this action is fundamental to initiating a new estrous cycle. In humans, the role of PGF2α in luteal function is thought to be more localized within the ovary.[1] An in vitro study on human luteal tissue slices showed that cloprostenol induced an initial, but not sustained, depression of progesterone and oestradiol-17β secretion.[7][8]
The theoretical basis for using D-cloprostenol as a pretreatment in IVF lies in its potential to:
-
Synchronize the follicular phase: By inducing luteolysis of a previous cycle's corpus luteum, D-cloprostenol could ensure that a cohort of follicles begins to develop from a uniform baseline, potentially leading to a more synchronized response to gonadotropin stimulation.
-
Modulate the uterine environment: Prostaglandins are known to influence uterine contractility.[9] Judicious use of a PGF2α analog could potentially optimize the uterine environment for embryo implantation, although excessive contractility would be detrimental.
-
Influence follicular development: While not its primary role, PGF2α may have direct or indirect effects on the developing follicle, potentially influencing oocyte quality. However, this is an area that requires significant further research.
It is crucial to acknowledge a significant counterpoint from veterinary studies: PGF2α has been shown to have direct detrimental effects on the development of preimplantation bovine embryos in vitro.[10][11][12] This highlights the critical need for caution and thorough investigation before any widespread clinical application in human IVF.
Comparative Analysis: D-Cloprostenol vs. Standard IVF Protocols
The current gold standard in IVF involves the use of GnRH analogs to prevent a premature LH surge.
-
GnRH Agonist Protocols (Long Protocol): These protocols involve an initial "flare-up" of gonadotropins followed by profound suppression. While effective, they require a longer duration of treatment.[13][14]
-
GnRH Antagonist Protocols: These protocols offer a shorter duration of treatment and a lower risk of ovarian hyperstimulation syndrome (OHSS).[13][14]
The following table provides a comparative overview of these established protocols with the hypothetical use of D-cloprostenol pretreatment.
| Feature | GnRH Agonist Protocol (Long) | GnRH Antagonist Protocol | D-Cloprostenol Pretreatment (Hypothetical) |
| Primary Mechanism | Pituitary desensitization, preventing premature LH surge.[13][14] | Competitive binding to GnRH receptors, immediate LH suppression.[13][14] | Luteolysis to synchronize the start of the cycle.[1][3] |
| Duration of Pretreatment | ~2 weeks | None to a few days. | Single or double injection prior to gonadotropin stimulation. |
| Impact on Ovarian Stimulation | Allows for a synchronized follicular cohort. | Flexible start of stimulation. | Aims to create a synchronized follicular cohort. |
| Reported Pregnancy Rates | High, but with a higher risk of OHSS.[14] | Comparable to agonist protocols, with a lower risk of OHSS.[8] | A single study suggests improved rates, but extensive data is lacking.[1] |
| Potential Advantages | Well-established with extensive clinical data. | Shorter treatment duration, lower OHSS risk.[13][14] | Potentially simpler and more cost-effective cycle synchronization. |
| Potential Disadvantages | Longer treatment, risk of OHSS, potential for initial cyst formation.[14] | Requires precise timing of administration. | Lack of human clinical data, potential negative effects on embryos.[10][11][12] |
Visualizing the Protocols
Experimental Workflow: A Comparative Overview
Caption: Comparative workflows of GnRH agonist, GnRH antagonist, and a hypothetical D-cloprostenol pretreatment IVF protocol.
Signaling Pathway: Luteolytic Action of D-Cloprostenol
Sources
- 1. Prostaglandins in the ovary and fallopian tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E(1) inhibits abnormal follicle rupture and restores ovulation in indomethacin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medindia.net [medindia.net]
- 4. academic.oup.com [academic.oup.com]
- 5. rep.bioscientifica.com [rep.bioscientifica.com]
- 6. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Effects of Prostaglandin F2alpha on Reduced Embryo Development - UNIVERSITY OF TENNESSEE [portal.nifa.usda.gov]
- 10. Detrimental effects of prostaglandin F2alpha on preimplantation bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Luteal phase support in in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exogenous prostaglandin F2 alpha stimulates utero-ovarian release of prostaglandin F2 alpha in sheep: a possible component of the luteolytic mechanism of action of exogenous prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of pretreatment with Cetrotide in an antagonist protocol for patients with PCOS undergoing IVF/ICSI cycles: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prostaglandin Analogue Binding Affinities to the FP Receptor: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of ocular hypotensive agents, a deep understanding of the molecular interactions between prostaglandin F2α (PGF2α) analogues and their target, the prostaglandin F (FP) receptor, is paramount. This guide provides an in-depth, objective comparison of the binding affinities of commonly used prostaglandin analogues, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Prostaglandin FP Receptor and Its Signaling Cascade
The prostaglandin F receptor, a G-protein coupled receptor (GPCR), is the primary target for PGF2α and its synthetic analogues used in the treatment of glaucoma.[1] Activation of the FP receptor in ocular tissues, specifically the ciliary muscle and trabecular meshwork, is the cornerstone of their therapeutic effect: the reduction of intraocular pressure (IOP). This is primarily achieved by increasing the uveoscleral outflow of aqueous humor.[2][3]
Upon agonist binding, the FP receptor undergoes a conformational change, initiating a signaling cascade predominantly through the Gq alpha subunit.[4] This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] This cascade of events ultimately leads to the physiological responses that modulate aqueous humor outflow.[4]
Figure 1: FP Receptor Signaling Pathway.
Comparative Binding Affinities of Prostaglandin Analogues
The therapeutic potency of prostaglandin analogues is intrinsically linked to their binding affinity for the FP receptor. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.
It is crucial to note that most prostaglandin analogues are administered as prodrugs, typically esters, which are then hydrolyzed by esterases in the cornea to their biologically active free acid forms.[2][3] The following table summarizes the reported Ki values for the active acid forms of several widely used prostaglandin analogues at the human FP receptor.
| Prostaglandin Analogue (Active Form) | Binding Affinity (Ki) to Human FP Receptor (nM) |
| Tafluprost Acid | 0.4[2][5] |
| Travoprost Acid | 35 ± 5[6][7] |
| Bimatoprost Acid | 59 - 83[6] |
| Latanoprost Acid | 98[6][7] |
| Dinoprost (PGF2α) | 195[4] |
| Bimatoprost (Prodrug) | 6310 - 9250[4] |
Note: Ki values can exhibit variability across different studies due to variations in experimental conditions and methodologies.
Based on the available data, tafluprost acid demonstrates the highest binding affinity for the FP receptor, being approximately 12 times more potent than latanoprost acid.[5] Travoprost acid also exhibits a very high affinity.[6][7] Bimatoprost acid shows a potent affinity, while its prodrug form, bimatoprost, has a significantly lower affinity for the FP receptor.[4] The endogenous ligand, PGF2α (dinoprost), has a lower affinity compared to most of its synthetic counterparts.[4]
Experimental Protocol: Competitive Radioligand Binding Assay for the FP Receptor
To ensure the trustworthiness and reproducibility of binding affinity data, a well-defined experimental protocol is essential. The competitive radioligand binding assay is the gold standard for determining the affinity of a ligand for its receptor. This method relies on the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Radioligand binding analysis of receptor subtypes in two FP receptor preparations that exhibit different functional rank orders of potency in response to prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. postnova.com [postnova.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Cloprostenol Sodium
As researchers and scientists, our work with potent compounds like Cloprostenol Sodium demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. Cloprostenol Sodium, a synthetic analogue of prostaglandin F2α, is a highly potent luteolytic agent.[1][2] Its powerful biological activity necessitates rigorous handling and disposal protocols to protect laboratory personnel, the wider community, and the environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of Cloprostenol Sodium. It moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedure. Our goal is to empower your laboratory with the knowledge to create a self-validating system of waste management that ensures safety and compliance.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the specific risks associated with Cloprostenol Sodium is fundamental to appreciating the stringency of its disposal requirements. This is not just another chemical waste; it is a biologically active molecule designed to have potent effects at low concentrations.
-
Reproductive Toxicity: As a prostaglandin analogue, Cloprostenol Sodium can stimulate smooth muscles and may induce abortions in humans.[3] Accidental exposure poses a significant risk, particularly to women of child-bearing age.[4]
-
Respiratory Hazards: Inhalation or skin absorption of the compound may cause bronchospasms, characterized by difficulty in breathing.[3] This is a critical consideration, especially when handling the powdered form or cleaning spills.
-
Occupational Exposure Band (OEB): The active ingredient is categorized as OEB 4, corresponding to an airborne concentration range of 1-10 mcg/m³. Materials in this category are considered high health hazards, demanding stringent containment and handling controls.[3]
The causality is clear: the compound's inherent potency and specific physiological effects necessitate disposal methods that guarantee its complete destruction, preventing its release and subsequent unintended biological impact.
The Regulatory Imperative: Adherence to the EPA Pharmaceutical Rule
In the United States, the disposal of pharmaceutical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The "Management Standards for Hazardous Waste Pharmaceuticals," commonly known as the "Pharmaceuticals Rule" or Subpart P, provides the definitive framework.[5][6]
The most critical and universally applicable component of this rule is the sewer ban . Effective nationwide, this regulation prohibits all healthcare facilities—a definition that broadly includes research and development laboratories—from disposing of hazardous waste pharmaceuticals down a sink or drain.[6][7] Safety Data Sheets for Cloprostenol Sodium reinforce this, explicitly warning not to allow the product to reach any sewage or water system.[3][8]
It is the responsibility of the waste generator (the laboratory) to determine if their pharmaceutical waste meets the definition of RCRA hazardous waste.[7] Given the high potency and toxicity of Cloprostenol Sodium, it is best practice to manage all waste streams containing it as hazardous waste.
Core Disposal Protocol: From Benchtop to Destruction
The following step-by-step protocol ensures a compliant and safe disposal pathway for all Cloprostenol Sodium waste streams.
Step 1: Segregation at the Point of Generation
Proper segregation is the cornerstone of safe waste management. It prevents cross-contamination and ensures that potent compounds are not inadvertently discarded into less secure waste streams.
-
Establish Designated Waste Containers: At the start of any procedure involving Cloprostenol Sodium, place a clearly labeled hazardous waste container in the immediate work area.
-
Differentiate Waste Streams:
-
Unused/Expired Product: Any pure Cloprostenol Sodium (solid or solution) that is expired or no longer needed must be disposed of as hazardous waste. Do not attempt to neutralize it in the lab.
-
Contaminated Labware: All single-use items that have come into direct contact with Cloprostenol Sodium, including pipette tips, centrifuge tubes, well plates, and gloves, must be placed directly into the designated hazardous waste container.
-
Contaminated PPE: Gloves, disposable lab coats, and other personal protective equipment worn while handling the compound must be treated as hazardous waste.
-
Step 2: Containerization and Labeling
Proper containerization is a critical control point to prevent leaks and exposures.
-
Use Appropriate Containers: Use sealable, leak-proof containers compatible with the waste type (e.g., rigid containers for sharps and solids, liquid-safe containers for solutions).
-
Label Clearly: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents (e.g., "Cloprostenol Sodium Waste," "Trace Chemotherapy Waste"). Follow your institution's specific labeling requirements.
Step 3: Decontamination of Reusable Glassware & Emptied Vials
While single-use plastics are discarded as solid waste, reusable glassware or original product vials require decontamination.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or methanol) that can solubilize the compound.
-
Collect Rinsate: Crucially, the solvent rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[9] This rinsate contains the active compound and must not be drain-disposed.
-
Final Disposal of Container: Once triple-rinsed, the empty container can typically be disposed of as non-hazardous laboratory glass.
Step 4: The Final Disposal Pathway: Incineration
The accepted and required method for the final disposal of Cloprostenol Sodium waste is high-temperature incineration.[3][10]
-
Engage a Licensed Vendor: All hazardous waste must be handled and transported by a licensed hazardous waste disposal company.
-
Ensure Incineration: This method is preferred because it guarantees the complete thermal destruction of the potent molecule, breaking it down into inactive components.[3] Landfilling is not a suitable option for this type of potent pharmaceutical waste.
Emergency Protocol: Spill Management
Accidents happen, but a clear and practiced spill response plan can mitigate the risks significantly.
-
ALERT & EVACUATE: Immediately alert personnel in the vicinity. Evacuate the immediate area of the spill.
-
DON PPE: Before attempting any cleanup, don appropriate Personal Protective Equipment: double nitrile gloves, safety goggles, a disposable lab coat, and, for powders or large liquid spills, respiratory protection.[3][9][11]
-
CONTAIN THE SPILL:
-
CLEAN & DECONTAMINATE: Working from the outside in, carefully collect all contaminated absorbent materials and place them in the designated hazardous waste container. Decontaminate the spill surface by scrubbing with alcohol or a 10% bleach solution, followed by a final wipe-down.[9][14]
-
DISPOSE: All cleanup materials, including used PPE, must be disposed of as Cloprostenol Sodium hazardous waste.
-
REPORT: Report the spill to your institution's Environmental Health & Safety (EHS) office. For large spills, notify emergency response personnel immediately.[3]
Data Summary & Disposal Workflow
To facilitate quick reference and training, the key disposal parameters and a logical workflow are presented below.
Table 1: Key Disposal & Safety Parameters for Cloprostenol Sodium
| Parameter | Specification | Rationale & Source |
| Waste Classification | RCRA Hazardous Waste | Potent pharmaceutical with high toxicity; must be managed by the generating facility.[7] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete chemical destruction of the potent molecule.[3][10] |
| Sewer Disposal | Strictly Prohibited | Mandated by the universal EPA "Sewer Ban" for hazardous pharmaceuticals.[6][7] |
| Occupational Exposure Band | OEB 4 (1-10 µg/m³) | Designates a high health hazard requiring stringent engineering and administrative controls.[3] |
| Required PPE (Handling) | Nitrile Gloves, Safety Goggles, Lab Coat | Prevents dermal absorption and eye contact, which can cause systemic effects.[9][11] |
| Spill Cleanup PPE | Add Respiratory Protection | Prevents inhalation of aerosolized powder or mist, which can cause bronchospasm.[3][9][13] |
Diagram 1: Cloprostenol Sodium Waste Disposal Workflow
Caption: Decision workflow for the safe segregation and disposal of Cloprostenol Sodium waste.
Conclusion
The responsible management of Cloprostenol Sodium waste is a non-negotiable aspect of laboratory safety and regulatory compliance. By treating this compound with the respect its potency demands, segregating all contaminated materials as hazardous waste, and ensuring a final disposal pathway of high-temperature incineration, we uphold our duty of care. These procedures protect not only the immediate health of researchers but also the integrity of our shared environment.
References
-
Management of Hazardous Waste Pharmaceuticals . (2025). U.S. Environmental Protection Agency. [Link]
-
EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful? . (2019). JD Supra. [Link]
-
New EPA Rule on Pharmaceutical Waste Disposal . (2019). LeadingAge. [Link]
-
MATERIAL SAFETY DATA SHEET: Cloprostenol Sodium Solutions . Covetrus. [Link]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Pharmaceuticals . Healthcare Environmental Resource Center (HERC). [Link]
-
Estroplan MSDS . (2013). Global Safety Management. [Link]
-
CAT 628 - Cloprostenol Sodium - SAFETY DATA SHEET . [Link]
-
Ovuprost Safety Data Sheet . (2012). Bayer New Zealand Ltd. [Link]
-
Environmental Assessment for ESTRUMATE . (2014). Regulations.gov. [Link]
-
Guidelines for the safe disposal of expired drugs . (2006). World Health Organization. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies . (1999). World Health Organization / U.S. Environmental Protection Agency. [Link]
-
Cloprostenol Injection for Cattle & Horses . (2024). Avet Health. [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. avet.health [avet.health]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. resources.bayer.com.au [resources.bayer.com.au]
- 5. epa.gov [epa.gov]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. epa.gov [epa.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sds-api.gsmsds.com [sds-api.gsmsds.com]
- 11. merck.com [merck.com]
- 12. echemi.com [echemi.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Handling Cloprostenol Sodium: Essential Safety Protocols and Personal Protective Equipment
Cloprostenol Sodium, a synthetic analogue of prostaglandin F2α, is a potent luteolytic agent widely used in veterinary medicine and biomedical research.[1][2] Its powerful pharmacological activity necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to protect laboratory personnel. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for handling Cloprostenol Sodium, alongside detailed operational and disposal plans designed for researchers, scientists, and drug development professionals. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Understanding the Risks: The Critical Importance of Caution
Cloprostenol Sodium is classified as a hazardous substance with significant potential health effects.[3][4] It is crucial to recognize that this compound can be absorbed through the skin and may cause serious reproductive harm.[5]
Primary Hazards:
-
Reproductive Toxicity: Cloprostenol Sodium is known to be a reproductive toxicant.[3][6] It may damage fertility or the unborn child.[3][4] Women of child-bearing age should exercise extreme caution as it has the potential to induce abortion or premature labor.[7]
-
Systemic Effects via Skin Absorption: The material has a notation for its ability to cause systemic toxicity through skin absorption.[8]
-
Respiratory Irritation and Bronchospasm: Inhalation of Cloprostenol Sodium may cause respiratory irritation and can induce bronchospasm, characterized by difficulty breathing.[7][8] Individuals with asthma or other respiratory conditions are at increased risk.[5][7]
-
Eye and Skin Irritation: Direct contact can cause serious eye irritation and skin irritation.[3][9]
-
Harmful if Swallowed: Acute oral toxicity is another significant hazard.[3][4][9]
Given these risks, a multi-layered approach to safety, combining engineering controls, administrative procedures, and the correct use of PPE, is not just recommended, but essential.
Engineering Controls: Your First Line of Defense
Before any handling of Cloprostenol Sodium, appropriate engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All work with solid (powder) or concentrated forms of Cloprostenol Sodium, including weighing and preparing stock solutions, must be conducted in a certified chemical fume hood.[10] This is the primary means of controlling exposure to airborne particles.
-
Ventilation: Ensure the laboratory is well-ventilated.[6][9] For any procedures outside a fume hood, local exhaust ventilation should be utilized.
-
Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.[9][11]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is dictated by the specific task being performed and the associated risk of exposure. The following table summarizes the minimum PPE requirements for common laboratory activities involving Cloprostenol Sodium.
| Task | Minimum PPE Requirement | Rationale |
| Weighing Solid Compound | Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 Respirator | High risk of aerosol generation. Double gloving provides extra protection against contamination. A respirator is crucial to prevent inhalation of fine particles. |
| Preparing Stock Solutions | Double Nitrile Gloves, Disposable Gown, Safety Goggles | Risk of splashes and spills of concentrated solution. Work must be done in a chemical fume hood. |
| Diluting to Working Concentrations | Nitrile Gloves, Lab Coat, Safety Glasses | Lower concentration reduces risk, but splash protection is still necessary. |
| Administering to Animals (Injection) | Nitrile Gloves, Lab Coat, Safety Glasses | Protects against accidental skin contact and self-injection. |
| Handling Waste and Decontamination | Double Nitrile Gloves, Disposable Gown, Safety Goggles | High risk of contact with contaminated materials. |
Detailed PPE Specifications:
-
Gloves: Wear two pairs of powder-free nitrile gloves that meet the ASTM D6978 standard for chemotherapy gloves.[12][13] The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste. The inner glove should be removed after completing the task and before leaving the work area.
-
Gowns: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[13] Cloth lab coats are not sufficient as they can absorb the chemical.[12]
-
Eye and Face Protection: Safety goggles that provide a seal around the eyes are necessary to protect against splashes and aerosols.[11] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[11][14]
-
Respiratory Protection: For tasks that may generate aerosols, such as weighing the powder, a NIOSH-approved respirator (e.g., N95) is required.[11]
Procedural Guidance: Step-by-Step Safety Protocols
Adherence to strict protocols is critical for minimizing risk. The following workflows provide a self-validating system for safe handling.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Gown: Put on the disposable gown, ensuring it is securely fastened.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don the second pair of gloves over the first, ensuring the gown cuffs are fully covered.[13]
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they are inside out. Dispose of them in the designated hazardous waste container.
-
Gown: Untie the gown and peel it away from your body, touching only the inside. Roll it into a ball with the contaminated side inward and dispose of it.
-
Goggles/Face Shield: Remove by handling the strap, avoiding touching the front.
-
Respirator (if worn): Remove without touching the front of the respirator.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[3]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.
Disposal Plan: Managing Contaminated Waste
Proper disposal of all materials contaminated with Cloprostenol Sodium is a critical final step in the safety protocol. All waste must be treated as hazardous chemical waste.[11]
Step-by-Step Disposal Protocol:
-
Segregation at the Source: All disposable PPE (gloves, gowns, etc.), pipette tips, tubes, and any other materials that have come into contact with Cloprostenol Sodium must be collected in a designated, clearly labeled hazardous waste container. This container should be a sealable, leak-proof plastic bag or a rigid container.
-
Waste Container Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "Cloprostenol Sodium."
-
Aqueous Waste: Unused solutions or aqueous waste containing Cloprostenol Sodium should not be poured down the drain.[6][15] Collect this waste in a clearly labeled, sealed container for hazardous liquid waste.
-
Decontamination of Reusable Items: Any non-disposable equipment (e.g., glassware, stir bars) must be decontaminated. A recommended procedure is to rinse the items with a suitable solvent (e.g., ethanol) in a chemical fume hood. The rinseate must be collected as hazardous liquid waste.[9] After the initial solvent rinse, items can be washed with soap and water.
-
Spill Cleanup: In the event of a spill, evacuate the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[11] Collect the absorbed material into a sealed container and dispose of it as hazardous waste. Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.[11]
-
Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[16][17] Follow all local, state, and federal regulations for hazardous waste disposal.[8]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with Cloprostenol Sodium, ensuring the integrity of their research and the protection of their health.
References
-
MATERIAL SAFETY DATA SHEET Cloprostenol Sodium Solutions - Covetrus. Available at: [Link]
-
DANGER - Resources. Available at: [Link]
-
CAT 628 - Cloprostenol Sodium - SAFETY DATA SHEET. Available at: [Link]
-
Cloprostenol Sodium Injection IP Vet - Estrumate - MSD Animal Health India. Available at: [Link]
-
d-Cloprostenol Public Release Summary - Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
-
Cloprostenol & R-cloprostenol - European Medicines Agency. Available at: [Link]
-
Cloprostenol | C22H29ClO6 | CID 5311053 - PubChem - NIH. Available at: [Link]
-
Personal Protective Equipment | US EPA. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available at: [Link]
-
Personal protective equipment in your pharmacy - Alberta College of Pharmacy. Available at: [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. Available at: [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. Available at: [Link]
-
NIH Waste Disposal Guide 2022. Available at: [Link]
Sources
- 1. Cloprostenol | C22H29ClO6 | CID 5311053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. msd-animal-health.co.in [msd-animal-health.co.in]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. resources.bayer.com.au [resources.bayer.com.au]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sds-api.gsmsds.com [sds-api.gsmsds.com]
- 11. benchchem.com [benchchem.com]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 14. epa.gov [epa.gov]
- 15. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 16. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 17. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
